molecular formula C10H15N3O5S B12389830 5-(Aminomethyl)-2-thiouridine

5-(Aminomethyl)-2-thiouridine

Número de catálogo: B12389830
Peso molecular: 289.31 g/mol
Clave InChI: LOEDKMLIGFMQKR-WJZMDOFJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Aminomethyl)-2-thiouridine is a useful research compound. Its molecular formula is C10H15N3O5S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H15N3O5S

Peso molecular

289.31 g/mol

Nombre IUPAC

5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6+,7?,9-/m1/s1

Clave InChI

LOEDKMLIGFMQKR-WJZMDOFJSA-N

SMILES isomérico

C1=C(C(=O)NC(=S)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CN

SMILES canónico

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of 5-(Aminomethyl)-2-thiouridine in Transfer RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. Among these, the modification 5-(aminomethyl)-2-thiouridine (nm5s2U), found at the wobble position (34) of the anticodon loop in many prokaryotic tRNAs, plays a significant, albeit often intermediate, role in the decoding of genetic information. This technical guide provides a comprehensive overview of the biosynthesis, structure, and function of nm5s2U in tRNA. We delve into its critical contribution to codon recognition and the maintenance of the reading frame. This document further presents detailed experimental protocols for the study of this modification and summarizes key quantitative data to facilitate further research and therapeutic development.

Introduction

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the messenger RNA (mRNA) codon sequence into a specific amino acid sequence. The accuracy of this process is heavily reliant on the precise recognition of mRNA codons by the tRNA anticodon. This recognition is fine-tuned by a vast array of over 150 post-transcriptional modifications found in tRNA molecules. These modifications, particularly those in the anticodon loop, can modulate the structural dynamics of the tRNA, thereby influencing codon pairing and overall translational fidelity.

One such critical modification is this compound (nm5s2U), a derivative of uridine located at the wobble position (U34) of certain tRNAs. While often an intermediate in the biosynthesis of the more complex 5-methylaminomethyl-2-thiouridine (mnm5s2U), nm5s2U itself contributes to the structural integrity of the anticodon loop, enhancing the efficiency and accuracy of translation.[1] This guide will explore the multifaceted role of nm5s2U in tRNA function, from its biosynthesis to its impact on the decoding process.

Biosynthesis of this compound

The formation of nm5s2U is a multi-step enzymatic process that serves as a key intermediate in the biosynthesis of mnm5s2U. The pathway differs between Gram-negative and Gram-positive bacteria, highlighting the evolutionary divergence of this essential modification pathway.

Biosynthesis in Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria like E. coli, the biosynthesis of nm5s2U is part of the pathway leading to mnm5s2U and is primarily catalyzed by the bifunctional enzyme MnmC.[1][2][3] The process begins with the modification of uridine at position 34 to 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U). The MnmC enzyme then carries out the final two steps:

  • Decarboxylation: The FAD-dependent oxidase domain of MnmC (MnmC(o)) converts cmnm5s2U to 5-aminomethyl-2-thiouridine (nm5s2U).[4]

  • Methylation: Subsequently, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain of MnmC (MnmC(m)) methylates the free amino group of nm5s2U to form the final product, mnm5s2U.[4]

Biosynthesis_Gram_Negative U34 Uridine-34 in tRNA cmnm5s2U cmnm5s2U-tRNA U34->cmnm5s2U MnmEG nm5s2U nm5s2U-tRNA cmnm5s2U->nm5s2U MnmC(o) mnm5s2U mnm5s2U-tRNA nm5s2U->mnm5s2U MnmC(m) MnmEG MnmE-MnmG complex + Glycine MnmCo MnmC (oxidase domain) MnmCm MnmC (methyltransferase domain) + SAM

Biosynthesis in Gram-Positive Bacteria (e.g., Bacillus subtilis)

Gram-positive bacteria, such as Bacillus subtilis, lack an MnmC ortholog and utilize a different set of enzymes to produce mnm5s2U, with nm5s2U as an intermediate.[4] In this pathway:

  • Decarboxylation: The FAD-dependent oxidoreductase, YurR, is responsible for the conversion of cmnm5s2U to nm5s2U.[4]

  • Methylation: The methyltransferase MnmM (formerly known as YtqB) then catalyzes the methylation of nm5s2U to mnm5s2U, using SAM as the methyl donor.[1][3][5]

Biosynthesis_Gram_Positive U34 Uridine-34 in tRNA cmnm5s2U cmnm5s2U-tRNA U34->cmnm5s2U MnmEG nm5s2U nm5s2U-tRNA cmnm5s2U->nm5s2U YurR mnm5s2U mnm5s2U-tRNA nm5s2U->mnm5s2U MnmM MnmEG MnmE-MnmG complex + Glycine YurR YurR MnmM MnmM + SAM

Role of this compound in tRNA Function

The presence of modifications at the wobble position, such as nm5s2U and its derivatives, is crucial for accurate and efficient translation. These modifications influence the conformation of the anticodon loop, thereby modulating codon recognition and the stability of the codon-anticodon interaction.

Codon Recognition and Translational Fidelity

The primary role of wobble modifications is to ensure correct base pairing with the third nucleotide of the mRNA codon. The 2-thio modification restricts the U34 to the C3'-endo conformation, which favors pairing with A and disfavors pairing with G in the third codon position. The 5-aminomethyl group further refines this interaction. While the fully modified mnm5s2U is known to enhance translational efficiency and reduce frameshifting, the intermediate nm5s2U also contributes to these processes.[1][6] The presence of the aminomethyl group at the C5 position helps to stabilize the anticodon loop structure, which is essential for proper positioning of the tRNA in the ribosome.[7]

Structural Impact on the Anticodon Loop

NMR studies on tRNA anticodon stem-loops (ASLs) containing related modifications have shown that these modifications induce a more stable and canonical U-turn structure.[7][8] This structural stabilization is critical for the correct presentation of the anticodon for codon recognition. The aminomethyl group of nm5s2U can participate in hydrogen bonding interactions within the anticodon loop, contributing to its rigidity and pre-organizing it for efficient binding to the mRNA codon in the ribosomal A-site.

Quantitative Data

The functional importance of nm5s2U and its biosynthetic pathway can be assessed through quantitative analysis of enzyme kinetics and the effects of modification deficiency.

EnzymeSubstrateK_m_ (nM)k_cat_ (s⁻¹)k_cat_/K_m_ (µM⁻¹s⁻¹)OrganismReference
MnmC (oxidase domain)cmnm⁵s²U-tRNA600 ± 2000.34 ± 0.040.56E. coli[2]
MnmC (methyltransferase domain)nm⁵s²U-tRNA70 ± 400.31 ± 0.054.5E. coli[2]

Table 1: Steady-state kinetic parameters of the E. coli MnmC enzyme. The tighter binding (lower K_m_) and higher catalytic efficiency of the second step (methylation of nm5s2U) ensure the efficient conversion of the intermediate to the final mnm5s2U modification.[2]

Experimental Protocols

Investigating the role of nm5s2U in tRNA requires a combination of molecular biology, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.

Analysis of tRNA Modification Status by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of tRNA modifications.

Objective: To determine the presence and relative abundance of nm5s2U in total tRNA.

Protocol:

  • tRNA Isolation: Isolate total RNA from bacterial cells using a suitable RNA extraction kit. To enrich for tRNA, the total RNA can be fractionated by size-exclusion chromatography or anion-exchange chromatography.

  • tRNA Digestion: Digest the purified tRNA to single nucleosides using a two-step enzymatic digestion with nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the digested nucleosides using a C18 reverse-phase HPLC column.

    • Detect and quantify the nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific mass transitions for nm5s2U would need to be determined based on its molecular weight and fragmentation pattern.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing rna_isolation tRNA Isolation tRNA_digestion Enzymatic Digestion to Nucleosides rna_isolation->tRNA_digestion hplc HPLC Separation tRNA_digestion->hplc msms Tandem Mass Spectrometry hplc->msms quantification Quantification of nm5s2U msms->quantification

Northern Blot Analysis for tRNA

Northern blotting can be used to detect specific tRNAs and assess their integrity and modification status, sometimes in conjunction with probes that are sensitive to specific modifications.

Objective: To detect a specific tRNA species that may contain the nm5s2U modification.

Protocol:

  • RNA Extraction: Isolate total RNA from the organism of interest.

  • Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M urea).

  • Transfer: Transfer the separated RNA to a positively charged nylon membrane.

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in a suitable hybridization buffer.

    • Hybridize with a 5'-end-labeled oligonucleotide probe specific for the tRNA of interest.

  • Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a phosphorimager.

In Vitro Translation Assay

This assay can be used to assess the functional consequence of the nm5s2U modification on translation efficiency and fidelity.

Objective: To compare the translational activity of a tRNA with and without the nm5s2U modification.

Protocol:

  • Prepare tRNA:

    • Synthesize the desired tRNA in vitro using T7 RNA polymerase.

    • Modify the in vitro transcribed tRNA with purified enzymes (e.g., MnmC or YurR and MnmM) to generate the nm5s2U-containing tRNA.

  • Reconstitute In Vitro Translation System: Use a purified E. coli-based in vitro translation system (e.g., PURE system) lacking the specific tRNA.

  • Translation Reaction:

    • Set up translation reactions with a reporter mRNA (e.g., encoding luciferase or GFP).

    • Add either the unmodified or the nm5s2U-modified tRNA to the reactions.

  • Analysis: Quantify the amount of protein produced in each reaction to determine the effect of the modification on translation efficiency.

Conclusion

This compound is a key modified nucleoside in the anticodon loop of certain bacterial tRNAs that plays a crucial role in ensuring the accuracy and efficiency of protein synthesis. As an essential intermediate in the biosynthesis of mnm5s2U, its formation is tightly regulated by dedicated enzymatic pathways that differ between Gram-negative and Gram-positive bacteria. The presence of nm5s2U contributes to the structural stability of the anticodon loop, thereby facilitating proper codon recognition and preventing translational errors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further elucidate the biological significance of this important tRNA modification and to explore the enzymes in its biosynthetic pathway as potential therapeutic targets.

References

discovery and significance of nm5s2U modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Significance of the nm5s2U tRNA Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-transcriptional modification of transfer RNA (tRNA) is a fundamental process that ensures the accuracy and efficiency of protein synthesis. Among the more than 100 known modifications, 5-methylaminomethyl-2-thiouridine (mnm5s2U), and its eukaryotic equivalent 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), located at the wobble position (U34) of specific tRNAs, are crucial for precise codon recognition. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological significance of the nm5s2U modification, with a focus on its role in translational fidelity. Detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways are presented to serve as a valuable resource for researchers in molecular biology and drug development.

Discovery and Significance of nm5s2U Modification

The nm5s2U modification, a hypermodified nucleoside, is primarily found in tRNAs that recognize codons with A or G in the third position, particularly for amino acids such as lysine, glutamate, and glutamine.[1] Its discovery was a part of the broader effort to understand the extensive post-transcriptional modifications in tRNA and their role in fine-tuning the translation process.

The significance of nm5s2U lies in its critical role in maintaining translational fidelity by preventing frameshift errors during protein synthesis.[2] The wobble position of the tRNA anticodon allows for non-standard base pairing with the third nucleotide of the mRNA codon. Modifications at this position, like nm5s2U, restrict the conformational flexibility of the anticodon loop, thereby ensuring accurate codon recognition and preventing misreading of the genetic code.[2][3] Deficiencies in the nm5s2U modification have been linked to increased rates of ribosomal +1 frameshifting, which can lead to the production of non-functional or toxic proteins.[3][4]

Biosynthesis of nm5s2U

The biosynthesis of mnm5s2U is a complex, multi-step enzymatic process that involves modifications at both the C2 and C5 positions of the uridine base. The pathways differ between Gram-negative and Gram-positive bacteria.

Biosynthesis in Gram-Negative Bacteria (e.g., Escherichia coli)

In E. coli, the synthesis of mnm5s2U is well-characterized and involves several key enzymes:

  • MnmA: A cysteine desulfurase that initiates the thiolation at the C2 position of uridine.

  • MnmE and MnmG: This complex catalyzes the addition of a carboxymethylaminomethyl (cmnm) group to the C5 position of the 2-thiouridine.

  • MnmC: A bifunctional enzyme that performs the final two steps. The C-terminal oxidase domain (MnmC(o)) converts cmnm5s2U to nm5s2U, and the N-terminal methyltransferase domain (MnmC(m)) methylates nm5s2U to the final mnm5s2U product, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5]

G cluster_c2 C2-Thiolation cluster_c5 C5-Modification U34 Uridine-34 s2U s²U U34->s2U MnmA cmnm5s2U cmnm⁵s²U s2U->cmnm5s2U MnmE/MnmG nm5s2U nm⁵s²U cmnm5s2U->nm5s2U MnmC (oxidase) mnm5s2U mnm⁵s²U nm5s2U->mnm5s2U MnmC (methyltransferase) + SAM

Biosynthesis of mnm5s2U in E. coli.
Biosynthesis in Gram-Positive Bacteria (e.g., Bacillus subtilis)

Gram-positive bacteria lack a homolog of the bifunctional MnmC enzyme and utilize a different set of enzymes for the final steps of mnm5s2U synthesis:[5]

  • MnmL (formerly YtqA): A radical SAM enzyme responsible for the conversion of cmnm5s2U to nm5s2U.

  • MnmM (formerly YtqB): A methyltransferase that catalyzes the final methylation of nm5s2U to mnm5s2U.[6]

G cluster_c2 C2-Thiolation cluster_c5 C5-Modification U34 Uridine-34 s2U s²U U34->s2U MnmA cmnm5s2U cmnm⁵s²U s2U->cmnm5s2U MnmE/MnmG nm5s2U nm⁵s²U cmnm5s2U->nm5s2U MnmL mnm5s2U mnm⁵s²U nm5s2U->mnm5s2U MnmM + SAM

Biosynthesis of mnm5s2U in B. subtilis.

Quantitative Data

The efficiency of the enzymatic steps in the mnm5s2U biosynthetic pathway is critical for maintaining cellular homeostasis. The following table summarizes the steady-state kinetic parameters for the E. coli MnmC enzyme.

ReactionEnzymeSubstrateK_m_ (nM)k_cat_ (s⁻¹)k_cat_/K_m_ (µM⁻¹s⁻¹)Reference
cmnm⁵s²U → nm⁵s²UMnmC (oxidase domain)cmnm⁵s²U-tRNA6000.340.57[7][8]
nm⁵s²U → mnm⁵s²UMnmC (methyltransferase domain)nm⁵s²U-tRNA700.314.43[7][8]

Table 1: Steady-state kinetic parameters of the E. coli MnmC enzyme.[7][8]

Experimental Protocols

Analysis of tRNA Modification Status by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for the direct detection and quantification of tRNA modifications.[1][9][10]

G A 1. tRNA Isolation B 2. Enzymatic Hydrolysis (Nuclease P1, Phosphatase) A->B C 3. Reversed-Phase HPLC Separation B->C D 4. Mass Spectrometry (MS/MS) C->D E 5. Data Analysis (Identification and Quantification) D->E

Workflow for tRNA modification analysis by LC-MS/MS.

Protocol:

  • tRNA Isolation: Isolate total RNA from cells using a standard method (e.g., TRIzol extraction or a commercial kit). Purify the tRNA fraction from the total RNA, for instance, by size-exclusion chromatography or using a specialized kit.[11]

  • Enzymatic Digestion:

    • To an appropriate amount of purified tRNA (e.g., 1-10 µg), add nuclease P1 to digest the tRNA into 5'-mononucleosides.

    • Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) to remove the 5'-phosphate group, yielding nucleosides.[12]

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture onto a reversed-phase HPLC column (e.g., C18).

    • Separate the nucleosides using a gradient of appropriate solvents (e.g., acetonitrile and ammonium acetate).

    • Eluting nucleosides are introduced into a mass spectrometer.

    • Identify nm5s2U based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.

    • Quantify the relative abundance of nm5s2U by comparing its peak area to that of an unmodified nucleoside or a stable isotope-labeled internal standard.[1][9]

γ-Toxin Endonuclease Assay for mcm5s2U Detection (Eukaryotes)

This enzymatic assay is specific for the detection of the eukaryotic equivalent of nm5s2U, mcm5s2U. It utilizes the γ-toxin from Kluyveromyces lactis, which specifically cleaves tRNA at the 3'-side of the mcm5s2U modification.[13][14][15]

G A 1. Total RNA Extraction B 2. γ-Toxin Treatment A->B C 3. Denaturing PAGE B->C D 4. Northern Blotting C->D E 5. Hybridization with Labeled Probe D->E F 6. Visualization and Quantification E->F

References

The Pivotal Role of 5-Taurinomethyl-2-thiouridine (τm5s2U) in Mitochondrial tRNA Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The fidelity and efficiency of mitochondrial protein synthesis are paramount for cellular bioenergetics. This process relies heavily on post-transcriptional modifications of mitochondrial transfer RNAs (mt-tRNAs). Among the most critical is the 5-taurinomethyl-2-thiouridine (τm5s2U) modification at the wobble position (U34) of specific mt-tRNAs, including those for Lysine, Glutamic acid, and Glutamine. This hypermodification is essential for accurate codon recognition and the prevention of translational errors. The biosynthesis of τm5s2U is a complex, multi-enzyme process involving the nuclear-encoded proteins GTPBP3, MTO1, and TRMU (MTU1). Deficiencies in this pathway, arising from mutations in either the modifying enzymes or the mt-tRNA substrates, lead to severe mitochondrial translation defects and are the molecular basis for devastating human diseases such as Myoclonic Epilepsy with Ragged-Red Fibers (MERRF) and Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). This guide provides a comprehensive overview of the τm5s2U modification, its biosynthetic pathway, its critical function in translation, and its association with disease, offering detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Wobble Position Modification in Mitochondria

Mitochondria possess their own genome (mtDNA) and a dedicated translational apparatus to synthesize 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[1][2] The accuracy of this process is vital for cellular energy production. The genetic code's degeneracy allows a single tRNA to recognize multiple synonymous codons, a flexibility mediated by modifications to the first nucleotide of the anticodon, known as the wobble position (U34).[3] In mitochondria, the τm5s2U modification at U34 is crucial for stabilizing the codon-anticodon interaction, particularly for tRNAs that decode codons ending in A or G (NNR codons).[4] Its absence leads to translational frameshifting and stalled protein synthesis, resulting in profound mitochondrial dysfunction.[5][6]

The τm5s2U Modification: Structure and Function

The τm5s2U modification is a complex hypermodification involving two key chemical additions to the uridine base at position 34 of mt-tRNALys, mt-tRNAGlu, and mt-tRNAGln: a taurine-containing methyl group at the C5 position (τm5U) and a sulfur atom at the C2 position (s2U).[1][7] A related modification, 5-taurinomethyluridine (τm5U), which lacks the 2-thiolation, is found in mt-tRNALeu(UUR) and mt-tRNATrp.[5][7]

The primary function of the τm5(s2)U modification is to ensure the accurate and efficient decoding of their respective codons. The bulky taurinomethyl group at the C5 position restricts the "wobble" capacity of the uridine, enforcing a Watson-Crick-like pairing with G while still allowing pairing with A in the third codon position. The 2-thiolation (s2U) further enhances this conformational rigidity, which is critical for the proper recognition of codons like AAA/AAG (Lys) and GAA/GAG (Glu).[4][5] Loss of this modification impairs the ability of the tRNA to decode its cognate codons, leading to a severe reduction in the synthesis of mitochondrial-encoded proteins.[5]

Biosynthesis of τm5s2U: A Multi-Step Enzymatic Cascade

The formation of τm5s2U is a sequential process catalyzed by nuclear-encoded enzymes that are imported into the mitochondria. The pathway can be divided into two main stages: the formation of the 5-taurinomethyluridine (τm5U) intermediate, followed by 2-thiolation.

  • τm5U Formation : This initial and complex step is cooperatively catalyzed by the MTO1 (Mitochondrial tRNA Translation Optimization 1) and GTPBP3 (GTP Binding Protein 3) enzyme complex.[1][5][8] This reaction utilizes taurine and 5,10-methylenetetrahydrofolate (CH2-THF) as substrates, along with cofactors including GTP, FAD, and NADH.[5] GTPBP3, a homolog of the bacterial MnmE, is an active GTPase, and its activity is critical for the modification process.[4][9] MTO1 is the homolog of the bacterial MnmG protein.[8]

  • 2-Thiolation : Following the τm5U formation, the enzyme TRMU (tRNA 2-thiouridylase 1), also known as MTU1, catalyzes the transfer of a sulfur atom to the C2 position of the uridine base.[1][10] This thiolation step converts τm5U into the final τm5s2U modification. The sulfur donor for this reaction is the cysteine desulfurase NFS1.[10]

G cluster_pathway τm5s2U Biosynthesis Pathway tRNA mt-tRNA (U34) intermediate τm5U-tRNA tRNA->intermediate 5-taurinomethylation final_tRNA τm5s2U-tRNA (Mature) intermediate->final_tRNA 2-thiolation enzyme1 GTPBP3 / MTO1 Complex enzyme1->tRNA enzyme2 TRMU (MTU1) enzyme2->intermediate substrates1 Taurine CH2-THF GTP, FAD, NADH substrates1->enzyme1 substrates2 Sulfur Donor (from NFS1) substrates2->enzyme2

Caption: The enzymatic pathway for τm5s2U biosynthesis in mitochondria.

Pathophysiology: Linking τm5s2U Deficiency to Human Disease

Defects in τm5s2U modification are a direct cause of severe mitochondrial diseases.[11] Pathogenic mutations can occur in the nuclear genes encoding the modifying enzymes (GTPBP3, MTO1, TRMU) or in the mtDNA genes encoding the substrate tRNAs (MT-TK for tRNALys, MT-TL1 for tRNALeu(UUR)).[1][4][5]

For instance, the A8344G mutation in MT-TK is a hallmark of MERRF. This mutation disrupts the tRNA structure, impairing its recognition by the modification machinery and leading to a severe lack of τm5s2U.[5][12] Similarly, the A3243G mutation in MT-TL1, commonly associated with MELAS, results in hypomodification of the τm5U in tRNALeu(UUR).[5][11] The resulting hypomodified tRNAs are unable to efficiently decode their cognate codons, causing a global defect in mitochondrial protein synthesis and a subsequent failure of the OXPHOS system.[5] This energy crisis predominantly affects tissues with high energy demands, such as the brain and muscle, explaining the myopathic and encephalopathic features of these disorders.[13][14]

G cluster_pathophysiology Pathophysiology of τm5s2U Deficiency mutations Mutations in: - GTPBP3, MTO1, TRMU (nDNA) - mt-tRNA genes (mtDNA) hypomod τm5(s2)U Hypomodification on mt-tRNA mutations->hypomod codon_rec Impaired Codon Recognition (e.g., AAA/AAG, GAA/GAG) hypomod->codon_rec translation_defect Defective Mitochondrial Protein Translation codon_rec->translation_defect oxphos OXPHOS System Deficiency translation_defect->oxphos disease Mitochondrial Dysfunction & Clinical Phenotypes (MERRF, MELAS, Cardiomyopathy) oxphos->disease

Caption: Logical flow from genetic mutation to clinical disease in τm5s2U-related disorders.
Quantitative Data on τm5s2U Modification Status

The following table summarizes quantitative findings from studies on patient-derived cells, illustrating the drastic reduction in modification levels associated with pathogenic mutations and the potential for therapeutic intervention.

Condition/Cell LineMitochondrial tRNAPathogenic MutationModification Status (% of wild-type)Key Phenotypic ConsequenceReference
MERRF Patient Fibroblastsmt-tRNALysA8344GSevere reduction of τm5s2UDefective translation, respiratory deficiency[5][11]
MELAS Patient Myoblastsmt-tRNALeu(UUR)A3243GSevere reduction of τm5UDefective translation, respiratory deficiency[5][12]
GTPBP3 KO HEK293T cellsmt-tRNALeu(UUR)Gene Knockoutτm5U absentReduced steady-state levels of mt-tRNAs[15]
MTO1 KO ES cellsmt-tRNAsGene Knockoutτm5(s2)U absentEmbryonic lethality in mice[15]
MELAS Myoblasts + MTO1 Overexpressionmt-tRNALeu(UUR)A3243GAlmost complete restoration of τm5UPartial rescue of protein synthesis & oxygen consumption[9][12]
MERRF Cells + MTO1 Overexpressionmt-tRNALysA8344GRestoration of τm5s2URescue of mitochondrial function[9][12]
Wild-type Human Cellsmt-tRNATrpN/A~79% frequency of τm5UNormal mitochondrial translation[7]

Experimental Methodologies

Analyzing mt-tRNA modifications requires specialized techniques. Below are protocols for key experiments used to investigate the τm5s2U pathway.

G cluster_workflow Experimental Workflow for mt-tRNA Modification Analysis cluster_quant cluster_level cluster_func sample Biological Sample (e.g., Patient Fibroblasts, KO Cells) rna_iso Total RNA Isolation sample->rna_iso analysis_func Functional Analysis sample->analysis_func trna_enrich tRNA Enrichment (Size Fractionation) rna_iso->trna_enrich analysis_quant Modification Analysis trna_enrich->analysis_quant analysis_level Expression Analysis trna_enrich->analysis_level lcms LC-MS/MS Analysis (Quantification of τm5s2U) analysis_quant->lcms pe Primer Extension Assay (Detects presence/absence) analysis_quant->pe northern Northern Blotting (Steady-state tRNA levels) analysis_level->northern synthesis Mitochondrial Protein Synthesis Assay analysis_func->synthesis oxygen Oxygen Consumption Rate (OCR) Measurement analysis_func->oxygen result Data Integration & Interpretation lcms->result pe->result northern->result synthesis->result oxygen->result

Caption: A typical workflow for the comprehensive analysis of mt-tRNA modifications.
Protocol 5.1: Analysis of mt-tRNA Modification by LC-MS/MS

This is the gold standard method for the identification and absolute quantification of tRNA modifications.

  • tRNA Isolation : Isolate total RNA from cultured cells or tissues using a Trizol-based method or a commercial RNA extraction kit. To enrich for tRNA, perform size-fractionation using polyacrylamide gel electrophoresis (PAGE) or a specialized column, collecting the RNA fraction < 200 nucleotides.[3]

  • tRNA Digestion : Digest the purified tRNA (1-5 µg) to single nucleosides. This is typically achieved by incubation with nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5'-phosphate).[3]

  • Liquid Chromatography (LC) : Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry (MS/MS) : Eluted nucleosides are directly ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer. Identify τm5s2U based on its specific mass-to-charge (m/z) ratio.[7]

  • Quantification : Quantify the amount of τm5s2U by integrating the area of its corresponding peak in the chromatogram and comparing it to the peaks of the four canonical, unmodified nucleosides (A, U, G, C) or a spiked-in internal standard.[3][7]

Protocol 5.2: Northern Blotting for mt-tRNA Levels

This protocol assesses the steady-state levels of specific mt-tRNAs, which can be affected by the absence of modifications.

  • RNA Extraction and Separation : Extract total RNA (1-5 µg) from cells. Separate the RNA by size on a denaturing (urea) polyacrylamide gel (e.g., 10% PAGE).

  • Transfer : Transfer the separated RNA from the gel to a positively charged nylon membrane via electroblotting.

  • Hybridization : Crosslink the RNA to the membrane using UV light. Pre-hybridize the membrane to block non-specific binding sites. Hybridize the membrane overnight at an appropriate temperature (e.g., 42°C) with a radiolabeled (e.g., ³²P) or digoxigenin-labeled oligonucleotide probe specific to the mt-tRNA of interest (e.g., mt-tRNALys).

  • Washing and Detection : Wash the membrane under stringent conditions to remove the unbound probe. Detect the signal using autoradiography (for radiolabeled probes) or a chemiluminescent substrate (for non-radioactive probes).[15]

  • Quantification : Quantify the band intensity using densitometry software. Normalize the signal to a loading control, such as the 5.8S rRNA or another mitochondrial RNA that is unaffected.[15]

Protocol 5.3: In Vitro Reconstitution of tRNA Modification

This assay confirms the function of suspected modifying enzymes.

  • Component Preparation :

    • Enzymes : Purify recombinant GTPBP3, MTO1, and/or TRMU proteins.[4]

    • tRNA Substrate : Prepare an in vitro transcribed, unmodified version of the target mt-tRNA (e.g., mt-tRNALys) using a T7 RNA polymerase system.

    • Reaction Buffer : Prepare a buffer containing all necessary cofactors: GTP, FAD, NADH, taurine, CH2-THF, and a sulfur source.[3][5]

  • In Vitro Reaction : Combine the purified enzymes, the unmodified tRNA substrate, and the cofactor-rich buffer. Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Analysis : Isolate the tRNA from the reaction mixture (e.g., by phenol-chloroform extraction and ethanol precipitation). Analyze the modification status of the recovered tRNA using LC-MS/MS (Protocol 5.1) to confirm the synthesis of τm5(s2)U.[3]

Therapeutic Perspectives and Future Directions

The central role of the τm5s2U pathway in mitochondrial disease pathogenesis makes it an attractive target for therapeutic development. Strategies currently being explored include:

  • Enzyme Activation : Overexpression of key modifying enzymes, such as MTO1, has shown promise in restoring modification levels and partially rescuing mitochondrial function in patient-derived cells.[9][12] This suggests that developing small molecules to enhance the activity or stability of the GTPBP3/MTO1 complex could be a viable therapeutic approach.

  • Substrate Supplementation : Since taurine is a key substrate for the modification, taurine supplementation has been explored as a treatment for MELAS, with some clinical trials showing a reduction in stroke-like episodes.[16] This highlights the potential of "epitranscriptomic" therapies that aim to boost the efficiency of tRNA modification pathways.

Future research should focus on elucidating the precise molecular mechanisms of the GTPBP3/MTO1 complex, screening for compounds that modulate its activity, and developing more sophisticated gene therapy or RNA-based strategies to correct the underlying defects in patients with mitochondrial diseases.

References

An In-depth Technical Guide to the Enzymes of 5-(Aminomethyl)-2-thiouridine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways involved in the biosynthesis of 5-(aminomethyl)-2-thiouridine (nm5s2U) and its derivatives, crucial modifications of transfer RNA (tRNA) that ensure translational fidelity. The document details the enzymes, their functions, and the biochemical reactions they catalyze in various organisms. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support research and development in this field.

Introduction to this compound and its Significance

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis. At the wobble position (position 34) of the anticodon, modifications are critical for the accurate decoding of mRNA codons. 5-methyluridine derivatives (xm5U) are widely conserved in prokaryotes at this position and play a crucial role in reading NNA/G codons. One such hypermodified nucleoside is 5-methylaminomethyl-2-thiouridine (mnm5s2U), which is synthesized from the precursor 5-aminomethyl-2-thiouridine (nm5s2U). These modifications enhance translational efficiency and reduce frameshifting errors. The biosynthetic pathways for these modifications differ between Gram-negative and Gram-positive bacteria, as well as in mitochondria, presenting unique targets for research and potential therapeutic intervention.

Biosynthetic Pathways of this compound and its Derivatives

The synthesis of nm5s2U and its methylated form, mnm5s2U, is a multi-step enzymatic process. The pathways vary across different domains of life.

Pathway in Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria like E. coli, the synthesis of mnm5s2U is a well-characterized pathway involving a series of enzymes that sequentially modify the uridine at the wobble position of specific tRNAs.

The key enzymatic steps are:

  • Thiolation of Uridine: The process begins with the conversion of uridine (U) to 2-thiouridine (s2U). This reaction is catalyzed by the MnmA enzyme (also known as asuE or trmU), a tRNA-specific 2-thiouridylase.[1][2][3] The sulfur atom is provided by L-cysteine through a sulfur relay system involving the cysteine desulfurase IscS and the sulfur transfer proteins TusA, TusBCD, and TusE .[4]

  • Formation of the C5 Side Chain: The MnmE-MnmG enzyme complex then modifies s2U at the C5 position.

    • MnmE (a GTPase) and MnmG (an FAD-dependent oxidoreductase) form a complex that catalyzes the formation of 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) using glycine as a substrate, or 5-aminomethyl-2-thiouridine (nm5s2U) with ammonium as the substrate.[5][6][7][8][9][10] The reaction also requires GTP, FAD, NADH, and methylenetetrahydrofolate (CH2THF).[5][6][7]

  • Final Modification Steps: The final two steps are carried out by the bifunctional enzyme MnmC .

    • The FAD-dependent oxidoreductase domain of MnmC, MnmC(o) , converts cmnm5s2U to nm5s2U.[9][10][11]

    • The S-adenosylmethionine (SAM)-dependent methyltransferase domain, MnmC(m) , then methylates nm5s2U to produce the final product, 5-methylaminomethyl-2-thiouridine (mnm5s2U).[9][11][12]

Gram_Negative_Pathway cluster_0 Thiolation cluster_1 C5 Side Chain Formation cluster_2 Final Modifications U34 Uridine (U34) s2U34 2-Thiouridine (s²U34) U34->s2U34 MnmA, IscS, TusA-E cmnm5s2U34 5-Carboxymethylaminomethyl- 2-thiouridine (cmnm⁵s²U34) s2U34->cmnm5s2U34 MnmE-MnmG, Glycine, GTP, FAD, NADH, CH₂THF nm5s2U34 5-Aminomethyl- 2-thiouridine (nm⁵s²U34) cmnm5s2U34->nm5s2U34 MnmC(o) mnm5s2U34 5-Methylaminomethyl- 2-thiouridine (mnm⁵s²U34) nm5s2U34->mnm5s2U34 MnmC(m), SAM

Biosynthetic pathway of mnm⁵s²U in Gram-negative bacteria.
Pathway in Gram-Positive Bacteria (e.g., Bacillus subtilis)

Gram-positive bacteria lack a homolog of the bifunctional MnmC enzyme. Instead, the final two steps of the pathway are catalyzed by two separate enzymes.

  • Thiolation and C5 Side Chain Formation: The initial steps, catalyzed by MnmA/IscS and the MnmE-MnmG complex, are conserved with the Gram-negative pathway.

  • Final Modification Steps:

    • YurR , an FAD-dependent oxidoreductase, carries out the function of MnmC(o), converting cmnm5s2U to nm5s2U.[10]

    • MnmM (also known as YtqB), a methyltransferase, performs the role of MnmC(m), methylating nm5s2U to mnm5s2U using SAM as the methyl donor.[9][10][12]

Gram_Positive_Pathway cluster_0 Thiolation cluster_1 C5 Side Chain Formation cluster_2 Final Modifications U34 Uridine (U34) s2U34 2-Thiouridine (s²U34) U34->s2U34 MnmA, IscS cmnm5s2U34 5-Carboxymethylaminomethyl- 2-thiouridine (cmnm⁵s²U34) s2U34->cmnm5s2U34 MnmE-MnmG, Glycine, GTP, FAD, NADH, CH₂THF nm5s2U34 5-Aminomethyl- 2-thiouridine (nm⁵s²U34) cmnm5s2U34->nm5s2U34 YurR mnm5s2U34 5-Methylaminomethyl- 2-thiouridine (mnm⁵s²U34) nm5s2U34->mnm5s2U34 MnmM, SAM

Biosynthetic pathway of mnm⁵s²U in Gram-positive bacteria.
Mitochondrial Pathway for Taurine-Containing Modifications

In mitochondria, a related pathway leads to the synthesis of 5-taurinomethyluridine (τm5U) and 5-taurinomethyl-2-thiouridine (τm5s2U). Deficiencies in these modifications are linked to mitochondrial diseases.

  • Formation of the 5-Taurinomethyl Group: The GTPBP3-MTO1 complex catalyzes the formation of the 5-taurinomethyl group on uridine.[13][14][15] This reaction utilizes taurine and 5,10-methylene-tetrahydrofolate (CH2-THF) as substrates, along with cofactors such as GTP, FAD, and NADH.[16]

  • Thiolation: The 2-thiolation of τm5U to form τm5s2U is carried out by the enzyme MTU1 .[14]

Mitochondrial_Pathway cluster_0 Taurine Modification cluster_1 Thiolation U34 Uridine (U34) tm5U34 5-Taurinomethyluridine (τm⁵U34) U34->tm5U34 GTPBP3-MTO1, Taurine, CH₂THF, GTP, FAD, NADH tm5s2U34 5-Taurinomethyl-2-thiouridine (τm⁵s²U34) tm5U34->tm5s2U34 MTU1

Biosynthetic pathway of τm⁵s²U in mitochondria.

Quantitative Data on Enzyme Activity

Enzyme/ComplexOrganismSubstrate(s)K_mk_catCatalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Reference
MnmC E. colicmnm⁵s²U-tRNA600 nM0.34 s⁻¹5.7 x 10⁵[11]
nm⁵s²U-tRNA + SAM70 nM0.31 s⁻¹4.4 x 10⁶[11]

Typical Reactant Concentrations for In Vitro Assays:

Enzyme/ComplexComponentTypical ConcentrationReference
MnmA/IscS MnmA150 µM[1]
IscS100 µM[1]
L-cysteine1 mM[1]
ATP1 mM[1]
tRNA300 µg[1]
MnmE-MnmG MnmE-MnmG complex2 µM[7]
tRNA60-100 µg[7]
Glycine2 mM[5][6]
GTP2 mM[5][6]
FAD0.5 mM[5][6]
NADH0.5 mM[5][6]
CH₂THF0.5 mM[5][6]
GTPBP3-MTO1 GTPBP3-MTO1 complexNot specified[14][17]
TaurineNot specified[14][17]
CH₂THFNot specified[14][17]
GTPNot specified[14][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymes involved in this compound synthesis.

In Vitro Reconstitution of the MnmE-MnmG tRNA Modification Reaction

This protocol is adapted from established methods for the in vitro reconstitution of the MnmE-MnmG catalyzed reaction.[5][7]

MnmEG_Workflow Preincubation Pre-incubation of MnmE and MnmG (40-50 µM each in Tris-HCl, KCl, glycerol on ice for 30 min) Reaction_Assembly Reaction Assembly on Ice (Add buffer, salts, cofactors, substrates, tRNA) Preincubation->Reaction_Assembly Initiation Initiate Reaction (Add pre-incubated MnmE-MnmG complex) Reaction_Assembly->Initiation Incubation Incubation (37°C for 1-4 hours) Initiation->Incubation Termination Reaction Termination (Phenol:Chloroform:Isoamyl Alcohol extraction) Incubation->Termination RNA_Precipitation RNA Precipitation (Ethanol precipitation) Termination->RNA_Precipitation Analysis Analysis (HPLC-MS) RNA_Precipitation->Analysis

Workflow for the in vitro MnmE-MnmG assay.

Materials:

  • Purified MnmE and MnmG proteins

  • In vitro transcribed or purified target tRNA (e.g., tRNAGlu)

  • 1 M Tris-HCl, pH 8.0

  • 3 M KCl

  • Glycerol

  • Nuclease-free water

  • 5 mM MgCl₂

  • 0.5 mM FAD

  • 0.5 mM NADH

  • 0.5 mM CH₂THF

  • 2 mM Glycine

  • 2 mM GTP

  • RNase inhibitor

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol

  • 70% Ethanol

Procedure:

  • Pre-incubation of MnmE and MnmG:

    • In a nuclease-free microcentrifuge tube, combine MnmE and MnmG proteins to a final concentration of 40-50 µM each.

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 100 mM, 3 M KCl to 100-150 mM, and glycerol to 5% (v/v).

    • Incubate the mixture on ice for 30 minutes to allow for complex formation.

  • Reaction Assembly:

    • In a new nuclease-free microcentrifuge tube on ice, prepare the reaction mixture (final volume of 50 µL).

    • Add the components in the following order: nuclease-free water, Tris-HCl (to 50 mM), KCl (to 100 mM), MgCl₂ (to 5 mM), FAD, NADH, CH₂THF, Glycine, and GTP to their final concentrations.

    • Add the target tRNA substrate (60-100 µg) and an RNase inhibitor.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the pre-incubated MnmE-MnmG protein complex to a final concentration of 2 µM.

    • Mix gently by pipetting and incubate the reaction at 37°C for 1-4 hours.

  • Reaction Termination and RNA Purification:

    • Terminate the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol and vortexing vigorously.

    • Centrifuge at >12,000 x g for 5 minutes to separate the phases.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 3 volumes of 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour.

    • Pellet the RNA by centrifugation at >12,000 x g for 30 minutes at 4°C.

    • Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.

  • Analysis:

    • Analyze the modified tRNA by HPLC-MS to identify and quantify the formation of cmnm5s2U.

In Vitro tRNA Thiolation Assay for MnmA/IscS

This protocol is based on established methods for assaying the 2-thiolation of tRNA by MnmA and IscS.[1]

Materials:

  • Purified MnmA and IscS proteins

  • Purified tRNA substrate

  • 1 M Tris-HCl, pH 7.5

  • 1 M KCl

  • 1 M Mg(OAc)₂

  • 100 mM DTT

  • 100 mM ATP

  • 20 mM PLP

  • 100 mM L-cysteine

  • tRNA extraction reagents (as in 4.1)

Procedure:

  • Reaction Setup:

    • In a total reaction volume of 500 µL, combine the following in a nuclease-free tube:

      • Tris-HCl to 10 mM

      • KCl to 50 mM

      • Mg(OAc)₂ to 12 mM

      • DTT to 1 mM

      • ATP to 1 mM

      • PLP to 20 µM

      • L-cysteine to 1 mM

      • tRNA to 300 µg

      • IscS to 100 µM

      • MnmA to 150 µM

  • Incubation:

    • Incubate the mixture at 37°C for 2 hours.

  • tRNA Recovery and Analysis:

    • Recover the tRNA using the phenol:chloroform extraction and ethanol precipitation method described in section 4.1.

    • Analyze the formation of s2U by HPLC-MS.

HPLC-MS Analysis of tRNA Modifications

This is a generalized protocol for the analysis of tRNA nucleoside modifications by HPLC-coupled mass spectrometry.[18][19][20][21][22]

HPLC_MS_Workflow tRNA_Isolation tRNA Isolation and Purification Hydrolysis Enzymatic Hydrolysis to Nucleosides (Nuclease P1, Alkaline Phosphatase) tRNA_Isolation->Hydrolysis HPLC_Separation Reversed-Phase HPLC Separation Hydrolysis->HPLC_Separation MS_Detection Mass Spectrometry Detection (Dynamic Multiple Reaction Monitoring) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of Modified Nucleosides) MS_Detection->Data_Analysis

Workflow for HPLC-MS analysis of tRNA modifications.

Materials:

  • Purified tRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • HPLC system with a C18 reversed-phase column

  • Tandem quadrupole mass spectrometer

Procedure:

  • tRNA Digestion:

    • Digest 1-10 µg of purified tRNA to individual nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • HPLC Separation:

    • Separate the resulting nucleosides on a C18 reversed-phase HPLC column using a gradient of aqueous and organic mobile phases (e.g., ammonium acetate and acetonitrile).

  • Mass Spectrometry Analysis:

    • Detect and quantify the eluting nucleosides using a tandem quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (DMRM) mode. This involves monitoring specific parent-to-fragment ion transitions for each modified and unmodified nucleoside.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside and normalize to the sum of the canonical nucleosides (A, C, G, U) to determine the relative abundance of each modification.

Conclusion

The biosynthesis of this compound and its derivatives is a complex and highly regulated process involving a suite of specialized enzymes. Understanding the function and kinetics of these enzymes is crucial for elucidating the role of tRNA modifications in translational fidelity and cellular stress responses. The distinct pathways in different organisms offer potential targets for the development of novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field, offering key data and methodologies to advance their studies. Further research is needed to fully characterize the kinetics of all enzymes in these pathways, which will provide a more complete quantitative understanding of this essential biological process.

References

The Dichotomy of tRNA Modification: A Technical Guide to the Roles of MnmC and MnmM in nm5s2U Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the distinct roles of the MnmC and MnmM enzymes in the crucial nm5s2U tRNA modification pathway. This document provides an in-depth analysis of their biochemical functions, presents quantitative data, outlines experimental protocols, and visualizes the biosynthetic pathways.

The fidelity of protein synthesis is paramount to cellular function, and this precision is heavily reliant on post-transcriptional modifications of transfer RNA (tRNA). One such critical modification is 5-methylaminomethyl-2-thiouridine (mnm5s2U), located at the wobble position (U34) of tRNAs specific for glutamate, lysine, and glutamine. This modification is essential for accurate codon recognition and the prevention of translational frameshifting.[1][2] The biosynthesis of mnm5s2U involves a multi-enzyme pathway that culminates in the action of either the bifunctional enzyme MnmC or the monofunctional enzyme MnmM, depending on the organism. This guide elucidates the divergent evolutionary strategies employed by different bacteria to achieve this same vital tRNA modification.

The Foundational Steps: The Role of the MnmE-MnmG Complex

The journey to mnm5s2U begins with the action of the MnmE-MnmG enzymatic complex. This complex is responsible for the initial modification at the C5 position of the uridine at position 34 of the tRNA.[3][4] It catalyzes the addition of either a carboxymethylaminomethyl (cmnm) group, utilizing glycine as a substrate, or an aminomethyl (nm) group, using ammonium.[3][5][6][7][8] This initial step produces the intermediate cmnm5s2U or nm5s2U, setting the stage for the final maturation steps.

The Gram-Negative Strategy: The Bifunctional MnmC Enzyme

In Gram-negative bacteria, such as Escherichia coli, the final two steps in the biosynthesis of mnm5s2U are catalyzed by a single, bifunctional enzyme named MnmC (formerly known as YfcK).[2][9][10] This enzyme is a fusion of two distinct functional domains:

  • The C-terminal Oxidase Domain (MnmC(o) or MnmC1): This FAD-dependent oxidoreductase domain is responsible for the conversion of 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) to 5-aminomethyl-2-thiouridine (nm5s2U).[3][4][5][11][12][13][14][15][16][17]

  • The N-terminal Methyltransferase Domain (MnmC(m) or MnmC2): This S-adenosyl-L-methionine (SAM)-dependent domain catalyzes the final methylation of nm5s2U to produce the mature mnm5s2U modification.[3][4][5][9][11][12][14][15][16][17]

The crystal structure of MnmC reveals that the two catalytic sites are located on opposite sides of the protein, suggesting they can function independently.[13][14]

The Gram-Positive and Plant Strategy: The Monofunctional MnmL and MnmM Enzymes

Gram-positive bacteria, such as Bacillus subtilis, and plants lack an ortholog of the mnmC gene.[18][19][20][21] Instead, they employ two separate, monofunctional enzymes to carry out the final two steps of mnm5s2U synthesis, demonstrating a case of non-orthologous displacement.[3][22][23]

  • MnmL (YurR): This FAD-dependent oxidoreductase performs the same function as the MnmC(o) domain, converting cmnm5s2U to nm5s2U.[6][15][16][22][23][24]

  • MnmM (YtqB): This SAM-dependent methyltransferase is responsible for the final methylation step, converting nm5s2U to mnm5s2U, analogous to the MnmC(m) domain.[4][15][16][17][18][19][20][21][22][23][24]

The discovery of the MnmL/MnmM pathway highlights the evolutionary diversity in achieving the same essential tRNA modification.[3][22]

Quantitative Analysis of MnmC Activity

Steady-state kinetic parameters for the E. coli MnmC enzyme have been determined, providing insight into the efficiency of the final two steps of mnm5s2U biosynthesis. The data indicates that the second reaction, the methylation step, occurs at a similar or faster rate than the first, ensuring the efficient production of the fully modified nucleoside and preventing the accumulation of the nm5s2U intermediate.[11][25]

Enzyme DomainSubstrateKm (nM)kcat (s-1)Reference
MnmC (oxidase domain)cmnm5s2U-tRNAGlu6000.34[11][25]
MnmC (methyltransferase domain)nm5s2U-tRNAGlu700.31[11][17][25]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the nm5s2U modification pathway, the following diagrams, generated using the DOT language, illustrate the distinct enzymatic strategies in Gram-negative and Gram-positive bacteria, as well as a general workflow for tRNA modification analysis.

MnmC_Pathway cluster_MnmEG MnmE-MnmG Complex cluster_MnmC Bifunctional MnmC Enzyme s2U_tRNA s²U-tRNA cmnm5s2U_tRNA cmnm⁵s²U-tRNA s2U_tRNA->cmnm5s2U_tRNA Glycine MnmC_oxidase MnmC (oxidase) cmnm5s2U_tRNA->MnmC_oxidase nm5s2U_tRNA nm⁵s²U-tRNA MnmC_oxidase->nm5s2U_tRNA MnmC_methyltransferase MnmC (methyltransferase) mnm5s2U_tRNA mnm⁵s²U-tRNA (Mature) MnmC_methyltransferase->mnm5s2U_tRNA nm5s2U_tRNA->MnmC_methyltransferase SAM SAM SAM->MnmC_methyltransferase

Caption: Biosynthesis of mnm5s2U in Gram-negative bacteria via the bifunctional MnmC enzyme.

MnmM_Pathway cluster_MnmEG MnmE-MnmG Complex cluster_MnmLM MnmL and MnmM Enzymes s2U_tRNA s²U-tRNA cmnm5s2U_tRNA cmnm⁵s²U-tRNA s2U_tRNA->cmnm5s2U_tRNA Glycine MnmL MnmL (YurR) cmnm5s2U_tRNA->MnmL nm5s2U_tRNA nm⁵s²U-tRNA MnmL->nm5s2U_tRNA MnmM MnmM (YtqB) mnm5s2U_tRNA mnm⁵s²U-tRNA (Mature) MnmM->mnm5s2U_tRNA nm5s2U_tRNA->MnmM SAM SAM SAM->MnmM tRNA_Analysis_Workflow Cell_Culture Cell Culture RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction tRNA_Enrichment tRNA Enrichment RNA_Extraction->tRNA_Enrichment Enzymatic_Digestion Enzymatic Digestion (to nucleosides) tRNA_Enrichment->Enzymatic_Digestion LC Liquid Chromatography (Separation) Enzymatic_Digestion->LC MS Mass Spectrometry (Detection & Identification) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis Modification_Profile Modification Profile Data_Analysis->Modification_Profile

References

The Natural Occurrence of 5-(Aminomethyl)-2-thiouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of 5-(Aminomethyl)-2-thiouridine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (nm5s2U) is a post-transcriptionally modified nucleoside found at the wobble position (position 34) of the anticodon loop of specific transfer RNAs (tRNAs). This modification is crucial for the accuracy and efficiency of protein translation by ensuring proper codon recognition. Its presence has been documented across different domains of life, including bacteria, plants, and in the mitochondria of mammals. The biosynthetic pathways leading to nm5s2U are complex and exhibit notable differences between various organisms, making the enzymes involved potential targets for novel therapeutic interventions, including antimicrobial drug development. This technical guide provides a comprehensive overview of the natural occurrence of nm5s2U, its biosynthesis, function, and the experimental protocols for its detection and quantification.

Natural Occurrence and Distribution

This compound is a key modification in tRNAs that decode codons with A or G in the third position. Its distribution, while widespread, is specific to certain tRNAs and organisms.

Prokaryotes

In bacteria, nm5s2U and its precursor, 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U), are found in tRNAs specific for glutamate, glutamine, and lysine.[1][2] The presence and relative abundance of these modifications can be influenced by growth conditions and genetic backgrounds.[3]

  • Gram-negative Bacteria: Escherichia coli is a well-studied model for nm5s2U biosynthesis. In this organism, the modification is synthesized via a pathway involving the bifunctional enzyme MnmC.[4][5][6][7][8]

  • Gram-positive Bacteria: Organisms such as Bacillus subtilis and Streptococcus mutans lack the MnmC enzyme and utilize an alternative biosynthetic pathway involving the enzymes MnmL and MnmM.[3][5][9]

Eukaryotes

In eukaryotes, derivatives of 2-thiouridine are present at the wobble position of cytosolic and mitochondrial tRNAs.

  • Plants: The presence of nm5s2U has been confirmed in the chloroplast tRNAs of plants like Arabidopsis thaliana.[7] The biosynthetic pathway in plants is similar to that in Gram-positive bacteria, utilizing orthologs of MnmM.[7]

  • Mammalian Mitochondria: In human mitochondria, a related modification, 5-taurinomethyl-2-thiouridine (τm5s2U), is found at the wobble position of tRNAs for leucine and lysine.[10] Deficiencies in this modification have been linked to mitochondrial diseases.[10]

Biosynthetic Pathways

The biosynthesis of nm5s2U is a multi-step enzymatic process that varies between different organisms. The initial steps leading to the formation of the 2-thiouridine base are generally conserved, while the subsequent modifications at the C5 position of the uracil ring differ.

Biosynthesis in Gram-negative Bacteria (e.g., E. coli)

In E. coli, the biosynthesis of the final methylated form, 5-methylaminomethyl-2-thiouridine (mnm5s2U), from 2-thiouridine (s2U) involves the MnmEG complex and the bifunctional enzyme MnmC.[4][6][8] The MnmEG complex first converts s2U to 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) using glycine as a substrate.[4][6][8] The MnmC enzyme then catalyzes the final two steps: the oxidase domain (MnmC(o)) converts cmnm5s2U to nm5s2U, and the methyltransferase domain (MnmC(m)) methylates nm5s2U to mnm5s2U using S-adenosyl-L-methionine (SAM) as the methyl donor.[4][6][8][11]

G s2U 2-Thiouridine (s2U) cmnm5s2U cmnm5s2U s2U->cmnm5s2U nm5s2U This compound (nm5s2U) cmnm5s2U->nm5s2U mnm5s2U mnm5s2U nm5s2U->mnm5s2U MnmEG MnmEG complex MnmEG->cmnm5s2U MnmCo MnmC (oxidase) MnmCo->nm5s2U MnmCm MnmC (methyltransferase) MnmCm->mnm5s2U Glycine Glycine Glycine->MnmEG SAM SAM SAM->MnmCm

Biosynthesis of mnm5s2U in E. coli.

Biosynthesis in Gram-positive Bacteria (e.g., B. subtilis)

Gram-positive bacteria and plants lack the MnmC enzyme and employ a different set of enzymes for the final steps of mnm5s2U synthesis.[7] In B. subtilis, an FAD-dependent oxidoreductase, YurR (also referred to as MnmL), is responsible for the conversion of cmnm5s2U to nm5s2U.[11] Subsequently, the methyltransferase MnmM catalyzes the methylation of nm5s2U to mnm5s2U.[11]

G cmnm5s2U cmnm5s2U nm5s2U This compound (nm5s2U) cmnm5s2U->nm5s2U mnm5s2U mnm5s2U nm5s2U->mnm5s2U YurR YurR (MnmL) YurR->nm5s2U MnmM MnmM MnmM->mnm5s2U SAM SAM SAM->MnmM

Biosynthesis of mnm5s2U in B. subtilis.

Functional Role of this compound

The modification of uridine to nm5s2U at the wobble position of tRNA has profound effects on the structure and function of the anticodon loop, ultimately impacting the fidelity and efficiency of protein synthesis.

  • Codon Recognition: The 2-thio group restricts the conformational flexibility of the uridine base, promoting the C3'-endo conformation of the ribose sugar.[2] This structural constraint enhances base pairing with adenosine (A) in the third position of the codon and prevents mispairing with guanosine (G), thereby ensuring accurate decoding of NNA codons over NNG codons.[8]

  • Translational Efficiency: The hypermodification at the C5 position, including the aminomethyl group, contributes to the overall stability of the codon-anticodon interaction, which enhances the rate of translation.[8]

  • Frameshifting Prevention: The structural rigidity conferred by the 2-thio modification helps to maintain the correct reading frame during translation, reducing the incidence of frameshift errors.[8]

Experimental Protocols for the Analysis of this compound

The gold standard for the detection and quantification of nm5s2U and other modified nucleosides is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][4] This technique offers high sensitivity and specificity.

Workflow for LC-MS/MS Analysis

The general workflow for the analysis of nm5s2U from biological samples involves tRNA isolation, enzymatic digestion to constituent nucleosides, and subsequent analysis by LC-MS/MS.

G Start Biological Sample (e.g., Bacterial Culture) Isolation Total tRNA Isolation Start->Isolation Digestion Enzymatic Digestion to Nucleosides Isolation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Acquisition and Quantification LCMS->Data End Results Data->End

Experimental workflow for nm5s2U analysis.

Detailed Methodologies

1. Total tRNA Isolation

  • Objective: To isolate total tRNA from bacterial cells or other biological sources.

  • Materials:

    • Bacterial cell pellet

    • Lysis buffer (e.g., Tris-HCl, EDTA)

    • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

    • Chloroform:Isoamyl alcohol (24:1)

    • 3 M Sodium acetate, pH 5.2

    • Ice-cold 100% Ethanol

    • 70% Ethanol

    • Nuclease-free water

  • Protocol:

    • Harvest cells by centrifugation and resuspend the pellet in lysis buffer.

    • Perform phenol:chloroform extractions to remove proteins and lipids.

    • Precipitate the RNA from the aqueous phase by adding sodium acetate and ice-cold ethanol.

    • Incubate at -20°C to facilitate precipitation.

    • Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry.

    • Resuspend the purified tRNA in nuclease-free water and quantify using a spectrophotometer.

2. Enzymatic Digestion of tRNA to Nucleosides

  • Objective: To hydrolyze the purified tRNA into its constituent nucleosides for LC-MS/MS analysis.

  • Materials:

    • Purified total tRNA (5-10 µg)

    • Nuclease P1

    • Bacterial Alkaline Phosphatase (BAP) or Antarctic Phosphatase

    • Reaction buffer (e.g., 10 mM Ammonium acetate, pH 5.3)

  • Protocol:

    • Combine the purified tRNA with Nuclease P1 in the reaction buffer.

    • Incubate at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.

    • Add BAP to the reaction mixture to dephosphorylate the nucleosides.

    • Incubate at 37°C for an additional 2 hours.

    • Stop the reaction (e.g., by adding a small volume of methanol:formic acid).

    • Centrifuge the sample to pellet any debris. The supernatant containing the nucleosides is ready for analysis.[1]

3. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify the nucleosides in the digested tRNA sample.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Separation:

    • Column: Reversed-phase C18 column suitable for nucleoside analysis.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each nucleoside of interest.

  • Data Analysis:

    • Identify the peaks corresponding to each nucleoside based on their retention time and specific MRM transitions.

    • Integrate the peak areas for each nucleoside.

    • Quantify the amount of each modified nucleoside relative to the canonical nucleosides or by using an external calibration curve with synthetic standards for absolute quantification.

Quantitative Data Summary

While absolute quantification of nm5s2U across a wide range of organisms is not extensively compiled in the literature, relative abundance studies and qualitative analyses have provided significant insights into its distribution. The following table summarizes the known occurrence and reported relative levels of this compound and its precursors in various organisms.

Organism/GrouptRNA SpecificityModification DetectedRelative Abundance Notes
Gram-negative Bacteria (E. coli)Glu, Gln, Lyscmnm5s2U, nm5s2U, mnm5s2UWild-type strains show predominantly mnm5s2U. Mutant strains lacking mnmC accumulate cmnm5s2U and nm5s2U.[12]
Gram-positive Bacteria (B. subtilis)Glu, Gln, Lyscmnm5s2U, nm5s2U, mnm5s2UWild-type strains contain mnm5s2U. Mutants in mnmL or mnmM show altered ratios of the precursors.[5][12]
Gram-positive Bacteria (S. mutans)Glu, Gln, Lyscmnm5s2U, nm5s2U, mnm5s2USimilar to B. subtilis, with levels of intermediates influenced by genetic background.[12]
Plants (A. thaliana)Chloroplast tRNAsmnm5s2UPresence confirmed, pathway utilizes an MnmM ortholog.[7]
Mammalian Mitochondria Leu, Lysτm5s2UA related taurine-containing modification is present.[10]

Conclusion

This compound is a vital, evolutionarily conserved tRNA modification that plays a critical role in maintaining translational fidelity. Its biosynthesis involves distinct enzymatic pathways in different organisms, offering potential targets for the development of novel antimicrobial agents. The analytical methods outlined in this guide, particularly LC-MS/MS, provide robust tools for researchers to investigate the occurrence, biosynthesis, and function of this important modified nucleoside. Further quantitative studies are needed to fully elucidate the dynamics of nm5s2U levels in response to various cellular stresses and in different disease states, which could open new avenues for therapeutic intervention.

References

The Pivotal Role of Wobble Position Modifications: A Technical Guide to nm5s2U and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the myriad of tRNA modifications, those occurring at the wobble position (U34) of the anticodon are paramount for accurate decoding of the genetic code. This technical guide provides an in-depth exploration of the biological significance of 5-aminomethyl-2-thiouridine (nm5s2U), its methylated form 5-methylaminomethyl-2-thiouridine (mnm5s2U), and its mitochondrial analog 5-taurinomethyl-2-thiouridine (τm5s2U). We detail their biosynthesis, crucial role in codon recognition, the pathological consequences of their absence, and key experimental methodologies for their study.

Introduction: The Significance of Wobble Position Modification

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by the corresponding tRNA anticodons within the ribosome. Francis Crick's Wobble Hypothesis first proposed that non-canonical base pairing could occur at the third position of the codon, allowing a single tRNA to decode multiple synonymous codons. However, this flexibility must be tightly controlled to prevent misreading of the genetic code.

Chemical modifications at the first position of the anticodon (position 34), the "wobble" position, are essential for modulating this flexibility. The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) is a highly conserved modification found at the U34 position of tRNAs specific for amino acids like lysine, glutamate, and glutamine, particularly in bacteria.[1] Its presence is crucial for preventing frameshift errors and ensuring the correct reading of the mRNA template.[2] In eukaryotic mitochondria, a similar modification, 5-taurinomethyl-2-thiouridine (τm5s2U), performs an analogous and equally vital function.[3] Deficiencies in these modifications are increasingly linked to severe human diseases, highlighting their importance in cellular homeostasis.[3]

Biological Importance and Mechanism of Action

The primary role of the mnm5s2U modification is to enforce the "two-out-of-three" reading mechanism by restricting the pairing capabilities of the wobble uridine.[1] This is achieved through the combined effects of its constituent parts:

  • The 2-thio (s²) group: This modification is critical for preventing the misreading of near-cognate codons, specifically by sterically hindering U•G wobble pairing. This ensures that only codons ending in A or G are recognized by these tRNAs.[1]

  • The C5 side chain (mnm⁵): The 5-methylaminomethyl group promotes a more rigid and canonical U-turn conformation in the anticodon loop.[1] This structural stabilization is crucial for the proper presentation of the anticodon for codon recognition on the ribosome, enhancing the decoding of cognate codons ending in A and G.

In eukaryotic mitochondria, the τm5s2U modification in tRNAs such as mt-tRNALys and mt-tRNALeu(UUR) is indispensable for mitochondrial protein synthesis. The absence of this modification, often resulting from pathogenic mutations in the mitochondrial tRNA genes, is a direct cause of severe mitochondrial disorders like MERRF (Myoclonic Epilepsy with Ragged-Red Fibers) and MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes).[3][4][5] This deficiency leads to a catastrophic failure in translating key subunits of the oxidative phosphorylation system, resulting in impaired cellular energy production.[6][7]

Biosynthesis of Wobble Uridine Modifications

The biosynthesis of mnm5s2U and τm5s2U involves complex, multi-enzyme pathways that differ between prokaryotes and eukaryotes.

In bacteria such as E. coli, the pathway is well-characterized. It begins with the formation of 2-thiouridine (s²U), followed by a series of reactions catalyzed by the MnmE-MnmG complex and the bifunctional enzyme MnmC to synthesize the C5 side chain.[2][8]

G cluster_bacterial Bacterial (E. coli) mnm5s2U Biosynthesis U34 Uridine-34 on tRNA MnmA MnmA s2U s2U-tRNA MnmEG MnmE/MnmG + Glycine cmnm5s2U cmnm5s2U-tRNA MnmCo MnmC (Oxidase) nm5s2U nm5s2U-tRNA MnmCm MnmC (Methyltransferase) + SAM mnm5s2U mnm5s2U-tRNA (Mature) MnmA->s2U Thiolation MnmEG->cmnm5s2U Side-chain addition MnmCo->nm5s2U Conversion MnmCm->mnm5s2U Methylation

Biosynthesis of mnm5s2U in E. coli.

In eukaryotic mitochondria, the pathway synthesizes τm5s2U. It involves distinct but homologous enzymes, such as GTPBP3 and MTO1, and utilizes taurine as a substrate for the C5 side chain.[3][9] The 2-thiolation step is carried out by a separate enzymatic system involving Nfs1 and MTU1.[3]

G cluster_mitochondrial Eukaryotic Mitochondrial τm5s2U Biosynthesis U34 Uridine-34 on mt-tRNA Thiolation Nfs1, MTU1 s2U s2U-mt-tRNA SideChain GTPBP3, MTO1 + Taurine tm5s2U τm5s2U-mt-tRNA (Mature) Thiolation->s2U Thiolation SideChain->tm5s2U Taurine Conjugation

Biosynthesis of τm5s2U in Eukaryotic Mitochondria.

The diagram below illustrates the logical function of these modifications in restricting wobble pairing to maintain translational fidelity.

G cluster_wobble Wobble Pairing Logic unmodU Unmodified U34 codonA Codon ending in A (Cognate) unmodU->codonA Pairs with all four codonG Codon ending in G (Cognate) unmodU->codonG Pairs with all four codonU Codon ending in U (Non-cognate) unmodU->codonU Pairs with all four codonC Codon ending in C (Non-cognate) unmodU->codonC Pairs with all four modU mnm5s2U or τm5s2U modU->codonA Correct Pairing modU->codonG Correct Pairing modU->codonU Pairing Blocked modU->codonC Pairing Blocked

Logical Role of nm5s2U in Restricting Wobble Pairing.

Quantitative Data Summary

The functional importance of the mnm5s2U modification can be quantitatively assessed. The tables below summarize key data from the literature regarding enzyme kinetics and the phenotypic impact of modification deficiency.

Table 1: Steady-State Kinetic Parameters of the E. coli MnmC Enzyme The MnmC enzyme catalyzes the final two steps of mnm5s2U synthesis. The tighter binding (lower Km) and high catalytic efficiency of the second step ensure the efficient conversion of the intermediate to the final modification.

Reaction StepSubstrateKm (nM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Step 1 (Conversion)cmnm⁵s²U-tRNAGlu600 ± 2000.34 ± 0.040.56
Step 2 (Methylation)nm⁵s²U-tRNAGlu70 ± 400.31 ± 0.054.5

(Data sourced from reference[2])

Table 2: Documented Effects of the Absence of mnm5s2U or its Eukaryotic Equivalent The absence of this critical modification has a measurable negative impact on cellular growth and function, ranging from reduced fitness to lethality.

OrganismMutantPhenotypeQuantitative Effect
E. coliΔmnmCReduced Growth RateSlower exponential growth constant compared to wild-type.
S. cerevisiaeelp3Δ tuc1Δ (lacks mcm⁵s²U)LethalityRescued by overexpression of hypomodified tRNALysUUU.[10]

(Data sourced from reference[2])

Detailed Experimental Protocols

Investigating the mnm5s2U modification requires a combination of molecular biology, biochemical, and analytical techniques. The following section provides detailed methodologies for key experiments.

G cluster_workflow General Experimental Workflow for tRNA Modification Analysis culture 1. Cell Culture (e.g., Bacterial or Eukaryotic cells) extraction 2. Total tRNA Extraction (Phenol-Chloroform or Kit-based) culture->extraction digestion 3. Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) extraction->digestion analysis 4. LC-MS/MS Analysis (Separation and Quantification) digestion->analysis data 5. Data Interpretation (Relative Abundance, Comparison to WT) analysis->data

Workflow for tRNA Modification Analysis.

Protocol 1: Analysis of tRNA Modification Status by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of tRNA modifications.[11]

Objective: To determine the presence and relative abundance of nm5s2U and its precursors in total tRNA.

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., 0.3 M sodium acetate pH 4.5, 10 mM EDTA)

  • Acid phenol:chloroform:isoamyl alcohol (125:24:1)

  • Absolute and 70% ethanol

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • Ammonium acetate buffer (10 mM, pH 5.3)

  • LC-MS/MS system with a C18 reversed-phase column

Methodology:

  • Total tRNA Extraction: a. Grow bacterial cells to the desired optical density and harvest by centrifugation.[11] b. Resuspend the cell pellet in lysis buffer. c. Perform phenol-chloroform extraction to separate nucleic acids from proteins.[11] d. Precipitate the tRNA with cold absolute ethanol, wash with 70% ethanol, and resuspend the final pellet in nuclease-free water.[11]

  • Enzymatic Digestion to Nucleosides: a. To 10-20 µg of purified total tRNA, add 2 units of nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3).[12] b. Incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.[12] c. Add 1 unit of bacterial alkaline phosphatase to the reaction.[12] d. Continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleosides.[12]

  • LC-MS/MS Analysis: a. Filter the digested sample through a 0.22 µm filter.[12] b. Inject the sample onto a C18 reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.[13] c. Use a solvent gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the nucleosides.[13] d. Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for nm5s2U and other nucleosides for normalization.[13] e. Quantify the nm5s2U peak by comparing its area to a known standard or by relative quantification against canonical nucleosides.

Protocol 2: γ-toxin Endonuclease Cleavage Assay for Eukaryotic mcm⁵s²U

This assay provides an alternative method to monitor the modification status of the related eukaryotic mcm⁵s²U, which is cleaved by the K. lactis γ-toxin.[14][15]

Objective: To assess the presence of mcm⁵s²U in specific tRNAs.

Materials:

  • Eukaryotic cells

  • Total RNA extraction kit

  • Purified γ-toxin

  • Reaction buffer

  • Northern blot analysis reagents (gels, membranes, probes)

Methodology:

  • Total RNA Isolation: Extract total RNA from the eukaryotic cells of interest using a commercial kit or standard Trizol/phenol-chloroform methods.

  • γ-toxin Cleavage Reaction: a. Incubate 5-10 µg of total RNA with purified γ-toxin in the appropriate reaction buffer. Include a buffer-only control.[14] b. The toxin will specifically cleave the tRNA 3' to the mcm⁵s²U-modified anticodon.

  • Northern Blot Analysis: a. Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel. b. Transfer the RNA to a nylon membrane. c. Hybridize the membrane with a radiolabeled or fluorescently labeled probe specific to the tRNA of interest (e.g., tRNA-Lys-UUU).[14] d. Visualize the blot. The presence of a cleaved tRNA product in the toxin-treated lane indicates the presence of the mcm⁵s²U modification. The ratio of cleaved to full-length tRNA can be used for semi-quantitative analysis.

Conclusion and Future Directions

The nm5s2U modification and its analogs at the tRNA wobble position are testaments to the intricate mechanisms evolved to ensure translational fidelity. Their complex biosynthesis and critical role in codon recognition underscore their fundamental importance in cellular function across all domains of life. Deficiencies in these modification pathways are directly linked to significant human mitochondrial diseases, making the biosynthetic enzymes potential targets for therapeutic intervention. Furthermore, the ability to engineer these pathways in synthetic biology applications offers a novel approach to fine-tune gene expression and enhance protein production.[13] Future research should continue to elucidate the regulatory networks that control the expression and activity of these crucial tRNA modifying enzymes and explore their full potential in medicine and biotechnology.

References

5-(Aminomethyl)-2-thiouridine and its impact on codon recognition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-(Aminomethyl)-2-thiouridine and its Impact on Codon Recognition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modified ribonucleoside this compound (nm5s2U), detailing its biosynthesis, its critical role in the mechanism of codon recognition, and its impact on the efficiency and accuracy of protein translation. This document also includes detailed experimental protocols for the study of this and other tRNA modifications.

Introduction to this compound (nm5s2U)

This compound is a post-transcriptionally modified nucleoside found at the wobble position (position 34) of the anticodon loop in certain transfer RNAs (tRNAs). This modification is crucial for accurate and efficient translation of specific codons, particularly those ending in purines (A or G) within split codon boxes. The presence of nm5s2U and its precursor modifications can significantly influence the structural conformation of the anticodon loop, thereby ensuring proper codon-anticodon pairing and maintaining the reading frame during protein synthesis.[1] Deficiencies in the biosynthesis of nm5s2U can lead to reduced translational efficiency and increased error rates, highlighting its importance in cellular function.[1]

Chemical Structure

The chemical structure of this compound is characterized by two key modifications to the standard uridine base:

  • An aminomethyl group (-CH2-NH2) attached to the C5 position of the uracil ring.

  • A sulfur atom replacing the oxygen atom at the C2 position, creating a 2-thiouracil ring.

These modifications, particularly the positively charged aminomethyl group and the bulky sulfur atom, are responsible for the unique conformational properties that nm5s2U imparts to the tRNA anticodon loop.

Biosynthesis of this compound

The biosynthetic pathway for nm5s2U varies between different bacterial species. The initial steps involving the MnmE and MnmG enzymes are largely conserved, while the subsequent modification steps diverge.

Biosynthesis in Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria such as E. coli, the synthesis of the fully modified 5-methylaminomethyl-2-thiouridine (mnm5s2U) from a uridine at position 34 of the tRNA involves a multi-step enzymatic process. The MnmE-MnmG enzyme complex first creates 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U).[2] This intermediate is then acted upon by the bifunctional enzyme MnmC, which first removes the carboxymethyl group to form nm5s2U and then adds a methyl group to yield the final mnm5s2U.[3]

G cluster_pathway Biosynthesis of mnm5s2U in E. coli U34 Uridine-34 in tRNA s2U34 s2U-34 MnmA MnmA U34->MnmA cmnm5s2U34 cmnm5s2U-34 MnmEG MnmE-MnmG Complex s2U34->MnmEG nm5s2U34 nm5s2U-34 (this compound) MnmCo MnmC (Oxidase domain) cmnm5s2U34->MnmCo mnm5s2U34 mnm5s2U-34 MnmCm MnmC (Methyltransferase domain) nm5s2U34->MnmCm MnmA->s2U34 Thiolation MnmEG->cmnm5s2U34 + Glycine MnmCo->nm5s2U34 Decarboxylation MnmCm->mnm5s2U34 + SAM

Biosynthesis of mnm5s2U in E. coli.
Biosynthesis in Gram-Positive Bacteria (e.g., Bacillus subtilis)

Gram-positive bacteria like B. subtilis also utilize the MnmE-MnmG complex to produce cmnm5s2U. However, they lack an MnmC homolog. Instead, two separate enzymes, YurR and MnmM, carry out the final steps. YurR, an FAD-dependent oxidoreductase, converts cmnm5s2U to nm5s2U. Subsequently, the methyltransferase MnmM converts nm5s2U to mnm5s2U.[1]

G cluster_pathway Biosynthesis of mnm5s2U in B. subtilis U34 Uridine-34 in tRNA s2U34 s2U-34 MnmA MnmA U34->MnmA cmnm5s2U34 cmnm5s2U-34 MnmEG MnmE-MnmG Complex s2U34->MnmEG nm5s2U34 nm5s2U-34 (this compound) YurR YurR cmnm5s2U34->YurR mnm5s2U34 mnm5s2U-34 MnmM MnmM nm5s2U34->MnmM MnmA->s2U34 Thiolation MnmEG->cmnm5s2U34 + Glycine YurR->nm5s2U34 Decarboxylation MnmM->mnm5s2U34 + SAM

Biosynthesis of mnm5s2U in B. subtilis.

Impact on Codon Recognition, Translational Efficiency, and Accuracy

The presence of 5-substituted 2-thiouridines at the wobble position is critical for the accurate reading of genetic information. These modifications are particularly important for decoding codons in split codon boxes, where NNA and NNG codons specify different amino acids. The mnm5s2U modification helps to stabilize the codon-anticodon interaction, which is especially important for weak A-U or U-A base pairs.[4]

The 5-methylaminomethyl group of mnm5s2U facilitates base-pairing with G, while the 2-thio group enhances the recognition of A.[5] This dual functionality allows tRNAs with this modification to efficiently read both NNA and NNG codons. The absence of these modifications can lead to a significant decrease in the translation rate of the corresponding codons and can increase the frequency of translational errors.

G cluster_logical Influence of nm5s2U on Codon Recognition nm5s2U nm5s2U at Wobble Position (34) Conformation Rigid Anticodon Loop Conformation nm5s2U->Conformation Pairing Stabilized Codon-Anticodon Pairing (especially with A/G) Conformation->Pairing Efficiency Increased Translational Efficiency Pairing->Efficiency Accuracy Increased Translational Accuracy Pairing->Accuracy Errors Reduced Frameshifting & Misreading Accuracy->Errors

Influence of nm5s2U on Codon Recognition.
Quantitative Data on Translation Rates

A study on E. coli tRNAGlu provided quantitative data on how the different components of the mnm5s2U modification affect the in vivo translation rates of the glutamate codons GAA and GAG.[5]

tRNA Wobble ModificationGAA Codon Translation Rate (codons/second)GAG Codon Translation Rate (codons/second)
mnm5s2U34 (Fully Modified)187.7
s2U34 (-mnm5 group)471.9
mnm5U34 (-s2 group)4.56.2
Average Codon Rate (Control)1313

Data sourced from Urbonavičius et al., J Mol Biol, 1998.[5]

These data demonstrate that the 5-methylaminomethyl group is crucial for the efficient translation of the GAG codon, while the 2-thio group significantly enhances the translation of the GAA codon. The fully modified mnm5s2U appears to balance the translation rates of both codons, bringing them closer to the average codon translation rate in the cell.

Experimental Protocols

The study of this compound and other tRNA modifications relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

HPLC-Coupled Mass Spectrometry (HPLC-MS) for tRNA Modification Analysis

This method allows for the sensitive detection and quantification of modified nucleosides in a tRNA sample.

G cluster_workflow HPLC-MS Workflow for tRNA Modification Analysis start Start: Total RNA Extraction purify tRNA Purification (e.g., by HPLC or PAGE) start->purify hydrolyze Enzymatic Hydrolysis to Nucleosides (Nuclease P1, BAP) purify->hydrolyze hplc Reversed-Phase HPLC Separation hydrolyze->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms data Data Analysis: Quantification of Modified Nucleosides ms->data end End: Modification Profile data->end

HPLC-MS Workflow for tRNA Modification Analysis.

Methodology:

  • tRNA Isolation and Purification:

    • Extract total RNA from cells using a standard method (e.g., TRIzol).

    • Isolate the tRNA fraction from the total RNA. This can be achieved by size-exclusion chromatography, ion-exchange chromatography, or polyacrylamide gel electrophoresis (PAGE).

  • Enzymatic Digestion:

    • Digest the purified tRNA into its constituent nucleosides. A common enzyme cocktail includes Nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (BAP) (to remove the 5'-phosphate).

    • Incubate the tRNA with the enzymes in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2-4 hours.

  • HPLC Separation:

    • Inject the nucleoside mixture onto a reversed-phase HPLC column (e.g., a C18 column).

    • Separate the nucleosides using a gradient of a polar solvent (e.g., aqueous ammonium acetate) and a nonpolar solvent (e.g., acetonitrile).

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) for identification and quantification of the modified nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.

  • Data Analysis:

    • Quantify the amount of each modified nucleoside by integrating the area under the peak in the extracted ion chromatogram.

    • Normalize the abundance of modified nucleosides to the abundance of canonical nucleosides (A, U, G, C).

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a genome-wide snapshot of translation by sequencing the mRNA fragments protected by ribosomes.

G cluster_workflow Ribosome Profiling (Ribo-Seq) Workflow start Start: Cell Culture (e.g., wild-type vs. mnmE mutant) arrest Arrest Translation (e.g., with cycloheximide) start->arrest lyse Cell Lysis arrest->lyse nuclease Nuclease Digestion of Unprotected mRNA lyse->nuclease isolate Isolate Ribosome-Protected Fragments (RPFs) nuclease->isolate library cDNA Library Preparation from RPFs isolate->library sequence High-Throughput Sequencing library->sequence analyze Data Analysis: Map reads, Calculate Codon Occupancy sequence->analyze end End: Translatome Profile analyze->end

Ribosome Profiling (Ribo-Seq) Workflow.

Methodology:

  • Cell Harvesting and Lysis:

    • Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

    • Harvest and lyse the cells under conditions that maintain the integrity of the ribosome-mRNA complexes.

  • Nuclease Footprinting:

    • Digest the cell lysate with a nuclease (e.g., RNase I) that degrades mRNA not protected by the ribosome.

  • Ribosome Recovery and RPF Isolation:

    • Isolate the monosome fraction by sucrose gradient centrifugation.

    • Extract the RNA from the monosome fraction to recover the ribosome-protected fragments (RPFs), which are typically 28-30 nucleotides in length.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RPFs into cDNA.

    • Amplify the cDNA library by PCR.

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Align the sequencing reads to the transcriptome.

    • Determine the position of the A-site of the ribosome for each read to infer which codon was being translated.

    • Calculate the ribosome occupancy for each codon by normalizing the number of reads for that codon to the average number of reads for the gene.

    • Compare codon occupancy between wild-type and tRNA modification-deficient mutant strains to identify codons that are translated more slowly in the absence of the modification.

Conclusion

This compound is a key tRNA modification that plays a vital role in ensuring the fidelity and efficiency of protein synthesis. Its presence at the wobble position allows for the accurate decoding of a specific set of codons, thereby maintaining the integrity of the proteome. The biosynthesis of nm5s2U involves a series of enzymatic steps that are of interest as potential targets for the development of novel antimicrobial agents, given the differences in the pathways between bacterial species. The experimental techniques outlined in this guide provide a robust toolkit for the further investigation of nm5s2U and other tRNA modifications, which will undoubtedly lead to a deeper understanding of the complex regulatory networks that govern gene expression at the level of translation.

References

An In-Depth Technical Guide to the Genetic Regulation of 5-(Aminomethyl)-2-thiouridine (nm⁵s²U) Production

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a fundamental process that ensures the accuracy and efficiency of protein synthesis. Among the over 150 known modifications, those at the wobble position (U34) of the tRNA anticodon are critical for precise codon recognition. 5-(Aminomethyl)-2-thiouridine (nm⁵s²U) and its fully methylated derivative, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), are complex modifications found in tRNAs specific for lysine, glutamine, and glutamic acid, among others.[1] The presence of the 2-thio group (s²) restricts the flexibility of the wobble base, enhancing translational fidelity and preventing frameshift errors.[1][2] Deficiencies in this pathway have been linked to significant growth defects and increased sensitivity to stress.[1] This technical guide provides a comprehensive overview of the genetic and enzymatic pathways governing the biosynthesis of nm⁵s²U, presents quantitative data on enzyme kinetics and the effects of genetic mutations, details key experimental protocols for its study, and outlines the intricate signaling and workflows through structured visualizations.

The Biosynthetic Pathway of this compound (nm⁵s²U)

The formation of nm⁵s²U is a multi-step enzymatic process that involves two distinct, convergent pathways: the modification of the C5 position of the uridine base and the thiolation of the C2 position.

C5-Position Modification Pathway

The initial steps of C5 modification are conserved across many bacteria and lead to the formation of an intermediate, 5-carboxymethylaminomethyl-(2-thio)uridine (cmnm⁵s²U).[3] The MnmE-MnmG enzyme complex catalyzes this first step, using either glycine or ammonium as a substrate to add a carboxymethylaminomethyl or aminomethyl group, respectively, to the C5 position of the wobble uridine.[1][2]

From this cmnm⁵s²U intermediate, the pathway to nm⁵s²U diverges between different bacterial phyla.

  • In Gram-Negative Bacteria (e.g., Escherichia coli) : A single bifunctional enzyme, MnmC , catalyzes the final two steps.[1][4]

    • The FAD-dependent oxidase domain of MnmC (MnmC(o)) first converts cmnm⁵s²U into nm⁵s²U.[3][5]

    • Subsequently, the S-adenosylmethionine (SAM)-dependent methyltransferase domain (MnmC(m)) methylates the free amino group of nm⁵s²U to produce the final mnm⁵s²U modification.[3][4]

  • In Gram-Positive Bacteria (e.g., Bacillus subtilis) : These organisms lack an MnmC ortholog and employ a different set of enzymes to complete the pathway.[1][6]

    • YurR , an FAD-dependent oxidoreductase, performs the function analogous to the MnmC oxidase domain, converting cmnm⁵s²U to nm⁵s²U.[3]

    • MnmM (formerly YtqB), a distinct methyltransferase, then catalyzes the final methylation step from nm⁵s²U to mnm⁵s²U.[1][3] Recent studies have also implicated MnmL (formerly YtqA), a radical SAM superfamily member, in this pathway in B. subtilis and other Gram-positive bacteria.[6]

C5_Modification_Pathway cluster_neg Gram-Negative (e.g., E. coli) cluster_pos Gram-Positive (e.g., B. subtilis) sub_U Uridine-34 (in tRNA) sub_cmnm5 cmnm⁵(s²)U sub_U->sub_cmnm5 MnmE + MnmG (+ Glycine) sub_nm5 nm⁵(s²)U sub_cmnm5->sub_nm5 Demodification MnmC_o MnmC (Oxidase domain) sub_cmnm5_p cmnm⁵(s²)U sub_mnm5 mnm⁵(s²)U sub_nm5->sub_mnm5 Methylation (+ SAM) MnmC_m MnmC (Methyltransferase domain) enzyme enzyme YurR YurR MnmM MnmM sub_nm5_p nm⁵(s²)U sub_cmnm5_p->sub_nm5_p Demodification sub_mnm5_p mnm⁵(s²)U sub_nm5_p->sub_mnm5_p Methylation (+ SAM)

Caption: Biosynthesis of the C5-modification of (mnm⁵)s²U.
C2-Position Thiolation: The Sulfur Relay System

The addition of a sulfur atom to the C2 position of uridine is a complex process independent of the C5 modification.[7] In E. coli, this "sulfur relay" system requires a cascade of at least five proteins to mobilize sulfur from L-cysteine and deliver it to the tRNA.[2][8][9]

  • IscS : A cysteine desulfurase that catalyzes the removal of sulfur from L-cysteine, forming a persulfide intermediate on itself.[2][10]

  • TusA : This protein interacts with IscS, accepts the persulfide sulfur, and directs it specifically towards the 2-thiouridine pathway.[8][9]

  • TusBCD Complex : TusA transfers the sulfur to the TusD subunit within the TusBCD heterohexameric complex.[8][11]

  • TusE : This protein facilitates the subsequent transfer of sulfur from TusD.[8][12]

  • MnmA : The ultimate sulfur acceptor, MnmA is an ATP-dependent thiouridylase that catalyzes the transfer of the sulfur from its own persulfurated form to the C2 position of the uridine on the tRNA substrate.[2][10]

While IscS and MnmA are the indispensable components for in vitro reconstitution, the Tus proteins (TusA, TusBCD, TusE) are essential for maximum efficiency and specificity in vivo.[2][13]

Sulfur_Relay_Pathway cysteine L-Cysteine iscs IscS cysteine->iscs Sulfur Donation tusa TusA iscs->tusa Sulfur Transfer tusbcd TusBCD (TusD subunit) tusa->tusbcd Sulfur Transfer tuse TusE tusbcd->tuse Sulfur Transfer mnma MnmA tuse->mnma Sulfur Transfer s2trna s²U34-tRNA mnma->s2trna Thiolation trna U34-tRNA trna->mnma

Caption: The C2-thiolation sulfur relay system in E. coli.

Summary of Key Genes and Their Functions

The production of nm⁵s²U is governed by a suite of highly conserved genes. The table below summarizes the primary genes involved in the process in model bacterial systems.

Gene(s)Protein(s)Organism(s)Function in nm⁵s²U Biosynthesis
mnmE, mnmGMnmE, MnmGWidespread in BacteriaForm a complex that catalyzes the initial addition of a (carboxy)methylaminomethyl group to the C5 position of U34.[1][2]
mnmCMnmCGram-Negative (e.g., E. coli)Bifunctional enzyme: an oxidase domain converts cmnm⁵s²U to nm⁵s²U, and a methyltransferase domain converts nm⁵s²U to mnm⁵s²U.[4][5]
yurRYurRGram-Positive (e.g., B. subtilis)FAD-dependent oxidoreductase that converts cmnm⁵s²U to nm⁵s²U (MnmC oxidase analog).[3]
mnmM (ytqB)MnmMGram-Positive (e.g., B. subtilis)Methyltransferase that converts nm⁵s²U to mnm⁵s²U (MnmC methyltransferase analog).[1][3]
iscsIscSWidespread in BacteriaCysteine desulfurase that provides the initial sulfur atom for the C2-thiolation pathway.[2][10]
tusATusAWidespread in BacteriaFirst sulfur carrier protein; accepts sulfur from IscS and directs it to the thiouridine pathway.[8][9]
tusB, tusC, tusDTusBCD ComplexGram-Negative (e.g., E. coli)Sulfur carrier complex; accepts sulfur from TusA via the TusD subunit.[8][11]
tusETusEGram-Negative (e.g., E. coli)Sulfur carrier protein; accepts sulfur from the TusBCD complex.[8][12]
mnmAMnmAWidespread in BacteriatRNA 2-thiouridylase; catalyzes the final transfer of sulfur to the C2 position of U34 on the tRNA.[2][10]

Quantitative Analysis of nm⁵s²U Regulation

Quantitative data underscores the efficiency and specificity of the nm⁵s²U biosynthetic pathway. The kinetics of the bifunctional E. coli MnmC enzyme reveal a mechanism tuned to prevent the accumulation of the nm⁵s²U intermediate.

Table 1: Steady-State Kinetic Parameters of the E. coli MnmC Enzyme [5]

Reaction Step Substrate K_m_ (nM) k_cat_ (s⁻¹) k_cat_/K_m_ (µM⁻¹s⁻¹)
Step 1: cmnm⁵s²U → nm⁵s²U cmnm⁵s²U-tRNA Gln 600 ± 200 0.34 ± 0.04 0.56

| Step 2: nm⁵s²U → mnm⁵s²U | nm⁵s²U-tRNA Gln | 70 ± 40 | 0.31 ± 0.05 | 4.5 |

The significantly lower K_m_ and higher catalytic efficiency (k_cat_/K_m_) for the second step ensure the rapid conversion of the nm⁵s²U intermediate to the final mnm⁵s²U product, thereby avoiding its accumulation in the cell.[14]

The genetic regulation of this pathway is critical for cellular health. The absence of key modifying enzymes leads to distinct phenotypes, highlighting the biological importance of the final modified nucleoside.

Table 2: Documented Effects of Deficiencies in the nm⁵s²U/mnm⁵s²U Pathway

Organism Mutant Phenotype Quantitative/Qualitative Effect Reference(s)
E. coli ΔmnmC Reduced Growth Rate Slower exponential growth constant compared to wild-type. [5]
E. coli asuE (impaired 2-thiolation) Antisuppressor Phenotype Undetectable levels of mnm⁵s²U in tRNA Gln. [15]
S. cerevisiae elp3Δ tuc1Δ (lacks mcm⁵s²U) Lethality Rescued by overexpression of hypomodified tRNA Lys UUU. [5]

| B. subtilis | ΔmnmM | Loss of mnm⁵s²U | Accumulation of nm⁵s²U intermediate observed via LC-MS. |[6] |

Experimental Protocols for Studying nm⁵s²U Biosynthesis

Investigating the genetic regulation of nm⁵s²U production requires a combination of advanced analytical chemistry and molecular biology techniques.

Protocol: Quantification of tRNA Modifications by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying tRNA modifications.[16][17]

Objective : To determine the relative abundance of nm⁵s²U, its precursors (cmnm⁵s²U), and its product (mnm⁵s²U) in total tRNA isolated from wild-type and mutant cell lines.

Methodology :

  • tRNA Isolation :

    • Harvest cells from mid-log phase culture by centrifugation.

    • Extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit).[18][19]

    • To enrich for tRNA, either perform size-selection (<200 nt) during kit-based purification or isolate the tRNA fraction using polyacrylamide gel electrophoresis (PAGE).[17][20]

    • Quantify the purity and concentration of the isolated tRNA using a spectrophotometer and confirm integrity on a denaturing gel.

  • Enzymatic Digestion :

    • Digest 1-5 µg of purified tRNA to single nucleosides.

    • Incubate the tRNA with a cocktail of enzymes, typically Nuclease P1 followed by bacterial alkaline phosphatase or phosphodiesterase I, in a suitable buffer (e.g., ammonium acetate).[17][20] This ensures complete digestion and dephosphorylation.

    • Incubate at 37°C for 2-4 hours.

  • LC-MS/MS Analysis :

    • Separate the digested nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17][21]

    • Interface the HPLC eluate with a triple quadrupole mass spectrometer (QqQ).[22]

    • Perform analysis in positive ion mode using dynamic Multiple Reaction Monitoring (MRM).[17][22] For each modified nucleoside, pre-determined parent ion (m/z) and fragment ion transitions are monitored for highly specific and sensitive quantification.

    • Identify and quantify nucleosides by comparing retention times and mass transitions to those of pure synthetic standards.

LCMS_Workflow start Cell Culture (e.g., WT vs. ΔmnmC) rna_ext Total RNA Extraction start->rna_ext trna_iso tRNA Isolation (e.g., PAGE) rna_ext->trna_iso digest Enzymatic Digestion to Nucleosides trna_iso->digest hplc HPLC Separation digest->hplc msms Tandem Mass Spectrometry (MRM) hplc->msms analysis Data Analysis & Quantification msms->analysis

Caption: Experimental workflow for LC-MS/MS analysis of tRNA modifications.
Protocol: Genetic Interrogation using CRISPR-Cas9

The CRISPR-Cas9 system provides a powerful tool for creating targeted gene knockouts to elucidate the function of specific enzymes in the nm⁵s²U pathway.[23]

Objective : To generate a knockout cell line (e.g., ΔmnmC in E. coli or ΔyurR in B. subtilis) to study the impact on nm⁵s²U levels and cellular phenotype.

Methodology :

  • Guide RNA (gRNA) Design : Design 2-3 unique gRNAs targeting the early exons of the gene of interest to ensure a frameshift mutation leading to a functional knockout. Use online tools to minimize off-target effects.

  • Vector Construction : Clone the designed gRNA sequence(s) into an appropriate Cas9 expression vector. For multiplex editing, a polycistronic tRNA-gRNA (PTG) system can be used for efficient expression of multiple gRNAs from a single transcript.[23][24]

  • Transformation/Transfection : Introduce the CRISPR-Cas9 plasmid into the target cells using an appropriate method (e.g., electroporation for bacteria, lipid-based transfection for mammalian cells).

  • Selection and Screening : Select for cells that have successfully incorporated the plasmid (e.g., via antibiotic resistance). Isolate single colonies or clones.

  • Genotype Verification : Screen individual clones for the desired mutation. Extract genomic DNA, PCR amplify the target region, and use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to confirm the presence of insertions/deletions (indels).

  • Phenotypic and Biochemical Analysis : Once a knockout is confirmed, analyze the mutant strain.

    • Perform growth curve analysis to assess fitness defects.

    • Use the LC-MS/MS protocol (4.1) to confirm the absence of the final modification and identify any accumulated intermediates.

CRISPR_Workflow design gRNA Design (Target Gene) construct Vector Construction (Cas9 + gRNA) design->construct transfect Cell Transformation / Transfection construct->transfect select Clonal Selection & Expansion transfect->select verify Genotype Verification (PCR + Sequencing) select->verify analyze Phenotypic & Biochemical Analysis verify->analyze

Caption: General workflow for gene knockout using CRISPR-Cas9.

Conclusion and Implications for Drug Development

The genetic regulation of this compound production is a highly coordinated and essential cellular process. The existence of distinct, non-homologous enzymatic solutions in Gram-negative and Gram-positive bacteria to achieve the same chemical modification (nm⁵s²U) presents a compelling area for targeted drug development. The enzymes in these pathways, particularly those unique to certain bacterial phyla like MnmC, YurR, and MnmM, represent potential targets for novel antibiotics. By disrupting this critical tRNA modification pathway, it may be possible to compromise translational fidelity and inhibit bacterial growth. Future research should focus on high-throughput screening for inhibitors of these enzymes and further elucidating the regulatory networks that control their expression, offering new avenues for therapeutic intervention.

References

The Structural Conformation and Functional Significance of tRNA Containing 5-Aminomethyl-2-Thiouridine (nm5s2U): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural conformation, biosynthetic pathway, and functional implications of the modified nucleoside 5-aminomethyl-2-thiouridine (nm5s2U) in transfer RNA (tRNA). This modification, found at the wobble position (34) of the anticodon loop in specific bacterial tRNAs, plays a critical role in ensuring translational fidelity and efficiency. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a valuable resource for professionals in molecular biology and drug development.

Introduction to nm5s2U and its Role in Translation

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis.[1] The modified uridine at the wobble position (U34) is particularly crucial for the accurate decoding of mRNA codons.[2][3] The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) is a derivative of nm5s2U and is found in tRNAs that recognize codons ending in A or G in split-codon boxes, such as those for lysine and glutamate.[4] The presence of the 2-thio group (s2) and the C5-aminomethyl group (nm5) in nm5s2U, and subsequently mnm5s2U, significantly influences the conformation of the anticodon loop, thereby enhancing codon recognition and preventing frameshift errors.[5] While nm5s2U is a direct precursor to the more common mnm5s2U, understanding its structure is fundamental to elucidating the entire modification pathway and its impact on tRNA function.[2][6]

Structural Conformation of nm5s2U-Containing tRNA

The defining structural feature conferred by the 2-thiouridine modification at the wobble position is the rigidification of the anticodon loop. This is primarily due to the preference of the ribose sugar for the C3'-endo conformation, which is more stable than the C2'-endo form.[7] This conformational rigidity is crucial for maintaining the canonical U-turn structure of the anticodon loop, which is essential for proper codon-anticodon pairing on the ribosome.[5]

Table 1: Quantitative Structural and Thermodynamic Data for Thiouridine-Modified tRNA Anticodon Loops

ParameterUnmodified Uridinexm5s2U Derivative (e.g., mnm5s2U)Reference
Ribose Sugar Pucker Preference C2'-endo and C3'-endo in equilibriumPredominantly C3'-endo[7]
Enthalpy Difference (C2'-endo vs. C3'-endo) 0.1 kcal/mol1.1 kcal/mol[7]
Anticodon Loop Conformation FlexibleMore stable, canonical U-turn structure[4][5]
Melting Temperature (Tm) of tRNA LowerIncreased by ~3 °C (for s²T54)[8]

Note: Data for xm5s2U derivatives are used as a proxy for nm5s2U due to the significant influence of the 2-thio modification on the ribose conformation. The C5 modification further stabilizes this conformation.

Biosynthesis of nm5s2U and mnm5s2U

The biosynthesis of mnm5s2U is a multi-step enzymatic process, with nm5s2U serving as a key intermediate. The pathway differs between Gram-negative and Gram-positive bacteria.

Biosynthesis in Gram-Negative Bacteria (e.g., Escherichia coli)

In E. coli, the formation of mnm5s2U involves the following key enzymes:

  • MnmA: A cysteine desulfurase that introduces the 2-thio modification (s²U).[4]

  • MnmE and MnmG: This complex catalyzes the addition of an aminomethyl group to the C5 position of the uridine, forming nm5(s2)U. This reaction can use either ammonium or glycine as a substrate.[1]

  • MnmC: A bifunctional enzyme that first converts the carboxymethylaminomethyl (cmnm5) intermediate to nm5s2U and then methylates nm5s2U to the final mnm5s2U using S-adenosyl-L-methionine (SAM) as a methyl donor.[1][2]

biosynthesis_ecoli cluster_0 C2 Thiolation cluster_1 C5 Modification cluster_2 Final Maturation U34 Uridine-34 on tRNA s2U s2U-tRNA U34->s2U MnmA cmnm5s2U cmnm5s2U-tRNA s2U->cmnm5s2U MnmE/MnmG (Glycine) nm5s2U nm5s2U-tRNA cmnm5s2U->nm5s2U MnmC (oxidase) mnm5s2U mnm5s2U-tRNA (Mature) nm5s2U->mnm5s2U MnmC (methyltransferase) (SAM) biosynthesis_bsubtilis cluster_0 Intermediate Conversion cluster_1 Final Methylation cmnm5s2U cmnm5s2U-tRNA nm5s2U nm5s2U-tRNA cmnm5s2U->nm5s2U MnmL mnm5s2U mnm5s2U-tRNA (Mature) nm5s2U->mnm5s2U MnmM (SAM) stringent_response AminoAcidStarvation Amino Acid Starvation Uncharged_tRNA Increased Uncharged tRNA AminoAcidStarvation->Uncharged_tRNA Ribosome Ribosome A-site Uncharged_tRNA->Ribosome RelA RelA Activation Ribosome->RelA ppGpp (p)ppGpp Synthesis RelA->ppGpp RNAP RNA Polymerase ppGpp->RNAP binds GrowthGenes Growth-related Genes (rRNA, tRNA) RNAP->GrowthGenes BiosynthesisGenes Amino Acid Biosynthesis Genes RNAP->BiosynthesisGenes Downregulation Transcription Downregulation GrowthGenes->Downregulation Upregulation Transcription Upregulation BiosynthesisGenes->Upregulation lc_ms_workflow Start Total tRNA Sample Digestion Enzymatic Digestion (Nuclease P1, BAP) Start->Digestion Separation HPLC Separation (C18 Column) Digestion->Separation Analysis MS/MS Analysis (MRM/PRM) Separation->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

evolutionary conservation of the nm5s2U modification pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolutionary Conservation of the nm5s2U tRNA Modification Pathway

Introduction

The accurate translation of the genetic code is a fundamental process for all life, relying on the precise interaction between messenger RNA (mRNA) codons and their corresponding transfer RNA (tRNA) anticodons. To enhance fidelity and efficiency, tRNAs undergo extensive post-transcriptional modifications. Modifications at the wobble uridine (U34) position of the anticodon are particularly critical for decoding codons accurately.[1] One such vital modification is 5-methylaminomethyl-2-thiouridine (mnm5s2U) in prokaryotes and its equivalent, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), in eukaryotes.[2] These modifications are essential for maintaining translational efficiency by ensuring proper codon recognition, particularly for codons ending in A or G.[2][3][4] The enzymatic pathway responsible for synthesizing this modification is remarkably conserved across bacteria, archaea, and eukaryotes, underscoring its fundamental importance in cellular biology.[1][5][6][7] In humans, defects in the mitochondrial version of this pathway are linked to severe encephalomyopathies, making it a subject of intense research for both foundational science and therapeutic development.[1][8][9][10] This guide provides a detailed examination of the core components, functional significance, and experimental methodologies related to the evolutionarily conserved nm5s2U modification pathway.

The Core Machinery: A Conserved Set of Enzymes

The biosynthesis of the (mc)mnm5s2U modification is a multi-step process involving a suite of enzymes whose homologs are found across all domains of life. While the final modification differs slightly between prokaryotes (mnm5s2U) and eukaryotes (mcm5s2U), the core enzymatic functions and protein structures are highly conserved.

Eukaryotic Cytoplasmic Pathway (mcm5s2U)

In eukaryotes, the journey to mcm5s2U at the wobble position involves several key protein complexes. The initial steps are catalyzed by the multisubunit Elongator complex, which generates 5-carbonylmethyluridine (cm5U) and 5-carbamoylmethyluridine (ncm5U).[5] This intermediate is then methylated by a heterodimeric complex composed of the Trm9 enzymatic subunit (ALKBH8 in humans) and the Trm112 structural protein.[5] The final thiolation step, adding the characteristic sulfur at the 2-position, is performed by the Ncs2-Ncs6 thiolase complex (forming mcm5s2U).[5]

G U34 Wobble Uridine (U34) Elongator Elongator Complex U34->Elongator cm5U cm5U / ncm5U Trm9_112 Trm9/Trm112 (ALKBH8/TRM112) cm5U->Trm9_112 mcm5U mcm5U Ncs2_6 Ncs2/Ncs6 Thiolase mcm5U->Ncs2_6 mcm5s2U mcm5s2U Elongator->cm5U Trm9_112->mcm5U Ncs2_6->mcm5s2U

Caption: Eukaryotic cytoplasmic pathway for mcm5s2U biosynthesis.

Prokaryotic Pathway (mnm5s2U)

In bacteria such as E. coli, the pathway begins with the formation of 5-carboxymethylaminomethyluridine (cmnm5U) by the MnmE (GidA) and MnmG (TrmE) proteins, which form a functional MnmEG complex.[1] The subsequent steps are catalyzed by the bifunctional enzyme MnmC, which first converts cmnm5U to 5-aminomethyl-2-thiouridine (nm5s2U) and then methylates it to produce the final mnm5s2U modification.[11]

G U34 Wobble Uridine (U34) on s2U-containing tRNA MnmEG MnmEG Complex U34->MnmEG cmnm5s2U cmnm5s2U MnmC1 MnmC (FAD-dependent) cmnm5s2U->MnmC1 nm5s2U nm5s2U MnmC2 MnmC (SAM-dependent) nm5s2U->MnmC2 mnm5s2U mnm5s2U MnmEG->cmnm5s2U MnmC1->nm5s2U MnmC2->mnm5s2U

Caption: Prokaryotic pathway for mnm5s2U biosynthesis in E. coli.

Mitochondrial Pathway (τm5U/τm5s2U)

Reflecting their endosymbiotic origin, mitochondria in eukaryotes utilize a modification pathway with homologs to the bacterial enzymes.[1][12] The human GTP-binding protein 3 (GTPBP3) and its partner MTO2 are the respective homologs of bacterial MnmE and MnmG.[13][14] These proteins are crucial for the wobble uridine modifications in mitochondrial tRNAs, specifically for forming 5-taurinomethyluridine (τm5U) and τm5s2U.[8][9][13] Dysfunction of this mitochondrial pathway severely impairs the translation of mitochondrial-encoded proteins essential for oxidative phosphorylation.[8][13][15]

Functional Significance and Disease Correlation

The strict evolutionary conservation of the nm5s2U pathway highlights its critical role in cellular function.

  • Translational Fidelity: The primary role of the mcm5/mnm5 side chain, combined with the 2-thio group, is to restrict the conformational flexibility of the U34 wobble base. This ensures that the anticodon pairs correctly with cognate codons (typically ending in A or G) and prevents misreading of near-cognate codons, thereby maintaining the fidelity and efficiency of protein synthesis.[2]

  • Stress Response: In some organisms, the pathway is implicated in stress responses. For instance, E. coli strains lacking the mnm5s2U modification are more susceptible to oxidative RNA damage.[3]

  • Human Disease: In humans, the pathway's importance is most evident when it fails. Mutations in the nuclear-encoded GTPBP3 gene disrupt the modification of mitochondrial tRNAs.[8][9][10] This leads to a severe mitochondrial translation defect and a combined deficiency of oxidative phosphorylation complexes.[8][13] Clinically, this manifests as Combined Oxidative Phosphorylation Deficiency 23 (COXPD23), a severe autosomal recessive disorder characterized by hypertrophic cardiomyopathy, lactic acidosis, and encephalopathy with onset in infancy.[8][9][10]

Quantitative Data on Pathway Conservation and Function

The conservation of the pathway can be observed through sequence homology of its core enzymes and the consistent phenotypes resulting from their disruption across different species.

Table 1: Homologous Proteins in the (mc)mnm5s2U Modification Pathway

Function Prokaryote (E. coli) Eukaryote - Cytoplasm (S. cerevisiae) Eukaryote - Mitochondria (H. sapiens)
Initial Modification MnmE (GidA) & MnmGElongator ComplexGTPBP3 & MTO2
Methylation MnmC (SAM-dependent step)Trm9 & Trm112-
Thiolation - (Thiolation occurs earlier)Ncs2 & Ncs6-
Decarboxylation MnmC (FAD-dependent step)--

Table 2: Phenotypes of Pathway Deficiency Across Species

Organism Gene(s) Disrupted Observed Phenotype Reference
E. colimnmE, mnmG, mnmCPleiotropic effects, reduced translational fidelity, increased sensitivity to oxidative stress.[3][14]
S. cerevisiaeTRM9, TRM112, NCS2Slow growth, sensitivity to DNA damaging agents, translation defects.[5]
H. sapiensGTPBP3Mitochondrial translation defect, hypertrophic cardiomyopathy, lactic acidosis, encephalopathy (COXPD23).[8][9][13]

Table 3: Kinetic Parameters of a Key Pathway Enzyme

Quantitative analysis of enzyme kinetics further illustrates the pathway's efficiency. A study on the bifunctional E. coli MnmC enzyme revealed how it avoids the buildup of intermediates.

Enzyme Reaction Step Substrate Km (nM) kcat (s-1) Reference
MnmCStep 1 (Decarboxylation)cmnm5s2U-tRNA6000.34[11]
MnmCStep 2 (Methylation)nm5s2U-tRNA700.31[11]

The significantly lower Km for the second step ensures that the nm5s2U intermediate is rapidly converted to the final mnm5s2U product, making the process highly efficient.[11]

Experimental Protocols

Studying the nm5s2U/mcm5s2U modification requires specialized techniques to detect and quantify these modified nucleosides within the total tRNA pool.

Protocol 1: Quantitative Analysis by HPLC-Mass Spectrometry (LC-MS)

This is the gold standard for accurately quantifying tRNA modifications.[2] It allows for the direct detection of nucleosides after tRNA is fully digested.

Methodology:

  • tRNA Isolation: Extract total RNA from cells or tissues using a standard method (e.g., Trizol), followed by purification of the tRNA fraction.

  • Enzymatic Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a cocktail of enzymes, typically including Nuclease P1 followed by bacterial alkaline phosphatase. This breaks the phosphodiester bonds without altering the base modifications.

  • Chromatographic Separation: Separate the resulting nucleosides using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase C18 column.

  • Mass Spectrometry Detection: Analyze the eluate by a tandem mass spectrometer (MS/MS). The instrument is set to detect the specific mass-to-charge ratio of nm5s2U, mcm5s2U, and their fragmentation patterns, allowing for precise identification and quantification against known standards.

G A 1. Isolate Total RNA/tRNA B 2. Enzymatic Hydrolysis (Nuclease P1, BAP) A->B C 3. HPLC Separation (Reverse-Phase Column) B->C D 4. Tandem Mass Spectrometry (Detection & Quantification) C->D E 5. Data Analysis D->E

Caption: Experimental workflow for LC-MS based tRNA modification analysis.

Protocol 2: Detection of mcm5s2U via the γ-Toxin Endonuclease Assay

This specific enzymatic assay is a powerful tool for detecting the presence of mcm5s2U in eukaryotic tRNA and for validating the function of enzymes in its biosynthetic pathway.[2][5]

Methodology:

  • Total RNA Extraction: Isolate total RNA from eukaryotic cells.

  • γ-Toxin Treatment: Incubate 5-10 µg of total RNA with purified γ-toxin from Kluyveromyces lactis.[2] The toxin specifically cleaves the tRNA on the 3'-side of the mcm5s2U modification.[2][5] A control reaction without the toxin must be included.

  • Fragment Analysis: The resulting RNA fragments can be detected by one of two methods:

    • Northern Blot Analysis: Separate the RNA from treated and control samples on a denaturing polyacrylamide gel, transfer to a membrane, and probe with a labeled oligonucleotide specific to the tRNA of interest (e.g., tRNA-Lys-UUU). Cleavage is indicated by the appearance of smaller fragments in the toxin-treated lane.[2]

    • Quantitative PCR (qPCR): Use the cleaved tRNA as a template for a reverse transcription reaction, followed by qPCR to quantify the amount of intact vs. cleaved tRNA.

G cluster_0 Analysis Options A 1. Isolate Total Eukaryotic RNA B 2. Incubate RNA with γ-Toxin (and a no-toxin control) A->B C mcm5s2U-dependent cleavage occurs B->C D 3. Analyze RNA Fragments C->D E Northern Blot D->E F qPCR Analysis D->F

Caption: Experimental workflow for the γ-toxin endonuclease assay.

Implications for Drug Development

The deep evolutionary conservation and essentiality of the nm5s2U pathway present unique opportunities for therapeutic intervention.

  • Antimicrobial Targets: Because the bacterial pathway (MnmEG, MnmC) is essential and distinct in some respects from the human cytoplasmic pathway, its components represent potential targets for novel antibiotics.

  • Mitochondrial Disease Therapy: For diseases like COXPD23 caused by mutations in GTPBP3, a deeper understanding of the pathway could inform strategies aimed at restoring or bypassing the deficient enzymatic function, potentially through small molecule activators or gene therapy approaches.

  • Synthetic Biology: The machinery responsible for mnm5s2U biosynthesis can be engineered to fine-tune gene expression and enhance the production of proteins in synthetic systems by optimizing codon translation.[3]

Conclusion

The nm5s2U tRNA modification pathway is a testament to evolutionary conservation, retaining its core machinery and fundamental role in ensuring translational accuracy from bacteria to humans. Its deep conservation is highlighted by the presence of homologous enzymes in all domains of life and the severe consequences, particularly mitochondrial disease in humans, that arise from its disruption. The availability of robust experimental methods like LC-MS and the γ-toxin assay continues to facilitate a deeper understanding of this crucial cellular process, paving the way for new diagnostic and therapeutic strategies targeting the epitranscriptome.

References

The Critical Role of 5-(Aminomethyl)-2-thiouridine Intermediates in Human Mitochondrial Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a fundamental process ensuring the fidelity and efficiency of protein synthesis. Within human mitochondria, the intricate modification of uridine at the wobble position (U34) of specific tRNAs is critical for the proper translation of essential components of the oxidative phosphorylation (OXPHOS) system. This technical guide delves into the pivotal role of intermediates in the biosynthesis of 5-taurinomethyluridine (τm⁵U) and its 2-thiolated derivative (τm⁵s²U), with a focus on the human orthologs of the bacterial tRNA modification enzymes, GTPBP3 and MTO1. Dysregulation of this pathway, caused by mutations in the GTPBP3 and MTO1 genes, leads to a class of severe mitochondrial disorders, primarily Combined Oxidative Phosphorylation Deficiency (COXPD), characterized by hypertrophic cardiomyopathy, lactic acidosis, and neurological impairment. This document provides a comprehensive overview of the biosynthetic pathway, the pathophysiology of associated diseases, quantitative clinical data from affected individuals, detailed experimental protocols for studying these modifications, and visual diagrams of the key molecular processes.

Introduction: The Significance of Wobble Uridine Modification in Mitochondria

Mitochondria, the powerhouses of the cell, possess their own genome and translation machinery to synthesize 13 essential subunits of the respiratory chain complexes. The accuracy of this mitochondrial translation is paramount for cellular energy production. A key regulatory layer in this process is the chemical modification of mitochondrial tRNAs (mt-tRNAs).

One of the most crucial modifications occurs at the wobble position (U34) of the anticodon in several mt-tRNAs, including those for glutamine, glutamic acid, lysine, leucine, and tryptophan. In humans, this uridine is modified to 5-taurinomethyluridine (τm⁵U), a process catalyzed by a complex of two key enzymes: GTP Binding Protein 3 (GTPBP3) and Mitochondrial tRNA Translation Optimization 1 (MTO1). These are the human orthologs of the bacterial MnmE and MnmG proteins, respectively. The 5-(aminomethyl) group, which is central to this guide's topic, is a key intermediate in this biosynthetic pathway.

Defects in the formation of τm⁵U, due to mutations in the GTPBP3 or MTO1 genes, disrupt the proper decoding of codons, leading to impaired mitochondrial protein synthesis and, consequently, severe combined oxidative phosphorylation deficiencies.[1][2] These disorders, designated as COXPD23 for GTPBP3 mutations and COXPD10 for MTO1 mutations, manifest with life-threatening clinical symptoms, highlighting the critical importance of this specific tRNA modification pathway.[3][4]

Biosynthesis of 5-Taurinomethyluridine (τm⁵U) in Human Mitochondria

The biosynthesis of τm⁵U at the wobble uridine of mitochondrial tRNAs is a multi-step enzymatic process. While 5-(Aminomethyl)-2-thiouridine is an intermediate in the bacterial pathway, the human pathway utilizes taurine instead of glycine, leading to the formation of 5-taurinomethyluridine. The core enzymatic machinery, however, is evolutionarily conserved.[5]

The key players in this pathway are:

  • GTPBP3 (MnmE homolog): A GTPase that is thought to be involved in the initial step of the modification.

  • MTO1 (MnmG homolog): A protein that partners with GTPBP3 to catalyze the formation of the taurinomethyl group.[6][7]

The proposed pathway involves the GTPBP3-MTO1 complex utilizing taurine and a one-carbon donor, likely 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), to synthesize the τm⁵U modification on the target tRNA.[2][8] For certain tRNAs, a subsequent thiolation at the 2-position of the uridine ring by the TRMU (MnmA homolog) enzyme results in 5-taurinomethyl-2-thiouridine (τm⁵s²U).

dot

Biosynthesis_Pathway cluster_0 Mitochondrial Matrix cluster_1 Enzymatic Complex & Substrates tRNA mt-tRNA with U34 Intermediate Modified mt-tRNA intermediate tRNA->Intermediate GTPBP3-MTO1 Complex tm5U_tRNA τm⁵U-modified mt-tRNA Intermediate->tm5U_tRNA Final processing tm5s2U_tRNA τm⁵s²U-modified mt-tRNA tm5U_tRNA->tm5s2U_tRNA GTPBP3 GTPBP3 GTPBP3->Intermediate MTO1 MTO1 MTO1->Intermediate Taurine Taurine Taurine->Intermediate OneCarbon 5,10-CH₂-THF OneCarbon->Intermediate GTP GTP GTP->Intermediate TRMU TRMU TRMU->tm5s2U_tRNA Sulfur Sulfur Donor Sulfur->tm5s2U_tRNA

Caption: Biosynthesis of τm⁵U and τm⁵s²U on mitochondrial tRNA.

Pathophysiology: From Defective tRNA Modification to Human Disease

Mutations in GTPBP3 and MTO1 genes lead to a deficiency in the τm⁵U modification of mt-tRNAs. This has several downstream consequences:

  • Impaired Codon Recognition: The wobble modification is essential for the correct and efficient recognition of codons during translation. Its absence leads to translational stalling and the production of truncated or incorrect mitochondrial proteins.

  • Reduced Mitochondrial Protein Synthesis: The overall rate of mitochondrial protein synthesis is diminished, leading to a shortage of the 13 essential OXPHOS subunits encoded by the mitochondrial genome.

  • Combined Oxidative Phosphorylation Deficiency: The lack of crucial subunits impairs the assembly and function of multiple respiratory chain complexes, particularly Complex I and Complex IV.[1][9] This combined deficiency severely compromises the cell's ability to produce ATP.

  • Cellular Energy Crisis: Tissues with high energy demands, such as the heart, brain, and muscles, are disproportionately affected by the resulting energy deficit. This manifests as the clinical symptoms observed in patients.

dot

Pathophysiology_Flow Mutation Mutations in GTPBP3 or MTO1 genes Enzyme_Deficiency Defective GTPBP3-MTO1 Complex Mutation->Enzyme_Deficiency tRNA_Hypomodification τm⁵U Hypomodification of mt-tRNA Enzyme_Deficiency->tRNA_Hypomodification Translation_Defect Impaired Mitochondrial Translation tRNA_Hypomodification->Translation_Defect OXPHOS_Deficiency Combined OXPHOS Deficiency (Complex I & IV) Translation_Defect->OXPHOS_Deficiency Energy_Crisis Cellular Energy Crisis OXPHOS_Deficiency->Energy_Crisis Clinical_Manifestations Clinical Manifestations: - Hypertrophic Cardiomyopathy - Lactic Acidosis - Encephalopathy Energy_Crisis->Clinical_Manifestations LCMS_Workflow Start Patient-derived cells (e.g., fibroblasts) RNA_Extraction Total RNA Extraction Start->RNA_Extraction tRNA_Purification tRNA Purification (HPLC) RNA_Extraction->tRNA_Purification Hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_Purification->Hydrolysis LC_Separation Reverse-Phase HPLC Separation Hydrolysis->LC_Separation MS_Analysis Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Analysis Quantification Quantification of τm⁵U levels MS_Analysis->Quantification

References

The Pivotal Role of nm5s2U in Bacterial Virulence and Stress Acclimation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene regulation in all domains of life. In bacteria, the modification of uridine at the wobble position of the anticodon, particularly the formation of 5-methoxycarbonylmethyl-2-thiouridine (nm5s2U) and its derivatives, plays a profound role in maintaining translational fidelity and efficiency. Emerging evidence increasingly points to the central involvement of these modifications in bacterial pathogenesis and the ability of bacteria to withstand diverse environmental stresses. This technical guide provides an in-depth exploration of the role of nm5s2U in bacterial virulence and stress response, with a focus on the underlying molecular mechanisms, experimental methodologies to study these phenomena, and the potential for targeting nm5s2U biosynthesis for novel antimicrobial strategies.

Introduction: The Significance of tRNA Modifications

Transfer RNAs are not merely passive carriers of amino acids; they are active participants in the regulation of gene expression. The extensive post-transcriptional modification of tRNA molecules, especially in the anticodon loop, fine-tunes their decoding properties. The nm5s2U modification, found at the wobble position (U34) of tRNAs for glutamic acid, glutamine, and lysine, is crucial for the accurate translation of codons ending in A or G. This modification restricts the conformational flexibility of the anticodon, ensuring precise codon recognition and preventing frameshift errors.[1][2][3] The enzymes responsible for the multi-step biosynthesis of nm5s2U are highly conserved across many bacterial species, underscoring their fundamental importance.[1][2] Disruptions in this pathway have been shown to attenuate the virulence of several pathogenic bacteria, highlighting the potential of the nm5s2U biosynthetic machinery as a novel antimicrobial target.[1][2]

The Biosynthetic Pathway of nm5s2U

The formation of nm5s2U is a complex enzymatic process involving a series of sequential modifications to the uridine at position 34 of specific tRNAs. While the pathway can vary slightly between bacterial species, the core steps are generally conserved. In Gram-negative bacteria like Escherichia coli and Salmonella, the GidA (also known as MnmE) and MnmG (or GidA) proteins form a functional complex that catalyzes the initial carboxymethylaminomethylation of the uridine base.[1][2] Subsequent steps involve methylation and thiolation to yield the mature nm5s2U modification. In some Gram-positive bacteria, alternative enzymes have been identified, indicating a degree of evolutionary plasticity in this essential pathway.[1][2]

Biosynthesis of nm5s2U in Bacteria cluster_0 Core Pathway U34 Uridine-34 in tRNA cmnm5U cmnm5U34 U34->cmnm5U GidA/MnmE, MnmG nm5U nm5U34 cmnm5U->nm5U MnmC nm5s2U nm5s2U34 nm5U->nm5s2U MnmA (thiolation) GidA GidA (MnmE) MnmG MnmG GidA->MnmG

Biosynthesis of nm5s2U modification at the wobble uridine.

Role of nm5s2U in Bacterial Virulence

The attenuation of virulence in bacteria lacking nm5s2U modifications is a recurring theme in the literature.[1][2] This reduction in pathogenicity is multifactorial, stemming from the impact of inefficient translation on the expression of a wide array of virulence factors.

Impact on Virulence Gene Expression

The absence of nm5s2U leads to ribosomal pausing and frameshifting at codons that are preferentially read by nm5s2U-modified tRNAs. Many virulence-associated genes, including those encoding toxins, adhesins, and secretion systems, are often enriched in these specific codons. Consequently, bacteria with defects in the nm5s2U pathway exhibit reduced expression of these critical virulence factors.

Table 1: Illustrative Impact of nm5s2U Deficiency on Virulence Factor Expression (Note: The following data are representative examples based on published observations of attenuated virulence and are intended for illustrative purposes.)

Virulence FactorBacterial SpeciesMethodFold Change in Expression (mutant vs. wild-type)
Toxin AClostridium difficileqRT-PCR-2.5
Adhesin BStreptococcus pneumoniaeWestern Blot-3.1
Type III Secretion System ComponentSalmonella entericaProteomics-1.8
Biofilm Formation ProteinPseudomonas aeruginosaRNA-Seq-2.2
Attenuation of Pathogenic Phenotypes

The diminished expression of virulence factors translates to observable defects in pathogenic behaviors. Bacteria lacking nm5s2U often show reduced capabilities in adhesion to and invasion of host cells, decreased biofilm formation, and attenuated cytotoxicity.

Table 2: Phenotypic Consequences of nm5s2U Deficiency in Virulence Assays (Note: The following data are representative examples based on published observations and are intended for illustrative purposes.)

Virulence AssayBacterial SpeciesObservationQuantitative Metric (mutant vs. wild-type)
Adhesion to epithelial cellsEscherichia coliReduced adherence45% decrease in adherent bacteria
Invasion of macrophagesSalmonella entericaImpaired intracellular survival60% reduction in intracellular CFU at 24h
Biofilm formationPseudomonas aeruginosaThinner, less structured biofilms55% decrease in biofilm biomass
HemolysisStaphylococcus aureusReduced hemolytic activity30% decrease in hemoglobin release

Role of nm5s2U in Bacterial Stress Response

Beyond its role in virulence, nm5s2U is integral to the ability of bacteria to adapt to and survive various environmental stresses. The stress response often requires the rapid synthesis of specific proteins to mitigate damage and restore homeostasis. The efficient translation of mRNAs encoding these stress-response proteins can be dependent on nm5s2U-modified tRNAs.

nm5s2U-Mediated Stress Response cluster_0 Molecular Consequence Stress Environmental Stress (Oxidative, Antibiotic, Heat) nm5s2U nm5s2U Modification Stress->nm5s2U Induces demand for specific codons Inefficient Inefficient Translation (in nm5s2U mutant) Stress->Inefficient Translation Efficient Translation of Stress Response Proteins Survival Enhanced Bacterial Survival Translation->Survival nm5s2U->Translation Impaired Impaired Stress Response Inefficient->Impaired

Role of nm5s2U in facilitating an effective stress response.
Oxidative Stress

Bacteria frequently encounter reactive oxygen species (ROS) generated by host immune cells or as byproducts of their own metabolism. Survival under oxidative stress necessitates the production of enzymes such as catalases, peroxidases, and superoxide dismutases. The mRNAs for these protective enzymes can be enriched in codons decoded by nm5s2U-containing tRNAs.

Antibiotic Stress

The absence of nm5s2U has been linked to altered susceptibility to certain classes of antibiotics. This may be due to inefficient translation of proteins involved in antibiotic resistance mechanisms, such as efflux pumps or drug-modifying enzymes.

Table 3: Illustrative Changes in Antibiotic Susceptibility due to nm5s2U Deficiency (Note: The following data are representative examples based on published observations and are intended for illustrative purposes.)

Antibiotic ClassAntibioticBacterial SpeciesChange in MIC (mutant vs. wild-type)
AminoglycosideStreptomycinEscherichia coli2-fold decrease
TetracyclineTetracyclineSalmonella enterica4-fold decrease
MacrolideErythromycinStaphylococcus aureus2-fold decrease
FluoroquinoloneCiprofloxacinEscherichia coliNo significant change
Other Stresses

The requirement for efficient and accurate translation extends to other stress conditions, including heat shock, acid stress, and nutrient limitation. In each case, the ability to rapidly synthesize a specific set of stress-responsive proteins is paramount for survival, and the nm5s2U modification plays a key role in this process.

Table 4: Survival of nm5s2U-Deficient Bacteria under Various Stress Conditions (Note: The following data are representative examples based on published observations and are intended for illustrative purposes.)

Stress ConditionBacterial SpeciesDurationPercent Survival (mutant vs. wild-type)
Oxidative Stress (5 mM H₂O₂)Escherichia coli30 min25% vs. 85%
Heat Shock (50°C)Salmonella enterica15 min15% vs. 70%
Acid Stress (pH 4.5)Listeria monocytogenes60 min30% vs. 90%
Nutrient LimitationBacillus subtilis48 h40% vs. 80%

Experimental Protocols

Investigating the role of nm5s2U requires a combination of molecular biology, biochemistry, and microbiology techniques. Below are detailed methodologies for key experiments.

Quantification of tRNA Modifications by HPLC-MS/MS

This protocol allows for the precise quantification of nm5s2U and other tRNA modifications.

Workflow for tRNA Modification Analysis Start Bacterial Culture RNA_Extraction Total RNA Extraction Start->RNA_Extraction tRNA_Isolation tRNA Isolation (e.g., by HPLC) RNA_Extraction->tRNA_Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_Isolation->Hydrolysis LC_Separation HPLC Separation Hydrolysis->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis End Quantified Modification Levels Data_Analysis->End

Experimental workflow for quantifying tRNA modifications.
  • Bacterial Culture and RNA Extraction:

    • Grow bacterial cultures (wild-type and mutant strains) to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest cells by centrifugation and extract total RNA using a standard protocol (e.g., hot phenol-chloroform extraction or a commercial kit).

  • tRNA Isolation:

    • Isolate total tRNA from the total RNA sample. This can be achieved using anion-exchange high-performance liquid chromatography (HPLC).

  • Enzymatic Hydrolysis:

    • Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.

  • HPLC-MS/MS Analysis:

    • Separate the resulting nucleosides by reversed-phase HPLC.

    • Analyze the eluate by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode to detect and quantify specific nucleosides based on their unique mass-to-charge ratios and fragmentation patterns.

  • Data Analysis:

    • Quantify the amount of each modified nucleoside relative to the canonical nucleosides. Compare the levels of nm5s2U between wild-type and mutant strains.

In Vitro Bacterial Adhesion and Invasion Assay

This protocol assesses the ability of bacteria to adhere to and invade eukaryotic host cells.

  • Cell Culture:

    • Culture a relevant eukaryotic cell line (e.g., Caco-2 for intestinal pathogens, A549 for respiratory pathogens) in appropriate media in 24-well plates until confluent monolayers are formed.

  • Bacterial Inoculum Preparation:

    • Grow overnight cultures of wild-type and mutant bacteria.

    • On the day of the assay, dilute the overnight cultures in fresh media and grow to mid-log phase.

    • Wash the bacteria with phosphate-buffered saline (PBS) and resuspend in cell culture medium without antibiotics.

  • Infection:

    • Replace the medium on the cell monolayers with the bacterial suspension at a specific multiplicity of infection (MOI), e.g., 10:1 (bacteria to host cells).

    • Incubate for a defined period (e.g., 1-2 hours) to allow for adhesion and invasion.

  • Adhesion Assay:

    • After the incubation, wash the monolayers extensively with PBS to remove non-adherent bacteria.

    • Lyse the host cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

    • Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of colony-forming units (CFU) of adherent bacteria.

  • Invasion Assay:

    • Following the initial infection period, wash the cells and add fresh medium containing an antibiotic that kills extracellular but not intracellular bacteria (e.g., gentamicin).

    • Incubate for a further period (e.g., 1-2 hours) to kill all extracellular bacteria.

    • Wash the cells again, lyse them, and plate serial dilutions to quantify the number of intracellular (invaded) bacteria.

Bacterial Survival under Oxidative Stress

This protocol measures the ability of bacteria to survive exposure to a defined oxidative stressor.

  • Bacterial Culture Preparation:

    • Grow wild-type and mutant bacterial cultures to mid-log phase.

    • Wash and resuspend the cells in a suitable buffer (e.g., PBS) to a standardized cell density.

  • Stress Exposure:

    • Add a specific concentration of an oxidizing agent (e.g., 5 mM hydrogen peroxide) to the bacterial suspension.

    • Incubate the cultures at an appropriate temperature for a defined period (e.g., 30 minutes).

  • Quantification of Survival:

    • At various time points, take aliquots from the stressed cultures.

    • Immediately perform serial dilutions and plate on agar to determine the number of viable CFU.

    • Calculate the percentage of survival relative to the initial number of bacteria at time zero.

Implications for Drug Development

The essentiality of nm5s2U for bacterial virulence and stress survival makes its biosynthetic pathway an attractive target for the development of novel antimicrobial agents. Inhibitors of the enzymes involved in nm5s2U synthesis, such as GidA/MnmE, could act as "anti-virulence" drugs. Such compounds may not be bactericidal on their own but could render pathogenic bacteria more susceptible to host immune clearance and conventional antibiotics. This approach has the potential to reduce the selective pressure for the development of drug resistance.

Conclusion

The nm5s2U tRNA modification is a critical regulator of bacterial gene expression, with profound implications for both virulence and the ability to respond to environmental stress. A thorough understanding of the biosynthesis and function of nm5s2U provides valuable insights into bacterial pathogenesis and opens new avenues for the development of innovative anti-infective therapies. Further research into the specific virulence and stress-response pathways regulated by nm5s2U will be crucial for translating this fundamental knowledge into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Identification and Quantification of nm⁵s²U

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical regulatory layer in gene expression, ensuring the fidelity and efficiency of protein synthesis. Among the more than 170 known modifications, 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) and its bacterial equivalent, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), located at the wobble position (U34) of specific tRNAs, are crucial for accurate codon recognition.[1][2] Deficiencies in this modification pathway have been linked to various human diseases, making the enzymes involved potential therapeutic targets.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) has become a powerful technique for the sensitive and specific detection and quantification of nm⁵s²U and its precursors.[3] These application notes provide detailed protocols for the identification and quantification of nm⁵s²U using LC-MS/MS, along with data presentation guidelines and visualizations of the experimental workflow and biosynthetic pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for nm⁵s²U (or its eukaryotic equivalent mcm⁵s²U) abundance as can be determined by LC-MS/MS. Absolute quantification can be achieved by creating external calibration curves with synthetic standards.[4] Stable isotope labeling is another powerful strategy for accurate relative and absolute quantification.[5][6][7]

Sample TypeConditionModification Level (pmol/µg tRNA)Fold ChangeReference
Saccharomyces cerevisiae (Yeast)Wild Type1.2 ± 0.2-Hypothetical Data
Saccharomyces cerevisiae (Yeast)trm9Δ Mutant0.1 ± 0.0512-fold decreaseHypothetical Data
Human Cell Line (HEK293)Untreated0.8 ± 0.1-Hypothetical Data
Human Cell Line (HEK293)Oxidative Stress0.4 ± 0.082-fold decreaseHypothetical Data
Escherichia coliWild Type2.5 ± 0.3-Hypothetical Data
Escherichia colimnmE MutantNot Detected>25-fold decreaseHypothetical Data

Experimental Protocols

tRNA Isolation and Purification

This protocol describes the extraction of total tRNA from biological samples.

Materials:

  • Cell pellet or tissue sample

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Sodium acetate (3 M, pH 5.2)

  • Nuclease-free water

  • Spectrophotometer

Procedure:

  • Homogenize the cell pellet or tissue sample in an appropriate lysis buffer.

  • Perform a phenol:chloroform extraction to separate nucleic acids from proteins and lipids.

  • Precipitate the RNA from the aqueous phase by adding sodium acetate and ice-cold 100% ethanol.[3]

  • Incubate at -20°C to facilitate precipitation.[3]

  • Centrifuge to pellet the RNA.

  • Wash the RNA pellet with 70% ethanol.[3]

  • Air-dry the pellet and resuspend it in nuclease-free water.[3]

  • Quantify the tRNA concentration using a spectrophotometer at 260 nm.

Enzymatic Digestion of tRNA to Nucleosides

This protocol details the enzymatic hydrolysis of purified tRNA into its constituent nucleosides for LC-MS analysis.

Materials:

  • Isolated total tRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Reaction buffer (e.g., 10 mM Ammonium acetate, pH 5.3)[3]

  • Ultrapure water (LC-MS grade)

Procedure:

  • In a sterile microfuge tube, combine the isolated tRNA (5-10 µg) with Nuclease P1 in the reaction buffer.[3][8]

  • Incubate the mixture at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.[3][8]

  • Add BAP to the reaction mixture to dephosphorylate the nucleosides.[3]

  • Incubate at 37°C for an additional 2 hours.[3]

  • Stop the reaction, for example, by centrifugation to pellet any undigested material.[3]

  • The supernatant containing the nucleosides is ready for LC-MS/MS analysis.

LC-MS/MS Analysis for nm⁵s²U Identification and Quantification

This protocol outlines the parameters for the separation and detection of nm⁵s²U using liquid chromatography-tandem mass spectrometry.

Materials and Instrumentation:

  • LC-MS/MS system (e.g., equipped with a triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column suitable for nucleoside analysis

  • Mobile Phase A: 0.1% Formic acid in ultrapure water[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8]

Procedure:

  • Chromatographic Separation:

    • Inject the nucleoside sample onto the C18 column.

    • Use a gradient elution to separate the nucleosides. A typical gradient might be:

      • 0-5 min: 2% B

      • 5-35 min: 2-40% B (linear gradient)

      • 35-40 min: 40-95% B

      • 40-45 min: 95% B

      • 45-50 min: 95-2% B

      • 50-60 min: 2% B (re-equilibration)[8]

    • Set the flow rate to an appropriate value (e.g., 0.2 mL/min).[8]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use electrospray ionization (ESI) as the ionization source.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.

    • Monitor for the specific precursor-to-product ion transition for nm⁵s²U. The protonated molecule [M+H]⁺ serves as the primary precursor ion, and fragmentation typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the modified nucleobase.

  • Data Analysis:

    • Identify the peak corresponding to nm⁵s²U based on its retention time and specific MRM/PRM transition.

    • Integrate the peak area for quantification.

    • For absolute quantification, generate a standard curve using a synthetic nm⁵s²U standard of known concentrations.

    • For relative quantification, compare the peak area of nm⁵s²U to an internal standard or across different samples.

Visualizations

Biosynthesis of mcm⁵s²U in Eukaryotes

The biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) is a multi-step enzymatic process that modifies the uridine at the wobble position of specific tRNAs.

G U34 Uridine-34 on tRNA Intermediate1 s²U-tRNA U34->Intermediate1 Intermediate2 cm⁵s²U-tRNA Intermediate1->Intermediate2 mcm5s2U mcm⁵s²U-tRNA (Mature) Intermediate2->mcm5s2U

Caption: Eukaryotic mcm⁵s²U Biosynthetic Pathway.

Experimental Workflow for nm⁵s²U Identification

The following diagram illustrates the overall workflow for the identification and quantification of nm⁵s²U from biological samples using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Cells or Tissue) tRNA_Isolation tRNA Isolation and Purification Sample->tRNA_Isolation Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Digestion LC_Separation Liquid Chromatography (LC Separation) Digestion->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Identification nm⁵s²U Identification Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification

Caption: LC-MS/MS Workflow for nm⁵s²U Analysis.

References

Application Note: Ion-Pair Reversed-Phase HPLC for the Purification of 5-(Aminomethyl)-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Aminomethyl)-2-thiouridine (nm⁵s²U) is a modified nucleoside found in the anticodon loop of certain transfer RNAs (tRNAs).[1][2][3] This modification plays a crucial role in the efficiency and fidelity of protein translation by influencing codon recognition. The purification of nm⁵s²U from synthetic reaction mixtures or tRNA hydrolysates is essential for structural studies, functional assays, and the development of therapeutic oligonucleotides.

The primary challenge in purifying nm⁵s²U lies in its high polarity and the presence of a primary amine, which is protonated at neutral and acidic pH. This positive charge results in poor retention on standard reversed-phase (RP) columns. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is an effective technique to overcome this issue.[4] By introducing an anionic ion-pairing reagent into the mobile phase, a neutral, hydrophobic complex is formed with the protonated nm⁵s²U, enhancing its retention on the nonpolar stationary phase and enabling high-resolution separation.[4]

This document provides a detailed protocol for the purification of this compound using IP-RP-HPLC.

Experimental Workflow and Method Selection

The purification strategy involves enzymatic digestion of tRNA to release the nucleosides, followed by separation using IP-RP-HPLC. The choice of chromatographic mode is critical; for a polar and charged molecule like nm⁵s²U, IP-RP-HPLC provides the necessary retention and selectivity.[5]

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification tRNA tRNA Sample Digest Enzymatic Digestion (Nuclease P1 & BAP) tRNA->Digest Filter Centrifugation/ Filtration (0.22 µm) Digest->Filter Inject Sample Injection Filter->Inject HPLC IP-RP-HPLC Separation (C18 Column) Inject->HPLC Collect Fraction Collection HPLC->Collect Purity Purity Analysis (Analytical HPLC/MS) Collect->Purity Evap Solvent Evaporation/ Lyophilization Purity->Evap Pure Pure nm⁵s²U Evap->Pure

Caption: General experimental workflow for the purification of nm⁵s²U.

Principle of Ion-Pair Reversed-Phase Chromatography

In this method, an anionic ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. The negatively charged sulfonate head group associates with the positively charged aminomethyl group of nm⁵s²U. The hydrophobic alkyl tail of the ion-pair reagent then interacts strongly with the C18 stationary phase, effectively retaining the entire complex for separation.

Caption: Interaction of nm⁵s²U with an ion-pair reagent and the C18 phase.

Detailed Experimental Protocols

Sample Preparation: tRNA Digestion to Nucleosides

This protocol is adapted for the release of modified nucleosides from a purified total tRNA sample.[6]

Materials:

  • Purified total tRNA (5-10 µg)

  • Nuclease P1 (Wako Chemicals or equivalent)

  • Bacterial Alkaline Phosphatase (BAP)

  • 10x Nuclease P1 Buffer (e.g., 100 mM Ammonium Acetate, pH 5.3)

  • 10x BAP Buffer

  • Nuclease-free water

  • 0.22 µm syringe filter

Procedure:

  • In a sterile microcentrifuge tube, dissolve 5-10 µg of tRNA in nuclease-free water.

  • Add 10x Nuclease P1 buffer to a final concentration of 1x.

  • Add 2-3 Units of Nuclease P1 to the mixture.

  • Incubate at 37°C for at least 2 hours (or overnight) to digest the tRNA into 5'-mononucleotides.

  • Add 10x BAP buffer to a final concentration of 1x.

  • Add 1 Unit of BAP to dephosphorylate the mononucleotides into nucleosides.

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample at high speed (>14,000 x g) for 10 minutes to pellet any undigested material or enzyme.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Purification Protocol

This method utilizes an ion-pairing reagent to achieve retention and separation on a C18 column.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Preparative or Semi-Preparative HPLC system with a gradient pump and UV detector
Column Reversed-Phase C18, 5 µm, ≥ 150 x 4.6 mm
Mobile Phase A 100 mM Ammonium Acetate (pH 5.3) with 5 mM Sodium 1-Hexanesulfonate
Mobile Phase B Acetonitrile
Detection UV-Vis Detector, monitoring at 260 nm and 310 nm
Column Temperature 30°C
Injection Volume 50 - 500 µL (depending on concentration and column size)

Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.098%2%
5.01.098%2%
35.01.070%30%
40.01.00%100%
45.01.00%100%
46.01.098%2%
55.01.098%2%

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (98% A, 2% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the filtered tRNA hydrolysate onto the column.

  • Run the gradient elution program as detailed in the table above.

  • Monitor the chromatogram at both 260 nm (for general nucleosides) and 310 nm (more specific for the 2-thiouridine chromophore).

  • Collect fractions corresponding to the peak of interest. The retention time for nm⁵s²U will be dependent on the exact system but should be well-resolved from the canonical nucleosides.

  • Perform analytical HPLC or LC-MS on the collected fractions to confirm purity and identity.

  • Pool the pure fractions and remove the solvent by lyophilization or vacuum centrifugation. The use of a volatile buffer like ammonium acetate facilitates this step.[7]

Expected Results

The described IP-RP-HPLC method should effectively separate nm⁵s²U from unmodified nucleosides (Cytidine, Uridine, Guanosine, Adenosine) and other modified variants. The expected elution order on a reversed-phase column is generally from most polar to least polar. Due to the formation of a hydrophobic ion pair, the retention time of nm⁵s²U will be significantly longer than it would be without the ion-pairing reagent.

Table of Expected Chromatographic Parameters:

CompoundExpected Retention BehaviorPurity Assessment
Canonical Nucleosides (C, U, G, A)Elute early in the gradient due to high polarity.>99% Baseline Resolved
This compound (nm⁵s²U) Elutes later, with retention controlled by the ion-pair reagent. Expected as a sharp, symmetrical peak.>98% by Area
Other Modified NucleosidesElution order will vary based on their specific polarity and charge.Baseline Resolved

Disclaimer: The provided protocols and expected results are intended as a guide. Method optimization, including adjustments to the gradient, ion-pair reagent concentration, and pH, may be necessary to achieve optimal separation for specific sample matrices and HPLC systems.

References

Application Notes and Protocols for the In Vitro Reconstitution of the 5-(Aminomethyl)-2-thiouridine (nm5s2U) Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical process that ensures the fidelity and efficiency of protein translation. One such modification, 5-(aminomethyl)-2-thiouridine (nm5s2U), located at the wobble position (U34) of specific tRNAs, plays a crucial role in accurate codon recognition. The biosynthesis of nm5s2U is a complex, multi-enzyme process. The in vitro reconstitution of this pathway provides a powerful tool for studying the function of the individual enzymes, screening for inhibitors, and understanding the molecular basis of diseases associated with tRNA modification defects. This document provides detailed protocols for the in vitro reconstitution of the nm5s2U synthesis pathway from Escherichia coli, along with quantitative data and visualizations to guide researchers in this field.

Data Presentation

The following table summarizes the key components and reaction parameters for the in vitro reconstitution of the nm5s2U synthesis pathway. This data has been compiled from various studies and represents typical conditions for enzymatic activity. Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.

Enzyme Function Substrates Cofactors/Reagents Kinetic Parameters Reference Reaction Conditions
IscS Cysteine desulfuraseL-cysteinePyridoxal phosphate (PLP)Not availableIncluded in MnmA reaction buffer
MnmA tRNA 2-thiouridylaseU34 of tRNA, Sulfur from IscSATP, Mg2+KD for tRNALys: low µM range[1]50 mM Tris-HCl (pH 7.5-8.0), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, 0.5 mM L-cysteine, catalytic IscS, and MnmA. Incubate at 37°C.[1]
MnmE/MnmG Complex Addition of carboxymethylaminomethyl groups²U-modified tRNA, Glycine, Methylene-tetrahydrofolate (CH₂THF)GTP, FAD, NADH, K+, Mg2+Not available50 mM Tris-HCl (pH 8.0), 100-150 mM KCl, 5-10 mM MgCl₂, 2 mM GTP, 0.5 mM FAD, 0.5 mM NADH, 2 mM Glycine, 0.5 mM CH₂THF, 5% glycerol. Incubate anaerobically at 37°C.[1][2]
MnmC Bifunctional enzyme: oxidase and methyltransferasecmnm⁵s²U-modified tRNA, S-adenosylmethionine (SAM)FADStep 1 (cmnm⁵s²U → nm⁵s²U): Km = 600 nM, kcat = 0.34 s⁻¹Step 2 (nm⁵s²U → mnm⁵s²U): Km = 70 nM, kcat = 0.31 s⁻¹[3]50 mM Tris-HCl (pH 8.0), 50 mM ammonium acetate, 73 µM MgCl₂, 100 µM FAD, 100 µM SAM, 2 mM NaCl, 3% glycerol. Incubate at 37°C.[3]

Signaling Pathway and Experimental Workflow Visualization

To facilitate a clear understanding of the nm5s2U synthesis pathway and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

nm5s2U_synthesis_pathway cluster_thiolation C2 Thiolation cluster_c5_modification C5 Modification cluster_final_steps Final Processing U_tRNA tRNA(U34) s2U_tRNA tRNA(s²U34) U_tRNA->s2U_tRNA MnmA, IscS ATP, L-Cysteine cmnm5s2U_tRNA tRNA(cmnm⁵s²U34) s2U_tRNA->cmnm5s2U_tRNA MnmE/MnmG GTP, FAD, NADH Glycine, CH₂THF nm5s2U_tRNA tRNA(nm⁵s²U34) cmnm5s2U_tRNA->nm5s2U_tRNA MnmC (oxidase) FAD mnm5s2U_tRNA tRNA(mnm⁵s²U34) nm5s2U_tRNA->mnm5s2U_tRNA MnmC (methyltransferase) SAM experimental_workflow cluster_protein_prep Enzyme Preparation cluster_substrate_prep Substrate Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis expression Overexpression of MnmA, IscS, MnmE, MnmG, MnmC in E. coli purification Affinity and Size-Exclusion Chromatography expression->purification reaction_setup Combine enzymes, tRNA, substrates, and cofactors purification->reaction_setup transcription In Vitro Transcription of target tRNA purification_tRNA Purification of unmodified tRNA transcription->purification_tRNA purification_tRNA->reaction_setup incubation Incubate under optimal conditions reaction_setup->incubation digestion Enzymatic digestion of tRNA to nucleosides incubation->digestion hplc_ms HPLC or LC-MS/MS analysis digestion->hplc_ms

References

Application Notes and Protocols for Gene Complementation Assays for MnmC or MnmM Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon, are critical for the accuracy and efficiency of protein synthesis.[1][2] The enzymes MnmC and MnmM are key players in the biosynthesis of 5-methylaminomethyluridine (mnm⁵U) and its derivatives. In Escherichia coli, the bifunctional enzyme MnmC catalyzes the final two steps of mnm⁵U formation.[3][4] In contrast, organisms like Bacillus subtilis utilize two separate enzymes, MnmL and MnmM, for the analogous steps.[1]

Gene complementation is a powerful genetic technique used to determine if a recessive mutation in a gene can be "rescued" by introducing a functional copy of that gene. This application note provides a detailed protocol for performing gene complementation assays to validate the function of MnmC or MnmM. The workflow involves creating a knockout strain (e.g., ΔmnmC), introducing a plasmid carrying the wild-type gene, and analyzing the restoration of tRNA modification.

I. Biosynthetic Pathway of mnm⁵(s²)U Modification

The formation of the mnm⁵ group at the wobble uridine is a multi-step process. The MnmE-MnmG complex first catalyzes the formation of 5-carboxymethylaminomethyluridine (cmnm⁵U).[4] The subsequent steps differ between organisms like E. coli and B. subtilis, as illustrated below.

tRNA_Modification_Pathway cluster_ecoli Escherichia coli Pathway cluster_bsubtilis Bacillus subtilis Pathway cmnm5U_Ecoli cmnm⁵(s²)U MnmC_o MnmC (C-terminal) [Oxidoreductase] cmnm5U_Ecoli->MnmC_o FAD-dependent demodification nm5U_Ecoli nm⁵(s²)U MnmC_m MnmC (N-terminal) [Methyltransferase] nm5U_Ecoli->MnmC_m SAM-dependent methylation mnm5U_Ecoli mnm⁵(s²)U MnmC_o->nm5U_Ecoli MnmC_m->mnm5U_Ecoli cmnm5U_Bsubtilis cmnm⁵s²U MnmL MnmL cmnm5U_Bsubtilis->MnmL nm5U_Bsubtilis nm⁵s²U MnmM MnmM [Methyltransferase] nm5U_Bsubtilis->MnmM SAM-dependent methylation mnm5U_Bsubtilis mnm⁵s²U MnmL->nm5U_Bsubtilis MnmM->mnm5U_Bsubtilis start_node tRNA with U34 MnmEG MnmE-MnmG Complex start_node->MnmEG MnmEG->cmnm5U_Ecoli MnmEG->cmnm5U_Bsubtilis Complementation_Workflow Start Start: Select Target Gene (e.g., mnmC in E. coli) CreateKO 1. Construct Knockout Strain (e.g., ΔmnmC::KanR) Start->CreateKO VerifyKO Verify Knockout by PCR and Sequencing CreateKO->VerifyKO CloneGene 2. Construct Complementation Plasmid (e.g., pBAD-mnmC) VerifyKO->CloneGene Verified Transform 3. Transform Knockout Strain with Complementation Plasmid VerifyKO->Transform VerifyPlasmid Verify Plasmid by Restriction Digest and Sequencing CloneGene->VerifyPlasmid VerifyPlasmid->Transform Verified Select 4. Select for Transformants and Induce Gene Expression Transform->Select Analyze 5. Analyze tRNA Modification Status Select->Analyze Compare 6. Compare Results: WT vs KO vs Complemented Analyze->Compare

References

Application Notes and Protocols for Incorporating nm5s2U into Synthetic RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modified ribonucleoside N-methyl-5-stauracil-2'-O-methyluridine (nm5s2U), also known as 5-methylaminomethyl-2-thiouridine, is a critical post-transcriptional modification found in the anticodon loop of certain transfer RNAs (tRNAs). This modification at the wobble position is essential for accurate and efficient protein translation by ensuring proper codon recognition and preventing ribosomal frameshifting. Deficiencies in nm5s2U have been linked to cellular stress responses, highlighting its importance in cellular homeostasis. The ability to incorporate nm5s2U into synthetic RNA oligonucleotides is a valuable tool for researchers studying translational mechanisms, developing novel RNA-based therapeutics, and investigating the pathological consequences of tRNA modification defects.

These application notes provide detailed protocols for the two primary methods of incorporating nm5s2U into synthetic RNA oligonucleotides: chemical synthesis via the phosphoramidite method and enzymatic incorporation via in vitro transcription. A post-synthetic modification approach is also discussed as an alternative chemical strategy.

Methods for Incorporation of nm5s2U

There are two primary strategies for the site-specific incorporation of nm5s2U into synthetic RNA oligonucleotides:

  • Chemical Synthesis (Solid-Phase Phosphoramidite Method): This method involves the synthesis of a protected nm5s2U phosphoramidite building block, which is then incorporated into the growing RNA chain on a solid support using an automated RNA synthesizer. This approach offers high control over the sequence and the precise location of the modification.

  • Enzymatic Incorporation (In Vitro Transcription): This method utilizes a modified nucleotide triphosphate, nm5s2U-5'-triphosphate (nm5s2U-TP), which is incorporated into an RNA transcript by an RNA polymerase, typically T7 RNA polymerase, during an in vitro transcription reaction. This method is well-suited for producing longer RNA molecules.

A third, less common, but viable strategy is:

  • Post-Synthetic Modification: This chemical method involves incorporating a precursor nucleoside into the RNA oligonucleotide during solid-phase synthesis. The precursor is then chemically converted to nm5s2U after the synthesis of the oligonucleotide is complete but before it is cleaved from the solid support.

Data Presentation: Comparison of Methods

The choice of method for incorporating nm5s2U will depend on the specific research application, the desired length of the RNA oligonucleotide, and the available resources. The following table summarizes key quantitative parameters for the chemical and enzymatic synthesis methods.

ParameterChemical Synthesis (Phosphoramidite)Enzymatic Incorporation (In Vitro Transcription)
Starting Material Protected nm5s2U phosphoramiditenm5s2U-5'-triphosphate (nm5s2U-TP)
Typical Scale nmol to µmolµg to mg
Oligonucleotide Length Up to ~100 nucleotidesUp to several kilobases
Coupling/Incorporation Efficiency 90-95% per cycle for similar modified phosphoramidites[1]Variable, dependent on polymerase and sequence context
Overall Yield Dependent on oligonucleotide length and coupling efficiencyTypically high for shorter transcripts
Purity of Crude Product Contains truncated sequences (n-1, n-2, etc.)Contains abortive transcripts and full-length product
Purification HPLC or PAGE requiredPAGE or chromatography required
Control over Modification Site High (site-specific)High (template-directed)

Experimental Protocols

Method 1: Chemical Synthesis via Solid-Phase Phosphoramidite Method

This method requires the chemical synthesis of a protected nm5s2U phosphoramidite building block. The synthesis of such a building block is a multi-step organic synthesis process. A general strategy involves the protection of the reactive functional groups of the nm5s2U nucleoside (the 5'-hydroxyl, 2'-hydroxyl, and the exocyclic amine) followed by phosphitylation of the 3'-hydroxyl.

Protocol 1.1: Solid-Phase Synthesis of nm5s2U-containing RNA Oligonucleotides

This protocol outlines the steps for incorporating the nm5s2U phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

  • Protected nm5s2U phosphoramidite (synthesized in-house or custom-ordered)

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • Solid support (e.g., CPG) with the first nucleoside attached

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (0.02 M iodine in THF/pyridine/water)[1]

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine)

  • Desilylation solution (e.g., triethylamine trihydrofluoride in N-methyl-2-pyrrolidone)

Procedure:

  • Phosphoramidite Preparation: Dissolve the protected nm5s2U phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Automated Synthesis Cycle: Program the automated RNA synthesizer to perform the standard synthesis cycle for each nucleotide addition. For the incorporation of the nm5s2U phosphoramidite, the coupling time may need to be extended (e.g., 12 minutes) to ensure high coupling efficiency[1].

    • Step 1: Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution.

    • Step 2: Coupling: Activation of the phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing RNA chain.

    • Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Step 4: Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester linkage using a mild oxidizing solution to prevent desulfurization of the 2-thiocarbonyl group[1].

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using the AMA solution.

    • Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using the desilylation solution.

  • Purification: Purify the crude nm5s2U-containing RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Method 2: Enzymatic Incorporation via In Vitro Transcription

This method requires the synthesis of nm5s2U-5'-triphosphate (nm5s2U-TP).

Protocol 2.1: Enzymatic Synthesis of nm5s2U-5'-triphosphate (nm5s2U-TP)

This protocol describes a one-pot, three-enzyme cascade reaction to synthesize nm5s2U-TP from the nm5s2U nucleoside.

Materials:

  • nm5s2U nucleoside

  • Adenosine-5'-triphosphate (ATP)

  • Uridine/Cytidine Kinase (UCK)

  • Uridylate/Cytidylate Kinase (UMP/CMPK)

  • Nucleoside Diphosphate Kinase (NDPK)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the reaction buffer:

    • nm5s2U nucleoside (e.g., 1 mM)

    • ATP (e.g., 1.5 mM)

    • UCK

    • UMP/CMPK

    • NDPK

  • Incubation: Incubate the reaction mixture at 37°C for 4-16 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC.

  • Purification: Purify the nm5s2U-TP from the reaction mixture using anion-exchange HPLC.

  • Quantification: Determine the concentration of the purified nm5s2U-TP by UV-Vis spectrophotometry.

Protocol 2.2: In Vitro Transcription with nm5s2U-TP

This protocol describes the incorporation of nm5s2U-TP into an RNA transcript using T7 RNA polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence

  • nm5s2U-TP

  • ATP, CTP, GTP (natural ribonucleoside triphosphates)

  • T7 RNA polymerase

  • Transcription buffer (e.g., 40 mM Tris-HCl, pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription buffer

    • ATP, CTP, GTP, and nm5s2U-TP (at a concentration equivalent to UTP in a standard reaction)

    • Linearized DNA template (0.5-1 µg)

    • RNase inhibitor

    • T7 RNA polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the nm5s2U-modified RNA transcript using denaturing PAGE, spin column chromatography, or other suitable methods.

Method 3: Post-Synthetic Modification

This approach involves the incorporation of a "convertible" nucleoside phosphoramidite into the RNA oligonucleotide during solid-phase synthesis. This precursor is then chemically transformed into nm5s2U on the solid support. For nm5s2U, a potential precursor could be a 5-formyl-2-thiouridine phosphoramidite.

Protocol 3.1: Post-Synthetic Conversion to nm5s2U

This protocol outlines a plausible two-step conversion of a 5-formyl-2-thiouridine-modified RNA to an nm5s2U-modified RNA on the solid support.

Materials:

  • CPG-bound RNA containing 5-formyl-2-thiouridine

  • Methylamine solution

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Reaction solvent (e.g., anhydrous methanol)

Procedure:

  • Reductive Amination:

    • Treat the CPG-bound RNA with a solution of methylamine in anhydrous methanol.

    • Add a solution of sodium cyanoborohydride in the same solvent to reduce the initially formed imine to the secondary amine.

    • Allow the reaction to proceed at room temperature for a specified time.

  • Washing: Wash the solid support thoroughly with methanol and then acetonitrile to remove excess reagents.

  • Cleavage, Deprotection, and Purification: Proceed with the standard cleavage, deprotection, and purification steps as described in Protocol 1.1.

Visualizations

Experimental Workflows

Solid_Phase_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with CPG-bound Nucleoside deblock Deblocking (DMT Removal) start->deblock couple Coupling (nm5s2U-phosphoramidite) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock next cycle end_synthesis Full-length protected RNA on CPG repeat->end_synthesis final cycle cleave Cleavage & Deprotection end_synthesis->cleave purify Purification (HPLC/PAGE) cleave->purify final_product Pure nm5s2U-RNA purify->final_product

Caption: Workflow for chemical synthesis of nm5s2U-RNA.

IVT_Workflow cluster_NTP_synthesis nm5s2U-TP Synthesis cluster_transcription In Vitro Transcription nucleoside nm5s2U Nucleoside enzymatic_reaction One-pot Enzymatic Reaction (3 Kinases) nucleoside->enzymatic_reaction purify_ntp HPLC Purification enzymatic_reaction->purify_ntp ntp nm5s2U-TP ivt_reaction T7 RNA Polymerase Reaction ntp->ivt_reaction purify_ntp->ntp template Linear DNA Template (T7 Promoter) template->ivt_reaction natural_ntps ATP, CTP, GTP natural_ntps->ivt_reaction dnase DNase I Treatment ivt_reaction->dnase purify_rna RNA Purification (PAGE) dnase->purify_rna final_rna Pure nm5s2U-RNA purify_rna->final_rna

Caption: Workflow for enzymatic synthesis of nm5s2U-RNA.

Post_Synthetic_Workflow cluster_synthesis Solid-Phase Synthesis cluster_modification On-Support Modification cluster_processing Post-Synthesis Processing start Start Synthesis incorporate_precursor Incorporate 5-formyl-2-thiouridine phosphoramidite start->incorporate_precursor complete_synthesis Complete RNA chain synthesis incorporate_precursor->complete_synthesis precursor_rna Precursor RNA on CPG complete_synthesis->precursor_rna reductive_amination Reductive Amination (Methylamine, NaBH3CN) precursor_rna->reductive_amination wash Wash Support reductive_amination->wash modified_rna_on_cpg nm5s2U-RNA on CPG wash->modified_rna_on_cpg cleave_deprotect Cleavage & Deprotection modified_rna_on_cpg->cleave_deprotect purify Purification (HPLC/PAGE) cleave_deprotect->purify final_product Pure nm5s2U-RNA purify->final_product

Caption: Workflow for post-synthetic incorporation of nm5s2U.

References

Application Notes and Protocols for Studying the Effect of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) on Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of protein synthesis is paramount to cellular health, and its accuracy relies on a sophisticated interplay of ribosomes, messenger RNA (mRNA), and transfer RNA (tRNA). Post-transcriptional modifications of tRNA molecules are critical for ensuring the correct interpretation of the genetic code. One such crucial modification is 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), found at the wobble position (U34) of tRNAs that decode codons for lysine and glutamate.[1][2] The presence of mnm⁵s²U is essential for maintaining the correct reading frame and ensuring accurate codon recognition.[3] Its absence is linked to increased rates of translational errors, including frameshifting, which can lead to the synthesis of non-functional or toxic proteins.

These application notes provide a comprehensive guide to the functional assays used to study the impact of mnm⁵s²U on translational fidelity. Detailed protocols for key experiments are provided to enable researchers to quantitatively assess the effects of this modification on different aspects of translation accuracy.

Data Presentation

The absence of the mnm⁵s²U modification has been quantitatively linked to a decrease in translational fidelity. The following table summarizes the observed effects on frameshift frequency. Data for missense and nonsense suppression are less directly quantified in the literature but the provided assays can be used to obtain such measurements.

Fidelity ParameterOrganism/SystemGene/Codon ContextFold Increase in Error Rate (in absence of mnm⁵s²U)Reference
-1 FrameshiftingEscherichia coliAAA AAG (Lys codons)~10-fold[4]
+1 FrameshiftingEscherichia coliUUU UUC (Phe codons)~3-fold[4]

Experimental Protocols

To investigate the role of mnm⁵s²U in translational fidelity, a series of experiments can be performed. These protocols outline the preparation of tRNA with and without the mnm⁵s²U modification and its use in functional assays to measure frameshifting, missense, and nonsense suppression.

Protocol 1: Preparation of tRNA with and without mnm⁵s²U Modification

Objective: To obtain populations of a specific tRNA (e.g., tRNALys) that either possess or lack the mnm⁵s²U modification for use in subsequent in vitro translation assays.

Principle: tRNA can be overexpressed in E. coli strains that are either wild-type for the mnm⁵s²U biosynthesis pathway or have a gene deletion (e.g., mnmC or mnmE) that prevents the formation of mnm⁵s²U. The tRNA is then purified from these strains.

Materials:

  • E. coli strains: wild-type and a mutant strain deficient in mnm⁵s²U biosynthesis (e.g., ΔmnmC).

  • Expression vector containing the gene for the tRNA of interest (e.g., pET-tRNALys).

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

  • Buffers for tRNA extraction (e.g., Tris-HCl, EDTA, sodium acetate).

  • Phenol:chloroform:isoamyl alcohol.

  • Ethanol and isopropanol.

  • Anion-exchange chromatography columns (e.g., DEAE-cellulose).

  • Urea-PAGE gels for analysis.

Procedure:

  • Overexpression of tRNA:

    • Transform the wild-type and mutant E. coli strains with the tRNA expression vector.

    • Grow the cultures in LB medium with the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.

    • Induce tRNA expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours.

    • Harvest the cells by centrifugation.

  • Total tRNA Extraction:

    • Resuspend the cell pellets in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).

    • Perform phenol:chloroform:isoamyl alcohol extraction to remove proteins and DNA.

    • Precipitate the total RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

  • Purification of Specific tRNA:

    • Fractionate the total tRNA using anion-exchange chromatography.

    • Collect fractions and analyze them by Urea-PAGE to identify the fractions enriched for the overexpressed tRNA.

    • Pool the relevant fractions and precipitate the purified tRNA with ethanol.

  • Verification of Modification Status:

    • Digest a small aliquot of the purified tRNA from both strains into nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the nucleoside composition by LC-MS/MS to confirm the presence or absence of mnm⁵s²U.

Protocol 2: In Vitro Translation Fidelity Assay using a Reconstituted System

Objective: To directly measure the effect of mnm⁵s²U on the fidelity of translation using a defined in vitro system.

Principle: A reconstituted E. coli translation system (e.g., PURE system) allows for the precise control of all components, including the tRNA population.[1][5] By adding either mnm⁵s²U-containing or mnm⁵s²U-lacking tRNALys to a reaction mixture depleted of endogenous tRNA, the direct impact of the modification on the translation of a reporter mRNA can be assessed.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (or equivalent reconstituted system).

  • Purified tRNALys with and without mnm⁵s²U modification (from Protocol 1).

  • Reporter mRNA containing a sequence prone to frameshifting (e.g., a slippery sequence followed by lysine codons) or a near-cognate codon for missense error analysis.

  • [³⁵S]-Methionine for labeling the translated protein.

  • SDS-PAGE gels and autoradiography equipment.

Procedure:

  • Prepare the Translation Reaction:

    • Assemble the PURE system reaction according to the manufacturer's instructions, omitting the provided tRNA mix.

    • Add the custom-prepared tRNA population, including either the mnm⁵s²U-containing or mnm⁵s²U-lacking tRNALys.

    • Add the reporter mRNA and [³⁵S]-Methionine.

  • In Vitro Translation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Analysis of Translation Products:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the translated proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the band intensities corresponding to the full-length and frameshifted (or missense) protein products.

    • Calculate the error frequency as the ratio of the intensity of the error product to the total protein synthesized.

Protocol 3: Dual-Luciferase Reporter Assay for Frameshift and Nonsense Suppression Analysis

Objective: To quantify the frequency of ribosomal frameshifting and stop codon read-through in vivo or in cell extracts in the presence or absence of mnm⁵s²U.[6][7][8][9]

Principle: A dual-luciferase reporter plasmid is used, where the expression of the second luciferase (Firefly) is dependent on a translational error event (frameshift or stop codon read-through) occurring in the sequence separating it from the first luciferase (Renilla). The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of the error frequency. To study the effect of mnm⁵s²U, this assay can be performed in wild-type and mnm⁵s²U-deficient cell lines.

Materials:

  • Wild-type and mnm⁵s²U-deficient cell lines (e.g., yeast or mammalian cells).

  • Dual-luciferase reporter plasmid with a frameshift-inducing sequence or a premature stop codon between the Renilla and Firefly luciferase genes.

  • Control plasmid with an in-frame fusion of the two luciferases.

  • Cell lysis buffer.

  • Dual-luciferase assay reagents.

  • Luminometer.

Procedure:

  • Cell Transfection:

    • Transfect the wild-type and mutant cell lines with the dual-luciferase reporter plasmid and the in-frame control plasmid.

  • Cell Lysis:

    • After 24-48 hours of expression, wash the cells with PBS and lyse them using the provided lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Measure the Firefly luciferase activity.

    • Add the stop-and-glo reagent and measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each sample.

    • Normalize the ratio from the reporter plasmid to the ratio from the in-frame control plasmid to determine the percentage of frameshifting or read-through.

    • Compare the error frequencies between the wild-type and mnm⁵s²U-deficient cells.

Mandatory Visualizations

Biosynthesis_of_mnm5s2U tRNA_U34 tRNA with U34 cmnm5s2U_tRNA cmnm⁵(s²)U-tRNA tRNA_U34->cmnm5s2U_tRNA nm5s2U_tRNA nm⁵(s²)U-tRNA cmnm5s2U_tRNA->nm5s2U_tRNA mnm5s2U_tRNA mnm⁵s²U-tRNA nm5s2U_tRNA->mnm5s2U_tRNA MnmE_MnmG MnmE-MnmG (GTP, Glycine) MnmE_MnmG->cmnm5s2U_tRNA MnmC_o MnmC (oxidase) MnmC_o->nm5s2U_tRNA MnmC_m MnmC (methyltransferase) (SAM) MnmC_m->mnm5s2U_tRNA

Caption: Biosynthesis pathway of mnm⁵s²U in E. coli.

Experimental_Workflow_tRNA_Prep start Start overexpression Overexpress tRNA in WT and ΔmnmC E. coli start->overexpression extraction Total tRNA Extraction (Phenol:Chloroform) overexpression->extraction purification Purify specific tRNA (Anion-Exchange Chromatography) extraction->purification verification Verify modification status (LC-MS/MS) purification->verification tRNA_plus tRNA with mnm⁵s²U verification->tRNA_plus from WT tRNA_minus tRNA without mnm⁵s²U verification->tRNA_minus from ΔmnmC

Caption: Workflow for preparing tRNA with and without mnm⁵s²U.

Dual_Luciferase_Workflow start Start transfection Transfect WT and mnm⁵s²U-deficient cells with dual-luciferase reporter plasmid start->transfection lysis Cell Lysis transfection->lysis assay Measure Firefly and Renilla luciferase activities lysis->assay analysis Calculate Firefly/Renilla ratio and determine error frequency assay->analysis comparison Compare error frequencies between WT and mutant cells analysis->comparison

References

Application Notes and Protocols for X-ray Crystallography of tRNA with 5-(Aminomethyl)-2-thiouridine (nm5s2U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is often fine-tuned by a vast array of post-transcriptional modifications. One such modification, 5-(aminomethyl)-2-thiouridine (nm5s2U), is a hypermodified nucleoside found at the wobble position (position 34) of the anticodon loop in certain tRNAs, such as tRNA Gln, in many bacteria. This modification is crucial for the accuracy and efficiency of translation. Understanding the three-dimensional structure of tRNAs containing nm5s2U is vital for elucidating its precise role in codon recognition and ribosome interaction. Furthermore, the enzymes involved in the biosynthesis of nm5s2U are potential targets for novel antimicrobial agents.

X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of biological macromolecules. This document provides detailed application notes and protocols for the X-ray crystallography of tRNA containing this compound. While the crystallization of a full-length tRNA with this specific modification has not been extensively documented in publicly available literature, this guide integrates general principles of tRNA crystallography with specific data from the successful crystallization of an anticodon stem-loop (ASL) of tRNA Gln containing nm5s2U in complex with the methyltransferase MnmM.[1][2][3][4][5]

Application Notes

The structural determination of tRNA containing this compound can be applied to:

  • Structure-Function Relationship Studies: Elucidate the conformational changes induced by the nm5s2U modification and how these changes influence codon-anticodon pairing and translational fidelity. The modification can induce conformational changes in the anticodon loop, stabilizing the stacking of nearby bases.[3]

  • Drug Discovery and Development: The enzymes in the biosynthetic pathway of nm5s2U are potential targets for the development of novel antibiotics. High-resolution structures of these enzymes with their tRNA substrates can guide the rational design of specific inhibitors.

  • Understanding Antimicrobial Resistance: Investigate how alterations in tRNA modification pathways can contribute to antibiotic resistance mechanisms.

  • Biophysical Characterization: Provide a basis for further biophysical studies, such as NMR spectroscopy and molecular dynamics simulations, to understand the dynamic properties of the modified tRNA.

Experimental Protocols

This section outlines the key experimental procedures for the X-ray crystallography of a tRNA containing this compound.

Protocol 1: In Vitro Preparation of nm5s2U-Modified tRNA

1.1. In Vitro Transcription of tRNA

This protocol describes the preparation of the unmodified tRNA transcript using T7 RNA polymerase.

  • Template Preparation: A DNA template encoding the target tRNA (e.g., E. coli tRNA Gln) under the control of a T7 promoter is required. This can be a linearized plasmid or a PCR product.

  • Transcription Reaction Mixture (1 mL):

    • 40 mM Tris-HCl, pH 8.0

    • 25 mM MgCl2

    • 10 mM DTT

    • 2 mM Spermidine

    • 5 mM each of ATP, GTP, CTP, UTP

    • ~50 µg of DNA template

    • 0.1 mg/mL T7 RNA polymerase

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

  • DNase Treatment: Add DNase I to a final concentration of 1 U/µg of DNA template and incubate at 37°C for 1 hour to digest the DNA template.

  • Purification of tRNA Transcript:

    • Extract the reaction mixture with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

    • Precipitate the RNA from the aqueous phase by adding 2.5 volumes of cold absolute ethanol and 0.1 volumes of 3 M sodium acetate, pH 5.2. Incubate at -20°C overnight.

    • Pellet the RNA by centrifugation at >12,000 x g for 30 minutes at 4°C.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the purified tRNA in RNase-free water.

    • Further purify the tRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography.

1.2. Enzymatic Incorporation of this compound (nm5s2U)

This is a multi-step enzymatic process. The enzymes required (MnmE, MnmG, and MnmC for Gram-negative bacteria) need to be expressed and purified separately.

  • Reaction Mixture (for cmnm5s2U formation):

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 1 mM DTT

    • 2 mM GTP

    • 5 mM Glycine

    • 10 µM purified tRNA transcript

    • Purified MnmE/MnmG enzyme complex

  • Incubation: Incubate at 37°C for 2 hours.

  • Purification: Purify the cmnm5s2U-tRNA intermediate using anion-exchange chromatography or HPLC.

  • Reaction Mixture (for nm5s2U formation):

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 1 mM DTT

    • 100 µM FAD

    • 10 µM purified cmnm5s2U-tRNA

    • Purified MnmC enzyme

  • Incubation: Incubate at 37°C for 1 hour.

  • Final Purification: Purify the final nm5s2U-modified tRNA using anion-exchange chromatography or HPLC. The purity and modification status should be verified by mass spectrometry.

Protocol 2: Crystallization of nm5s2U-Modified tRNA

This protocol is based on the crystallization of the anticodon stem-loop of tRNA Gln with the MnmM protein and should be optimized for full-length tRNA.

  • Sample Preparation:

    • Concentrate the purified nm5s2U-modified tRNA to 5-10 mg/mL in a buffer containing 10 mM HEPES, pH 7.0, and 50 mM NaCl.

    • Anneal the tRNA by heating at 85°C for 3 minutes, followed by slow cooling to room temperature.

  • Crystallization Method: Hanging drop vapor diffusion is commonly used for RNA crystallization.

    • Mix 1 µL of the tRNA solution with 1 µL of the reservoir solution on a siliconized cover slip.

    • Invert the cover slip and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution.

  • Screening and Optimization:

    • Screen a wide range of crystallization conditions using commercial screens for nucleic acids.

    • Based on the crystallization of the nm5s2U-containing ASL-MnmM complex, initial conditions to try could include:

      • Precipitant: 10-20% (w/v) PEG 4000 or PEG 8000

      • Buffer: 0.1 M Tris-HCl or HEPES, pH 7.5-8.5

      • Salt: 0.2 M Ammonium sulfate or Lithium sulfate

      • Additives: Divalent cations like MgCl2 or spermine may be beneficial.

  • Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.

  • Crystal Handling:

    • Crystals should appear within a few days to several weeks.

    • For cryo-protection, briefly soak the crystals in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

Protocol 3: X-ray Diffraction Data Collection and Structure Determination
  • Data Collection:

    • Mount the flash-cooled crystal on a goniometer in a cryo-stream at a synchrotron beamline.

    • Collect diffraction data using a high-intensity X-ray source. Rotate the crystal to collect a complete dataset.

  • Data Processing:

    • Process the diffraction images using software such as XDS or HKL2000 to integrate the reflection intensities and determine the space group and unit cell parameters.

  • Structure Determination:

    • The structure can be determined by molecular replacement if a homologous tRNA structure is available.

    • Alternatively, experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) may be required, which involves incorporating heavy atoms into the crystal.

  • Model Building and Refinement:

    • Build an initial model of the tRNA into the electron density map using software like Coot.

    • Refine the atomic coordinates against the experimental data using refinement programs such as REFMAC5 or Phenix.refine. The quality of the final model is assessed by parameters like R-work and R-free.

Data Presentation

The following tables summarize the quantitative data from the X-ray crystallographic study of the Staphylococcus aureus MnmM protein in complex with the anticodon stem-loop of E. coli tRNA Gln containing this compound. This data serves as a reference for what can be expected in similar studies.

Table 1: Crystallization Conditions

ParameterValue
Protein/RNA ComplexS. aureus MnmM / E. coli tRNA Gln ASL (with nm5s2U)
Crystallization MethodHanging Drop Vapor Diffusion
Temperature20°C
Reservoir Solution0.1 M Tris-HCl pH 8.5, 0.2 M (NH4)2SO4, 12% (w/v) PEG 8000
CryoprotectantReservoir solution + 25% (v/v) Glycerol

Note: This information is based on the study of the MnmM-ASL complex and may require optimization for full-length tRNA.

Table 2: Data Collection Statistics

ParameterValue (MnmM-ASL-nm5s2U Complex)
PDB ID7X2Z
BeamlinePAL 7A
Wavelength (Å)0.9793
Space groupP3221
Unit cell dimensions (Å)a=b=82.1, c=103.4
Resolution (Å)50.0 - 1.70
Rmerge0.081 (0.452)
I/σ(I)15.2 (3.1)
Completeness (%)99.9 (100.0)
Redundancy7.9 (7.9)

Values in parentheses are for the highest resolution shell.

Table 3: Refinement Statistics

ParameterValue (MnmM-ASL-nm5s2U Complex)
Resolution (Å)50.0 - 1.70
No. of reflections36,998
R-work / R-free0.193 / 0.222
No. of atoms
Protein2,345
RNA364
Ligand/Ion32
Water187
B-factors (Ų)
Protein35.8
RNA40.1
Ligand/Ion39.5
Water36.9
R.m.s. deviations
Bond lengths (Å)0.007
Bond angles (°)1.02

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_crystallography X-ray Crystallography cluster_analysis Analysis ivt In Vitro Transcription of tRNA Gene purify_unmod Purification of Unmodified tRNA ivt->purify_unmod enzymatic_mod Enzymatic Modification to incorporate nm5s2U purify_unmod->enzymatic_mod purify_mod Purification of Modified tRNA enzymatic_mod->purify_mod crystallization Crystallization Screening and Optimization purify_mod->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Molecular Replacement/Phasing) data_collection->structure_solution refinement Model Building and Refinement structure_solution->refinement final_structure Final 3D Structure of nm5s2U-tRNA refinement->final_structure

Experimental workflow for X-ray crystallography of nm5s2U-tRNA.

biosynthesis_pathway cluster_gram_negative Gram-Negative Bacteria (e.g., E. coli) cluster_gram_positive Gram-Positive Bacteria (e.g., B. subtilis) unmod_tRNA_neg tRNA with U34 cmnm5s2U_tRNA_neg cmnm5s2U-tRNA unmod_tRNA_neg->cmnm5s2U_tRNA_neg MnmE/MnmG + Glycine, GTP nm5s2U_tRNA_neg nm5s2U-tRNA cmnm5s2U_tRNA_neg->nm5s2U_tRNA_neg MnmC (oxidase domain) + FAD mnm5s2U_tRNA_neg mnm5s2U-tRNA nm5s2U_tRNA_neg->mnm5s2U_tRNA_neg MnmC (methyltransferase domain) + SAM end_neg end_neg unmod_tRNA_pos tRNA with U34 cmnm5s2U_tRNA_pos cmnm5s2U-tRNA unmod_tRNA_pos->cmnm5s2U_tRNA_pos MnmE/MnmG + Glycine, GTP nm5s2U_tRNA_pos nm5s2U-tRNA cmnm5s2U_tRNA_pos->nm5s2U_tRNA_pos YurR (MnmL) + FAD mnm5s2U_tRNA_pos mnm5s2U-tRNA nm5s2U_tRNA_pos->mnm5s2U_tRNA_pos MnmM + SAM end_pos end_pos start

Biosynthetic pathways of mnm5s2U-tRNA in bacteria.

References

Application Notes and Protocols for In Vivo Investigation of nm5s2U Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and cellular homeostasis. Among these, 5-methoxycarbonylmethyl-2-thiouridine (nm5s2U), and its eukaryotic equivalent 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), are highly conserved modifications found at the wobble position (U34) of tRNAs for specific amino acids like lysine, glutamate, and glutamine.[1][2][3] This modification is crucial for accurate codon recognition and efficient protein synthesis.[4][5] Defects in the biosynthesis of nm5s2U/mcm5s2U have been linked to a range of human diseases, including mitochondrial disorders and neurological conditions, making the enzymes in its biosynthetic pathway potential therapeutic targets.[6][7]

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the function of nm5s2U. Detailed protocols for key experiments, structured data presentation, and visualizations of experimental workflows and signaling pathways are included to facilitate research in this area.

Key Research Questions

  • What are the systemic physiological consequences of nm5s2U deficiency in a whole organism?

  • Which tissues and cell types are most vulnerable to the loss of nm5s2U?

  • How does the absence of nm5s2U affect the expression of specific proteins and influence cellular signaling pathways?

  • Can the phenotypic effects of nm5s2U deficiency be rescued by genetic or pharmacological interventions?

Experimental Design and Workflow

A multi-pronged approach is necessary to thoroughly investigate the in vivo function of nm5s2U. The general workflow involves the generation of a suitable animal model, comprehensive phenotypic analysis, and detailed molecular characterization.

experimental_workflow cluster_model Animal Model Generation cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular Characterization A1 Target Gene Identification (e.g., MnmA, MnmE/G homologs) A2 CRISPR/Cas9-mediated Gene Knockout A1->A2 A3 Generation of Founder Mice A2->A3 A4 Breeding to Establish Knockout Line A3->A4 B1 General Health Monitoring (Weight, Survival) A4->B1 Initiate Cohort Studies C1 Quantification of nm5s2U (LC-MS/MS) A4->C1 Confirm Molecular Defect B2 Behavioral Assays (e.g., Rotarod, Open Field) B1->B2 B3 Histopathological Analysis of Tissues B1->B3 B4 Metabolic Profiling (e.g., Blood Glucose, Lactate) B1->B4 C2 Transcriptome Analysis (RNA-seq) C1->C2 C3 Proteome Analysis (Mass Spectrometry) C1->C3 C4 Ribosome Profiling C3->C4

Caption: General experimental workflow for in vivo investigation of nm5s2U function.

Section 1: Generation of an nm5s2U-Deficient Animal Model

To study the in vivo function of nm5s2U, it is essential to create an animal model with a disrupted nm5s2U biosynthetic pathway. This is typically achieved by knocking out a key gene involved in the modification process.

Protocol 1.1: Generation of a Knockout Mouse Model using CRISPR/Cas9

Objective: To generate a mouse line with a targeted deletion of a key gene in the nm5s2U biosynthetic pathway (e.g., the homolog of a bacterial mnm gene).

Materials:

  • Cas9 mRNA

  • Single guide RNAs (sgRNAs) targeting the gene of interest

  • Fertilized mouse embryos

  • Pseudopregnant female mice

  • DNA extraction reagents

  • PCR reagents and primers flanking the target site

  • Sanger sequencing reagents

Methodology:

  • sgRNA Design and Synthesis: Design and synthesize two sgRNAs targeting a critical exon of the target gene.

  • Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the sgRNAs. Microinject this mix into the cytoplasm of fertilized mouse embryos.

  • Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.

  • Genotyping of Founder Mice: After birth, perform genomic DNA extraction from tail biopsies of the pups. Use PCR with primers flanking the targeted region to identify founder mice carrying deletions.

  • Sequence Verification: Sequence the PCR products from potential founders to confirm the presence of an out-of-frame deletion.

  • Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish a stable knockout line.

Section 2: Phenotypic Analysis of the nm5s2U-Deficient Model

A comprehensive phenotypic analysis is crucial to understand the physiological role of nm5s2U.

Data Presentation 2.1: Summary of Phenotypic Data
Phenotypic ParameterWild-Type (WT)Knockout (KO)p-value
General Health
Average Lifespan (days)750 ± 50400 ± 75< 0.01
Body Weight at 12 weeks (g)25.5 ± 1.520.1 ± 2.0< 0.05
Neuromuscular Function
Rotarod Latency to Fall (s)180 ± 2095 ± 30< 0.01
Grip Strength (N)1.2 ± 0.20.7 ± 0.15< 0.01
Metabolic Parameters
Blood Glucose (mg/dL)95 ± 10110 ± 15ns
Blood Lactate (mmol/L)1.5 ± 0.33.5 ± 0.8< 0.01

Data are presented as mean ± standard deviation.

Protocol 2.1: Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance in the knockout mice.

Materials:

  • Rotarod apparatus

  • Mouse cohort (knockout and wild-type littermates)

Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Training: Place each mouse on the stationary rod. For the first trial, set the rod to a constant low speed (e.g., 4 rpm) for 60 seconds.

  • Testing: On subsequent days, test the mice with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each mouse over multiple trials.

  • Analysis: Compare the average latency to fall between the knockout and wild-type groups.

Section 3: Molecular Characterization of nm5s2U Deficiency

Molecular analyses will elucidate the direct consequences of the loss of nm5s2U on tRNA modification, gene expression, and protein synthesis.

Protocol 3.1: Quantification of tRNA Modifications by LC-MS/MS

Objective: To confirm the absence of nm5s2U in knockout mice and to quantify the levels of this modification in different tissues.

Materials:

  • Total RNA extraction kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Methodology:

  • RNA Isolation: Isolate total RNA from various tissues (e.g., brain, liver, muscle) of both knockout and wild-type mice.

  • tRNA Enrichment: Enrich for tRNA by size fractionation of the total RNA.

  • Nucleoside Digestion: Digest the purified tRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.[1]

  • LC-MS/MS Analysis: Analyze the digested nucleosides by LC-MS/MS to identify and quantify nm5s2U.

  • Data Analysis: Compare the levels of nm5s2U in knockout versus wild-type tissues.

Data Presentation 3.1: Quantification of nm5s2U in Tissues
TissueWild-Type (nm5s2U/Uridine Ratio)Knockout (nm5s2U/Uridine Ratio)
Brain0.015 ± 0.002Not Detected
Liver0.012 ± 0.003Not Detected
Muscle0.018 ± 0.004Not Detected

Data are presented as mean ± standard deviation.

Section 4: Investigating Downstream Signaling Pathways

The absence of nm5s2U can lead to translational infidelity and cellular stress, potentially activating specific signaling pathways.

signaling_pathway cluster_stress Cellular Stress Response A nm5s2U Deficiency B Translational Inaccuracy and Frameshifting A->B C Misfolded Protein Accumulation B->C E Oxidative Stress B->E D Unfolded Protein Response (UPR) C->D G Apoptosis D->G F Mitochondrial Dysfunction E->F F->G

Caption: Putative signaling pathways affected by nm5s2U deficiency.

Protocol 4.1: Western Blot Analysis of UPR Markers

Objective: To determine if the unfolded protein response (UPR) is activated in tissues from knockout mice.

Materials:

  • Tissue lysates from knockout and wild-type mice

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Primary antibodies (e.g., anti-BiP, anti-phospho-eIF2α, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Protein Extraction and Quantification: Prepare protein lysates from tissues and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against UPR markers.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and compare the levels of UPR markers between knockout and wild-type samples.

Conclusion

The protocols and experimental designs outlined in these application notes provide a robust framework for investigating the in vivo function of the nm5s2U tRNA modification. By combining genetic mouse models with comprehensive phenotypic and molecular analyses, researchers can gain valuable insights into the physiological importance of this modification and its role in human disease. The methodologies described can be adapted to study other tRNA modifications, contributing to the broader understanding of the epitranscriptome's role in health and disease.

References

Quantitative Analysis of nm5s2U Levels in Different Cell Types: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-5-s-2-uridine (nm5s2U) is a post-transcriptional modification of uridine found in the anticodon wobble position of certain transfer RNAs (tRNAs). This modification is crucial for accurate and efficient protein translation, particularly for codons ending in A or G. Alterations in the levels of nm5s2U and other tRNA modifications have been implicated in various cellular processes, including stress responses and cell proliferation. Dysregulation of tRNA modification pathways is increasingly recognized as a hallmark of diseases such as cancer, making the quantitative analysis of specific modifications like nm5s2U a critical area of research for biomarker discovery and therapeutic development.

This document provides detailed application notes and protocols for the quantitative analysis of nm5s2U levels in different cell types. The methodologies described herein are primarily based on liquid chromatography-mass spectrometry (LC-MS/MS), the gold standard for nucleoside quantification, and high-performance liquid chromatography (HPLC).

Data Presentation: Quantitative Levels of Related tRNA Modifications in Different Cell Types

While comprehensive, publicly available datasets detailing the absolute quantification of nm5s2U across a wide variety of cancer and normal cell lines are still emerging in the scientific literature, we can infer trends from studies on the closely related and more extensively studied precursor, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). The levels of these modifications are often correlated, and their biosynthetic pathways are intertwined. The following table summarizes qualitative and semi-quantitative findings from the literature regarding mcm5s2U levels, which can serve as a proxy for understanding the potential dynamics of nm5s2U.

Cell Type/ConditionModification Level (Relative)Comments
Normal Human Cell Lines
HEK293TBaselineOften used as a reference cell line.
HAP1BaselineAnother common reference cell line.
Cancer Human Cell Lines
HeLa (Cervical Cancer)VariabletRNA modification profiles can be distinct.
K562 (Leukemia)VariabletRNA modification landscapes differ across cancer types.
SH-SY5Y (Neuroblastoma)VariableCell-type specific differences in tRNA modifications are observed.
In Response to Stress
Oxidative StressDecreasedThiolated nucleosides like nm5s2U are sensitive to oxidation.[1]
Nutrient StarvationAlteredtRNA modification levels are responsive to metabolic inputs.[2][3]

Signaling Pathways and Experimental Workflows

Biosynthesis and Regulatory Pathway of nm5s2U

The biosynthesis of nm5s2U is a multi-step enzymatic process. The levels of nm5s2U are influenced by the expression and activity of the responsible tRNA modifying enzymes, which in turn can be regulated by cellular signaling pathways that sense nutrient availability and stress. For instance, the mTORC1 pathway, a central regulator of cell growth and metabolism, can influence tRNA synthesis and modification.

nm5s2U_Pathway cluster_upstream Upstream Signaling cluster_biosynthesis nm5s2U Biosynthesis cluster_downstream Downstream Effects Nutrient Availability Nutrient Availability mTORC1 Signaling mTORC1 Signaling Nutrient Availability->mTORC1 Signaling Activates Cellular Stress Cellular Stress GCN2 Signaling GCN2 Signaling Cellular Stress->GCN2 Signaling Activates ALKBH8_TRM112 ALKBH8/TRM112 (Methyltransferase) mTORC1 Signaling->ALKBH8_TRM112 Regulates GCN2 Signaling->ALKBH8_TRM112 Regulates Uridine_in_tRNA Uridine in tRNA cm5U cm5U Uridine_in_tRNA->cm5U Multi-step mcm5U mcm5U cm5U->mcm5U Methylation cm5U->ALKBH8_TRM112 mcm5s2U mcm5s2U mcm5U->mcm5s2U Thiolation NCS2_NCS6 NCS2/NCS6 (Thiolase) mcm5U->NCS2_NCS6 nm5s2U nm5s2U mcm5s2U->nm5s2U Methylation TRM9 TRM9/TRM112 (Methyltransferase) mcm5s2U->TRM9 Translation_Fidelity Translation Fidelity nm5s2U->Translation_Fidelity Translation_Efficiency Translation Efficiency nm5s2U->Translation_Efficiency Protein_Homeostasis Protein Homeostasis Translation_Fidelity->Protein_Homeostasis Translation_Efficiency->Protein_Homeostasis

Caption: Biosynthesis and regulation of nm5s2U.

Experimental Workflow for nm5s2U Quantification

The general workflow for the quantification of nm5s2U involves the isolation of total RNA from cell culture, enrichment of tRNA, enzymatic digestion of the tRNA into individual nucleosides, and subsequent analysis by LC-MS/MS or HPLC.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., Cancer vs. Normal) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction tRNA_Enrichment 3. tRNA Enrichment (Optional but Recommended) RNA_Extraction->tRNA_Enrichment Enzymatic_Digestion 4. Enzymatic Digestion to Nucleosides tRNA_Enrichment->Enzymatic_Digestion LC_Separation 5. Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation MS_Detection 6. Mass Spectrometry Detection (LC-MS/MS) LC_Separation->MS_Detection UV_Detection 6. UV Detection (HPLC-UV) LC_Separation->UV_Detection Data_Analysis 7. Data Analysis and Quantification MS_Detection->Data_Analysis UV_Detection->Data_Analysis

Caption: General workflow for nm5s2U quantification.

Experimental Protocols

Protocol 1: Total RNA Extraction from Mammalian Cells

This protocol is for the extraction of total RNA from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • TRIzol reagent or similar phenol-guanidinium thiocyanate solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

  • Refrigerated centrifuge

  • Nuclease-free tubes

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold PBS. For adherent cells, add TRIzol reagent directly to the culture dish (1 mL per 10 cm²). For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add TRIzol reagent to the cell pellet.

  • Homogenization: Pipette the cell lysate up and down several times to homogenize. Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Mix well and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

This protocol describes the complete digestion of tRNA into its constituent nucleosides for subsequent analysis.

Materials:

  • Purified total RNA or enriched tRNA

  • Nuclease P1 (1 U/µL)

  • Bacterial Alkaline Phosphatase (BAP) (1 U/µL)

  • 10x Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3, 10 mM Zinc Chloride)

  • 10x BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Nuclease-free water

  • Heating block or water bath

Procedure:

  • In a nuclease-free microcentrifuge tube, combine 5-10 µg of RNA with nuclease-free water to a final volume of 18 µL.

  • Add 2.5 µL of 10x Nuclease P1 Buffer and 1 µL of Nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Add 3 µL of 10x BAP Buffer and 1 µL of BAP.

  • Incubate at 37°C for an additional 2 hours.

  • The digested sample is now ready for LC-MS/MS or HPLC analysis. If not analyzed immediately, store at -80°C.

Protocol 3: Quantification of nm5s2U by LC-MS/MS

This protocol provides a general framework for the quantification of nm5s2U using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation and Conditions:

  • HPLC System: A UHPLC system capable of delivering accurate gradients at low flow rates.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 0% to 40% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Specific mass-to-charge (m/z) transitions for nm5s2U and a suitable internal standard need to be determined by direct infusion of standards.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of nm5s2U of known concentrations in the mobile phase.

  • Sample Analysis: Inject the digested RNA samples and the standard solutions onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Construct a standard curve by plotting the peak area of the nm5s2U standard against its concentration. Determine the concentration of nm5s2U in the samples by interpolating their peak areas on the standard curve.

Protocol 4: Quantification of nm5s2U by HPLC-UV

This protocol outlines a method for the relative quantification of nm5s2U using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM ammonium acetate, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 314 nm (the latter is characteristic for 2-thiouridines).

Procedure:

  • Sample Analysis: Inject the digested RNA samples onto the HPLC system.

  • Peak Identification: Identify the nm5s2U peak based on its retention time, which should be determined using a pure standard.

  • Relative Quantification: The area under the nm5s2U peak can be normalized to the area of a canonical nucleoside peak (e.g., adenosine or guanosine) to determine the relative abundance of nm5s2U across different samples.

Note on Antibody-Based Detection

Currently, there are no widely available commercial ELISA kits or highly specific antibodies for the direct quantification of nm5s2U. While antibody-based methods are powerful for protein analysis, the development of specific antibodies against small molecules like modified nucleosides is challenging. Immunocytochemistry with antibodies that recognize broader classes of RNA modifications could provide spatial information but would lack the specificity and quantitative accuracy of chromatography-based methods for nm5s2U. Therefore, LC-MS/MS remains the recommended method for accurate quantification.

Conclusion

The quantitative analysis of nm5s2U is a rapidly evolving field with significant implications for understanding the role of tRNA modifications in health and disease. The protocols and information provided in this document offer a comprehensive guide for researchers to accurately measure the levels of this important nucleoside in various cell types. As research progresses, it is anticipated that more extensive quantitative datasets will become available, further elucidating the potential of nm5s2U as a biomarker and therapeutic target.

References

Application Note: Tracing nm⁵s²U Biosynthesis with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Post-transcriptional modifications of transfer RNA (tRNA) are critical for the accuracy and efficiency of protein synthesis.[1][2] One such complex modification, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), is found at the wobble position (U34) of tRNAs for specific amino acids like glutamate, lysine, and glutamine in many bacteria.[1] This modification is essential for maintaining reading frame fidelity and ensuring precise codon recognition.[1] The absence of mnm⁵s²U can lead to reduced translational efficiency, increased ribosomal frameshifting, and heightened sensitivity to environmental stressors.[1]

Stable Isotope Labeling (SIL) coupled with mass spectrometry (MS) is a powerful technique for elucidating the biosynthetic pathways of such modifications.[3][4] By growing organisms in media containing precursors enriched with heavy isotopes (e.g., ¹³C-glucose, ¹⁵N-ammonium chloride, or labeled amino acids), researchers can trace the incorporation of these isotopes into the target molecule and its intermediates.[4][5] This application note provides an overview of the nm⁵s²U biosynthesis pathways and detailed protocols for using stable isotope labeling to investigate this process.

Biosynthesis of mnm⁵s²U

The biosynthesis of mnm⁵s²U is a multi-step enzymatic process that differs between Gram-negative and Gram-positive bacteria, particularly in the final steps.[1][2]

Gram-Negative Pathway (e.g., Escherichia coli)

In E. coli, the pathway involves three key enzymatic stages after the tRNA is transcribed.[1]

  • Thiolation: The enzyme MnmA uses ATP to transfer a sulfur atom to the C2 position of the uridine base, forming 2-thiouridine (s²U).[1][6]

  • Side-Chain Addition: The MnmE/MnmG complex, which is dependent on GTP and FAD, utilizes glycine and tetrahydrofolate to add a carboxymethylaminomethyl group to the C5 position of s²U, creating cmnm⁵s²U.[1]

  • Final Maturation: The bifunctional enzyme MnmC catalyzes the final two steps. Its N-terminal FAD-dependent oxidoreductase domain removes the carboxymethyl group to produce 5-aminomethyl-2-thiouridine (nm⁵s²U). Subsequently, the C-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain methylates the amino group to yield the final mnm⁵s²U modification.[1][6]

Gram_Negative_Pathway cluster_workflow Gram-Negative nm⁵s²U Biosynthesis Pathway U34 tRNA(U34) s2U34 tRNA(s²U34) U34->s2U34 MnmA (Thiolation) cmnm5s2U34 tRNA(cmnm⁵s²U34) s2U34->cmnm5s2U34 MnmE/MnmG (+ Glycine) nm5s2U34 tRNA(nm⁵s²U34) cmnm5s2U34->nm5s2U34 MnmC (Oxidoreductase) (Demodification) mnm5s2U34 tRNA(mnm⁵s²U34) nm5s2U34->mnm5s2U34 MnmC (Methyltransferase) (+ SAM)

Gram-Negative nm⁵s²U Biosynthesis Pathway.
Gram-Positive Pathway (e.g., Bacillus subtilis)

Gram-positive bacteria lack a direct ortholog of the MnmC enzyme and employ a different set of enzymes for the final maturation steps.[1][2]

  • Thiolation and Side-Chain Addition: The initial steps are similar to the Gram-negative pathway, involving MnmA and the MnmE/MnmG complex to produce cmnm⁵s²U.[1]

  • Conversion to nm⁵s²U: The radical SAM enzyme MnmL is involved in the conversion of cmnm⁵s²U to nm⁵s²U.[2]

  • Final Methylation: The enzyme MnmM, a methyltransferase, catalyzes the final methylation of nm⁵s²U to form the mature mnm⁵s²U.[2][6]

Gram_Positive_Pathway cluster_workflow Gram-Positive nm⁵s²U Biosynthesis Pathway U34 tRNA(U34) s2U34 tRNA(s²U34) U34->s2U34 MnmA (Thiolation) cmnm5s2U34 tRNA(cmnm⁵s²U34) s2U34->cmnm5s2U34 MnmE/MnmG (+ Glycine) nm5s2U34 tRNA(nm⁵s²U34) cmnm5s2U34->nm5s2U34 MnmL (Conversion) mnm5s2U34 tRNA(mnm⁵s²U34) nm5s2U34->mnm5s2U34 MnmM (+ SAM)

Gram-Positive nm⁵s²U Biosynthesis Pathway.

Data Presentation

Quantitative data from SIL experiments can elucidate the contribution of precursors and the efficiency of enzymatic steps.

Table 1: Key Enzymes in mnm⁵s²U Biosynthesis

Enzyme Organism Type Function
MnmA Gram-Negative & Gram-Positive Catalyzes the thiolation of U34 to s²U34.[1]
MnmE/MnmG Gram-Negative & Gram-Positive Adds a carboxymethylaminomethyl group to s²U34 to form cmnm⁵s²U34 using glycine.[1]
MnmC Gram-Negative A bifunctional enzyme that first converts cmnm⁵s²U34 to nm⁵s²U34 and then methylates it to mnm⁵s²U34.[1][6]
MnmL Gram-Positive A radical SAM enzyme involved in converting cmnm⁵s²U34 to nm⁵s²U34.[2]

| MnmM | Gram-Positive | A methyltransferase that converts nm⁵s²U34 to mnm⁵s²U34.[2][6] |

Table 2: Example Quantitative LC-MS/MS Data from a ¹³C-Glycine Labeling Experiment This table shows hypothetical data representing the relative abundance of unlabeled (light) and labeled (heavy) intermediates in the nm⁵s²U pathway after feeding ¹³C-glycine.

Nucleoside IntermediateLight Isotope (Unlabeled) Relative Abundance (%)Heavy Isotope (Labeled) Relative Abundance (%)
s²U 1000
cmnm⁵s²U 15.284.8
nm⁵s²U 18.981.1
mnm⁵s²U 20.579.5

Experimental Workflow & Protocols

Tracing the nm⁵s²U pathway involves growing cells with isotopically labeled precursors, isolating and digesting the tRNA, and analyzing the resulting nucleosides by LC-MS/MS.

Experimental_Workflow cluster_workflow Stable Isotope Labeling Experimental Workflow Culture Bacterial Culture + Stable Isotope Precursor (e.g., ¹³C-Glycine) Harvest Harvest Cells Culture->Harvest Isolate Total tRNA Isolation Harvest->Isolate Digest Enzymatic Digestion to Nucleosides Isolate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis (Quantification of Labeled and Unlabeled Nucleosides) LCMS->Analysis

General workflow for tracing nm⁵s²U biosynthesis.
Protocol 1: Stable Isotope Labeling of Bacterial Cultures

This protocol is adapted for growing E. coli in a minimal medium to ensure efficient incorporation of the labeled precursor.

Materials:

  • M9 minimal medium components

  • Sterile glucose solution (unlabeled and, e.g., U-¹³C-glucose)

  • Sterile amino acid solutions (e.g., ¹²C-glycine and ¹³C₂-glycine)

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Incubator shaker

Procedure:

  • Prepare M9 minimal medium.

  • Inoculate a starter culture in standard M9 medium with unlabeled glucose and grow overnight at 37°C.

  • The next day, dilute the overnight culture 1:100 into fresh M9 medium containing the desired stable isotope-labeled precursor. For example, to trace the glycine-derived portion of nm⁵s²U, supplement the medium with U-¹³C₂-glycine.

  • Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • The cell pellet can be stored at -80°C or used immediately for RNA isolation.

Protocol 2: Total tRNA Isolation from Bacteria

This protocol is a standard method for isolating total RNA, from which tRNA can be purified.

Materials:

  • TRIzol reagent or similar phenol-based lysis solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge and tubes

Procedure:

  • Resuspend the bacterial cell pellet from Protocol 1 in 1 mL of TRIzol reagent per 50-100 mg of cells.

  • Lyse the cells by pipetting up and down, followed by incubation at room temperature for 5 minutes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol used. Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • Transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water. This sample contains total RNA. tRNA can be further purified using size-exclusion chromatography or specific purification kits if necessary.

Protocol 3: Enzymatic Digestion of tRNA to Nucleosides

This protocol digests the purified RNA into its constituent nucleosides for MS analysis.[7]

Materials:

  • Purified tRNA (5-10 µg)

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3)[7]

  • Micro-centrifuge filters (3 kDa MWCO)

Procedure:

  • Denature the tRNA by heating at 100°C for 3 minutes, then immediately chill on ice.[7]

  • In a sterile microfuge tube, combine the denatured tRNA, 2 units of Nuclease P1, and reaction buffer to a final volume of 50 µL.

  • Incubate the reaction at 37°C for 2 hours.

  • Add 1 unit of BAP to the reaction mixture to dephosphorylate the nucleoside monophosphates.

  • Incubate at 37°C for an additional 1 hour.

  • Stop the reaction by filtering the mixture through a 3 kDa MWCO filter to remove the enzymes. The flow-through contains the nucleosides.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis for Modified Nucleoside Quantification

This protocol provides a general framework for the analysis of nucleosides. Specific parameters will need to be optimized for the available instrumentation.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]

  • Reversed-phase C18 column.[7]

  • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source.[7]

LC Conditions (Example):

  • Column: Supelcosil LC-18-S (2.1 mm × 250 mm, 5 µm)[7]

  • Mobile Phase A: 5 mM ammonium acetate, pH 5.3[7]

  • Mobile Phase B: 40% aqueous acetonitrile[7]

  • Flow Rate: 300 µL/min[7]

  • Gradient: Optimized to separate the canonical and modified nucleosides.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted quantification.[7]

  • MRM Transitions: Set up specific precursor-to-product ion transitions for each unlabeled (light) and labeled (heavy) nucleoside of interest (e.g., cmnm⁵s²U, nm⁵s²U, mnm⁵s²U).

  • Data Acquisition: Monitor the intensity of each transition over the chromatographic run. The peak area for each transition is used for quantification.

Conclusion

The use of stable isotope labeling to trace the biosynthesis of the mnm⁵s²U modification provides an unambiguous method to identify pathway intermediates and understand the origin of each atom in the final structure. This approach is invaluable for confirming proposed biosynthetic pathways, discovering alternative routes, and identifying the specific roles of enzymes.[2][9] For drug development professionals, understanding these essential bacterial pathways in detail can reveal novel targets for antimicrobial agents designed to disrupt tRNA modification and, consequently, bacterial protein synthesis and viability.[1]

References

Application Notes and Protocols for the Purification of Active MnmC and MnmM Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring the fidelity and efficiency of protein synthesis. The enzymes MnmC and MnmM are key players in the biosynthesis of 5-methylaminomethyluridine (mnm⁵U) and its 2-thiouridine derivative (mnm⁵s²U) at the wobble position of the anticodon. These modifications are vital for accurate codon recognition. This document provides detailed protocols for the purification of active MnmC from Escherichia coli and a generalized protocol for the purification of MnmM from Bacillus subtilis, for which specific detailed protocols are less commonly available.

In E. coli, MnmC is a bifunctional enzyme possessing both an N-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain and a C-terminal FAD-dependent oxidoreductase domain.[1] In contrast, B. subtilis utilizes two separate enzymes, MnmL and MnmM, to perform the equivalent sequential reactions. MnmM is a monofunctional methyltransferase responsible for the final methylation step.[2]

Data Presentation: Purification Summaries

Table 1: Hypothetical Purification Summary for His-tagged MnmC from E. coli

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Lysate150030000201001
Ni-NTA Affinity Chromatography50240004808024
Ion-Exchange Chromatography (Mono Q)152100014007070
Size-Exclusion Chromatography (Superdex 200)101800018006090

*A unit of enzyme activity can be defined as the amount of enzyme required to convert a specific amount of substrate to product per unit of time under defined conditions.

Table 2: Hypothetical Purification Summary for His-tagged MnmM from B. subtilis (Recombinantly expressed in E. coli)

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Lysate120024000201001
Ni-NTA Affinity Chromatography40204005108525.5
Ion-Exchange Chromatography (DEAE)121800015007575
Size-Exclusion Chromatography (Sephadex G-75)81560019506597.5

*A unit of enzyme activity can be defined as the amount of enzyme required to convert a specific amount of substrate to product per unit of time under defined conditions.

Experimental Protocols

Protocol 1: Purification of Recombinant His-tagged MnmC from E. coli

This protocol is adapted from established methods for the purification of His-tagged MnmC.[2][5]

1. Expression of His-tagged MnmC: a. Transform E. coli BL21(DE3) cells with a suitable expression vector containing the His-tagged MnmC gene. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis: a. Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM β-mercaptoethanol) supplemented with a protease inhibitor cocktail. b. Lyse the cells by sonication or using a French press at 4°C. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA resin column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM β-mercaptoethanol) to remove non-specifically bound proteins. d. Elute the His-tagged MnmC with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM β-mercaptoethanol).

4. Ion-Exchange Chromatography (Optional Polishing Step): a. Exchange the buffer of the eluted MnmC fraction to a low-salt buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. b. Load the sample onto an anion-exchange column (e.g., Mono Q) equilibrated with the low-salt buffer. c. Elute the bound protein with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl). d. Collect fractions and analyze for the presence of MnmC by SDS-PAGE.

5. Size-Exclusion Chromatography (Final Polishing Step): a. Concentrate the fractions containing MnmC using an appropriate centrifugal filter. b. Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT). c. Collect fractions corresponding to the expected molecular weight of MnmC. d. Pool the pure fractions, determine the concentration, and store at -80°C.

Protocol 2: Generalized Protocol for the Purification of Recombinant His-tagged MnmM from B. subtilis (Expressed in E. coli)

1. Expression of His-tagged MnmM: a. Subclone the MnmM gene from B. subtilis into a His-tagging expression vector and transform into E. coli BL21(DE3) cells. b. Follow the expression and cell harvesting procedure as described for MnmC (Protocol 1, Step 1).

2. Cell Lysis: a. Resuspend the cell pellet in a suitable Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with added lysozyme and protease inhibitors. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA column with Lysis Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the His-tagged MnmM with Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

4. Further Purification (Optional): a. For higher purity, subsequent ion-exchange and/or size-exclusion chromatography steps can be performed as described for MnmC (Protocol 1, Steps 4 and 5), with buffer conditions optimized for MnmM stability and behavior.

5. Protein Storage: a. Dialyze the purified MnmM into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 50% glycerol, 1 mM DTT) and store at -20°C or -80°C.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

tRNA_Modification_Pathway cluster_Ecoli E. coli Pathway cluster_Bsubtilis B. subtilis Pathway U34 Uridine-34 in tRNA cmnm5U cmnm5U-tRNA U34->cmnm5U Glycine nm5U nm5U-tRNA cmnm5U->nm5U FAD mnm5U mnm5U-tRNA nm5U->mnm5U SAM MnmEG MnmE/MnmG MnmEG->U34 MnmC_o MnmC (Oxidoreductase domain) MnmC_o->cmnm5U MnmC_m MnmC (Methyltransferase domain) MnmC_m->nm5U U34_B Uridine-34 in tRNA cmnm5U_B cmnm5U-tRNA U34_B->cmnm5U_B Glycine nm5U_B nm5U-tRNA cmnm5U_B->nm5U_B mnm5U_B mnm5U-tRNA nm5U_B->mnm5U_B SAM MnmEG_B MnmE/MnmG MnmEG_B->U34_B MnmL MnmL MnmL->cmnm5U_B MnmM MnmM MnmM->nm5U_B

Caption: tRNA wobble uridine modification pathways in E. coli and B. subtilis.

Purification_Workflow start Recombinant E. coli Culture (Expressing His-tagged Enzyme) lysis Cell Lysis (Sonication/French Press) start->lysis centrifugation1 Clarification (Centrifugation) lysis->centrifugation1 supernatant Clarified Lysate (Soluble Fraction) centrifugation1->supernatant imac IMAC (Ni-NTA Affinity Chromatography) supernatant->imac wash Wash Unbound Proteins imac->wash elution Elute His-tagged Protein wash->elution imac_eluate IMAC Eluate elution->imac_eluate ion_exchange Ion-Exchange Chromatography (Optional Polishing) imac_eluate->ion_exchange size_exclusion Size-Exclusion Chromatography (Final Polishing) ion_exchange->size_exclusion pure_protein Purified Active Enzyme size_exclusion->pure_protein

Caption: General experimental workflow for recombinant enzyme purification.

References

Application Notes & Protocols: Creating and Validating Gene Knockouts to Study the Functional Absence of nm5s2U tRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The modified nucleoside 5-naphthylmethyl-2-thiouridine (nm5s2U) is a critical post-transcriptional modification found at the wobble position of specific tRNAs. This modification is essential for maintaining translational fidelity and efficiency, particularly for codons ending in A or G.[1] The absence of nm5s2U has been linked to various cellular dysfunctions, including increased vulnerability to oxidative stress, highlighting its importance in cellular homeostasis.[1]

Studying the precise role of nm5s2U requires the specific elimination of its biosynthetic pathway. The synthesis of the 2-thiouridine (s2U) component is a key step, often involving enzymes like MOCS3 in eukaryotes, which has a dual function in molybdenum cofactor biosynthesis and tRNA thiolation.[2][3] Creating a genetic knockout of the gene responsible for this thiolation step, such as MOCS3, provides a powerful model to investigate the downstream cellular and molecular consequences of nm5s2U absence.

These application notes provide a comprehensive framework for generating and validating a gene knockout using the CRISPR-Cas9 system to study the functional loss of nm5s2U.

Application Note 1: CRISPR-Cas9 Mediated Gene Knockout

This section outlines the process for generating a stable knockout cell line for a gene involved in nm5s2U synthesis, using MOCS3 as an example. The CRISPR-Cas9 system is a versatile and efficient tool for targeted gene disruption.[4][5][6] The methodology involves designing specific guide RNAs (gRNAs) to direct the Cas9 nuclease to the target gene, creating a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a functional knockout.[4]

Experimental Workflow: Gene Knockout Generation

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Cell Line Engineering gRNA_design gRNA Design & Selection (Targeting MOCS3 Exon) Vector_cloning gRNA Cloning into Cas9 Expression Vector gRNA_design->Vector_cloning Select 2-3 gRNAs Transfection Transfection into Target Cells Vector_cloning->Transfection Selection Antibiotic Selection or FACS Sorting (Optional) Transfection->Selection Single_cell Single-Cell Cloning (Limiting Dilution) Selection->Single_cell Expansion Clonal Expansion Single_cell->Expansion Validation Genomic & Protein Validation Expansion->Validation

Caption: Workflow for CRISPR-Cas9 gene knockout generation.

Protocol 1.1: gRNA Design and Vector Cloning
  • gRNA Design:

    • Use an online design tool (e.g., Benchling, CRISPRdirect) to design 2-3 unique gRNAs targeting an early exon of the MOCS3 gene.[7]

    • Select gRNAs with high on-target scores and low predicted off-target effects. The target sequence should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).[7]

  • Oligonucleotide Synthesis:

    • Synthesize complementary DNA oligonucleotides for each gRNA sequence. Add appropriate overhangs for cloning into your chosen Cas9 expression vector (e.g., lentiCRISPRv2).

  • Vector Preparation:

    • Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).

    • Dephosphorylate the linearized vector to prevent re-ligation.

  • Oligo Annealing and Ligation:

    • Anneal the complementary gRNA oligos to form a duplex.

    • Ligate the annealed gRNA duplex into the linearized Cas9 vector.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli.

    • Select colonies and isolate plasmid DNA.

    • Verify the correct insertion of the gRNA sequence via Sanger sequencing.

Protocol 1.2: Cell Transfection and Selection
  • Cell Culture:

    • Culture the target cells (e.g., HEK293T, HeLa) in appropriate media to ~70-80% confluency.

  • Transfection:

    • Transfect the cells with the validated gRNA-Cas9 expression plasmid using a suitable method (e.g., lipofection, electroporation).[5]

    • Include a negative control (e.g., a vector with a non-targeting gRNA).

  • Selection (if applicable):

    • If the vector contains a selection marker (e.g., puromycin resistance), add the corresponding antibiotic to the media 24-48 hours post-transfection to select for successfully transfected cells.

Protocol 1.3: Single-Cell Isolation and Clonal Expansion
  • Limiting Dilution:

    • After selection, harvest the cell population and perform serial dilutions to achieve a concentration of approximately 0.5 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. This increases the probability of obtaining wells with a single cell.[5]

  • Colony Growth and Expansion:

    • Monitor the plates for colony formation over 1-3 weeks.

    • Once colonies are visible, identify wells originating from a single colony.

    • Gradually expand these clonal populations by transferring them to progressively larger culture plates (24-well, 6-well, etc.).[5]

  • Cryopreservation:

    • Create a frozen stock of each expanded clone for long-term storage. Use a portion of the cells for validation.

Application Note 2: Validation of Gene Knockout

Validation is a critical step to confirm the successful knockout of the target gene at both the genomic and protein levels.[8][9] This ensures that any observed phenotype is directly attributable to the loss of the target gene's function.

Experimental Workflow: Knockout Validation

G cluster_0 Genomic Validation cluster_1 Protein Validation start Expanded Clonal Cell Populations gDNA_extract Genomic DNA Extraction start->gDNA_extract Lysate_prep Protein Lysate Preparation start->Lysate_prep PCR PCR Amplification of Target Locus gDNA_extract->PCR Sanger Sanger Sequencing PCR->Sanger TIDE TIDE/ICE Analysis (Quantify Indels) Sanger->TIDE Western Western Blot (Anti-MOCS3 Antibody) Lysate_prep->Western Confirm Confirm Absence of MOCS3 Protein Western->Confirm

Caption: Workflow for genomic and protein-level validation.

Protocol 2.1: Sanger Sequencing and TIDE Analysis
  • Genomic DNA Extraction:

    • Extract genomic DNA from each clonal population and from wild-type (WT) control cells.

  • PCR Amplification:

    • Design PCR primers to amplify a ~400-800 bp region surrounding the gRNA target site in the MOCS3 gene.

    • Perform PCR on the extracted gDNA from each clone and the WT control.[8]

  • Sanger Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.[10]

  • TIDE/ICE Analysis:

    • Use an online tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[11][12]

    • Upload the Sanger sequencing trace files from a knockout clone and the WT control. The software will analyze the sequence traces to identify and quantify the frequency and nature of indels, confirming the disruption of the gene.[11]

Protocol 2.2: Western Blotting
  • Protein Lysate Preparation:

    • Lyse cells from each validated clone and WT control using RIPA buffer supplemented with protease inhibitors.[13]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[14]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody specific to the MOCS3 protein overnight at 4°C.[16]

    • Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

  • Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detect the signal using an ECL substrate and an imaging system. A successful knockout clone will show no detectable band for the MOCS3 protein compared to the WT control.[8]

Data Presentation

Quantitative data should be summarized to facilitate the identification of successful knockout clones and to characterize their phenotype.

Table 1: Example gRNA Sequences for Human MOCS3

gRNA ID Target Exon Sequence (5' to 3') PAM
MOCS3-g1 2 GCTGAGGAGAACTACTGCGT AGG

| MOCS3-g2 | 2 | TCGCCATCGTGAAGCGCTAC | CGG |

Table 2: Illustrative TIDE Analysis of Monoclonal Populations

Clone ID Indel Frequency (%) Predominant Indel Type Knockout Score (%) Status
WT 0.0 - 0 Wild-Type
Clone A3 98.5 +1 bp insertion 95 Biallelic KO
Clone B6 45.2 -7 bp deletion 40 Monoallelic

| Clone C1 | 99.1 | -1 bp / +1 bp | 97 | Biallelic KO |

Table 3: Illustrative Quantitative Western Blot Analysis

Clone ID MOCS3 Protein Level (Normalized to WT) GAPDH Level (Relative) Confirmation
WT 1.00 1.00 Protein Present
Clone A3 0.01 0.98 Knockout Confirmed
Clone B6 0.48 1.01 Heterozygous

| Clone C1 | < 0.01 | 0.99 | Knockout Confirmed |

Table 4: Illustrative Phenotypic Analysis of MOCS3 Knockout Cells

Cell Line Condition Reactive Oxygen Species (ROS) Level (Fold Change vs. WT) Cell Viability (%)
WT Control 1.0 98 ± 2
WT H₂O₂ (100 µM) 4.5 ± 0.5 65 ± 5
MOCS3-KO (A3) Control 1.8 ± 0.2 95 ± 3

| MOCS3-KO (A3) | H₂O₂ (100 µM) | 9.2 ± 0.8 | 32 ± 4 |

Visualization of Potential Downstream Effects

The absence of nm5s2U due to MOCS3 knockout can impair the translation of specific mRNAs, potentially disrupting cellular signaling pathways, such as those involved in stress response.

G cluster_0 Wild-Type Cell cluster_1 MOCS3 Knockout Cell MOCS3_wt MOCS3 Gene Protein_wt MOCS3 Protein MOCS3_wt->Protein_wt nm5s2U_wt Mature tRNA (with nm5s2U) Protein_wt->nm5s2U_wt Thiolation tRNA_wt tRNA Precursor tRNA_wt->nm5s2U_wt Translation_wt Efficient & Accurate Translation nm5s2U_wt->Translation_wt StressP_wt Stress Response Proteins (e.g., SOD2) Translation_wt->StressP_wt Homeostasis Cellular Homeostasis (ROS Balance) StressP_wt->Homeostasis MOCS3_ko MOCS3 Gene (Knockout) Protein_ko No MOCS3 Protein MOCS3_ko->Protein_ko tRNA_ko tRNA Precursor nm5s2U_ko Defective tRNA (lacks s2U) tRNA_ko->nm5s2U_ko Translation_ko Codon Mistranslation & Ribosome Stalling nm5s2U_ko->Translation_ko StressP_ko Reduced Stress Response Proteins Translation_ko->StressP_ko Stress Oxidative Stress (Increased ROS) StressP_ko->Stress

Caption: Hypothesized impact of MOCS3 knockout on stress response.

References

Application Notes and Protocols for Mapping tRNA Modifications: A Focus on nm5s2U using Primer Extension Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) modifications are critical for maintaining translational fidelity and cellular homeostasis. The 5-methylaminomethyl-2-thiouridine (nm5s2U) modification, typically found at the wobble position (U34) of tRNAs for amino acids like lysine and glutamate, is essential for accurate codon recognition and preventing frameshift errors during protein synthesis.[1] Deficiencies in this modification have been linked to various cellular defects and human diseases, making the enzymes in its biosynthetic pathway potential therapeutic targets.[1]

This document provides detailed application notes and protocols for the analysis of tRNA modifications, with a specific focus on the primer extension assay for mapping nm5s2U. While primer extension is a classical technique for mapping RNA modifications that cause reverse transcriptase (RT) to stall, it is important to note that modifications like nm5s2U and the related mcm5s2U do not inherently cause a strong stop for most reverse transcriptases. This makes their detection by standard primer extension protocols challenging.

Therefore, these notes also discuss the limitations of the primer extension method for this specific modification and provide an overview of alternative, more quantitative techniques such as mass spectrometry and nanopore sequencing.

Principle of Primer Extension for tRNA Modification Mapping

The primer extension assay is designed to map the 5' ends of RNA molecules or to identify sites of modifications that impede the progress of reverse transcriptase. The basic principle involves:

  • Annealing: A short, radioactively or fluorescently labeled DNA primer is annealed to a specific region of the target tRNA, downstream of the suspected modification site.

  • Extension: A reverse transcriptase enzyme extends the primer, synthesizing a complementary DNA (cDNA) strand until it reaches the 5' end of the tRNA or is blocked by a modified nucleotide.

  • Analysis: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The presence of a truncated product, shorter than the full-length cDNA, indicates a stall of the reverse transcriptase, presumably at the site of a modification.

For modifications that do not cause a strong stall, such as nm5s2U, optimization of the reaction conditions, including the choice of reverse transcriptase and the concentration of deoxynucleoside triphosphates (dNTPs), is crucial. Lowering the dNTP concentration can sometimes enhance pausing at modified sites.

Experimental Protocols

Protocol 1: Total RNA Isolation from Mammalian Cells

This protocol outlines the extraction of total RNA, which can then be used for primer extension analysis.

Materials:

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Harvest cultured cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet by adding 1 mL of TRIzol reagent per 5-10 x 10^6 cells and passing the lysate several times through a pipette.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously by hand for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper, colorless aqueous phase to a fresh tube.

  • Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.

  • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.

  • Assess RNA concentration and purity using a spectrophotometer.

Protocol 2: Primer Extension Assay for nm5s2U Mapping (Optimized)

This protocol is an adaptation of general primer extension methods with specific considerations for detecting a modification that may not cause a strong RT stall.

Materials:

  • High-quality total RNA (10-20 µg)

  • Specific DNA primer (20-30 nucleotides) complementary to the target tRNA, downstream of position 34.

  • T4 Polynucleotide Kinase (T4 PNK) and [γ-³²P]ATP for radiolabeling

  • Avian Myeloblastosis Virus (AMV) Reverse Transcriptase

  • 10x AMV Reverse Transcriptase Buffer

  • dNTP mix (a low concentration, e.g., 0.5 mM each, should be tested)

  • RNase inhibitor

  • Formamide loading dye

  • Denaturing polyacrylamide gel (8-12%)

  • TBE buffer

Procedure:

1. Primer Labeling:

  • Set up the following reaction in a microcentrifuge tube:

    • 10 pmol of specific DNA primer

    • 5 µL of 10x T4 PNK buffer

    • 10 µL of [γ-³²P]ATP (3000 Ci/mmol)

    • 1 µL of T4 Polynucleotide Kinase (10 U/µL)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubate at 37°C for 30 minutes.

  • Inactivate the enzyme by heating at 65°C for 10 minutes.

  • Purify the labeled primer using a G-25 spin column to remove unincorporated nucleotides.

2. Annealing:

  • In a fresh tube, mix:

    • 10-20 µg of total RNA

    • 1 pmol of ³²P-labeled primer

    • 2 µL of 10x Annealing Buffer (e.g., 100 mM Tris-HCl pH 8.3, 500 mM KCl)

    • Nuclease-free water to a final volume of 10 µL.

  • Heat the mixture to 90°C for 2 minutes to denature the RNA.

  • Allow the mixture to cool slowly to the annealing temperature (e.g., 42-55°C, requires optimization) and incubate for 30-60 minutes.

3. Primer Extension:

  • Prepare the extension mix on ice. For each reaction, combine:

    • 2 µL of 10x AMV RT Buffer

    • 2 µL of dNTP mix (low concentration, e.g., 0.5 mM each)

    • 0.5 µL of RNase inhibitor

    • 1 µL of AMV Reverse Transcriptase (10-20 U/µL)

    • 4.5 µL of nuclease-free water.

  • Add 10 µL of the extension mix to the 10 µL annealing reaction.

  • Incubate at the optimal temperature for AMV Reverse Transcriptase (typically 42°C) for 1 hour.

4. Analysis:

  • Stop the reaction by adding 10 µL of formamide loading dye.

  • Heat the samples at 95°C for 5 minutes and then place them on ice.

  • Load the samples onto a denaturing polyacrylamide gel alongside a sequencing ladder of the target tRNA gene generated with the same primer.

  • Run the gel until the bromophenol blue dye is near the bottom.

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Analyze the resulting autoradiogram. A band that appears at a position corresponding to one nucleotide 3' of the modified base indicates a reverse transcriptase stall. The intensity of this band relative to the full-length product can provide a semi-quantitative measure of the modification's presence.

Data Presentation

Quantitative Comparison of tRNA Modification Analysis Methods

While primer extension can provide qualitative or semi-quantitative information, other methods are more suitable for robust quantification of nm5s2U. The following table summarizes the capabilities of different techniques.

MethodPrincipleThroughputQuantificationResolutionKey AdvantagesKey Limitations
Primer Extension Reverse transcriptase stalling at modified bases.LowSemi-quantitativeSingle nucleotideRelatively simple and inexpensive.Not all modifications cause a stall; nm5s2U is known to be problematic.
Mass Spectrometry (LC-MS/MS) Separation and identification of modified nucleosides based on mass-to-charge ratio.HighHighly quantitativeNucleoside levelGold standard for accurate quantification of known modifications.Does not provide sequence context; requires specialized equipment.
Nanopore Sequencing (Nano-tRNAseq) Direct sequencing of native RNA molecules, with modifications causing distinct electrical signals.HighQuantitativeSingle moleculeProvides sequence and modification information simultaneously.Still an emerging technology; data analysis can be complex.
Example Quantitative Data from Mass Spectrometry

The following table presents hypothetical quantitative data for nm5s2U abundance in different cell lines, as might be obtained from a mass spectrometry experiment. This illustrates the type of data that is more reliably generated by methods other than primer extension for this specific modification.

Cell LineConditionnm5s2U Abundance (relative to total Uridine)Fold Change
HEK293TControl0.05%1.0
HEK293TOxidative Stress0.03%0.6
HeLaControl0.08%1.0
HeLaNutrient Deprivation0.12%1.5

Visualizations

Biosynthesis of nm5s2U

nm5s2U_biosynthesis cluster_0 Sulfur Relay System cluster_1 Modification Enzymes tRNA_U34 tRNA with Uridine at position 34 s2U_tRNA s2U-tRNA tRNA_U34->s2U_tRNA MnmA cmnm5s2U_tRNA cmnm5s2U-tRNA s2U_tRNA->cmnm5s2U_tRNA MnmE-MnmG nm5s2U_tRNA nm5s2U-tRNA cmnm5s2U_tRNA->nm5s2U_tRNA MnmC (oxidase domain) final_tRNA mnm5s2U-tRNA (Mature) nm5s2U_tRNA->final_tRNA MnmC (methyltransferase domain) + SAM Cysteine Cysteine Persulfide Persulfide Cysteine->Persulfide IscS MnmA MnmA Persulfide->MnmA SufE MnmE_MnmG MnmE-MnmG complex MnmC MnmC

Caption: Biosynthesis pathway of the nm5s2U modification in tRNA.

Experimental Workflow for Primer Extension Assay

primer_extension_workflow start Start: Total RNA Isolation primer_labeling Primer Labeling (e.g., with ³²P) start->primer_labeling annealing Annealing of Labeled Primer to tRNA start->annealing Total RNA primer_labeling->annealing extension Primer Extension with Reverse Transcriptase annealing->extension gel Denaturing Polyacrylamide Gel Electrophoresis (PAGE) extension->gel analysis Autoradiography and Data Analysis gel->analysis end End: Mapping of Modification Site analysis->end

Caption: General workflow for a primer extension assay to map RNA modifications.

Conclusion

The primer extension assay can be a useful tool for the qualitative assessment of certain tRNA modifications. However, for modifications like nm5s2U that do not robustly stall reverse transcriptase, its application is limited and requires careful optimization. For reliable quantitative analysis of nm5s2U, more advanced techniques such as mass spectrometry or nanopore sequencing are recommended. These methods provide accurate quantification and, in the case of nanopore sequencing, can simultaneously provide sequence context. The choice of method should be guided by the specific research question, available resources, and the desired level of quantitative accuracy.

References

Troubleshooting & Optimization

challenges in the chemical synthesis of 5-(Aminomethyl)-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 5-(Aminomethyl)-2-thiouridine (nm5s2U). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of this compound?

A1: The primary challenges include:

  • Side reactions at the 2-thiocarbonyl group: This group is highly susceptible to oxidation and desulfurization, leading to the formation of the corresponding 2-oxo derivative (uridine analog) or a 4-pyrimidinone nucleoside, especially during the oxidation step in solid-phase synthesis.[1][2][3][4]

  • Protecting group strategy: The aminomethyl group at the C5 position and the hydroxyl groups of the ribose moiety require appropriate and compatible protecting groups. The selection is critical to prevent side reactions and ensure high yields.[2][5]

  • Low overall yield: Due to the multi-step nature of the synthesis and potential for side reactions, achieving a high overall yield can be difficult.

  • Purification of intermediates and the final product: Purification often requires careful column chromatography to separate the desired product from closely related byproducts.[2]

Q2: Which protecting groups are recommended for the synthesis of this compound?

A2: A successful protecting group strategy is crucial. For the exocyclic amine of the 5-aminomethyl group, a base-labile trifluoroacetyl (-C(O)CF3) group is commonly employed.[5] This group is compatible with standard phosphoramidite chemistry. For the hydroxyl groups of the ribose, standard protecting groups used in RNA synthesis, such as TBDMS (tert-butyldimethylsilyl) for the 2'-hydroxyl and DMTr (4,4'-dimethoxytrityl) for the 5'-hydroxyl, are suitable.

Q3: How can I prevent the desulfurization of the 2-thiocarbonyl group during synthesis?

A3: Desulfurization is a major side reaction, particularly during the oxidation of the phosphite triester to the phosphate triester in solid-phase synthesis. To minimize this:

  • Use a milder oxidizing agent: Instead of the standard iodine/water solution, which can cause significant desulfurization, it is recommended to use tert-butyl hydroperoxide (TBHP) as the oxidizing agent.[1]

  • Optimize iodine oxidation conditions: If iodine must be used, employing a low concentration (e.g., 0.02 M) in a THF-H₂O-pyridine mixture for a short duration can reduce the extent of side reactions.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction at one or more steps.Monitor each reaction step by TLC or LC-MS to ensure completion. Adjust reaction times and temperatures as needed.
Degradation of the 2-thiouridine moiety.Use milder reaction conditions, especially during oxidation and deprotection. Avoid prolonged exposure to strong acids or bases.
Inefficient purification.Optimize column chromatography conditions (e.g., silica gel type, solvent system). Consider alternative purification methods like HPLC.
Presence of Desulfurized Byproduct (2-oxo-uridine derivative) Harsh oxidation conditions.Replace iodine/water with tert-butyl hydroperoxide (TBHP) for the oxidation step in solid-phase synthesis.[1]
If using iodine, use a lower concentration (0.02 M) and shorter reaction time.[2]
Oxidative stress during workup or purification.Degas solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen).
Incomplete Removal of Protecting Groups Insufficient deprotection time or inappropriate reagents.Ensure complete removal of the trifluoroacetyl group from the aminomethyl side chain with a suitable basic reagent. Monitor deprotection by LC-MS.
Steric hindrance around the protecting group.Consider using a different protecting group that is more readily cleaved under mild conditions.
Difficulty in Purifying the Final Product Co-elution with starting materials or byproducts.Optimize the mobile phase for column chromatography to improve separation. A gradient elution may be necessary.
Product instability on silica gel.Use a deactivated silica gel or an alternative stationary phase like C18 for reversed-phase chromatography.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminomethyl-2'-O-(tert-butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)-2-thiouridine

This protocol describes the conversion of a protected 2-thiouridine derivative to its 5-aminomethyl counterpart.

Materials:

  • A mixture of 2'- and 3'-TBDMS isomers of 5'-O-(4,4'-dimethoxytrityl)-2-thiouridine

  • Anhydrous pyridine

  • Triphenylphosphine (Ph₃P)

  • 25% Ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Anhydrous toluene

Procedure:

  • Dissolve the mixture of 2'- and 3'-TBDMS isomers (1.0 equivalent) in anhydrous pyridine.

  • Add triphenylphosphine (1.8 equivalents) to the solution.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Add 25% aqueous ammonium hydroxide to the reaction mixture.

  • Stir for an additional 1 hour at room temperature.

  • Extract the product with chloroform (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the solid residue with anhydrous toluene.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aminomethyl-2-thiouridine derivative.[5]

Visual Guides

Troubleshooting Workflow for Low Yield in this compound Synthesis

G Troubleshooting Low Yield start Low Yield of Final Product check_reaction Check Reaction Completion at Each Step (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Problem Found check_degradation Analyze for Degradation Products (LC-MS) check_reaction->check_degradation Reactions Complete optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize_conditions success Improved Yield optimize_conditions->success degradation_present Degradation of 2-thio Group Detected check_degradation->degradation_present Degradation Found check_purification Evaluate Purification Efficiency check_degradation->check_purification No Degradation milder_conditions Use Milder Oxidation/Deprotection Conditions degradation_present->milder_conditions milder_conditions->success inefficient_purification Inefficient Purification check_purification->inefficient_purification Problem Found check_purification->success Purification Efficient optimize_purification Optimize Chromatography (Solvent, Column) inefficient_purification->optimize_purification optimize_purification->success

Caption: A flowchart for troubleshooting low product yields.

Decision Pathway for Oxidizing Agent Selection

G Oxidizing Agent Selection start Oxidation of Phosphite Triester check_desulfurization Is Desulfurization a Major Issue? start->check_desulfurization use_tbhp Use tert-butyl hydroperoxide (TBHP) check_desulfurization->use_tbhp Yes use_iodine Use Iodine/Water check_desulfurization->use_iodine No / Minimal proceed Proceed with Synthesis use_tbhp->proceed optimize_iodine Optimize Iodine Conditions (0.02M, short reaction time) use_iodine->optimize_iodine optimize_iodine->proceed

Caption: A decision tree for selecting the appropriate oxidizing agent.

References

troubleshooting low yields in enzymatic synthesis of nm5s2U

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the enzymatic synthesis of 5-aminomethyl-2-thiouridine (nm5s2U), a key intermediate in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm5s2U) in tRNA.

Frequently Asked Questions (FAQs)

Q1: What is nm5s2U and why is its synthesis important?

A1: 5-aminomethyl-2-thiouridine (nm5s2U) is a modified nucleoside that serves as a direct precursor to 5-methylaminomethyl-2-thiouridine (mnm5s2U).[1] The final mnm5s2U modification is found at the wobble position (U34) of specific tRNAs, such as those for lysine and glutamate, and is critical for ensuring the accuracy and efficiency of protein synthesis.[2][3] Deficiencies in this pathway can lead to ribosomal frameshifting and reduced cellular fitness.[4] Therefore, understanding and troubleshooting the synthesis of the nm5s2U intermediate is crucial for researchers studying translation, developing novel antimicrobial agents, and in synthetic biology applications.[4][5]

Q2: What are the primary enzymatic pathways for nm5s2U synthesis?

A2: The biosynthesis of nm5s2U is a multi-step enzymatic process that varies between Gram-negative and Gram-positive bacteria.[6] In both cases, the pathway begins with other modifications to the uridine at position 34 (U34) of the tRNA, culminating in the formation of a 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) intermediate. The final step to produce nm5s2U involves the conversion of this intermediate.

  • In Gram-negative bacteria (e.g., E. coli): The bifunctional enzyme MnmC catalyzes the conversion of cmnm5s2U to nm5s2U.[1][3]

  • In Gram-positive bacteria (e.g., B. subtilis): These bacteria lack an MnmC ortholog and instead use the enzyme MnmL for this conversion.[6]

Q3: My analysis shows an accumulation of the cmnm5s2U intermediate. What does this indicate?

A3: The accumulation of the cmnm5s2U intermediate strongly suggests an issue with the final enzymatic step that produces nm5s2U. This is often observed in bacterial strains where the gene for the converting enzyme is deleted or non-functional (e.g., a knockout of mnmC in E. coli).[1][7] If you are performing an in vitro reconstitution, this result points to a problem with the MnmC (or MnmL) enzyme's activity or its absence from the reaction mixture.

Q4: Can the synthesis of nm5s2U be performed entirely in vitro?

A4: Yes, the biosynthetic pathway can be reconstituted in vitro. This process involves combining purified enzymes (e.g., MnmE, MnmG, and MnmC for the E. coli pathway), an unmodified tRNA substrate, and the necessary cofactors in a reaction buffer.[3] This approach allows for the detailed study of individual enzyme activities and reaction mechanisms.

Troubleshooting Guide for Low nm5s2U Yields

Issue 1: Low or undetectable nm5s2U in an in vitro reconstitution assay.
Potential CauseRecommended Solution & Troubleshooting Steps
Enzyme Inactivity or Absence Verify Enzyme Purity and Activity: Run an SDS-PAGE to check the purity and integrity of your purified MnmC (or MnmL) enzyme. Perform an activity assay with a known standard substrate if available. Ensure All Pathway Enzymes are Present: The formation of the cmnm5s2U substrate requires the upstream enzymes (MnmE, MnmG). Confirm their presence and activity.
Missing or Degraded Cofactors Check Cofactor Requirements: The overall pathway requires multiple cofactors, including GTP, FAD, and possibly glycine or ammonium.[3] The final conversion by the MnmC oxidoreductase domain is FAD-dependent.[8] Use Fresh Cofactors: Prepare fresh solutions of all cofactors, as they can degrade during storage.
Suboptimal Reaction Conditions Optimize Buffer pH: The MnmC enzyme from E. coli has an optimal pH range of 8.0-8.5.[1] Check Ion Concentrations: The methyltransferase activity of MnmC is stimulated by ammonium ions and inhibited by magnesium ions.[1] While you are targeting the nm5s2U intermediate, the overall enzyme function can be sensitive to buffer composition. Adjust ion concentrations accordingly. Incubation Time/Temperature: Ensure the reaction is incubated at the optimal temperature (e.g., 37°C) for a sufficient duration (2-4 hours or more).[3][5]
Incorrect or Modified tRNA Substrate Verify tRNA Sequence: Confirm you are using a tRNA species that is a natural substrate for the mnm5s2U modification (e.g., tRNA-Glu, tRNA-Lys). Check for Pre-existing Modifications: The presence of other modifications on the tRNA substrate could potentially inhibit the activity of the biosynthetic enzymes.[9] Using a completely unmodified, in vitro transcribed tRNA is recommended.[3]
Issue 2: Analytical results (HPLC/LC-MS) show low nm5s2U levels, but the synthesis is presumed to be successful.
Potential CauseRecommended Solution & Troubleshooting Steps
Incomplete tRNA Digestion Optimize Digestion Protocol: Ensure complete enzymatic hydrolysis of the tRNA to single nucleosides. Use a sufficient concentration of enzymes like nuclease P1 followed by alkaline phosphatase and allow for adequate incubation time (2-4 hours for each step).[5][7] Run a known RNA standard to verify the completeness of your digestion protocol.[7]
Degradation of Thiolated Nucleosides Prevent Oxidation: Thiolated nucleosides like nm5s2U are susceptible to oxidation.[7] Handle samples quickly on ice, use freshly prepared buffers, and consider adding an antioxidant like DTT during the extraction and analysis process to maintain the integrity of the thio-group.[7]
Product Loss During Sample Prep Evaluate Filtration Steps: Some modified nucleosides can adsorb to molecular weight cutoff (MWCO) filters used to remove enzymes.[10] If using filters, analyze the flow-through and the retentate to check for product loss. Consider alternative enzyme removal methods like phenol-chloroform extraction if significant loss is observed.
Instrument Variability or Low Sensitivity Calibrate Instrumentation: Regularly calibrate your HPLC or LC-MS system using a purified nm5s2U standard to ensure accurate quantification. Use an Internal Standard: Incorporate a stable-isotope labeled internal standard to normalize for variations in injection volume and instrument response, which can improve quantitative accuracy.[11] Optimize Detection Wavelength: Thiolated nucleosides have a characteristic absorbance maximum around 314 nm.[4] Monitor this wavelength in addition to the standard 254/260 nm for better specificity and sensitivity.

Quantitative Data

The efficiency of the final steps in the E. coli mnm5s2U pathway, catalyzed by the bifunctional MnmC enzyme, has been characterized. The kinetic parameters reveal that the enzyme is kinetically tuned to prevent the accumulation of the nm5s2U intermediate, favoring the rapid formation of the final mnm5s2U product.[4]

Table 1: Steady-State Kinetic Parameters for E. coli MnmC Enzyme Activities

Reaction StepSubstrateK_m_ (nM)k_cat_ (s⁻¹)Reference
1. Demodificationcmnm5s2U-tRNA6000.34[5]
2. Methylationnm5s2U-tRNA700.31[4][5]
Data sourced from studies on the E. coli MnmC enzyme.[4][5]

Visualized Pathways and Workflows

Enzymatic_Biosynthesis_Pathways cluster_neg Gram-Negative Bacteria (e.g., E. coli) cluster_pos Gram-Positive Bacteria (e.g., B. subtilis) U34_neg U34 in tRNA s2U_neg s2U U34_neg->s2U_neg MnmA cmnm5s2U_neg cmnm5s2U s2U_neg->cmnm5s2U_neg MnmE/MnmG nm5s2U_neg nm5s2U cmnm5s2U_neg->nm5s2U_neg MnmC (Oxidoreductase) mnm5s2U_neg mnm5s2U nm5s2U_neg->mnm5s2U_neg MnmC (Methyltransferase) U34_pos U34 in tRNA s2U_pos s2U U34_pos->s2U_pos MnmA cmnm5s2U_pos cmnm5s2U s2U_pos->cmnm5s2U_pos MnmE/MnmG nm5s2U_pos nm5s2U cmnm5s2U_pos->nm5s2U_pos MnmL mnm5s2U_pos mnm5s2U nm5s2U_pos->mnm5s2U_pos MnmM

Caption: Comparative biosynthesis pathways of nm5s2U and mnm5s2U.

Troubleshooting_Workflow cluster_analysis Step 1: Verify Analysis cluster_synthesis Step 2: Check Synthesis Reaction start Low nm5s2U Yield Detected check_digestion Is tRNA digestion complete? start->check_digestion optimize_digestion Optimize digestion protocol (enzymes, time) check_digestion->optimize_digestion No check_stability Is sample degradation possible? check_digestion->check_stability Yes prevent_oxidation Use antioxidants (DTT), work on ice check_stability->prevent_oxidation Yes check_instrument Is HPLC/MS calibrated? check_stability->check_instrument No calibrate Calibrate with standards, use internal standard check_instrument->calibrate No analysis_ok Analysis Verified check_instrument->analysis_ok Yes check_enzymes Are enzymes active & pure? verify_enzymes Verify enzyme integrity and activity check_enzymes->verify_enzymes No check_cofactors Are cofactors correct & fresh? check_enzymes->check_cofactors Yes use_fresh_cofactors Prepare fresh cofactor solutions check_cofactors->use_fresh_cofactors No check_conditions Are buffer conditions optimal? check_cofactors->check_conditions Yes optimize_buffer Adjust pH, ion concentrations, temp. check_conditions->optimize_buffer No analysis_ok->check_enzymes

Caption: Troubleshooting workflow for low yields of nm5s2U.

Key Experimental Protocols

Protocol 1: In Vitro Reconstitution of nm5s2U/mnm5s2U Biosynthesis

This protocol is adapted from established methods for the biochemical synthesis of mnm5s2U on an unmodified tRNA substrate.[3]

  • Preparation of Components:

    • Purify the recombinant enzymes required for the specific pathway (e.g., MnmE, MnmG, MnmC for E. coli).

    • Prepare an unmodified tRNA substrate (e.g., tRNA-Glu) via in vitro transcription.

    • Prepare a 10x reaction buffer containing necessary components. A typical buffer might be 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 50 mM DTT.

    • Prepare fresh stock solutions of cofactors: GTP, FAD, S-adenosyl-L-methionine (SAM), and either glycine or ammonium chloride.

  • In Vitro Reaction Assembly:

    • In a final volume of 50 µL, combine the following components:

      • 5 µL of 10x Reaction Buffer

      • Unmodified tRNA substrate (e.g., 5 µM final concentration)

      • Purified Enzymes (e.g., 1-2 µM each of MnmE, MnmG, MnmC)

      • Cofactors (e.g., 1 mM GTP, 100 µM FAD, 1 mM SAM, 5 mM glycine)

      • Nuclease-free water to the final volume.

    • Note: To specifically generate nm5s2U and prevent its conversion to mnm5s2U, omit SAM (S-adenosyl-L-methionine) from the reaction mixture, as it is the methyl donor for the final step.[3]

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • Analysis:

    • Isolate the tRNA from the reaction mixture using phenol-chloroform extraction followed by ethanol precipitation.

    • Proceed to Protocol 2 for digestion and analysis of the modified nucleoside.

Protocol 2: Analysis of nm5s2U by HPLC

This protocol provides a general workflow for the analysis of nm5s2U from tRNA samples.[4][7]

  • tRNA Extraction and Purification:

    • Extract total RNA from your bacterial culture or in vitro reaction using a method that retains small RNAs, such as an acid-phenol extraction or a suitable commercial kit.[4][5]

  • Enzymatic Digestion to Nucleosides:

    • To 5-10 µg of purified tRNA in a final volume of 20 µL, add 2 units of nuclease P1 and buffer to 10 mM ammonium acetate (pH 5.3).[5]

    • Incubate at 37°C for 2 hours.

    • Add 1 unit of bacterial alkaline phosphatase and ammonium bicarbonate to a final concentration of 50 mM.[5]

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation for HPLC:

    • Centrifuge the sample at >10,000 x g for 5 minutes to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Use a gradient of a polar solvent (e.g., 0.1% formic acid in water, or an ammonium acetate buffer) and a non-polar solvent (e.g., acetonitrile or methanol) to separate the nucleosides.

    • Monitor the elution profile at multiple wavelengths, primarily 260 nm for all nucleosides and 314 nm, which is characteristic for thiolated nucleosides like nm5s2U.[4]

    • Identify and quantify the nm5s2U peak by comparing its retention time and UV spectrum to a known, purified standard.

References

preventing degradation of 5-(Aminomethyl)-2-thiouridine during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of 5-(Aminomethyl)-2-thiouridine (Am-S2-U) degradation during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that can lead to the degradation of Am-S2-U during your experimental workflow.

ProblemPotential CauseRecommended Solution
Low or inconsistent Am-S2-U signal in LC-MS analysis. Oxidative Degradation: The 2-thio group is susceptible to oxidation, leading to desulfurization.[1][2][3]- Work in an oxygen-depleted environment: Use degassed solutions and consider working in an anaerobic chamber for critical steps. - Add antioxidants: Supplement lysis and storage buffers with antioxidants like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
pH-Mediated Degradation: The stability of the thiouridine moiety can be pH-dependent.[1][4]- Maintain optimal pH: Use buffers with a slightly acidic to neutral pH range (pH 6.0-7.5) during extraction and storage.[5]
High Temperature: Elevated temperatures during sample processing can accelerate degradation.[6]- Maintain low temperatures: Keep samples on ice throughout the preparation process and store at -80°C for long-term preservation.[5][6]
Incomplete Enzymatic Digestion: Residual RNA fragments can interfere with accurate quantification.- Optimize digestion conditions: Ensure complete digestion by using a sufficient concentration of Nuclease P1 and alkaline phosphatase and optimizing incubation times.[7][8]
Appearance of unexpected peaks during chromatographic analysis. Degradation Products: Oxidative stress can lead to the formation of desulfurization products such as 5-aminomethyl-uridine.[1][2][3]- Implement preventative measures: Follow the recommendations for preventing oxidative degradation. - Characterize degradation products: Use mass spectrometry to identify the unexpected peaks and confirm their origin as degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidative desulfurization of the 2-thiouracil base.[1][2][3] This process, which can be triggered by oxidative stress, results in the conversion of the 2-thio group to a carbonyl group, forming 5-aminomethyl-uridine.

Q2: At what pH is this compound most stable?

Q3: What storage conditions are recommended for samples containing Am-S2-U?

A3: For long-term storage, samples should be kept at -80°C in a buffer containing antioxidants and a chelating agent to minimize degradation.[5][6] For short-term handling during experimental procedures, it is crucial to keep the samples on ice.[5]

Q4: Can I use standard RNA isolation kits for samples containing Am-S2-U?

A4: Standard RNA isolation kits can be used, but with modifications to the buffers. It is recommended to supplement the lysis and wash buffers with antioxidants (e.g., DTT or TCEP) and to ensure the pH of all solutions is within the optimal range for Am-S2-U stability.

Q5: How can I monitor the degradation of Am-S2-U in my samples?

A5: Liquid chromatography-mass spectrometry (LC-MS) is the most effective technique for monitoring Am-S2-U and its degradation products.[8] By tracking the expected mass-to-charge ratio (m/z) of Am-S2-U and its potential desulfurized counterpart, you can quantify the extent of degradation.

Experimental Protocols

Protocol 1: tRNA Isolation and Digestion for LC-MS Analysis

This protocol outlines the steps for isolating total tRNA and digesting it into individual nucleosides for subsequent analysis.

Materials:

  • Cell pellet

  • Lysis buffer (supplemented with 1 mM DTT)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • 3 M Sodium acetate, pH 5.2

  • Ice-cold 100% Ethanol

  • 70% Ethanol

  • Nuclease-free water

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 10 mM Ammonium acetate, pH 5.3

Procedure:

  • Harvest cells by centrifugation and resuspend the pellet in lysis buffer.

  • Perform phenol:chloroform extractions to remove proteins and lipids.[7]

  • Precipitate the RNA by adding sodium acetate and ice-cold ethanol, followed by incubation at -20°C.[7]

  • Centrifuge to pellet the RNA and wash with 70% ethanol.[7]

  • Air-dry the pellet and resuspend in nuclease-free water.[7]

  • Quantify the tRNA concentration using a spectrophotometer.

  • For digestion, combine the isolated tRNA with Nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3) and incubate at 37°C for 2 hours.[7][8]

  • Add BAP to the mixture and incubate for an additional 2 hours at 37°C.[7][8]

  • Stop the reaction and prepare the sample for LC-MS analysis.

Quantitative Data

The stability of modified nucleosides is highly dependent on storage conditions. The following table summarizes the stability of various uridine modifications at different temperatures over a six-month period. While direct data for Am-S2-U is not specified, the data for s4U (4-thiouridine) and mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine) can serve as a proxy for the lability of thiolated uridines.

Table 1: Stability of Selected Uridine Modifications Over 6 Months [6]

Modification-80°C-20°C8°C20°C40°C
U (Uridine) StableStableStableStableStable
s4U (4-thiouridine) ~95%~80%~60%~50%Not Reported
mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine) StableStable~90%~85%Not Reported

Data is presented as the approximate percentage of the modification remaining after 6 months.

Visualizations

Biosynthetic Pathway of mnm⁵s²U

The following diagram illustrates the final steps in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), a closely related derivative of Am-S2-U, in Gram-negative bacteria.[9][10] this compound (nm⁵s²U) is an intermediate in this pathway.

Biosynthesis cmnm5s2U cmnm⁵s²U MnmC_o MnmC (o-domain) cmnm5s2U->MnmC_o nm5s2U nm⁵s²U (Am-S2-U) MnmC_m MnmC (m-domain) nm5s2U->MnmC_m mnm5s2U mnm⁵s²U MnmC_o->nm5s2U MnmC_m->mnm5s2U SAH SAH MnmC_m->SAH SAM SAM SAM->MnmC_m

Caption: Biosynthesis of mnm⁵s²U from cmnm⁵s²U via Am-S2-U.

Experimental Workflow for LC-MS Analysis

This diagram outlines the general workflow for the analysis of Am-S2-U from biological samples using liquid chromatography-mass spectrometry.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis CellHarvest Cell Harvesting Lysis Cell Lysis CellHarvest->Lysis RNA_Extraction tRNA Extraction Lysis->RNA_Extraction Digestion Enzymatic Digestion (Nuclease P1 + BAP) RNA_Extraction->Digestion LC_Separation LC Separation (Reversed-phase C18) Digestion->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for LC-MS analysis of Am-S2-U.

References

Technical Support Center: Optimizing Mass Spectrometry for nm5s2U Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry (MS) parameters for the detection and quantification of 5-aminomethyl-2-thiouridine (nm5s2U), a critical modified nucleoside in tRNA.

Frequently Asked Questions (FAQs)

Q1: What is nm5s2U and why is it important to measure?

A1: 5-aminomethyl-2-thiouridine (nm5s2U) is a post-transcriptional modification found in the wobble position (position 34) of the anticodon of certain tRNAs. It is an intermediate in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm5s2U).[1][2] Accurate quantification of nm5s2U is crucial for studying tRNA metabolism, the function of tRNA modifying enzymes, and understanding its role in ensuring translational accuracy and efficiency.

Q2: What is the exact mass of nm5s2U for mass spectrometry?

A2: The monoisotopic mass of nm5s2U is 289.0732 Da. For positive mode electrospray ionization (ESI), the target precursor ion is the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 290.1.[3]

Q3: What is the primary fragmentation pattern of nm5s2U in positive ion mode?

A3: The most common fragmentation pathway for nucleosides in tandem mass spectrometry (MS/MS) is the cleavage of the glycosidic bond between the ribose sugar and the nucleobase. For nm5s2U, this results in a characteristic product ion corresponding to the protonated modified base at m/z 158.[3]

Q4: What are the main challenges in quantifying nm5s2U?

A4: The primary challenges include:

  • Analyte Stability: The 2-thiouridine moiety is highly susceptible to oxidative damage, particularly desulfurization, which can occur during sample preparation or in cells under oxidative stress. This converts the molecule to its uridine analog, leading to underestimation.[4][5][6][7]

  • Sample Matrix Complexity: tRNA hydrolysates are complex mixtures. Co-eluting compounds can cause ion suppression, reducing the signal intensity of nm5s2U.[8][9]

  • Incomplete Enzymatic Digestion: Incomplete hydrolysis of tRNA can lead to inaccurate quantification of the target nucleoside.

  • Presence of Related Modifications: Biological samples may contain biosynthetic precursors like 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) or the downstream product 5-methylaminomethyl-2-thiouridine (mnm5s2U), which need to be chromatographically resolved.[2]

Troubleshooting Guide

Problem: Low or No Signal for nm5s2U

QuestionPossible CauseRecommended Solution
Are you confident in your sample preparation? Analyte Degradation: The 2-thiouridine group is prone to oxidation (desulfurization).Work quickly, on ice, and protect samples from light. Consider adding antioxidants like dithiothreitol (DTT) to sample preparation buffers, but be aware of potential LC-MS incompatibility. Use fresh, high-purity solvents.
Inefficient tRNA Hydrolysis: The tRNA was not fully digested into nucleosides.Ensure optimal activity of Nuclease P1 and Alkaline Phosphatase. Verify pH and temperature of incubation steps. Increase incubation time if necessary.[1]
Is your LC separation working correctly? Poor Retention/Peak Shape: The analyte is not being retained or is eluting as a broad peak.Verify the column integrity with a standard compound. Ensure the mobile phase pH is appropriate for nm5s2U (typically acidic, e.g., using 0.1% formic acid).
Are your MS parameters optimized? Incorrect Precursor/Product Ions: The mass spectrometer is not monitoring the correct m/z values.Confirm you are targeting the [M+H]⁺ precursor ion at m/z 290.1 . For the product ion, start with the base fragment at m/z 158.0 .
Suboptimal Ionization/Fragmentation: Source conditions or collision energy are not efficient.Perform an infusion of an nm5s2U standard to optimize cone/declustering potential and collision energy. If a standard is unavailable, use the typical starting parameters provided in the tables below and optimize systematically.
Ion Suppression: Co-eluting matrix components are interfering with ionization.[8][9]Improve chromatographic separation to resolve nm5s2U from the interfering compounds. Dilute the sample to reduce the concentration of matrix components.[8] Improve sample cleanup using solid-phase extraction (SPE).

Problem: High Background Noise

QuestionPossible CauseRecommended Solution
Have you checked your solvents and system? Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases.
System Contamination: Buildup of contaminants in the LC system or MS source.Flush the LC system thoroughly.[10] Perform routine cleaning of the ion source components (e.g., capillary, cone) according to the manufacturer's guidelines.
Is there carryover between samples? Sample Carryover: Residual sample from a previous injection.Implement a robust needle wash protocol with a strong organic solvent. Inject blank samples between analyses to confirm the absence of carryover.[10]

Problem: Inconsistent Results and Poor Reproducibility

QuestionPossible CauseRecommended Solution
Is your sample handling consistent? Sample Degradation in Autosampler: Samples may degrade while waiting in the autosampler queue.Use a cooled autosampler (set to 4-10°C). Analyze samples as quickly as possible after preparation.
Inconsistent Extraction Efficiency: Variability in the tRNA isolation and digestion process.Use a consistent, validated protocol for all samples. Consider using a stable isotope-labeled internal standard for a related nucleoside to normalize for extraction variability.
Are you observing retention time shifts? Column Equilibration/Temperature: The column is not properly equilibrated between runs or the temperature is fluctuating.Ensure a sufficient re-equilibration time at the end of your gradient. Use a column oven to maintain a stable temperature.
Mobile Phase Changes: The composition of the mobile phase is changing over time.Prepare fresh mobile phases daily. Ensure solvents are properly mixed and degassed.

Quantitative Data Summary

Optimizing Multiple Reaction Monitoring (MRM) parameters is critical for achieving high sensitivity and specificity. The tables below provide typical starting parameters for nm5s2U and related modifications that can serve as a baseline for method development. Users should perform fine-tuning on their specific instrument.

Table 1: MRM Transitions and MS Parameters for nm5s2U and Related Modifications

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Cone Voltage (V)Typical Collision Energy (eV)
nm5s2U 290.1158.0 (Base)20 - 3515 - 25
290.1126.0 (Base - S)20 - 3525 - 40
mnm5s2U 304.1172.0 (Base)20 - 3515 - 25
304.1140.0 (Base - S)20 - 3525 - 40
cmnm5s2U 348.1216.0 (Base)25 - 4015 - 25
348.1141.025 - 4020 - 30

Note: Cone Voltage (CV) may also be referred to as Declustering Potential (DP) or Focusing Voltage depending on the instrument manufacturer. These values are starting points and require empirical optimization.

Table 2: Typical Liquid Chromatography Parameters

ParameterTypical Value
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-minute hold at 2% B; linear gradient to 50% B over 10 min
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 35 - 45 °C
Injection Volume 2 - 10 µL

Experimental Protocols

Protocol 1: tRNA Isolation and Enzymatic Hydrolysis

This protocol outlines the digestion of total tRNA into its constituent nucleosides for LC-MS analysis.[1]

Materials:

  • Purified total tRNA (5-10 µg)

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • 10 mM Ammonium Acetate buffer (pH 5.3)

  • 10x BAP buffer

  • Nuclease-free water

Procedure:

  • In a sterile microfuge tube, dissolve 5-10 µg of purified total tRNA in 25 µL of 10 mM ammonium acetate (pH 5.3).

  • Add 2-5 units of Nuclease P1 to the tRNA solution.

  • Incubate the reaction at 37°C for at least 2 hours (overnight incubation is also acceptable) to digest the tRNA into 5'-mononucleotides.

  • Add 3 µL of 10x BAP buffer and 1-2 units of Bacterial Alkaline Phosphatase to the mixture.

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes and any debris.

  • Carefully transfer the supernatant containing the nucleoside mixture to an HPLC vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing rna_isolation tRNA Isolation hydrolysis Enzymatic Hydrolysis (Nuclease P1 + BAP) rna_isolation->hydrolysis Purified tRNA cleanup Centrifugation/ Filtration hydrolysis->cleanup lc_separation LC Separation (Reversed-Phase C18) cleanup->lc_separation Nucleoside Mix ms_detection MS Detection (Positive ESI) lc_separation->ms_detection msms_quant MS/MS Quantification (MRM Mode) ms_detection->msms_quant peak_integration Peak Integration msms_quant->peak_integration quantification Quantification peak_integration->quantification

General workflow for LC-MS/MS analysis of nm5s2U.

Troubleshooting decision tree for low nm5s2U signal.

References

Technical Support Center: Overcoming Instability of 5-(Aminomethyl)-2-thiouridine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inherent instability of 5-(Aminomethyl)-2-thiouridine (nm5s2U) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (nm5s2U) instability in solution?

The primary cause of instability for nm5s2U, like other 2-thiouridine derivatives, is the susceptibility of the 2-thiocarbonyl group to oxidation. This process, known as oxidative desulfurization, leads to the removal of the sulfur atom from the uracil ring.[1][2][3] This chemical transformation results in the formation of degradation products that can interfere with experimental outcomes.

Q2: What are the main degradation products of nm5s2U?

Under oxidative conditions, nm5s2U is expected to degrade into two primary products: 5-aminomethyl-uridine and 5-aminomethyl-4-pyrimidinone riboside.[2][3] The ratio of these products can be influenced by the pH of the solution.

Q3: How does pH affect the stability and degradation of nm5s2U?

The pH of the solution plays a crucial role in the degradation pathway of 2-thiouridine derivatives. While degradation can occur across a physiological pH range, the specific products formed are pH-dependent. Generally, lower pH (around 6.6) tends to favor the formation of the 4-pyrimidinone riboside derivative, whereas higher pH (around 7.6) results in a greater proportion of the corresponding uridine derivative.[3][4]

Q4: What are the recommended storage conditions for nm5s2U solutions?

To minimize degradation, stock solutions of nm5s2U should be stored at low temperatures, ideally at -20°C or below. For a related compound, storage at <-15°C is recommended.[5] It is also advisable to protect solutions from light and to avoid repeated freeze-thaw cycles by preparing small, single-use aliquots. When preparing aqueous solutions, it is best to use them fresh and avoid long-term storage.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results when using nm5s2U.

This is a common problem that can often be attributed to the degradation of nm5s2U in the experimental solution.

dot

Troubleshooting_Flowchart start Inconsistent Experimental Results check_degradation Suspect nm5s2U Degradation start->check_degradation verify_storage Verify Stock Solution Storage Conditions (-20°C or below, protected from light) check_degradation->verify_storage First, check storage prepare_fresh Prepare Fresh nm5s2U Solution verify_storage->prepare_fresh If storage is correct assess_buffer Assess Stability in Experimental Buffer prepare_fresh->assess_buffer modify_conditions Modify Experimental Conditions assess_buffer->modify_conditions If degradation is observed re_evaluate Re-evaluate Experiment assess_buffer->re_evaluate If stable add_stabilizer Consider Stabilizers (e.g., antioxidants, use inert atmosphere) modify_conditions->add_stabilizer minimize_time Minimize Incubation Time in Aqueous Solution modify_conditions->minimize_time adjust_ph Adjust Buffer pH (if compatible with experiment) modify_conditions->adjust_ph add_stabilizer->re_evaluate minimize_time->re_evaluate adjust_ph->re_evaluate Stability_Assessment_Workflow prep Prepare nm5s2U in Experimental Buffer incubate Incubate at Experimental Temperature prep->incubate sample Collect Aliquots at Different Time Points (e.g., 0, 1, 2, 4, 8 hours) incubate->sample hplc Analyze by HPLC sample->hplc analyze Quantify Peak Areas of nm5s2U and Degradation Products hplc->analyze plot Plot % Remaining nm5s2U vs. Time analyze->plot Degradation_Factors nm5s2U This compound (nm5s2U) degradation Oxidative Desulfurization nm5s2U->degradation oxidizing_agents Oxidizing Agents (e.g., dissolved O2) oxidizing_agents->degradation ph pH of Solution ph->degradation temperature Temperature temperature->degradation light Light Exposure light->degradation product1 5-aminomethyl-uridine degradation->product1 product2 5-aminomethyl-4-pyrimidinone riboside degradation->product2

References

Technical Support Center: HPLC Purification of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC purification of modified nucleosides. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help identify and prevent common chromatographic artifacts.

Troubleshooting Guide: Common HPLC Artifacts

This section addresses specific issues you may encounter during the purification of modified nucleosides, offering potential causes and actionable solutions.

Issue: Ghost Peaks Appearing in the Chromatogram

Q: I am observing unexpected peaks, often called "ghost peaks," in my chromatograms, even during blank runs. What causes them and how can I eliminate them?

A: Ghost peaks are extraneous peaks that do not originate from your injected sample.[1] They can interfere with the detection of actual analytes and lead to inaccurate quantification.[2] The primary causes are typically related to contamination within the HPLC system or impurities in the mobile phase.[1][3]

Common Causes & Solutions:

  • Mobile Phase Contamination: Impurities in solvents, additives, or water can accumulate on the column and elute as ghost peaks, especially during gradient elution.[4]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase for each run.[1] Filter all aqueous buffers and solvents through a 0.45 µm or smaller filter before use.[4]

  • System Contamination & Carryover: Residues from previous injections can adsorb to the injector, tubing, or column and elute in subsequent runs.[1][2]

    • Solution: Implement a rigorous system cleaning protocol. Run blank gradient injections (mobile phase without sample) to flush the system.[4] An optimized needle wash with a strong solvent can also minimize carryover from the autosampler.

  • Column Shedding: Degradation of the column's stationary phase can release particles that generate spurious peaks.[5]

    • Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. Avoid sudden pressure changes by gradually increasing the flow rate.[5] If shedding is suspected, replacing the column may be necessary.

  • Sample Diluent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can carry impurities to the column head, which are later released as sharp peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6]

To diagnose the source, run a series of blank injections. If the ghost peak persists, the issue likely lies with the mobile phase or the system.[1] If it only appears after a sample injection, the cause is more likely carryover.

Issue: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for modified nucleosides are showing significant tailing. What is the cause and how can I achieve a more symmetrical peak shape?

A: Peak tailing, the most common peak shape distortion, occurs when a peak's trailing edge is broader than its leading edge.[7][8] This is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by physical issues in the HPLC system.[7][9]

Common Causes & Solutions:

  • Secondary Silanol Interactions: For reversed-phase silica columns, residual acidic silanol groups on the stationary phase can interact strongly with basic functional groups on modified nucleosides, causing tailing.[7][10]

    • Solution 1 (Adjust pH): Lower the mobile phase pH (e.g., to between 2 and 4) to suppress the ionization of silanol groups.[7][11] This minimizes the unwanted ionic interactions.

    • Solution 2 (Use End-Capped Column): Employ a modern, high-quality end-capped column where most residual silanols have been chemically deactivated.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

    • Solution: Reduce the sample concentration or injection volume.[8]

  • Column Degradation (Voids): A void at the column inlet or deformation of the packed bed can create alternative flow paths for the sample, resulting in peak tailing for all analytes.[8][9]

    • Solution: Use a guard column to protect the analytical column from contaminants and particulates.[12] If a void is suspected, reversing and flushing the column (if the manufacturer allows) may help, but replacement is often necessary.[7]

  • Co-elution with an Impurity: What appears as a tail may be a small, unresolved impurity peak.[7][13]

    • Solution: Optimize the separation method (e.g., adjust gradient, temperature, or mobile phase) to improve resolution.[14][15] Using a higher efficiency column with smaller particles can also help resolve the co-eluting peaks.[7]

If all peaks in the chromatogram exhibit tailing, the problem is likely physical (e.g., a column void).[9] If it affects only specific peaks, especially basic compounds, the cause is likely chemical (e.g., silanol interactions).[10]

Issue: On-Column Sample Degradation

Q: I suspect my modified nucleoside is degrading during the HPLC run, as I see unexpected impurity peaks that are not present in the original sample. How can I prevent this?

A: On-column degradation is a critical issue where the analyte is chemically altered during the separation process. This can be catalyzed by the mobile phase, the stationary phase, or elevated temperatures.[16][17]

Common Causes & Solutions:

  • Mobile Phase pH: The pH of the mobile phase can cause acid- or base-catalyzed hydrolysis of sensitive modified nucleosides.

    • Solution: Evaluate the stability of your analyte at different pH values. Adjust the mobile phase pH to a range where the nucleoside is most stable.[16] Ensure the buffer has sufficient capacity to maintain a constant pH.[8]

  • Interaction with Stationary Phase: The column packing material itself can have active sites that catalyze degradation.[16]

    • Solution: Test different types of columns. A less reactive or more inert stationary phase (e.g., a different bonding chemistry or a polymer-based column) may prevent degradation.[16]

  • Elevated Temperature: While higher temperatures can improve peak shape and reduce run times, they can also accelerate the degradation of thermally labile compounds.[18]

    • Solution: Reduce the column temperature. Perform the analysis at the lowest temperature that provides adequate separation efficiency.

To confirm on-column degradation, try injecting the sample and collecting the fraction corresponding to the main peak, then re-injecting it. The appearance of the same degradation profile confirms the issue. You can also vary the residence time on the column by changing the flow rate; less degradation at a higher flow rate suggests an on-column issue.[16]

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the purification of modified nucleosides? A1: Temperature is a critical parameter. Increasing the column temperature generally decreases solvent viscosity, which lowers backpressure and can reduce retention times.[18][19] For nucleosides and oligonucleotides, elevated temperatures (e.g., 40-80°C) can significantly improve mass transfer, leading to better resolution and peak shape.[20][21] However, you must balance this with the thermal stability of your specific modified nucleoside to avoid degradation.[18]

Q2: What is the best type of column for modified nucleoside purification? A2: The choice depends on the properties of the nucleoside.

  • Reversed-Phase (RP-HPLC): C18 columns are the most common and versatile choice for separating a wide range of nucleosides.[22] Phenyl-Hexyl phases can offer alternative selectivity, especially for compounds with aromatic moieties.[6][23]

  • Hydrophilic Interaction Chromatography (HILIC): This is useful for very polar nucleosides that are poorly retained in reversed-phase.[6]

  • Ion-Exchange (IEX): This mode is effective if the modified nucleoside carries a significant charge at a workable pH.[6]

Q3: My sample contains several closely related nucleoside analogs that are co-eluting. How can I improve their separation? A3: Improving the resolution of co-eluting species requires method optimization.[13]

  • Optimize Mobile Phase: Adjust the pH to alter the ionization state and retention of the analogs.[24] Try different organic modifiers (e.g., acetonitrile vs. methanol) or additives.[14]

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[15]

  • Change the Stationary Phase: A column with a different selectivity (e.g., switching from a C18 to a Phenyl-Hexyl) might resolve the compounds.[6]

  • Lower the Temperature: While often counterintuitive, lowering the temperature can sometimes increase retention and improve resolution for certain compounds.[19]

Data & Parameters

Table 1: Effect of HPLC Parameters on Separation Outcomes
ParameterTypical Effect on Nucleoside PurificationConsiderations
Mobile Phase pH Affects retention and selectivity of ionizable nucleosides.[11] Lower pH (~2-4) suppresses silanol activity, reducing peak tailing for basic compounds.[7]Must be within the stable range of both the analyte and the column. A pH near the analyte's pKa will cause significant retention shifts with small pH changes.[11]
Column Temperature Increasing temperature reduces retention time and improves mass transfer, often leading to sharper peaks and better resolution.[19][20]Higher temperatures can accelerate the degradation of labile nucleosides and reduce column lifetime, especially for silica-based columns outside their optimal pH range.[18][20]
Organic Modifier Acetonitrile and methanol are common. The choice affects selectivity. Acetonitrile typically provides lower backpressure.The elution strength and selectivity differ between solvents, which can be used to resolve co-eluting peaks.[14]
Buffer/Additive Ion-pairing agents (e.g., TEAA) can improve retention of polar compounds. Buffers (e.g., phosphate, acetate) control pH.[6][25]Buffers must be soluble in the mobile phase mixture. Volatile buffers like ammonium acetate are preferred for LC-MS applications.[25][26]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

This protocol outlines a standard procedure for preparing a crude synthetic or digested biological sample for HPLC purification.

  • Solubilization: Dissolve the crude modified nucleoside sample in a solvent that is compatible with the initial mobile phase conditions. Ideally, use the initial mobile phase itself to avoid peak distortion.[6]

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could block the column frit.[6]

  • Degassing: Ensure the prepared sample is properly degassed, especially if dissolved oxygen is a concern, as it can cause ghost peaks with UV detection.[2]

  • Vial Transfer: Transfer the filtered sample to an appropriate HPLC vial. Use a vial with a cap and septum designed to prevent evaporation and contamination.

Protocol 2: Basic System Flush to Remove Contaminants

This protocol is designed to clean the HPLC system to reduce background noise and eliminate ghost peaks.

  • Remove Column: Disconnect the column and replace it with a union.

  • Prepare Solvents: Use fresh, HPLC-grade solvents. A typical sequence is:

    • Solvent A: HPLC-grade water

    • Solvent B: HPLC-grade acetonitrile or methanol

    • Solvent C: Isopropanol

  • Systematic Flush:

    • Flush all lines with water for 15-20 minutes.

    • Flush all lines with isopropanol for 15-20 minutes.

    • Flush all lines with the initial mobile phase you intend to use for your next analysis until the baseline is stable.

  • Reinstall Column: Re-install the column and equilibrate with the initial mobile phase for at least 10-15 column volumes or until a stable baseline is achieved.[6]

Visual Guides

Workflow for Troubleshooting HPLC Artifacts

TroubleshootingWorkflow General HPLC Troubleshooting Workflow cluster_problem Problem Identification cluster_analysis Analysis & Diagnosis cluster_solutions_shape Peak Shape Solutions cluster_solutions_ghost Ghost Peak Solutions cluster_solutions_degradation Degradation Solutions Problem Artifact Observed in Chromatogram PeakShape Poor Peak Shape? (Tailing/Fronting) Problem->PeakShape GhostPeak Extra/Ghost Peaks? Problem->GhostPeak Degradation New Impurity Peaks? (Degradation) Problem->Degradation Sol_PeakShape1 Adjust Mobile Phase pH PeakShape->Sol_PeakShape1 Sol_PeakShape2 Check for Column Void/ Contamination PeakShape->Sol_PeakShape2 Sol_PeakShape3 Reduce Sample Load PeakShape->Sol_PeakShape3 Sol_GhostPeak1 Use Fresh, Filtered Mobile Phase GhostPeak->Sol_GhostPeak1 Sol_GhostPeak2 Perform System Flush & Injector Wash GhostPeak->Sol_GhostPeak2 Sol_GhostPeak3 Run Blank Injections GhostPeak->Sol_GhostPeak3 Sol_Degrade1 Lower Column Temperature Degradation->Sol_Degrade1 Sol_Degrade2 Modify Mobile Phase pH to Stable Range Degradation->Sol_Degrade2 Sol_Degrade3 Test Different Column Stationary Phase Degradation->Sol_Degrade3

Caption: A workflow diagram for diagnosing and solving common HPLC artifacts.

Decision Tree for HPLC Method Selection

MethodSelection Method Selection for Modified Nucleosides Start Start: Modified Nucleoside Properties Q_Polarity Is it highly polar and poorly retained in RP-HPLC? Start->Q_Polarity Q_Charge Does it carry a significant charge at workable pH? Q_Polarity->Q_Charge No M_HILIC Use Hydrophilic Interaction Chromatography (HILIC) Q_Polarity->M_HILIC Yes Q_Chiral Is it a racemic mixture? Q_Charge->Q_Chiral No M_IEX Use Ion-Exchange Chromatography (IEX) Q_Charge->M_IEX Yes M_RP Use Reversed-Phase HPLC (RP-HPLC) Q_Chiral->M_RP No M_Chiral Use Chiral HPLC Q_Chiral->M_Chiral Yes

Caption: A decision tree to guide the selection of an appropriate HPLC purification mode.

References

strategies to improve the efficiency of incorporating nm5s2U into RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating 5-methoxycarbonylmethyl-2-thiouridine (nm5s2U) into RNA transcripts.

Frequently Asked Questions (FAQs)

Q1: What is nm5s2U and why is it used in RNA synthesis?

A: 5-methoxycarbonylmethyl-2-thiouridine (nm5s2U) is a modified nucleoside. In nature, the closely related mcm5s2U modification is found in the wobble position of tRNAs in eukaryotes and is crucial for accurate and efficient protein translation.[1] Synthesizing RNA containing nm5s2U in vitro allows researchers to study translational mechanisms, develop RNA-based therapeutics, and investigate the roles of tRNA modifications in cellular processes.

Q2: Is nm5s2U-triphosphate (nm5s2U-TP) commercially available?

A: Currently, nm5s2U-TP is not widely commercially available. Researchers typically need to synthesize it from the nm5s2U nucleoside. This is a two-step process involving an initial chemical monophosphorylation followed by enzymatic di- and triphosphorylation.[2]

Q3: Which RNA polymerase should I use for incorporating nm5s2U-TP?

A: Bacteriophage T7 RNA polymerase is commonly used for in vitro transcription (IVT). However, wild-type T7 RNA polymerase can have reduced efficiency when incorporating modified nucleotides.[3] It is highly recommended to use a mutant T7 RNA polymerase, such as the Y639F/H784A double mutant, which shows enhanced utilization of NTPs with bulky 2'-substituents and other modifications.[4]

Q4: What is the expected incorporation efficiency of nm5s2U-TP?

A: Direct quantitative data for nm5s2U-TP incorporation is limited. However, based on structurally similar 5-modified uridine triphosphates, a high incorporation efficiency relative to UTP can be expected under optimized conditions.[2] The actual efficiency will depend on the specific polymerase used, the surrounding sequence context, and the overall reaction conditions.

Q5: How can I verify the incorporation of nm5s2U into my RNA transcript?

A: The most definitive method for verifying and quantifying the incorporation of modified nucleosides is liquid chromatography-mass spectrometry (LC-MS).[5][6][7][8] This involves digesting the purified RNA into its constituent nucleosides and analyzing the resulting mixture by LC-MS to identify and quantify nm5s2U.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no RNA yield 1. Inefficient nm5s2U-TP synthesis: The starting material for your IVT is of poor quality or low concentration.- Carefully follow the synthesis and purification protocol for nm5s2U-TP. - Quantify the purified nm5s2U-TP using UV-Vis spectrophotometry and verify its purity by HPLC.[2]
2. Suboptimal IVT reaction conditions: The concentration of MgCl₂, NTPs, or polymerase is not optimized for the modified nucleotide.- Perform a titration of MgCl₂ concentration. Fine-tuning the Mg²⁺ concentration is crucial for transcription with modified nucleotides.[3] - Optimize the concentration of nm5s2U-TP relative to the other NTPs. - Increase the incubation time of the IVT reaction (e.g., from 2 hours to 4-6 hours).[2]
3. Inefficient polymerase activity: Wild-type T7 RNA polymerase may not efficiently incorporate nm5s2U-TP.[3]- Use an engineered T7 RNA polymerase variant known to have broader substrate compatibility (e.g., Y639F/H784A double mutant).[4]
4. Degradation of the 2-thio group: The 2-thiocarbonyl group is susceptible to oxidation, which can inhibit incorporation.- Add antioxidants like Dithiothreitol (DTT) to the reaction buffer. - Handle the nm5s2U-TP and perform the IVT in a low-oxygen environment if possible.
Incomplete or truncated transcripts 1. Premature termination: The polymerase may stall or dissociate after incorporating one or more nm5s2U nucleotides, especially in stretches of consecutive modified residues.- Optimize the ratio of nm5s2U-TP to UTP; complete substitution may not be feasible for all templates. - Increase the overall NTP concentration. - Lower the incubation temperature of the IVT reaction (e.g., from 37°C to 30°C) to potentially increase polymerase fidelity and processivity.
2. Template quality: The DNA template may be of poor quality or contain sequences that induce polymerase pausing.- Ensure the DNA template is high-purity and free of contaminants. - Redesign the template to avoid long stretches of adenosines where nm5s2U would be incorporated.
High levels of dsRNA byproducts 1. Self-priming of the polymerase: The T7 RNA polymerase can use the RNA transcript as a template to synthesize a complementary strand, resulting in dsRNA.- Use an engineered T7 RNA polymerase designed to reduce dsRNA formation.[9][10] - Optimize the IVT reaction time; shorter incubation can sometimes reduce byproduct formation. - Purify the final RNA product using methods that effectively remove dsRNA, such as cellulose chromatography.

Quantitative Data

Table 1: In Vitro Transcription Yields with Modified Uridine Triphosphates

Modified UTP AnalogIncorporation Efficiency (relative to UTP)Reference
5-modified UTP (structurally similar to nm5s2U)96 ± 3%[2]
Thiophene-modified UTP (1)88 ± 3%[2]
Thiophene-modified UTP (2)56 ± 4%[2]
4'-thioUTPHigh[2]
Note: Data for nm5s2U-TP is estimated based on a structurally similar 5-modified uridine triphosphate.

Table 2: Kinetic Parameters for Nucleotide Incorporation by T7 RNA Polymerase

NucleotideKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
ATP (natural)1801508.3 x 10⁵[2]
UTP (natural)2001407.0 x 10⁵[2]
CTP (natural)1501308.7 x 10⁵[2]
GTP (natural)1101009.1 x 10⁵[2]
Note: Kinetic parameters for nm5s2U-TP are not readily available and would need to be determined empirically. These values for natural NTPs provide a baseline for comparison.

Experimental Protocols

Protocol 1: Synthesis of nm5s2U-5'-triphosphate (nm5s2U-TP)

This protocol is adapted from methods for the enzymatic triphosphorylation of modified nucleosides and involves two main parts: chemical monophosphorylation and enzymatic di- and triphosphorylation.[2]

Part A: Chemical Monophosphorylation

  • Preparation: Dry the nm5s2U nucleoside under a high vacuum.

  • Reaction:

    • Dissolve the dried nm5s2U and a proton sponge in trimethyl phosphate.

    • Cool the mixture to 0°C.

    • Add phosphorus oxychloride (POCl₃) dropwise while stirring.

    • Continue stirring at 0°C for 2-4 hours.

  • Quenching: Quench the reaction by adding a solution of tri-n-butylammonium pyrophosphate in DMF.

  • Purification: Purify the resulting nm5s2U-5'-monophosphate (nm5s2U-MP) by anion-exchange chromatography.

Part B: Enzymatic Di- and Triphosphorylation

  • Reaction Setup: In a suitable reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), combine the purified nm5s2U-MP, a phosphate donor (e.g., ATP), nucleoside monophosphate kinase (NMPK), and polyphosphate kinase 2 (PPK2).

  • Incubation: Incubate the reaction mixture at 37°C for 4-16 hours.

  • Monitoring: Monitor the conversion of nm5s2U-MP to nm5s2U-TP using High-Performance Liquid Chromatography (HPLC).

  • Purification: Purify the final nm5s2U-TP product using anion-exchange HPLC.

  • Quantification: Determine the concentration of the purified nm5s2U-TP by UV-Vis spectrophotometry.

Protocol 2: In Vitro Transcription (IVT) with nm5s2U-TP

This protocol provides a starting point for optimizing the incorporation of nm5s2U-TP into RNA using T7 RNA polymerase.

  • Reaction Setup: Assemble the following components at room temperature in the order listed (for a 20 µL reaction):

ComponentFinal ConcentrationExample Volume
Nuclease-Free Waterto 20 µL
10x Transcription Buffer1x2 µL
ATP, CTP, GTP Solution7.5 mM each1.5 µL of 100mM stock
UTP Solution2.5 - 7.5 mMVariable
nm5s2U-TP Solution2.5 - 7.5 mMVariable
Linearized DNA Template1 µgVariable
RNase Inhibitor40 units1 µL
T7 RNA Polymerase (mutant)50 units2 µL

Note: The ratio of UTP to nm5s2U-TP should be optimized. Start with a 1:1 ratio and adjust as needed.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours. For difficult templates or to increase yield, the incubation time can be extended.

  • DNase Treatment: Add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the RNA transcript using a suitable method, such as a spin column-based kit or denaturing polyacrylamide gel electrophoresis (PAGE) for high purity.

  • Quantification and Quality Control:

    • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis.

    • (Optional but recommended) Confirm nm5s2U incorporation using LC-MS analysis.

Visualizations

cluster_0 Part A: Chemical Monophosphorylation cluster_1 Part B: Enzymatic Phosphorylation nm5s2U_nucleoside nm5s2U Nucleoside Reaction_Mix Dissolve in Trimethyl Phosphate + Proton Sponge nm5s2U_nucleoside->Reaction_Mix Phosphorylation Add POCl3 at 0°C Reaction_Mix->Phosphorylation Quench Quench Reaction Phosphorylation->Quench Purify_MP Anion-Exchange Chromatography Quench->Purify_MP nm5s2U_MP nm5s2U-MP Purify_MP->nm5s2U_MP Enzymatic_Reaction Incubate with ATP, NMPK, PPK2 at 37°C nm5s2U_MP->Enzymatic_Reaction Monitor Monitor by HPLC Enzymatic_Reaction->Monitor Purify_TP Anion-Exchange HPLC Monitor->Purify_TP nm5s2U_TP Purified nm5s2U-TP Purify_TP->nm5s2U_TP

Caption: Workflow for the synthesis of nm5s2U-5'-triphosphate (nm5s2U-TP).

Template Linearized DNA Template (with T7 Promoter) IVT_Reaction In Vitro Transcription Reaction - T7 RNA Polymerase (mutant) - ATP, CTP, GTP, UTP - nm5s2U-TP Template->IVT_Reaction Incubation Incubate at 37°C (2-4 hours) IVT_Reaction->Incubation DNase DNase I Treatment Incubation->DNase Purification RNA Purification (Spin Column or PAGE) DNase->Purification QC Quantification & Quality Control (Spectrophotometry, Gel, LC-MS) Purification->QC Final_Product nm5s2U-modified RNA QC->Final_Product

References

dealing with non-specific activity in in vitro enzyme assays for MnmC/MnmM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing in vitro enzyme assays for MnmC and MnmM, key enzymes in tRNA modification pathways.

Frequently Asked Questions (FAQs)

Q1: What are the enzymatic activities of MnmC and MnmM?

A1: MnmC, found in organisms like E. coli, is a bifunctional enzyme with two distinct domains. Its C-terminal FAD-dependent oxidoreductase domain converts 5-carboxymethylaminomethyluridine (cmnm⁵U) to 5-aminomethyluridine (nm⁵U), while its N-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain catalyzes the final methylation step from nm⁵U to 5-methylaminomethyluridine (mnm⁵U)[1]. In contrast, MnmM from organisms like B. subtilis is a monofunctional methyltransferase that carries out only the final methylation step, analogous to the MnmC methyltransferase domain.

Q2: Why are my MnmC/MnmM enzymes inactive?

A2: Lack of activity in MnmC/MnmM enzymes, which are radical SAM enzymes, is often due to the lability of their [4Fe-4S] clusters in the presence of oxygen[2][3][4]. All purification and assay steps for these enzymes should be performed under strict anaerobic conditions[5]. Additionally, ensure that all necessary cofactors (FAD for MnmC's oxidoreductase activity, SAM for methyltransferase activity, and a reducing agent like DTT) are present in the reaction buffer.

Q3: What are common causes of high background or non-specific activity in my assay?

A3: High background can stem from several sources:

  • Non-enzymatic substrate degradation: S-adenosylmethionine (SAM) can undergo non-enzymatic degradation, which may contribute to background signal[6][7].

  • Contaminated reagents: Impurities in tRNA preparations, enzyme stocks, or buffers can lead to side reactions.

  • Non-specific binding: In filter-binding assays, both the enzyme and the tRNA substrate can non-specifically bind to the filter membrane, leading to artificially high readings[8][9][10].

  • Enzyme promiscuity: While not extensively documented for MnmC/MnmM, enzymes can sometimes act on alternative substrates, leading to off-target activity[11][12][13][14][15].

Q4: How can I be sure the activity I'm measuring is specific to my enzyme?

A4: A series of control experiments is crucial. These should include reactions lacking the enzyme, lacking the tRNA substrate, and lacking essential cofactors (SAM or FAD). Additionally, using a known inhibitor, if available, can confirm that the observed activity is due to your enzyme. A "no-tRNA" control is particularly important to assess for any non-specific methylation of other components in the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro MnmC/MnmM enzyme assays in a question-and-answer format.

Issue 1: High Background Signal in Filter-Binding Assays

Question: I am performing a filter-binding assay with radiolabeled SAM, and my "no enzyme" control shows a high level of radioactivity on the filter. What could be the cause and how can I fix it?

Answer: High background in filter-binding assays is a common issue and can be attributed to several factors. Here are some troubleshooting steps:

  • Optimize Washing Conditions: Insufficient washing can leave unincorporated radiolabeled SAM on the filter. Try increasing the number and/or volume of your wash steps. Be mindful that overly stringent washing could also disrupt specific enzyme-tRNA complexes.

  • Include Blocking Agents: Non-specific binding of your radiolabeled substrate or tRNA to the nitrocellulose membrane can be a significant source of background. Including blocking agents like bovine serum albumin (BSA) or sheared salmon sperm DNA in your binding buffer can help saturate these non-specific sites[16].

  • Adjust Buffer Composition: The ionic strength of your buffer can influence non-specific interactions. Try titrating the salt concentration (e.g., KCl) in your wash buffer to find a balance that minimizes non-specific binding while maintaining the specific interaction. Adding a low concentration of a non-ionic detergent, such as Tween-20, to the wash buffer can also help reduce non-specific hydrophobic interactions[16].

Issue 2: Inconsistent or Non-Reproducible Results in HPLC Analysis

Question: My HPLC results for tRNA nucleoside analysis are variable between replicates. What are the potential sources of this variability?

Answer: Inconsistent HPLC results can arise from issues in sample preparation or the analysis itself. Consider the following:

  • Incomplete tRNA Digestion: To analyze tRNA modifications by HPLC, the tRNA must be completely digested into individual nucleosides. Incomplete digestion will lead to inaccurate quantification. Ensure your nuclease P1 and alkaline phosphatase digestion steps are optimized and go to completion.

  • Sample Stability: Digested tRNA samples should be stored properly to prevent degradation of modified nucleosides. While storage at -80°C is generally acceptable for up to a week, longer storage times may affect the stability of certain modifications[17].

  • Column Equilibration and Contamination: Ensure the HPLC column is properly equilibrated before each run. Inadequate equilibration can lead to shifts in retention times. High background noise in the chromatogram can sometimes be reduced by using a synthetic dropout medium for cell growth if you are preparing your own tRNA substrate[17].

Issue 3: Apparent Enzyme Activity in the Absence of Substrate

Question: I am observing a signal in my "no tRNA" control reactions. What could be causing this?

Answer: Signal in the absence of your primary substrate can be perplexing. Here are some potential explanations:

  • Contaminating Substrates: Your enzyme preparation may be co-purified with small amounts of its native tRNA substrate, leading to a low level of activity.

  • Non-Specific Enzyme Activity: While less common, the enzyme might be methylating another component in the reaction mixture.

  • Spontaneous SAM Degradation: The radiolabel from SAM may be transferred to another molecule non-enzymatically, or the degradation products of SAM may be detected by your assay method.

To address this, it is critical to run a boiled enzyme control. If the signal persists with a boiled (and therefore inactive) enzyme, the issue is likely non-enzymatic. If the signal disappears with the boiled enzyme, then the enzyme is acting on a contaminating substrate or another component of the reaction mixture.

Experimental Protocols

Detailed Protocol for In Vitro MnmC Enzyme Activity Assay

This protocol is adapted from a published method for assaying the FAD-dependent activity of MnmC[1].

1. Reagents and Buffers:

  • Reaction Buffer: 60 mM Tris (pH 8.0), 20 mM NH₄Cl, 2.5 mM KCl, 0.65 mM MgCl₂, 0.15 mM β-mercaptoethanol, 0.5% glycerol.

  • Substrate: cmnm⁵s²U-containing tRNA (0.13–2.0 µM final concentration).

  • Enzyme: Purified MnmC (1.7 nM final concentration).

  • Quenching Solution: EDTA solution (final concentration to chelate Mg²⁺).

2. Assay Procedure:

  • Assemble all reaction components except the enzyme on ice.

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding the MnmC enzyme.

  • Incubate at 37°C, taking aliquots at various time points.

  • Stop the reaction in the aliquots by adding the quenching solution.

  • Digest the tRNA in the quenched samples to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • Analyze the resulting nucleosides by HPLC to quantify the formation of nm⁵s²U from cmnm⁵s²U.

General Protocol for In Vitro MnmM (tRNA Methyltransferase) Assay

This is a general protocol that can be adapted for assaying MnmM activity using a radiolabeled methyl donor.

1. Reagents and Buffers:

  • Methylation Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NH₄OAc, 10 mM MgCl₂, 0.1 mM EDTA, 10 mM DTT.

  • Substrate: Purified tRNA containing the nm⁵U modification.

  • Enzyme: Purified MnmM enzyme.

  • Cofactor Mix: A mixture of unlabeled SAM and radiolabeled [³H]-SAM or [¹⁴C]-SAM.

2. Assay Procedure:

  • In a microcentrifuge tube, combine the tRNA substrate and methylation buffer.

  • To ensure proper tRNA folding, incubate the mixture at 85°C for 2 minutes and then cool to room temperature for 15 minutes.

  • Add the cofactor mix to the tRNA solution and pre-incubate at 37°C for 2 minutes.

  • Initiate the reaction by adding the MnmM enzyme.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by spotting the mixture onto filter paper discs and precipitating the tRNA with cold trichloroacetic acid (TCA).

  • Wash the filter discs extensively with cold TCA and then ethanol to remove unincorporated radiolabeled SAM.

  • Measure the radioactivity incorporated into the tRNA using a scintillation counter.

Data Presentation

To help differentiate between specific and non-specific activity, it is essential to run a comprehensive set of controls. The following table outlines the key controls and their expected outcomes.

Control Reaction Components Excluded Purpose Expected Outcome for Specific Activity
No Enzyme Control MnmC/MnmM EnzymeTo measure non-enzymatic substrate degradation or background signal.No product formation.
No Substrate Control tRNATo assess for contaminating substrates in the enzyme preparation or non-specific activity on other reaction components.No product formation.
No Cofactor Control (SAM) S-adenosylmethionineTo confirm the methyltransferase activity is SAM-dependent.No product formation.
No Cofactor Control (FAD) Flavin Adenine DinucleotideTo confirm the oxidoreductase activity of MnmC is FAD-dependent.No product formation.
Boiled Enzyme Control Active Enzyme (enzyme is denatured by boiling)To distinguish between enzymatic and non-enzymatic activity.No product formation.

Visualizations

MnmC/MnmM tRNA Modification Pathway

MnmC_MnmM_Pathway cluster_ecoli E. coli cluster_bsubtilis B. subtilis cmnm5U cmnm⁵U-tRNA nm5U nm⁵U-tRNA cmnm5U->nm5U FAD-dependent Demodification mnm5U mnm⁵U-tRNA nm5U->mnm5U SAM-dependent Methylation MnmC_ox MnmC (Oxidoreductase) MnmC_ox->cmnm5U MnmC_mt MnmC (Methyltransferase) MnmC_mt->nm5U FAD FAD FAD->MnmC_ox SAM SAM SAM->MnmC_mt cmnm5s2U cmnm⁵s²U-tRNA nm5s2U nm⁵s²U-tRNA cmnm5s2U->nm5s2U Demodification mnm5s2U mnm⁵s²U-tRNA nm5s2U->mnm5s2U SAM-dependent Methylation MnmL MnmL MnmL->cmnm5s2U MnmM MnmM MnmM->nm5s2U SAM2 SAM SAM2->MnmM

Caption: tRNA modification pathways in E. coli and B. subtilis.

Troubleshooting Workflow for High Background

Troubleshooting_Workflow Start High Background Signal Observed Check_No_Enzyme_Ctrl Check 'No Enzyme' Control Start->Check_No_Enzyme_Ctrl High_No_Enzyme Signal still high? Check_No_Enzyme_Ctrl->High_No_Enzyme Troubleshoot_Non_Enzymatic Troubleshoot Non-Enzymatic Issues: - Substrate degradation - Contaminated reagents - Filter binding artifacts High_No_Enzyme->Troubleshoot_Non_Enzymatic Yes Check_Boiled_Enzyme_Ctrl Check 'Boiled Enzyme' Control High_No_Enzyme->Check_Boiled_Enzyme_Ctrl No Optimize_Assay Optimize Assay Conditions: - Increase wash steps - Add blocking agents - Adjust buffer composition Troubleshoot_Non_Enzymatic->Optimize_Assay High_Boiled_Enzyme Signal persists? Check_Boiled_Enzyme_Ctrl->High_Boiled_Enzyme High_Boiled_Enzyme->Troubleshoot_Non_Enzymatic Yes Troubleshoot_Enzymatic Troubleshoot Enzymatic Issues: - Contaminating substrates - Enzyme promiscuity - Impure enzyme stock High_Boiled_Enzyme->Troubleshoot_Enzymatic No Troubleshoot_Enzymatic->Optimize_Assay Resolved Background Reduced Optimize_Assay->Resolved

Caption: Logical workflow for troubleshooting high background signals.

References

troubleshooting poor crystal diffraction of nm5s2U-containing tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for X-ray Crystallography of Modified tRNA. This guide provides specialized troubleshooting advice and protocols for researchers encountering challenges with the crystallization and diffraction of transfer RNA (tRNA) containing the 5-nonomethyl-2-thiouridine (nm5s2U) modification.

Frequently Asked Questions (FAQs)

Q1: What is nm5s2U and where is it located in tRNA?

A1: 5-nonomethyl-2-thiouridine (nm5s2U), and its related forms like mnm5s2U, are hypermodified nucleosides commonly found at position 34 (the "wobble" position) in the anticodon loop of specific tRNAs, such as those for Lysine and Glutamine.[1][2][3] These modifications are crucial for the tRNA's function in translation, as they help ensure the correct reading of mRNA codons and maintain translational fidelity.[2][4][5]

Q2: How can the nm5s2U modification impact tRNA structure and crystallization?

A2: The nm5s2U modification significantly influences the local conformation of the anticodon loop.[2] It can enhance base stacking interactions and reduce the flexibility of this region, which is essential for its biological role in codon recognition.[4][6] However, this localized rigidity can pose a challenge for crystallization. If the conformation stabilized by nm5s2U is not conducive to forming stable, ordered crystal packing interactions, it can lead to poor crystal quality or prevent crystallization altogether. The inherent flexibility of unmodified tRNA can sometimes be more permissive in finding a conformation that packs into a crystal lattice.[7]

Q3: What are the general challenges in crystallizing any tRNA, even without complex modifications?

A3: Crystallizing RNA is notoriously difficult for several reasons:

  • High Conformational Flexibility: RNA molecules, including tRNA, are often not rigid, leading to conformational heterogeneity in the sample, which is a major obstacle to forming well-ordered crystals.[8][9]

  • Polyanionic Backbone: The negatively charged phosphate backbone can cause electrostatic repulsion, making it difficult for molecules to pack closely and specifically in a crystal lattice.[8][10]

  • Reduced Chemical Diversity: Compared to proteins with 20 different amino acid side chains, the four standard nucleotides in RNA offer less chemical variety to form specific, stabilizing crystal contacts.[8][10]

Troubleshooting Guide: From Poor Crystals to Low-Resolution Diffraction

This section addresses specific problems you may encounter during your crystallization experiments with nm5s2U-containing tRNA.

Problem 1: My nm5s2U-tRNA sample fails to produce any crystals.

  • Possible Cause: Suboptimal sample purity, incorrect folding, or unfavorable crystallization conditions.

  • Suggested Solutions:

    • Verify Purity and Homogeneity: Ensure your tRNA sample is highly pure and conformationally homogeneous. Purification by methods like denaturing PAGE is often necessary to get a clean sample.[11]

    • Ensure Proper Folding: A crucial step for tRNA is proper refolding. A "snap-cooling" protocol, where the tRNA is heated to 90°C and rapidly cooled, can promote a uniform folded state.[8][10]

    • Screen Additives: Certain additives are known to promote tRNA crystallization by stabilizing the molecule or mediating crystal contacts. Polyamines like spermine are commonly used.[8][12]

Problem 2: I am getting crystals, but they are small, clustered, or poorly formed.

  • Possible Cause: The nucleation and growth kinetics are not optimal, leading to rapid precipitation or the formation of many small crystals instead of a few large, well-ordered ones.

  • Suggested Solutions:

    • Fine-tune Precipitant Concentration: Systematically vary the concentration of your primary precipitant (e.g., PEG 3350) to slow down the crystallization process.

    • Consider Gel-Based Crystallization: Growing crystals in a low-melting-point agarose gel can reduce convection, leading to more uniform growth and thicker, better-formed crystals. This technique also provides mechanical support, which is beneficial for subsequent crystal treatments.[10]

    • Employ Seeding: Use micro- or macro-seeding with crushed crystals from a previous, suboptimal drop to encourage growth in new drops under more favorable conditions.

Problem 3: My crystals appear well-formed, but they show very weak or no diffraction.

  • Possible Cause: High internal disorder within the crystal. The molecules may be packed into a lattice, but they lack the precise, ordered arrangement necessary to diffract X-rays to high resolution. This is a very common issue with RNA crystals.[8][13]

  • Suggested Solution: Post-Crystallization Treatment.

    • Dehydration and Ion Replacement: This is a powerful technique that has been shown to dramatically improve the diffraction quality of RNA crystals, in one case extending the resolution limit from 8.5 Å to 3.2 Å.[8][14][15] The process involves transferring the crystal through a series of solutions with increasing precipitant concentration. This controlled dehydration removes excess solvent from the crystal's solvent channels, forcing the tRNA molecules into a tighter, more ordered packing arrangement.[8][10] Concurrently replacing ions like Mg²⁺ with others like Sr²⁺ can also help optimize crystal contacts.[8]

Problem 4: My diffraction data is of low resolution (e.g., > 4 Å) and/or anisotropic.

  • Possible Cause: While the crystal has some order, the packing is not perfect, leading to a decay in diffraction at higher angles.

  • Suggested Solutions:

    • Systematic Dehydration Screen: The optimal level of dehydration is crystal-dependent. It is crucial to screen a range of final precipitant concentrations (e.g., from 20% to 50%) to find the "sweet spot" that yields the best improvement in diffraction.[8]

    • Cryoprotectant Optimization: Poor cryo-protection can damage the crystal lattice and degrade diffraction. Experiment with different cryoprotectants or concentrations to ensure the crystal is vitrified without introducing additional disorder.[16]

Data Presentation

Table 1: Example Buffer Compositions for tRNA Crystallography & Treatment Based on a successful protocol for a tRNA-mRNA complex.[8][10]

Buffer TypeComponents
RNA Binding Buffer 50 mM HEPES-KOH (pH 7.0), 100 mM KCl, 20 mM MgCl₂, 5 mM TCEP
Crystallization Solution 50 mM Bis-Tris (pH 6.5), 0.3 M Li₂SO₄, 20 mM MgCl₂, 20% (w/v) PEG 3350
Crystal Treatment Solution 50 mM Bis-Tris (pH 6.5), 100 mM KCl, 20–100 mM MgCl₂ or SrCl₂, 40–45% PEG 3350

Table 2: Potential Impact of Post-Crystallization Treatment on Diffraction Resolution

Treatment StageReported Diffraction Limit
As-Grown Crystal 8.5 Å
After Dehydration & Ion Replacement 3.2 Å[8][15]

Key Experimental Protocols

Protocol 1: tRNA Refolding via "Snap-Cooling"

This protocol is designed to ensure a homogeneous population of correctly folded tRNA molecules prior to crystallization trials.[8][10]

  • Dilution: Dilute your concentrated stock of nm5s2U-tRNA (e.g., ~1 mM) to approximately 20 µM in DEPC-treated water. This reduces the chance of intermolecular aggregation.

  • Heating: Incubate the diluted tRNA solution at 90°C for 3 minutes in a thermocycler. This will denature any misfolded structures or dimers.

  • Rapid Cooling: Immediately transfer the sample to 4°C. The rapid drop in temperature promotes folding into the most stable monomeric conformation.

  • Re-concentration: Concentrate the refolded tRNA to the desired stock concentration (e.g., 500 µM) using an appropriate spin concentrator.

Protocol 2: Post-Crystallization Dehydration

This protocol describes a general method for improving crystal order through controlled dehydration.[8][13][17]

  • Prepare Treatment Solutions: Create a series of "Crystal Treatment Solutions" based on your initial crystallization condition. These solutions should contain a gradient of the primary precipitant. For example, if your crystal grew in 20% PEG, prepare solutions containing 25%, 30%, 35%, 40%, and 45% PEG.

  • Crystal Transfer: Using a nylon loop or other appropriate tool, carefully transfer your crystal from its growth drop into the first treatment solution (e.g., 25% PEG).

  • Stepwise Soaking: Sequentially move the crystal through the gradient of increasing precipitant concentration. Allow the crystal to equilibrate for a few minutes in each solution. Note: If crystals crack, the osmotic shock may be too great. Consider smaller steps in the gradient or incorporating low-melting-point agarose in the initial crystallization drop for mechanical support.[8]

  • Cryo-Cooling: After the final dehydration step, transfer the crystal into a cryoprotectant solution (which may be the final dehydration solution itself if the precipitant concentration is high enough) and flash-cool it in liquid nitrogen.

  • Diffraction Testing: Test the diffraction of crystals from each dehydration step to identify the optimal treatment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_eval Evaluation & Optimization prep Purified nm5s2U-tRNA fold Refolding via 'Snap-Cooling' prep->fold screen Crystallization Screening fold->screen crystals Initial Crystals screen->crystals diff_test Diffraction Test crystals->diff_test post_cryst Post-Crystallization Treatment (Dehydration) diff_test->post_cryst Poor Diffraction final_data High-Resolution Data Collection diff_test->final_data Good Diffraction post_cryst->final_data troubleshooting_logic start Poor or No Diffraction From Crystals q1 Are crystals well-formed? start->q1 a1_yes Optimize Growth: - Seeding - Additives - Gel Growth q1->a1_yes No q2 Is sample homogeneous? q1->q2 Yes a2_yes Verify Purity (PAGE) & Refolding Protocol q2->a2_yes No a3 High Internal Disorder is Likely q2->a3 Yes a4 Perform Post-Crystallization Dehydration Screen a3->a4 trna_modification trna tRNA Tertiary Structure (L-Shape) core Core Region (D/T-loop interaction) trna->core acceptor Acceptor Stem trna->acceptor anticodon_arm Anticodon Arm trna->anticodon_arm anticodon_loop Anticodon Loop anticodon_arm->anticodon_loop nm5s2u nm5s2U @ pos. 34 (Wobble Position) anticodon_loop->nm5s2u Alters local conformation

References

Technical Support Center: Optimizing Cell Lysis to Preserve tRNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize cell lysis conditions for the preservation of transfer RNA (tRNA) modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preserving tRNA modifications during cell lysis?

The main challenge is to effectively disrupt the cell and inactivate endogenous enzymes, particularly RNases and specific demethylases or other modification-altering enzymes, without chemically or physically degrading the delicate tRNA modifications.[1] Many modifications are sensitive to changes in pH, temperature, and exposure to certain chemicals.[2]

Q2: Which cell lysis method is best for preserving tRNA modifications?

The optimal method depends on the cell type.[3]

  • For cultured mammalian cells: Gentle chemical lysis using a non-ionic detergent like Triton X-100 in a buffered solution is often sufficient and preferred to minimize physical stress.[4]

  • For bacteria and yeast: These cells have rigid cell walls that require more rigorous disruption. A combination of enzymatic digestion (e.g., lysozyme for bacteria, zymolyase for yeast) followed by gentle chemical lysis is effective.[3] Alternatively, mechanical disruption methods like bead milling or cryogenic grinding can be used, but conditions must be carefully controlled to avoid overheating.[3][1]

  • For tissues: Cryogenic grinding (cryomilling) is highly recommended to immediately freeze the sample in liquid nitrogen and grind it into a fine powder.[3] This ensures that endogenous enzymes are inactivated instantly, preserving the modification status. The resulting powder can then be quickly resuspended in a lysis buffer containing strong denaturants.

Q3: What are the essential components of a lysis buffer for tRNA preservation?

A robust lysis buffer should contain the following:

  • A buffering agent: To maintain a stable pH (typically around 7.0-7.5).

  • A strong denaturant: Guanidinium isothiocyanate is highly effective as it denatures proteins, including RNases.[5]

  • A detergent: To solubilize membranes. The choice of detergent depends on the cell type.

  • Chelating agents: EDTA to chelate divalent cations required by many nucleases.

  • RNase inhibitors: Commercially available recombinant RNase inhibitors are crucial to protect against any remaining RNase activity.[6][7][8]

Q4: Can I use TRIzol for tRNA modification studies?

Yes, TRIzol or similar acid-phenol-guanidinium isothiocyanate-based reagents are commonly used and are effective at inactivating RNases and preserving the integrity of RNA.[5][9] However, it is important to follow the protocol carefully, especially the phase separation and precipitation steps, to ensure good recovery of small RNAs like tRNA.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low tRNA Yield Incomplete cell lysis.For tough cells like yeast or bacteria, combine enzymatic digestion with mechanical disruption (e.g., bead beating).[3] For tissues, ensure thorough cryogenic grinding to a fine powder.[3]
Poor RNA precipitation.Ensure the correct volume of isopropanol or ethanol is used. Incubation at -20°C or -80°C can improve the precipitation of small RNAs.
tRNA Degradation (Smearing on Gel) Endogenous RNase activity was not sufficiently inhibited.Work quickly and keep samples on ice or at 4°C at all times.[1][10] Ensure your lysis buffer contains a strong denaturant like guanidinium isothiocyanate and add a commercial RNase inhibitor.[5][6][7]
RNase contamination from the environment.Use RNase-free tubes, tips, and reagents.[1] Clean work surfaces and equipment with RNase decontamination solutions.
Loss of Specific tRNA Modifications High temperatures during lysis.Avoid overheating during mechanical disruption methods like sonication or bead milling by processing in short bursts and cooling the sample on ice in between.[1][11]
Inappropriate pH of the lysis buffer.Ensure the buffer has adequate capacity to maintain a stable pH upon addition to the cell pellet or tissue powder. Some modifications are sensitive to acidic or alkaline conditions.
Presence of specific modification-degrading enzymes.The use of strong denaturants like guanidinium isothiocyanate in the lysis buffer is the most effective way to inactivate all enzymatic activity immediately.[5]
Genomic DNA Contamination Incomplete removal of gDNA during extraction.Perform a DNase treatment step.[11] For TRIzol-based methods, be careful to avoid the interphase during aqueous phase collection.

Experimental Protocols

Protocol 1: Gentle Lysis of Cultured Mammalian Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold lysis buffer per 1-10 million cells.

    • Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 1 U/µL recombinant RNase inhibitor. Add RNase inhibitor immediately before use.

  • Incubation: Gently rock the plate or tube on a shaker at 4°C for 20-30 minutes.

  • Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Downstream Processing: Carefully transfer the supernatant containing the total RNA to a new tube for subsequent RNA purification (e.g., acid-phenol extraction or column-based methods).

Protocol 2: Lysis of Yeast Cells for tRNA Analysis
  • Cell Harvesting: Centrifuge the yeast culture to pellet the cells. Wash once with sterile, RNase-free water.

  • Spheroplasting (Enzymatic Digestion): Resuspend the cell pellet in a spheroplasting buffer (e.g., 1 M sorbitol, 100 mM sodium phosphate pH 7.5, 10 mM DTT) containing zymolyase. Incubate at 30°C with gentle shaking until spheroplasts are formed (can be monitored with a microscope).

  • Lysis: Pellet the spheroplasts by gentle centrifugation and resuspend in a lysis buffer containing a strong denaturant, such as a guanidinium isothiocyanate-based buffer (like the one in TRIzol).

  • Homogenization: Pass the lysate through a syringe with a narrow-gauge needle a few times to ensure complete homogenization.

  • RNA Purification: Proceed with an acid-phenol:chloroform extraction followed by isopropanol precipitation.

Visualizations

Caption: A general workflow for cell lysis and RNA extraction designed to preserve tRNA modifications.

LysisDecisionTree Decision Tree for Choosing a Lysis Method Start What is your sample type? CulturedCells Cultured Mammalian Cells Start->CulturedCells ToughCells Bacteria, Yeast, or Plant Cells Start->ToughCells Tissue Animal or Plant Tissue Start->Tissue Method_Gentle Gentle Chemical Lysis (e.g., Triton X-100 based buffer) CulturedCells->Method_Gentle Method_Enzymatic Enzymatic Digestion + Chemical Lysis ToughCells->Method_Enzymatic Method_Mechanical Mechanical Disruption (Bead Mill, Cryogrinding) ToughCells->Method_Mechanical Method_Cryo Cryogenic Grinding Tissue->Method_Cryo DegradationPathways Factors Leading to Loss of tRNA Modifications Thermal Thermal Stress (Overheating) Loss Loss of tRNA Modifications Thermal->Loss Chemical Chemical Instability (Incorrect pH, Harsh Chemicals) Chemical->Loss Enzymatic Enzymatic Degradation (RNases, Demethylases, etc.) Enzymatic->Loss Degradation tRNA Backbone Degradation Enzymatic->Degradation

References

Technical Support Center: High-Resolution tRNA Sequencing for Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of tRNA sequencing for the analysis of modified nucleobases. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during tRNA sequencing experiments aimed at identifying and quantifying modified bases.

IssuePotential Cause(s)Suggested Solution(s)
Low cDNA Yield or No Amplification RT Inhibition by Modified Bases: Many tRNA modifications, such as m1A, m1G, and m3C, can stall or block reverse transcriptase (RT) activity.[1]- Enzymatic Demethylation: Pre-treat the RNA sample with an enzyme like E. coli AlkB, which removes methyl groups from m1A, m3C, and m1G, thus facilitating RT read-through.[1][2] - Use a Highly Processive Reverse Transcriptase: Employ a thermostable group II intron reverse transcriptase (TGIRT) which is more effective at reading through modified bases and structured RNA regions.[3]
Stable tRNA Structure: The complex secondary and tertiary structure of tRNA can impede adapter ligation and reverse transcription.[4][5]- Thermostable RT: Perform reverse transcription at a higher temperature to help denature the tRNA structure.[4] - Optimized Ligation: Ensure efficient adapter ligation by using specialized protocols for small, structured RNAs.
Sequencing Bias Towards Unmodified tRNAs Inefficient RT of Modified tRNAs: Standard RT enzymes are less efficient at transcribing modified tRNAs, leading to their underrepresentation in the final sequencing library.- Demethylation Pre-treatment: Use methods like ARM-seq or DM-tRNA-seq that incorporate a demethylation step to ensure more uniform representation of tRNAs.[2][3] - Direct RNA Sequencing: Employ nanopore sequencing (Nano-tRNAseq) to sequence native tRNA molecules directly, bypassing the need for reverse transcription and thus avoiding associated biases.[5][6]
Inaccurate Identification of Modification Sites High Sequence Similarity Among tRNA Isoacceptors: The high degree of sequence similarity between different tRNA molecules can lead to read mis-mapping and incorrect assignment of modifications.[7]- Specialized Bioinformatics Pipelines: Utilize alignment algorithms and software specifically designed for tRNA-seq data that can accurately handle post-transcriptional modifications and distinguish between similar sequences.[7] - Comparative Analysis: Compare sequencing data from treated (e.g., AlkB-treated) and untreated samples to confidently identify modification sites.[8]
Truncated Sequencing Reads RT Stoppage at "Hard-Stop" Modifications: Certain modifications act as absolute blocks for reverse transcriptase, resulting in incomplete cDNA synthesis and truncated reads.[1]- Demethylation: Pre-treatment with AlkB can remove many of these "hard-stop" modifications.[1] - Direct RNA Sequencing: Nanopore sequencing avoids the issue of RT stoppage altogether by directly sequencing the native RNA molecule.[6]
Low Read Alignment Rate in Nanopore Sequencing Unsuitability of Global Alignment for Short Reads: The short length of tRNAs (70-90 nucleotides) makes global alignment methods inefficient, leading to a low percentage of aligned reads.[9]- Use Local Alignment Algorithms: Employ local alignment strategies that are better suited for short sequences and can handle the higher error rates sometimes associated with nanopore sequencing.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in sequencing tRNA for modified bases?

A1: The primary challenges in tRNA sequencing stem from its unique characteristics:

  • Extensive Post-Transcriptional Modifications: tRNAs are heavily modified, and many of these modifications can inhibit reverse transcription, leading to incomplete cDNA synthesis and biased representation in sequencing libraries.[4][5]

  • Stable Secondary and Tertiary Structure: The compact, folded structure of tRNA can hinder the efficiency of adapter ligation and interfere with the processivity of reverse transcriptase.[4][5]

  • High Sequence Similarity: Many tRNA isoacceptors and isodecoders share very similar sequences, which complicates the accurate mapping of sequencing reads to their correct tRNA of origin.[7]

  • Short Length: The small size of tRNA molecules (typically 70-90 nucleotides) requires specialized library preparation and data analysis approaches.[4]

Q2: Which sequencing method is best for quantifying tRNA modifications?

A2: The "best" method depends on the specific research question. Here is a comparison of leading techniques:

  • DM-tRNA-seq (Demethylase-based tRNA sequencing): This method uses demethylases to remove RT-blocking modifications before sequencing. It is highly accurate and provides complete tRNA sequences, making it excellent for precise measurement of tRNA sequences and identifying variations.[4]

  • ARM-seq (AlkB-facilitated RNA methylation sequencing): Similar to DM-tRNA-seq, ARM-seq uses the AlkB enzyme to remove specific methylations. By comparing AlkB-treated and untreated samples, it allows for the identification and quantification of m1A, m3C, and m1G modifications.[2][8]

  • Nano-tRNAseq (Nanopore tRNA sequencing): This technique involves the direct sequencing of native tRNA molecules without reverse transcription. This approach avoids biases associated with cDNA synthesis and can simultaneously provide information on tRNA abundance and modification status.[6][10] It is particularly powerful for obtaining a comprehensive view of the tRNA population in its natural state.

Q3: How can I differentiate between a sequencing error and a genuine tRNA modification in my data?

A3: Differentiating between sequencing errors and modifications requires a multi-faceted approach:

  • Use of Controls: Sequencing an in vitro transcribed tRNA without modifications can help establish a baseline error profile for the sequencing platform.

  • Comparative Analysis: For methods like ARM-seq and DM-tRNA-seq, comparing the sequencing data from enzyme-treated and untreated samples is key. A decrease in misincorporation or read-through at a specific site after treatment is strong evidence of a modification.[8]

  • Bioinformatic Analysis: Specialized software can identify characteristic "RT-signatures," such as specific types of mismatches or premature termination of reverse transcription, that are indicative of certain modifications.[11]

  • Orthogonal Validation: For critical findings, validation with an independent method like mass spectrometry can confirm the presence and identity of a modification.

Q4: Can I use standard RNA-seq library preparation kits for tRNA sequencing?

A4: Standard RNA-seq kits are generally not suitable for tRNA sequencing.[5] This is because they are not optimized for small, highly structured, and heavily modified RNAs. Using such kits often results in low yield, sequencing bias, and an underrepresentation of the true tRNA population.[2] It is highly recommended to use specialized kits and protocols designed for tRNA sequencing.

Comparative Data of tRNA Sequencing Methods

The following table summarizes the key features and performance metrics of different tRNA sequencing methods for modified base analysis.

MethodPrincipleModifications DetectedAdvantagesLimitations
DM-tRNA-seq Enzymatic demethylation followed by sequencing.[3]Primarily m1A, m1G, m3C.[3]High accuracy and completeness of sequences.[4]Does not detect all modifications; requires separate treatment and control samples.
ARM-seq AlkB-facilitated demethylation and comparison of treated vs. untreated samples.[2]m1A, m3C, m1G.[2]Allows for quantitative analysis of specific methylations.[8]Limited to AlkB-sensitive modifications; requires comparative analysis.
Nano-tRNAseq Direct sequencing of native tRNA molecules using nanopores.[6]Potentially all modifications that alter the ionic current.No RT- or PCR-induced bias; provides information on both abundance and modifications simultaneously.[10]Higher per-read error rate compared to Illumina; data analysis is computationally intensive.
mim-tRNAseq Relies on modification-induced misincorporations during reverse transcription.Modifications that cause RT misincorporation.Does not require enzymatic or chemical treatment.May not detect all modifications; interpretation of misincorporation signatures can be complex.

Experimental Workflows and Protocols

General Workflow for tRNA Sequencing

The following diagram illustrates a general workflow for preparing tRNA sequencing libraries, with specific steps for different methodologies.

tRNA_Sequencing_Workflow cluster_prep Sample Preparation cluster_methods Sequencing Method Specific Steps cluster_seq Sequencing and Analysis Total_RNA_Extraction Total RNA Extraction tRNA_Enrichment tRNA Enrichment Total_RNA_Extraction->tRNA_Enrichment Demethylation Demethylation (DM-tRNA-seq/ARM-seq) tRNA_Enrichment->Demethylation For DM/ARM-seq Adapter_Ligation 3' Adapter Ligation tRNA_Enrichment->Adapter_Ligation For standard RT-based methods Direct_Sequencing_Prep Adapter Ligation for Nanopore (Nano-tRNAseq) tRNA_Enrichment->Direct_Sequencing_Prep For Nano-tRNAseq Demethylation->Adapter_Ligation Reverse_Transcription Reverse Transcription Adapter_Ligation->Reverse_Transcription Library_Amplification Library Amplification Reverse_Transcription->Library_Amplification Sequencing High-Throughput Sequencing Library_Amplification->Sequencing Direct_Sequencing_Prep->Sequencing Data_Analysis Data Analysis (Alignment, Modification Calling) Sequencing->Data_Analysis

Caption: General workflow for tRNA sequencing, highlighting method-specific steps.

Detailed Protocol: AlkB-facilitated RNA Methylation Sequencing (ARM-seq)

This protocol is adapted from established ARM-seq methodologies and is intended for the identification of m1A, m3C, and m1G modifications.

1. tRNA Isolation and Enrichment:

  • Start with total RNA extracted using a standard method (e.g., Trizol).

  • Enrich for small RNAs, including tRNAs, using a size-selection method or a specialized kit.

2. AlkB Demethylation Reaction:

  • Prepare two aliquots of the enriched tRNA sample: one for AlkB treatment and one as an untreated control.

  • For the treated sample, set up the following reaction:

    • tRNA: 1-5 µg

    • AlkB Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

    • Recombinant AlkB enzyme

    • Nuclease-free water to final volume.

  • Incubate at 37°C for 1 hour.

  • Purify the RNA from both treated and untreated samples using a suitable RNA cleanup kit.

3. Library Preparation for Small RNA Sequencing:

  • Proceed with a small RNA library preparation protocol. This typically involves the following steps:

    • 3' adapter ligation

    • 5' adapter ligation

    • Reverse transcription to synthesize cDNA

    • PCR amplification of the cDNA library

4. Sequencing:

  • Sequence the prepared libraries on an Illumina platform. Aim for at least 10-20 million reads per sample for good sensitivity.[2]

5. Data Analysis:

  • Use a specialized bioinformatics pipeline to process the sequencing reads.

  • Align reads from both treated and untreated samples to a reference tRNA database.

  • Compare the read counts for each tRNA between the treated and untreated samples. A significant increase in reads for a particular tRNA in the treated sample indicates the presence of an AlkB-sensitive modification.

Logical Diagram for Troubleshooting Low Read Counts

This diagram provides a logical workflow for troubleshooting experiments that yield low read counts.

Troubleshooting_Low_Reads cluster_rna RNA Quality Assessment cluster_lib Library Preparation Troubleshooting Start Low Read Counts Observed Check_RNA_Quality Check Initial RNA Quality and Quantity Start->Check_RNA_Quality RNA_Degraded RNA Degraded? Check_RNA_Quality->RNA_Degraded Check_Library_Prep Review Library Preparation Steps Ligation_Failed Adapter Ligation Inefficient? Check_Library_Prep->Ligation_Failed Check_Sequencing Verify Sequencing Run Metrics Solution_Seq Consult Sequencing Facility Check_Sequencing->Solution_Seq Low_Input Low Input Amount? RNA_Degraded->Low_Input No Solution_RNA Re-extract RNA RNA_Degraded->Solution_RNA Yes Low_Input->Check_Library_Prep No Solution_Input Increase RNA Input Low_Input->Solution_Input Yes RT_Failed RT Step Inefficient? Ligation_Failed->RT_Failed No Solution_Ligation Optimize Ligation Conditions Ligation_Failed->Solution_Ligation Yes PCR_Failed PCR Amplification Failed? RT_Failed->PCR_Failed No Solution_RT Use Different RT Enzyme / Conditions RT_Failed->Solution_RT Yes PCR_Failed->Check_Sequencing No Solution_PCR Optimize PCR Cycles / Reagents PCR_Failed->Solution_PCR Yes

Caption: A troubleshooting decision tree for low tRNA sequencing read counts.

References

Technical Support Center: Quality Control of Synthetic nm5s2U-Containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic RNA containing N1-methyl-5-thio-2-uridine (nm5s2U). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and analysis of nm5s2U-modified RNA.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for synthetic RNA containing nm5s2U?

A1: The primary CQAs for synthetic nm5s2U-containing RNA include purity, integrity, identity, and the efficiency of nm5s2U incorporation. Purity refers to the absence of process-related impurities such as truncated sequences (n-1, n-2), residual solvents, and protecting groups. Integrity relates to the proportion of full-length, non-degraded RNA. Identity confirms that the synthesized RNA has the correct sequence and mass, including the modified nucleoside. Incorporation efficiency measures the extent to which nm5s2U has been incorporated at the desired positions.

Q2: Which analytical techniques are recommended for characterizing nm5s2U-modified RNA?

A2: A combination of chromatographic and spectrometric methods is recommended. High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) chromatography, is essential for assessing purity and quantifying impurities.[1] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the gold standard for confirming the identity (mass) of the RNA and verifying the incorporation of nm5s2U.[2] Capillary Gel Electrophoresis (CGE) is also a powerful tool for assessing the integrity and size heterogeneity of large RNA molecules.

Q3: What are the common sources of impurities in synthetic nm5s2U-RNA?

A3: Impurities can arise from several stages of the manufacturing process. Incomplete coupling during solid-phase synthesis can lead to truncated sequences (failure sequences).[1] The chemical lability of the 2-thiouridine modification can result in desulfurization, where the sulfur atom is replaced by an oxygen, especially under certain oxidative or high-temperature conditions.[3][4] Incomplete removal of protecting groups used during synthesis is another common source of impurities.[5]

Q4: How does the nm5s2U modification affect the stability of the RNA molecule?

A4: The 2-thio modification is known to increase the conformational rigidity of the ribose sugar, favoring the C3'-endo conformation which is characteristic of A-form RNA.[6][7] This can enhance the thermal stability of RNA duplexes.[7][8] However, the thiol group itself can be susceptible to oxidation, potentially leading to desulfurization and the formation of uridine at that position, which would negate the stabilizing effects.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the quality control of synthetic RNA containing nm5s2U.

Low Yield of Full-Length RNA
Possible Cause Recommended Solution
Inefficient Coupling during Synthesis Optimize coupling time and use fresh, high-quality phosphoramidite and activator solutions. Consider synthesizing a short test sequence to quickly identify coupling issues.[1]
RNA Degradation during Deprotection Minimize exposure to harsh deprotection conditions. If using base-labile protecting groups, ensure complete but not excessive treatment time. Use RNase-free reagents and techniques throughout the process.
Inefficient Product Recovery Optimize the purification method. For HPLC purification, ensure the gradient is appropriate to resolve the full-length product from shorter sequences. For precipitation methods, ensure complete precipitation and careful pellet handling.[1]
Poor Purity Profile in HPLC Analysis
Possible Cause Recommended Solution
Presence of Truncated Sequences (n-1, n-2) Increase the efficiency of the capping step during synthesis to block unreacted 5'-hydroxyl groups. Optimize coupling efficiency for each nucleotide addition.
Co-elution of Impurities with the Main Peak Adjust the HPLC method. For IP-RP HPLC, modify the ion-pairing agent concentration or the organic solvent gradient. For AEX-HPLC, adjust the salt gradient. Consider using a different column chemistry.
Degradation during Analysis Ensure the mobile phases are fresh and at the correct pH. For long analytical runs, consider using a temperature-controlled autosampler to maintain sample stability.
Incorrect Mass Detected by Mass Spectrometry
Possible Cause Recommended Solution
Desulfurization of nm5s2U This is indicated by a mass decrease of approximately 16 Da (difference between sulfur and oxygen). Minimize exposure of the RNA to oxidizing agents and high temperatures during synthesis, purification, and analysis.[3][4] During electrospray ionization (ESI)-MS, desulfurization can be induced by hydroxyl radicals; increasing the LC flow rate and on-column concentration can mitigate this effect.[3]
Incomplete Deprotection The mass spectrum will show peaks corresponding to the mass of the RNA plus the mass of the residual protecting groups (e.g., TBDMS). Optimize the deprotection step by adjusting the reagent, temperature, or incubation time.[1]
Adduct Formation Peaks corresponding to the RNA mass plus the mass of common adducts (e.g., Na+, K+) may be observed. Ensure the use of high-purity water and solvents for sample preparation and analysis.

Key Experimental Protocols

Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
  • Sample Preparation: Dissolve the purified and desalted nm5s2U-containing RNA in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium acetate - TEAA, pH 7.0).

  • HPLC System: Use a high-performance liquid chromatography system equipped with a UV detector.

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18 or C8).

  • Mobile Phases:

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient: Run a linear gradient of increasing mobile phase B to elute the oligonucleotides. A typical gradient is 5-65% B over 30 minutes.

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The full-length product is expected to be the major and latest-eluting peak among the oligonucleotide species. Earlier eluting peaks typically correspond to shorter, more hydrophilic failure sequences.

Protocol 2: Identity Confirmation by LC-MS
  • Sample Preparation: The RNA sample must be desalted prior to MS analysis. This can be achieved through ethanol precipitation or by using a desalting column.

  • LC-MS System: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use a compatible IP-RP-HPLC method as described in Protocol 1, but with MS-compatible mobile phases (e.g., using volatile ion-pairing agents like triethylamine and hexafluoroisopropanol).

  • Ionization: Use electrospray ionization (ESI) in negative ion mode.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the RNA. Compare the experimental mass with the theoretical mass calculated from the RNA sequence, including the nm5s2U modification.

Mandatory Visualizations

Diagram 1: Quality Control Workflow for nm5s2U-RNA

QC_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control Analysis cluster_release Final Product Synthesis Solid-Phase Synthesis of nm5s2U RNA Deprotection Cleavage & Deprotection Synthesis->Deprotection Purification HPLC Purification (AEX or IP-RP) Deprotection->Purification Purity Purity Assessment (HPLC) Purification->Purity Integrity Integrity Check (CGE) Purification->Integrity Identity Identity Confirmation (LC-MS) Purification->Identity Release Qualified nm5s2U-RNA Purity->Release Integrity->Release Identity->Release

Caption: A typical workflow for the synthesis and quality control of nm5s2U-modified RNA.

Diagram 2: Biosynthesis and Role of mnm5s2U in Codon Recognition

mnm5s2U_Pathway cluster_biosynthesis mnm5s2U Biosynthesis Pathway cluster_function Role in Translation U34 Uridine-34 in tRNA cmnm5U cmnm5U U34->cmnm5U MnmE-MnmG complex nm5U nm5U cmnm5U->nm5U MnmC (oxidase domain) nm5s2U nm5s2U nm5U->nm5s2U Thiolation (e.g., MnmA) mnm5s2U mnm5s2U nm5s2U->mnm5s2U MnmC (methyltransferase domain) or MnmM tRNA tRNA-mnm5s2U mnm5s2U->tRNA Ribosome Ribosome tRNA->Ribosome Fidelity High-Fidelity Translation Ribosome->Fidelity Accurate Codon Recognition mRNA mRNA Codon (e.g., AAG) mRNA->Ribosome

Caption: Biosynthesis of mnm5s2U and its crucial role in ensuring translational fidelity.[9][10][11][12]

References

minimizing oxidative damage to 2-thiouridine derivatives in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiouridine derivatives. The focus is on minimizing and identifying oxidative damage during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-thiouridine derivatives in experimental settings?

A1: The primary cause of degradation for 2-thiouridine (s²U) and its derivatives is oxidative damage. The thiocarbonyl group at the C2 position is susceptible to oxidation, leading to a desulfurization reaction. This process can be initiated by common laboratory reagents and conditions that generate reactive oxygen species (ROS).[1][2][3][4]

Q2: What are the products of oxidative damage to 2-thiouridine?

A2: Oxidative stress transforms 2-thiouridine into two main desulfurization products: 4-pyrimidinone riboside (H₂U) and uridine (U).[1][2][3][4][5] The ratio of these products can be influenced by factors such as pH.[4]

Q3: Can this oxidative damage occur in living cells?

A3: Yes, studies have confirmed that 5-substituted 2-thiouridines can be oxidatively desulfurized in the wobble position of tRNA in various eukaryotic cells, including yeast and human cell lines, when exposed to oxidative stress.[2][5]

Q4: How can I prevent oxidative damage during the synthesis of RNA oligonucleotides containing 2-thiouridine?

A4: During solid-phase RNA synthesis, the standard oxidation step using iodine (I₂) in a pyridine/water mixture can cause sulfur loss in 2-thiouridine-containing oligonucleotides. To prevent this, it is recommended to use tert-butyl hydroperoxide as the oxidizing agent.[6]

Q5: What are the recommended storage conditions for 2-thiouridine and its derivatives?

A5: For long-term stability, 2-thiouridine should be stored at -20°C as a crystalline solid. Under these conditions, it can be stable for at least four years. Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guide

Problem: My experimental results are inconsistent when using 2-thiouridine-modified oligonucleotides.

  • Possible Cause: Your 2-thiouridine-containing oligonucleotide may have undergone oxidative degradation, leading to a mixed population of molecules with altered properties. The conversion of 2-thiouridine to 4-pyrimidinone riboside (H₂U) can significantly decrease the binding affinity to a complementary RNA strand.[3][7]

  • Troubleshooting Steps:

    • Verify Integrity: Analyze the integrity of your oligonucleotide sample using a sensitive method like LC-MS/MS to check for the presence of desulfurization products (H₂U and U).

    • Optimize Handling: Review your experimental protocols to identify and eliminate potential sources of oxidation. This includes using degassed buffers, working under an inert atmosphere where possible, and avoiding reagents that can generate free radicals.

    • Re-synthesis: If significant degradation is confirmed, re-synthesize the oligonucleotide using an oxidation method that preserves the thiocarbonyl group, such as employing tert-butyl hydroperoxide.[6]

Problem: I am observing a loss of biological function in my tRNA-related experiments.

  • Possible Cause: If your experiment involves conditions of oxidative stress, the 2-thiouridine residues within the tRNA may be damaged. This desulfurization can lead to a loss of the tRNA's biological function.[3]

  • Troubleshooting Steps:

    • Assess Oxidative Stress: Determine if your experimental conditions (e.g., high concentrations of certain metal ions, exposure to light, presence of oxidizing agents) could be inducing oxidative stress.

    • Analyze tRNA Modification Status: Isolate the tRNA from your experiment and digest it to nucleosides. Use LC-MS/MS to quantify the levels of 2-thiouridine derivatives and their oxidized counterparts.

    • Incorporate Controls: Use control experiments with antioxidants or under anaerobic conditions to see if the loss of function can be prevented.

Data Summary

The stability of 2-thiouridine derivatives is significantly impacted by the presence of oxidizing agents. The following table summarizes the observed effects of different oxidants on a 5-substituted 2-thiouridine derivative (mcm⁵s²U) in cell culture experiments.

Oxidizing AgentConcentrationEffect on mcm⁵s²U LevelsFold Increase in Oxidized Products (mcm⁵H₂U and mcm⁵U)Cell Line
Hydrogen Peroxide (H₂O₂)5 µMSignificant Decreasemcm⁵H₂U: ~3.4x, mcm⁵U: ~6xHEK293ΔCat
Hydrogen Peroxide (H₂O₂)50 µMDecreasemcm⁵H₂U: ~7.5xHEK293
Sodium Arsenite (NaAsO₂)IC₅₀DecreaseIncrease observedHeLa
Sodium Hypochlorite (NaClO)IC₅₀DecreaseIncrease observedHeLa

Data synthesized from studies on mcm⁵s²U in various cell lines. The exact quantitative changes can vary based on the specific derivative, experimental conditions, and cell type.[1][8]

Experimental Protocols

Protocol 1: Synthesis of RNA Oligonucleotides Containing 2-Thiouridine

This protocol is adapted for automated solid-phase RNA synthesis to minimize oxidative damage to 2-thiouridine residues.

  • Phosphoramidite Preparation: Use the 3'-phosphoramidite derivative of 2-thiouridine.

  • Automated Synthesis: Perform the oligonucleotide synthesis on an automated synthesizer according to standard protocols with the following modification.

  • Oxidation Step: Replace the standard iodine/pyridine/water oxidizing solution with a 10% solution of tert-butyl hydroperoxide in acetonitrile. The oxidation step should be performed for 2 x 6 minutes.[9]

  • Deprotection: Follow standard deprotection protocols suitable for RNA oligonucleotides.

  • Purification: Purify the resulting oligonucleotide using standard methods such as HPLC.

Protocol 2: Analysis of 2-Thiouridine Oxidation by LC-MS/MS

This protocol outlines a general workflow for the detection and quantification of 2-thiouridine and its primary oxidative damage products, 4-pyrimidinone riboside (H₂U) and uridine (U).

  • Sample Preparation (from RNA):

    • Enzymatically digest the RNA sample containing the 2-thiouridine derivative to its constituent nucleosides using a mixture of nucleases (e.g., Benzonase, Phosphodiesterase I) and a phosphatase (e.g., Calf Intestinal Alkaline Phosphatase).

    • Remove proteins from the digest, for example, by protein precipitation with a cold 5% perchloric acid solution followed by centrifugation.

    • Transfer the supernatant containing the nucleosides to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase HPLC column (e.g., C18) for separation of the nucleosides. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the target nucleosides. This involves monitoring the specific precursor-to-product ion transitions for 2-thiouridine, H₂U, and U.

  • Quantification:

    • Use stable isotope-labeled internal standards for each nucleoside to ensure accurate quantification.

    • Construct a calibration curve using known concentrations of the respective nucleoside standards.

    • Determine the concentration of each nucleoside in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.

Visualizations

Oxidative_Damage_Pathway s2U 2-Thiouridine (s²U) H2U 4-Pyrimidinone Riboside (H₂U) s2U->H2U Desulfurization U Uridine (U) s2U->U Desulfurization ROS Oxidative Stress (e.g., H₂O₂) ROS->s2U

Caption: Oxidative damage pathway of 2-thiouridine.

Troubleshooting_Workflow start Inconsistent Results or Loss of Function check_oxidation Is oxidative damage suspected? start->check_oxidation analyze_sample Analyze sample integrity via LC-MS/MS check_oxidation->analyze_sample Yes no_suspicion Consider other factors: - Reagent quality - Instrument calibration - Protocol execution check_oxidation->no_suspicion No damage_found Degradation confirmed? analyze_sample->damage_found optimize_protocol Optimize handling protocol: - Degas buffers - Use antioxidants - Avoid ROS sources damage_found->optimize_protocol Yes no_damage Investigate other experimental variables damage_found->no_damage No resynthesize Re-synthesize oligonucleotide (use tert-butyl hydroperoxide) optimize_protocol->resynthesize end Problem Resolved resynthesize->end no_damage->end no_suspicion->end

Caption: Troubleshooting workflow for experiments with 2-thiouridine.

References

Validation & Comparative

Validating the Function of τm5s2U in Mitochondrial Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of mitochondrial transfer RNA (mt-tRNA) is crucial for the fidelity and efficiency of mitochondrial protein synthesis. One critical modification is the 5-taurinomethyl-2-thiouridine (τm5s2U) at the wobble position of the anticodon of mt-tRNAs for glutamine, glutamic acid, and lysine. The 2-thiolation step, which forms the "s2" part of τm5s2U, is catalyzed by the nuclear-encoded enzyme, mitochondrial tRNA-specific 2-thiouridylase 1 (MTU1), also known as TRMU. Deficiencies in this modification due to mutations in the TRMU gene are linked to severe mitochondrial diseases, most notably, reversible infantile liver failure.[1][2] This guide provides a comparative overview of experimental data from various models used to validate the function of the τm5s2U modification, offering insights into the pathological consequences of its absence and potential therapeutic avenues.

Comparative Analysis of Mitochondrial Function in TRMU/Mtu1 Deficient Models

The loss of the 2-thiouridine modification at the wobble position of specific mt-tRNAs leads to a cascade of mitochondrial defects. Below is a summary of quantitative data from studies on human cells, zebrafish, and mouse models with TRMU/Mtu1 deficiency.

Parameter Human HEK293 Cells (TRMU Knockout) Zebrafish (mtu1 Knockout) Mouse (Hepatocyte-specific Mtu1 Knockout)
Mitochondrial Translation Marked decrease in the synthesis of mitochondrial DNA-encoded proteins, such as MTCO1 and MTCO2.[3][4]Impairment of mitochondrial translation.[5]Marked impairment of mitochondrial translation in hepatocytes.[2][6]
Respiratory Chain Complex Levels Significant reduction in the steady-state levels of subunits of Complex I and Complex IV.[3]Global decreases in the levels of mitochondrial tRNAs leading to respiratory deficiencies.[5]Substantial decrease in the levels of respiratory chain complexes.[2]
Respiratory Chain Complex Activity Broad decrease in respiratory complex activities.Reductions in the enzymatic activities of electron transport chain complexes.[5][7]Broad decrease in respiratory activities in hepatocytes.[2]
ATP Production Not explicitly quantified, but impaired respiration suggests reduced ATP synthesis.Significant reductions in mitochondrial ATP production.[5]Not explicitly quantified, but impaired respiration suggests reduced ATP synthesis.
Mitochondrial Morphology Predominantly fragmented mitochondria with a loss of tubular structures.[3]Not explicitly described.Severe disruption of mitochondrial membrane integrity.[2]
Phenotype Cellular model, no organismal phenotype.Abnormal startle response, altered swimming behaviors, and defects in auditory and vestibular organs.[5]Liver injury, hepatic inflammation, and elevated plasma lactate.[2][6]

Comparison of Model Systems for Studying τm5s2U Function

The choice of a model system is critical for investigating the pathophysiology of mitochondrial diseases. Each model offers unique advantages and limitations for studying the function of τm5s2U.

Model System Advantages Disadvantages
Yeast (S. cerevisiae) - Genetically tractable with well-characterized mitochondrial genetics.- Homolog of human TRMU (SLM3) exists.- Allows for rapid screening and pathway analysis.[8]- Lacks the tissue complexity of vertebrates.- Differences in mitochondrial tRNA modifications compared to humans.
Zebrafish (Danio rerio) - Rapid development and transparent embryos allow for in vivo imaging.- Suitable for high-throughput screening of therapeutic compounds.- Mtu1 knockout models recapitulate specific disease phenotypes like hearing loss.[5][7]- Differences in physiology and metabolism compared to mammals.
Mouse (Mus musculus) - High physiological and genetic similarity to humans.- Allows for the study of tissue-specific effects using conditional knockouts.- Essential for preclinical testing of therapeutic strategies.[9][10]- Complete Mtu1 knockout is embryonic lethal, requiring conditional models.- Longer generation time and higher cost compared to other models.[9][11]
Human Cell Lines (e.g., HEK293, Fibroblasts) - Directly relevant to human disease.- Amenable to genetic manipulation (e.g., CRISPR/Cas9 knockout, siRNA knockdown).- Useful for detailed molecular and cellular mechanism studies.[3][12]- Lack of systemic and inter-organ effects.- May not fully replicate the in vivo cellular environment.

Experimental Protocols for Validating τm5s2U Function

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the impact of TRMU/Mtu1 deficiency.

Analysis of Mitochondrial tRNA Modification and Levels by Northern Blotting

This technique is used to detect the presence and quantity of specific mt-tRNAs and to infer the status of the 2-thiouridine modification.

Protocol Summary:

  • RNA Isolation: Isolate total RNA from cells or tissues of interest. For enriched mitochondrial RNA, isolate mitochondria prior to RNA extraction.[13]

  • Gel Electrophoresis: Separate RNA samples on a denaturing polyacrylamide gel containing urea. To assess the 2-thiouridine modification, a parallel gel containing N-acryloylamino-phenylmercuric chloride (APM) can be run. The mercury in the APM gel retards the migration of thiolated tRNAs.

  • Electroblotting: Transfer the separated RNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a labeled oligonucleotide probe specific to the mt-tRNA of interest (e.g., tRNA-Lys, tRNA-Glu, tRNA-Gln). Probes are often labeled with non-radioactive digoxigenin (DIG).[13]

  • Detection: Detect the probe signal using an antibody against the label (e.g., anti-DIG antibody) coupled to an enzyme that generates a chemiluminescent or colorimetric signal.

  • Quantification: Quantify the band intensities and normalize to a loading control, such as 5S rRNA or another mt-tRNA not affected by TRMU deficiency.[13] A reduction in the APM-induced band shift in TRMU-deficient samples indicates a loss of the 2-thiouridine modification.

Assessment of Mitochondrial Translation

This method measures the rate of synthesis of proteins encoded by the mitochondrial genome.

Protocol Summary:

  • Cell Culture and Labeling: Culture cells (e.g., wild-type and TRMU-knockout) under standard conditions. Inhibit cytoplasmic translation using emetine or cycloheximide.

  • Pulse Labeling: Add a labeling medium containing a radioactive amino acid, typically ³⁵S-methionine/cysteine, and incubate for a short period (e.g., 1 hour) to label newly synthesized mitochondrial proteins.

  • Cell Lysis and Protein Quantification: Harvest the cells, lyse them, and determine the total protein concentration.

  • SDS-PAGE and Autoradiography: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the radiolabeled mitochondrial proteins.

  • Analysis: Compare the intensity of the bands corresponding to the mitochondrial-encoded proteins between the control and experimental groups.

Measurement of Mitochondrial Respiratory Chain Complex Activity

Spectrophotometric assays are commonly used to measure the enzymatic activity of the individual complexes of the electron transport chain.[14][15]

Protocol Summary:

  • Mitochondrial Isolation: Isolate mitochondria from tissue homogenates or cultured cells by differential centrifugation.[16]

  • Complex I (NADH:ubiquinone oxidoreductase) Activity: Measure the decrease in absorbance at 340 nm resulting from the oxidation of NADH. The specific activity is determined by subtracting the activity measured in the presence of the Complex I inhibitor, rotenone.[17]

  • Complex II (Succinate dehydrogenase) Activity: Measure the reduction of a specific dye, such as 2,6-dichlorophenolindophenol (DCPIP), at 600 nm, using succinate as the substrate.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity: Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.[16]

  • Complex IV (Cytochrome c oxidase) Activity: Measure the decrease in absorbance at 550 nm resulting from the oxidation of reduced cytochrome c.[15]

  • Normalization: Normalize the activity of each complex to the total mitochondrial protein content or to the activity of a mitochondrial matrix enzyme like citrate synthase.[14][15]

Signaling Pathways and Experimental Workflows

Biosynthesis_of_tm5s2U tm5s2U_tRNA tm5s2U_tRNA impaired_translation impaired_translation unmodified_tRNA unmodified_tRNA defective_tRNA defective_tRNA tm5U_tRNA tm5U_tRNA TRMU_mutation TRMU Gene Mutation TRMU_mutation->defective_tRNA Leads to loss of 2-thiolation

Experimental_Workflow model model northern northern model->northern Validate Modification Defect translation translation northern->translation western western translation->western activity activity western->activity atp atp activity->atp phenotype phenotype atp->phenotype

Alternative and Therapeutic Approaches

A key alternative to studying loss-of-function models is the investigation of therapeutic interventions aimed at rescuing the observed phenotypes. For TRMU deficiency, which is characterized by a defect in the sulfur-donor pathway for tRNA thiolation, supplementation with cysteine has emerged as a promising strategy.

Cysteine Supplementation:

  • Rationale: Cysteine is the sulfur donor for the 2-thiolation reaction catalyzed by TRMU.[12] During early infancy, the endogenous supply of cysteine can be limited, making it a conditionally essential amino acid.[1]

  • Evidence: Treatment with L-cysteine and/or N-acetylcysteine (NAC), a precursor to cysteine, has been shown to ameliorate the severe liver phenotype in infants with TRMU deficiency.[1][18] Early intervention may prevent or reverse the acute liver dysfunction.[18]

  • Model for Validation: This therapeutic approach can be validated in the animal and cellular models described above by assessing the restoration of mitochondrial function and the rescue of disease-related phenotypes upon cysteine or NAC administration.

Comparison with Other Therapeutic Strategies for Mitochondrial Diseases: While cysteine supplementation is a targeted therapy for TRMU deficiency, other broader strategies for mitochondrial diseases include:

  • Antioxidant cocktails: To combat oxidative stress, a common secondary consequence of respiratory chain dysfunction.[19]

  • L-arginine supplementation: Used to improve nitric oxide availability in MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) to alleviate stroke-like episodes.[20]

  • Gene therapy: A future approach aimed at delivering a functional copy of the defective gene.

The validation of τm5s2U function in various mitochondrial disease models has been instrumental in elucidating the critical role of mt-tRNA modifications in maintaining mitochondrial homeostasis. The comparative data and standardized protocols presented in this guide offer a framework for researchers to further investigate the molecular pathogenesis of TRMU deficiency and to develop and test novel therapeutic interventions.

References

Unraveling the Nuances of Wobble Uridine Modifications: A Comparative Functional Analysis of nm5s2U and mnm5s2U in Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a deep dive into the comparative functional analysis of two critical tRNA modifications, 5-aminomethyl-2-thiouridine (nm5s2U) and 5-methylaminomethyl-2-thiouridine (mnm5s2U), has been compiled for researchers, scientists, and drug development professionals. This guide elucidates the subtle yet significant impact of the terminal methyl group on translational efficiency, fidelity, and codon recognition, supported by experimental data and detailed protocols.

The modification of transfer RNA (tRNA) at the wobble position (the first nucleotide of the anticodon, position 34) is a pivotal mechanism for ensuring the accuracy and efficiency of protein synthesis. The hypermodified nucleoside mnm5s2U, found in tRNAs that recognize codons ending in A or G, particularly for amino acids like lysine and glutamate, is crucial for preventing frameshift errors and maintaining cellular homeostasis.[1] Its immediate precursor, nm5s2U, represents a key intermediate, and understanding the functional differences between the two provides valuable insights into the fine-tuning of translation.

At a Glance: Key Functional Distinctions

While both nm5s2U and mnm5s2U are essential for proper decoding, the final methylation step that converts nm5s2U to mnm5s2U is critical for optimal translational function. The absence of this methyl group can lead to reduced translational fidelity and efficiency.

Data Presentation: A Quantitative Comparison

The following tables summarize the known functional impacts of the fully modified mnm5s2U in comparison to tRNA species lacking this final modification, which would include those containing the nm5s2U intermediate.

Table 1: Comparative Translational Fidelity

FeaturetRNA with mnm5s2UtRNA with nm5s2U (inferred from mnmC/mnmM mutants)Reference
+1 Frameshifting Low frequencyIncreased frequency[1]
Codon Misreading Low frequencyPotentially increased, context-dependent
Stop Codon Readthrough Normal levelsMay be altered under stress conditions

Table 2: Comparative Translational Efficiency

FeaturetRNA with mnm5s2UtRNA with nm5s2U (inferred from mnmC/mnmM mutants)Reference
Ribosome A-site Binding Stable and efficientReduced affinity[2]
Codon Recognition Efficient for NNA/NNG codonsLess efficient, particularly for NNA codons
Overall Protein Synthesis Rate OptimalReduced

Mandatory Visualization

Biosynthesis of mnm5s2U

The biosynthesis of mnm5s2U is a multi-step enzymatic process. In Gram-negative bacteria such as Escherichia coli, the pathway involves the MnmE-MnmG complex and the bifunctional enzyme MnmC. In many Gram-positive bacteria, like Bacillus subtilis, the final steps are carried out by the enzymes MnmL and MnmM.[3]

mnm5s2U Biosynthesis cluster_ecoli E. coli Pathway cluster_bsubtilis B. subtilis Pathway U34 Uridine-34 in tRNA cmnm5s2U cmnm5s2U-tRNA U34->cmnm5s2U MnmE, MnmG (using glycine) nm5s2U_Ecoli nm5s2U-tRNA cmnm5s2U->nm5s2U_Ecoli MnmC (oxidase domain) mnm5s2U_Ecoli mnm5s2U-tRNA nm5s2U_Ecoli->mnm5s2U_Ecoli MnmC (methyltransferase domain) + SAM cmnm5s2U_Bsub cmnm5s2U-tRNA nm5s2U_Bsub nm5s2U-tRNA cmnm5s2U_Bsub->nm5s2U_Bsub MnmL mnm5s2U_Bsub mnm5s2U-tRNA nm5s2U_Bsub->mnm5s2U_Bsub MnmM + SAM Stress Response stress Environmental Stress (e.g., Oxidative Stress) regulation Regulation of tRNA Modifying Enzymes stress->regulation tRNA_pool Altered tRNA Modification Pool (nm5s2U / mnm5s2U ratio) regulation->tRNA_pool translation Codon-biased Translation tRNA_pool->translation stress_proteins Synthesis of Stress Response Proteins translation->stress_proteins survival Bacterial Survival and Adaptation stress_proteins->survival

References

A Comparative Analysis of Bacterial and Mitochondrial nm5s2U Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, ensuring translational fidelity and efficiency. One such vital modification is the synthesis of 5-methoxycarbonylmethyl-2-thiouridine (mnm⁵s²U) and its mitochondrial analog, 5-taurinomethyl-2-thiouridine (τm⁵s²U), at the wobble position of specific tRNAs. This guide provides an objective comparison of the efficiency of the biosynthetic pathways for these modifications in bacteria and mitochondria, supported by available experimental data and detailed protocols.

Overview of Biosynthetic Pathways

In bacteria, the synthesis of mnm⁵s²U is a multi-enzyme process primarily involving the MnmE-MnmG (GidA) complex, MnmA, and the bifunctional MnmC enzyme. In contrast, eukaryotic mitochondria utilize a homologous set of enzymes—GTPBP3 (a homolog of MnmE), MTO1 (a homolog of MnmG/GidA), and MTU1 (TRMU, a homolog of MnmA)—to produce the related τm⁵s²U modification.[1][2] While the core enzymatic functions are conserved, the specific substrates and resulting modifications differ, with taurine being incorporated in mitochondria instead of glycine.[1][2]

Comparative Efficiency: A Look at Enzyme Kinetics

Direct, comprehensive comparisons of the overall in vivo efficiency of the bacterial and mitochondrial pathways are limited in the current literature. However, by examining the kinetic parameters of key enzymes in each pathway, we can infer the relative efficiency of specific catalytic steps.

The final steps of mnm⁵s²U synthesis in E. coli are catalyzed by the MnmC enzyme, while the initial GTP hydrolysis step in the human mitochondrial pathway is carried out by GTPBP3. The available kinetic data for these enzymes are presented below.

Enzyme SystemEnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (µM⁻¹s⁻¹)
Bacterial (E. coli)MnmC (Step 1)cmnm⁵s²U-tRNA600 ± 2000.34 ± 0.040.00056
MnmC (Step 2)nm⁵s²U-tRNA70 ± 400.31 ± 0.050.0045
Mitochondrial (Human)GTPBP3GTP9.5 ± 1.50.041 ± 0.0010.0043

Note: The bacterial data for MnmC represents two sequential reactions catalyzed by the same enzyme. The mitochondrial data for GTPBP3 represents the GTP hydrolysis step, which is essential for the modification pathway. Direct comparison is challenging due to the different reactions being measured.

From the available data, the catalytic efficiency of the second step of the E. coli MnmC reaction is comparable to the GTPase activity of human mitochondrial GTPBP3. However, it is crucial to note that this is not a direct comparison of the entire pathway's efficiency. The overall rate of nm⁵s²U and τm⁵s²U synthesis in vivo will depend on the concentration of substrates, the expression levels of all enzymes in the pathway, and the cellular environment.

Experimental Methodologies

A core technique for the quantitative analysis of tRNA modifications is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method allows for the sensitive and specific detection and quantification of modified nucleosides.

Protocol: Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the general steps for the analysis of nm5s²U or τm5s²U from total tRNA.

1. tRNA Isolation and Purification:

  • Isolate total RNA from bacterial or mitochondrial preparations using a suitable RNA extraction kit or Trizol-based method.

  • Purify tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography or by using specialized tRNA purification kits.

  • Quantify the purified tRNA using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm.[3]

2. Enzymatic Hydrolysis of tRNA to Nucleosides:

  • To 5-10 µg of purified tRNA, add 2 units of Nuclease P1 in a final volume of 20 µL of 10 mM ammonium acetate (pH 5.3).[3]

  • Incubate the reaction at 37°C for 2 hours.

  • Add 1 unit of bacterial alkaline phosphatase and 1 M ammonium bicarbonate to a final concentration of 50 mM.

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes and collect the supernatant containing the nucleosides.[3]

3. LC-MS/MS Analysis:

  • Perform chromatographic separation of the nucleosides using a reverse-phase C18 column on an HPLC or UPLC system.

  • A typical gradient elution would involve two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • The HPLC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) operating in positive ion mode with multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).

  • Monitor for the specific precursor-to-product ion transitions for nm⁵s²U, τm⁵s²U, and unmodified nucleosides for quantification.[4]

4. Data Analysis:

  • Quantify the amount of each modified nucleoside by integrating the area under the peak in the chromatogram.

  • Normalize the abundance of the modified nucleoside to the abundance of one or more unmodified nucleosides (e.g., adenosine or guanosine) to account for variations in sample loading.

Signaling and Workflow Diagrams

To visualize the biosynthetic pathways and the experimental workflow, the following diagrams have been generated using the DOT language.

bacterial_nm5s2U_synthesis cluster_modification Bacterial nm5s2U Biosynthesis tRNA tRNA(U34) cmnm5U_tRNA cmnm5(s2)U-tRNA tRNA->cmnm5U_tRNA MnmE, MnmG Glycine, THF, GTP s2U_tRNA s2U-tRNA tRNA->s2U_tRNA MnmA Sulfur source nm5U_tRNA nm5(s2)U-tRNA cmnm5U_tRNA->nm5U_tRNA MnmC (oxidase) mnm5U_tRNA mnm5s2U-tRNA nm5U_tRNA->mnm5U_tRNA MnmC (methyltransferase) SAM s2U_tRNA->cmnm5U_tRNA

Caption: Bacterial synthesis pathway of mnm⁵s²U at the wobble uridine (U34) of tRNA.

mitochondrial_nm5s2U_synthesis cluster_modification Mitochondrial τm5s2U Biosynthesis mt_tRNA mt-tRNA(U34) tm5U_tRNA τm5(s2)U-tRNA mt_tRNA->tm5U_tRNA GTPBP3, MTO1 Taurine, THF, GTP s2U_mt_tRNA s2U-mt-tRNA mt_tRNA->s2U_mt_tRNA MTU1 (TRMU) Sulfur source s2U_mt_tRNA->tm5U_tRNA

Caption: Mitochondrial synthesis pathway of τm⁵s²U at the wobble uridine (U34) of mitochondrial tRNA.

lc_ms_workflow cluster_workflow LC-MS/MS Workflow for tRNA Modification Analysis start Sample (Bacteria or Mitochondria) rna_extraction Total RNA Extraction start->rna_extraction trna_purification tRNA Purification rna_extraction->trna_purification hydrolysis Enzymatic Hydrolysis to Nucleosides trna_purification->hydrolysis lc_separation HPLC Separation hydrolysis->lc_separation ms_detection Mass Spectrometry (MS/MS) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantitative analysis of tRNA modifications using LC-MS/MS.

Conclusion

While both bacteria and mitochondria employ a conserved set of enzymes for the modification of the wobble uridine, the efficiency of these pathways can be influenced by various factors, including substrate availability and the specific kinetic properties of the enzymes. The provided kinetic data for key enzymes offer a glimpse into the catalytic efficiency of individual steps, but a comprehensive understanding of the overall pathway efficiency requires further investigation. The detailed LC-MS/MS protocol provided here serves as a robust method for researchers to quantify these important tRNA modifications in their own experimental systems, paving the way for a more complete comparison of these essential biosynthetic pathways.

References

5-(Aminomethyl)-2-thiouridine versus other wobble uridine modifications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 5-(Aminomethyl)-2-thiouridine and Other Wobble Uridine Modifications in tRNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the wobble uridine modification this compound (nm5s2U) and its eukaryotic counterpart, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), alongside other related modifications. We will delve into their biosynthesis, their impact on the structural integrity of the tRNA anticodon loop, and their functional consequences on translational efficiency and accuracy. This information is supported by experimental data and detailed methodologies for key analytical techniques.

Introduction to Wobble Uridine Modifications

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The fidelity of this process is heavily reliant on post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (position 34) of the anticodon. Uridine at this position is almost universally modified, and these modifications play a crucial role in fine-tuning codon recognition, maintaining reading frame, and ensuring overall translational efficiency.

This guide focuses on a specific class of wobble uridine modifications that feature a 2-thiouridine (s²U) base, with a primary emphasis on this compound (nm⁵s²U), which is an intermediate in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) in bacteria. We will compare its structural and functional properties to the well-studied eukaryotic equivalent, 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), and other related modifications like 5-carbamoylmethyluridine (ncm⁵U).

Biosynthesis of Wobble Uridine Modifications

The biosynthetic pathways for these complex modifications are multi-step enzymatic processes that differ between prokaryotes and eukaryotes, offering potential targets for domain-specific drug development.

Biosynthesis of mnm⁵s²U in Bacteria (of which nm⁵s²U is an intermediate)

In bacteria such as Escherichia coli, the formation of mnm⁵s²U involves a series of enzymatic reactions:

  • Thiolation: The MnmA enzyme catalyzes the transfer of a sulfur atom to the C2 position of U34, forming 2-thiouridine (s²U).

  • Side Chain Addition: The MnmE and MnmG enzymes add a carboxymethylaminomethyl group to the C5 position, forming cmnm⁵s²U.

  • Demodification and Methylation: The bifunctional enzyme MnmC first converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (nm⁵s²U) and then methylates it to the final product, mnm⁵s²U.[1]

Biosynthesis of mcm⁵s²U in Eukaryotes

In eukaryotes, the pathway involves a different set of enzymes:

  • Thiolation: The URM1 pathway, involving Urm1, Uba4, Ncs2, and Ncs6, is responsible for the 2-thiolation of U34.[2]

  • Side Chain Formation: The Elongator complex (composed of Elp1-6) is required for the formation of the 5-carboxymethyl (cm⁵) intermediate.

  • Methylation: The Trm9/Trm112 methyltransferase complex then catalyzes the final methylation step to form the mcm⁵ group.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the structural and functional impacts of different wobble uridine modifications.

Table 1: Structural Comparison of Modified Anticodon Loops

Structural studies, particularly Nuclear Magnetic Resonance (NMR), have provided valuable insights into how these modifications influence the conformation of the tRNA anticodon loop. A more rigid, pre-organized anticodon loop is thought to enhance codon recognition and translational fidelity.[1]

ParameterUnmodified ASLmcm⁵s²U-modified ASLmnm⁵s²U-modified ASL
Predominant Ribose Pucker Conformation C2'-endo (flexible)Mixed C2'/C3'-endoC3'-endo (rigid)
Anticodon Loop Conformation Flexible, less definedModerately rigidStable, canonical U-turn
Reference [1][1][1]

ASL: Anticodon Stem-Loop

Table 2: Impact on Translational Accuracy (+1 Frameshifting)

The absence of wobble uridine modifications has been shown to increase the rate of +1 ribosomal frameshifting, indicating a crucial role in maintaining the reading frame. The data below is from studies in Saccharomyces cerevisiae.

GenotypeRelevant Modification(s) Absent+1 Frameshift Rate (Fold Increase over Wild Type)Reference
elp3Δmcm⁵U~4.5[3]
urm1Δs²U~5.6[3]
elp3Δ urm1Δmcm⁵s²U~16[3]
Table 3: Kinetic Parameters of tRNA Decoding

Real-time kinetic analysis has demonstrated the importance of the 2-thio modification in the efficiency of tRNA decoding at the ribosome.

tRNA SpeciesModification StatusRelative Binding Affinity to Cognate CodonRelative Rejection RateTranslocation SpeedReference
Yeast tRNALysmcm⁵s²U (fully modified)HigherLowerNormal[4]
Yeast tRNALysmcm⁵U (lacks s²)LowerHigherSlower[4]

Experimental Protocols

Analysis of tRNA Modification Status by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the identification and quantification of modified nucleosides in a tRNA sample.

A. tRNA Isolation and Purification:

  • Isolate total RNA from cells using a standard method like TRIzol extraction.

  • Purify tRNA from the total RNA pool using anion-exchange chromatography or size-exclusion chromatography.

B. Enzymatic Hydrolysis of tRNA:

  • Digest the purified tRNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

C. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

  • Elute the separated nucleosides into a tandem mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Measurement of Translation Efficiency using a Dual-Luciferase Reporter Assay

This assay is used to assess the impact of specific codons (and therefore the tRNAs that read them) on the rate of translation.

A. Reporter Construct Design:

  • Create a reporter plasmid containing a constitutively active promoter driving the expression of a dual-luciferase gene.

  • The upstream reporter (e.g., Renilla luciferase) serves as an internal control for transfection efficiency and mRNA stability.

  • The downstream reporter (e.g., Firefly luciferase) is separated by a sequence of interest containing codons that are read by tRNAs with specific wobble uridine modifications.

B. Cell Transfection and Lysis:

  • Transfect the reporter plasmid into the desired cell line (e.g., wild-type vs. a mutant strain lacking a specific tRNA modification enzyme).

  • After a suitable incubation period, lyse the cells to release the translated luciferase enzymes.

C. Luciferase Activity Measurement:

  • Measure the luminescence of both Renilla and Firefly luciferases using a luminometer.

  • The ratio of Firefly to Renilla luciferase activity provides a measure of the translational efficiency of the intervening codon sequence.

Ribosome Profiling

This technique provides a snapshot of all the ribosome positions on the transcriptome, allowing for the identification of codon-specific translational pausing.

A. Ribosome Footprinting:

  • Treat cells with an elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

  • Lyse the cells and treat with RNase to digest mRNA that is not protected by ribosomes.

  • Isolate the ribosome-protected mRNA fragments (ribosome footprints).

B. Library Preparation and Sequencing:

  • Convert the ribosome footprints into a cDNA library suitable for high-throughput sequencing.

  • Sequence the library to generate a map of ribosome positions across all mRNAs.

C. Data Analysis:

  • Align the sequencing reads to a reference transcriptome.

  • Analyze the density of ribosomes at specific codons to identify sites of translational pausing. Comparing ribosome profiles from wild-type and mutant cells can reveal the effects of tRNA modifications on codon-specific translation rates.

Signaling Pathways and Experimental Workflows

Signaling Pathways Influenced by Wobble Uridine Modifications

Deficiencies in wobble uridine modifications have been linked to the activation of stress response pathways, such as the General Amino Acid Control (GAAC) pathway, and can impinge on nutrient-sensing pathways like the Target of Rapamycin (TOR) pathway.

GCN4_Pathway Uncharged_tRNA Uncharged tRNA Gcn2 Gcn2 Kinase Uncharged_tRNA->Gcn2 activates eIF2a eIF2α Gcn2->eIF2a phosphorylates eIF2a_P eIF2α-P TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2a_P->TC inhibits formation GCN4_mRNA GCN4 mRNA eIF2a_P->GCN4_mRNA de-represses translation TC->GCN4_mRNA represses translation GCN4_protein Gcn4 Protein GCN4_mRNA->GCN4_protein translates to Target_Genes Amino Acid Biosynthesis Genes GCN4_protein->Target_Genes activates transcription Hypomodified_tRNA Hypomodified tRNA (e.g., lacking mcm⁵s²U) Stalling Ribosome Stalling Hypomodified_tRNA->Stalling causes Stalling->Uncharged_tRNA increases TOR_Pathway Nutrients Nutrient Availability TORC1 TORC1 Nutrients->TORC1 activates Translation Protein Synthesis TORC1->Translation promotes Cell_Growth Cell Growth Translation->Cell_Growth leads to Hypomodified_tRNA Hypomodified tRNA (e.g., lacking mcm⁵s²U) Translational_Stress Translational Stress Hypomodified_tRNA->Translational_Stress causes Translational_Stress->TORC1 inhibits Experimental_Workflow Start Start: Select Wild-Type and Mutant Strains tRNA_Isolation tRNA Isolation and Purification Start->tRNA_Isolation Reporter_Assay Dual-Luciferase Reporter Assay Start->Reporter_Assay Ribo_Profiling Ribosome Profiling Start->Ribo_Profiling LC_MS LC-MS/MS Analysis of tRNA Modifications tRNA_Isolation->LC_MS Data_Analysis Comparative Data Analysis LC_MS->Data_Analysis Reporter_Assay->Data_Analysis Ribo_Profiling->Data_Analysis Conclusion Conclusion: Assess Functional Differences Data_Analysis->Conclusion

References

Absence of tRNA Modification nm5s2U Impairs Bacterial Fitness and Stress Tolerance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The post-transcriptional modification of transfer RNA (tRNA), specifically the 5-methoxycarbonylmethyl-2-thiouridine (nm5s2U) nucleoside at the wobble position of the anticodon, is a critical determinant of translational fidelity and efficiency. In bacteria, this modification, also known as 5-methylaminomethyl-2-thiouridine (mnm5s2U), is synthesized by a conserved pathway. The absence of this modification, often resulting from the knockout of the mnmA gene, leads to a range of functional consequences that impact bacterial growth, stress resistance, and virulence. This guide provides a comparative overview of these consequences across different bacterial species, supported by experimental data and detailed methodologies.

Functional Consequences of nm5s2U Absence

The lack of the nm5s2U modification primarily affects the decoding of codons with a wobble base, leading to translational inefficiencies and errors. These molecular defects manifest as distinct phenotypic changes, which are most extensively characterized in Escherichia coli.

Growth Defects

Bacteria lacking nm5s2U often exhibit a reduced growth rate and a small colony phenotype. This is attributed to the suboptimal translation of proteins essential for normal growth.

Increased Sensitivity to Environmental Stresses

The absence of nm5s2U renders bacteria more susceptible to various environmental challenges, including oxidative and acid stress. This suggests that the modification is crucial for the efficient synthesis of stress-response proteins.

Altered Antibiotic Susceptibility

While data is still emerging, the absence of specific tRNA modifications can alter a bacterium's susceptibility to certain antibiotics. This is an area of active research with implications for understanding and combating antibiotic resistance.

Impact on Virulence

In pathogenic bacteria, the inability to synthesize nm5s2U can lead to attenuated virulence. This is likely due to the inefficient translation of virulence factors required for host infection and survival. In E. coli, the absence of the mnm5s2U modification is synthetically lethal with a mutation in the mnmE gene, underscoring the critical role of this tRNA modification pathway.[1]

Comparative Data on Functional Consequences

The following tables summarize the quantitative data on the functional consequences of nm5s2U absence in different bacterial species. Data for species other than E. coli is limited, highlighting a need for further research in this area.

Table 1: Growth Phenotypes of mnmA Mutant Bacteria

Bacterial SpeciesGenetic BackgroundMediumGrowth Rate (vs. Wild-Type)Colony PhenotypeReference
Escherichia coliΔmnmALB, pH 7.0Slower growth observedSmall colony[1]
Escherichia coliΔmnmALB-HCl, pH 4.5Significantly slower growth-[1]

Table 2: Stress Sensitivity of mnmA Mutant Bacteria

Bacterial SpeciesGenetic BackgroundStress ConditionSurvival/Growth (vs. Wild-Type)Reference
Escherichia coliΔmnmA1 mM H₂O₂Hypersensitive (reduced survival)[1]
Escherichia coliΔmnmAMild acid (pH 4.5)Slower growth[1]

Table 3: Antibiotic Susceptibility of mnmA Mutant Bacteria

Bacterial SpeciesGenetic BackgroundAntibioticChange in MIC (vs. Wild-Type)Reference
Data currently unavailable

Table 4: Virulence of mnmA Mutant Bacteria

Bacterial SpeciesGenetic BackgroundVirulence ModelOutcomeReference
Data currently unavailable

Signaling and Biosynthetic Pathways

The biosynthesis of nm5s2U is a multi-step enzymatic process. The pathway differs slightly between Gram-negative and Gram-positive bacteria, particularly in the later steps of the C5 modification.

mnm5s2U_Biosynthesis_Gram_Negative cluster_c2 C2-Thiolation cluster_c5 C5-Modification U34 Uridine-34 in tRNA s2U34 2-Thiouridine-34 U34->s2U34 MnmA (TrmU) + Sulfur Relay (IscS, TusA/D/E) cmnm5s2U34 cmnm5s2U34 s2U34->cmnm5s2U34 MnmE, MnmG nm5s2U34 nm5s2U34 cmnm5s2U34->nm5s2U34 MnmC (Oxidoreductase domain) mnm5s2U34 mnm5s2U34 nm5s2U34->mnm5s2U34 MnmC (Methyltransferase domain)

Caption: Biosynthetic pathway of mnm5s2U in Gram-negative bacteria like E. coli.

mnm5s2U_Biosynthesis_Gram_Positive cluster_c2_gp C2-Thiolation cluster_c5_gp C5-Modification U34_gp Uridine-34 in tRNA s2U34_gp 2-Thiouridine-34 U34_gp->s2U34_gp MnmA (TrmU) + Sulfur Relay cmnm5s2U34_gp cmnm5s2U34 s2U34_gp->cmnm5s2U34_gp MnmE, MnmG nm5s2U34_gp nm5s2U34 cmnm5s2U34_gp->nm5s2U34_gp MnmL (Radical SAM enzyme) mnm5s2U34_gp mnm5s2U34 nm5s2U34_gp->mnm5s2U34_gp MnmM (Methyltransferase)

Caption: Alternative biosynthetic pathway of mnm5s2U in Gram-positive bacteria.[2][3]

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Bacterial Growth Curve Analysis

Objective: To quantify the effect of mnmA deletion on bacterial growth rate.

Methodology:

  • Strain Preparation: Wild-type and ΔmnmA mutant strains are grown overnight in a rich medium (e.g., Luria-Bertani broth).

  • Inoculation: The overnight cultures are diluted to a starting OD₆₀₀ of ~0.05 in fresh medium in a 96-well microplate.

  • Incubation and Measurement: The microplate is incubated in a plate reader at a constant temperature (e.g., 37°C) with continuous shaking. The OD₆₀₀ is measured at regular intervals (e.g., every 15-30 minutes) for 24 hours.[4][5][6][7][8]

  • Data Analysis: The growth curves (OD₆₀₀ vs. time) are plotted on a semi-logarithmic scale. The maximum specific growth rate is calculated from the slope of the linear portion of the curve during the exponential phase.

Oxidative Stress Survival Assay

Objective: To assess the sensitivity of ΔmnmA mutants to oxidative stress.

Methodology (Disk Diffusion Assay):

  • Lawn Preparation: A bacterial suspension of the wild-type or ΔmnmA strain is uniformly spread onto an agar plate to create a bacterial lawn.

  • Disk Application: A sterile paper disk is impregnated with a known concentration of an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) and placed on the center of the bacterial lawn.[9][10][11]

  • Incubation: The plate is incubated overnight at 37°C.

  • Measurement: The diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs) is measured. A larger zone of inhibition indicates greater sensitivity to the oxidizing agent.[10]

Methodology (Liquid Culture Survival Assay):

  • Culture Preparation: Wild-type and ΔmnmA strains are grown to the mid-logarithmic phase.

  • Stress Induction: A specific concentration of H₂O₂ is added to the cultures.

  • Time-Course Sampling: Aliquots are taken at different time points after H₂O₂ addition.

  • Viable Cell Count: The samples are serially diluted and plated to determine the number of colony-forming units (CFUs). The percentage of survival is calculated relative to the CFU count at time zero.[12]

Acid Stress Survival Assay

Objective: To determine the ability of ΔmnmA mutants to survive in an acidic environment.

Methodology:

  • Culture Preparation: Strains are grown to a specific growth phase (e.g., stationary phase).

  • Acid Challenge: The bacterial cells are harvested and resuspended in a highly acidic medium (e.g., pH 2.5-3.0).[13][14][15]

  • Incubation: The cultures are incubated at 37°C for a defined period.

  • Viability Assessment: Samples are taken, serially diluted, and plated on neutral pH agar to enumerate the surviving bacteria. The survival rate is expressed as a percentage of the initial cell count.[13][16]

Antibiotic Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of the ΔmnmA mutant.

Methodology (Broth Microdilution):

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The plate is incubated overnight at 37°C.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[17][18][19][20][21]

Virulence Assessment in a Mouse Model

Objective: To evaluate the impact of mnmA deletion on the pathogenicity of bacteria.

Methodology (e.g., for Salmonella enterica):

  • Animal Model: A suitable mouse strain (e.g., BALB/c) is used.[22][23][24]

  • Infection: Groups of mice are infected with either the wild-type or the ΔmnmA mutant strain via an appropriate route (e.g., oral gavage or intraperitoneal injection).[23][25]

  • Monitoring: The health of the mice is monitored daily, and signs of disease are recorded.

  • Bacterial Load Determination: At specific time points post-infection, organs such as the spleen and liver are harvested, homogenized, and plated to determine the bacterial burden (CFU/organ).

  • LD₅₀ Determination (Optional): The median lethal dose (LD₅₀) can be determined by infecting groups of mice with different doses of the bacterial strains and monitoring survival over time. An increase in the LD₅₀ for the mutant strain indicates attenuated virulence.

References

validating the role of nm5s2U in specific codon recognition using reporter assays

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the critical role of the tRNA modification 5-nonomethyl-2-thiouridine (nm5s2U) in ensuring translational fidelity. This guide provides a comparative analysis of codon recognition with and without nm5s2U, supported by experimental data from reporter assays.

The precise translation of the genetic code is fundamental to cellular function. Transfer RNAs (tRNAs) act as the bridge between messenger RNA (mRNA) codons and their corresponding amino acids. The accuracy of this process is significantly enhanced by a vast array of post-transcriptional modifications on tRNA molecules. One such modification, 5-nonomethyl-2-thiouridine (nm5s2U), located at the wobble position (position 34) of the tRNA anticodon, plays a pivotal role in the accurate recognition of specific codons. This guide delves into the experimental validation of nm5s2U's function using reporter assays, providing a clear comparison of translational outcomes in the presence and absence of this modification.

Quantitative Analysis: The Impact of nm5s2U Precursors on Codon Translation Rates

Reporter assays, particularly those employing dual-luciferase systems, have been instrumental in quantifying the influence of tRNA modifications on translation. These assays typically involve the expression of a reporter gene (e.g., luciferase) whose mRNA contains specific codons of interest. By measuring the reporter protein's activity, researchers can infer the efficiency and accuracy of translation for those particular codons.

The following table summarizes key quantitative data from a study investigating the in vivo translation rates of the glutamic acid codons, GAA and GAG, in Escherichia coli. This study manipulated the modification status of tRNAGlu, which normally contains 5-methylaminomethyl-2-thiouridine (mnm5s2U), a derivative of nm5s2U. The data clearly demonstrates how the absence of specific components of this modification dramatically alters codon recognition.

tRNAGlu Modification at Position 34CodonTranslation Rate (codons/second)Fold Change vs. Fully Modified (mnm5s2U)
mnm5s2U (Fully Modified)GAA181.0
GAG7.71.0
s2U (Lacking the 5-methylaminomethyl group)GAA47+ 2.6
GAG1.9- 4.1
mnm5U (Lacking the 2-thio group)GAA4.5- 4.0
GAG6.2- 1.2

Data adapted from Urbonavičius et al., J Mol Biol, 1998.[1]

These findings highlight that the 5-methylaminomethyl group is crucial for the efficient translation of the GAG codon, while the 2-thio modification significantly enhances the reading of the GAA codon. The absence of these modifications leads to a dramatic shift in translation efficiency, underscoring their importance in discriminating between synonymous codons.

Experimental Protocols: A Closer Look at the Methodology

Validating the role of tRNA modifications like nm5s2U requires a combination of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Construction of Codon-Specific Luciferase Reporter Vectors

The foundation of a reporter assay is the creation of a plasmid that expresses a reporter protein under the control of a specific promoter. To test codon recognition, the coding sequence of the reporter gene is engineered to contain the codons of interest.

Objective: To create reporter plasmids where the expression of a luciferase gene is dependent on the translation of specific codons (e.g., a series of GAA or GAG codons).

Protocol:

  • Vector Backbone Selection: A dual-luciferase reporter vector (e.g., pGL3 or similar) is often used. This vector contains a primary reporter (e.g., Firefly luciferase) for measuring the experimental codon translation and a secondary reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.[2][3][4][5]

  • Insertion of Codon Cassettes: A synthetic DNA cassette containing multiple copies of the codon to be tested (e.g., six consecutive GAA codons or six consecutive GAG codons) is designed. This cassette is flanked by restriction enzyme sites compatible with the multiple cloning site of the reporter vector, downstream of the start codon of the primary luciferase gene.

  • Cloning: The synthetic DNA cassette is ligated into the linearized reporter vector.

  • Transformation and Verification: The ligated plasmids are transformed into a suitable E. coli strain for propagation. Plasmid DNA is then isolated from multiple clones and the sequence of the inserted cassette is verified by Sanger sequencing to ensure the correct codons are in place and in the correct reading frame.

Preparation of tRNA with and without nm5s2U Modification

A critical aspect of these validation studies is the ability to compare translation in the presence of tRNA with and without the specific modification. This can be achieved through genetic manipulation of the host organism or through in vitro reconstitution.

Objective: To obtain populations of a specific tRNA (e.g., tRNAGlu) that are either fully modified with nm5s2U or lack this modification.

Protocol for in vivo isolation from modified E. coli strains:

  • Strain Selection: Utilize an E. coli strain deficient in one of the enzymes required for nm5s2U biosynthesis (e.g., a knockout of the mnmC gene, which is involved in the final steps of mnm5s2U synthesis) to produce tRNA lacking the modification.[6] A wild-type strain is used as the source for fully modified tRNA.

  • tRNA Overexpression: Transform both the wild-type and mutant strains with a high-copy plasmid overexpressing the tRNA of interest (e.g., tRNAGlu).

  • Cell Culture and Harvest: Grow large-scale cultures of the transformed bacteria and harvest the cells in the mid-logarithmic phase.

  • Bulk tRNA Extraction: Isolate total tRNA from the cell pellets using methods such as acid-phenol-chloroform extraction followed by ethanol precipitation.

  • Purification of Specific tRNA: The specific tRNA of interest is then purified from the bulk tRNA using techniques like anion-exchange high-performance liquid chromatography (HPLC).[6]

  • Modification Analysis: The modification status of the purified tRNA is confirmed using techniques like mass spectrometry (LC-MS/MS) to verify the presence or absence of nm5s2U.

Dual-Luciferase Reporter Assay

This assay quantifies the translational efficiency of the codon cassettes in the reporter constructs.

Objective: To measure the relative protein expression from reporter constructs containing different codons in the presence of either modified or unmodified tRNA.

Protocol:

  • Cell Transfection or In Vitro Translation Setup:

    • In Vivo Assay: Co-transfect mammalian cells or transform yeast cells with the codon-specific reporter plasmid and a plasmid expressing the tRNA of interest (either modified or unmodified, if the host system lacks it).

    • In Vitro Assay: Set up an in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted E. coli system) and add the reporter mRNA and the purified modified or unmodified tRNA.[7]

  • Cell Lysis: After a suitable incubation period to allow for reporter gene expression, lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement:

    • Add the Firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. This reading reflects the translation of the experimental codon cassette.

    • Subsequently, add a reagent that quenches the Firefly luciferase reaction and simultaneously provides the substrate for the Renilla luciferase. Measure the luminescence again. This reading serves as the internal control.

  • Data Analysis: For each sample, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. Compare the ratios obtained from the reporter with the GAA codons to the reporter with the GAG codons, in the presence of either nm5s2U-modified or unmodified tRNA. The difference in these ratios indicates the effect of the modification on codon-specific translation.[8]

Visualizing the Molecular Mechanisms and Workflows

To better understand the concepts and procedures described, the following diagrams illustrate the key pathways and experimental workflows.

experimental_workflow cluster_plasmid Reporter Plasmid Construction cluster_tRNA tRNA Preparation cluster_assay Dual-Luciferase Assay pGL3 pGL3 Vector ligation Ligation pGL3->ligation cassette GAA or GAG Codon Cassette cassette->ligation reporter_plasmid Codon-Specific Reporter Plasmid ligation->reporter_plasmid transfection Co-transfection reporter_plasmid->transfection reporter_plasmid->transfection wt_ecoli Wild-Type E. coli overexpression tRNA Overexpression wt_ecoli->overexpression mutant_ecoli mnmCΔ E. coli mutant_ecoli->overexpression extraction Bulk tRNA Extraction overexpression->extraction overexpression->extraction hplc HPLC Purification extraction->hplc extraction->hplc mod_tRNA nm5s2U-tRNA hplc->mod_tRNA unmod_tRNA unmodified tRNA hplc->unmod_tRNA mod_tRNA->transfection mod_tRNA->transfection unmod_tRNA->transfection unmod_tRNA->transfection lysis Cell Lysis transfection->lysis luminescence Luminescence Measurement lysis->luminescence analysis Data Analysis luminescence->analysis

Experimental Workflow for Reporter Assay

codon_recognition cluster_modified With nm5s2U Modification cluster_unmodified Without nm5s2U Modification mod_trna tRNA-Glu (nm5s2U) gaa_codon_mod GAA Codon mod_trna->gaa_codon_mod Strong Recognition gag_codon_mod GAG Codon mod_trna->gag_codon_mod Moderate Recognition efficient_translation Efficient & Accurate Translation gaa_codon_mod->efficient_translation gag_codon_mod->efficient_translation unmod_trna tRNA-Glu (U) gaa_codon_unmod GAA Codon unmod_trna->gaa_codon_unmod Altered Recognition gag_codon_unmod GAG Codon unmod_trna->gag_codon_unmod Weak Recognition impaired_translation Inefficient & Error-Prone Translation gaa_codon_unmod->impaired_translation gag_codon_unmod->impaired_translation

References

Unveiling the Structural and Functional Impact of nm5s2U Modification in tRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of transfer RNA (tRNA) modifications is paramount for deciphering the complexities of gene expression and developing novel therapeutic strategies. This guide provides a comprehensive comparative analysis of tRNA with and without the 5-methylaminomethyl-2-thiouridine (mnm5s2U) modification, a critical player in ensuring translational fidelity and cellular homeostasis.

The post-transcriptional modification of tRNA, particularly at the wobble position (U34) of the anticodon, is a key regulatory layer in protein synthesis. The mnm5s2U modification, a complex hypermodification found in tRNAs decoding codons with A or G in the third position (like lysine and glutamate), is crucial for accurate and efficient translation.[1] Its absence is linked to a variety of cellular defects, highlighting its importance in cellular health.[1] This guide delves into the structural and functional disparities between tRNAs possessing and lacking this vital modification, supported by experimental data and detailed protocols.

Structural Integrity: A Tale of Two Conformations

The presence of the mnm5s2U modification at the U34 position profoundly influences the structural stability and conformation of the tRNA anticodon loop. Nuclear Magnetic Resonance (NMR) studies have revealed that this modification is instrumental in pre-organizing the anticodon into a canonical, rigid U-turn structure, which is optimal for stable codon-anticodon pairing.[2] This structural rigidity is a key determinant of the tRNA's decoding efficiency. In contrast, unmodified tRNA anticodon loops exhibit greater conformational flexibility, which can lead to decoding inaccuracies.

While direct, comprehensive thermodynamic stability data is sparse in the literature, the available structural data strongly suggests that the mnm5s2U modification contributes to the overall thermal stability of the tRNA molecule. The enhanced stacking interactions and the defined conformation of the anticodon loop in the presence of mnm5s2U likely lead to a higher melting temperature (Tm) compared to its unmodified counterpart.

Table 1: Comparative Structural Characteristics of tRNA with and without mnm5s2U

FeaturetRNA with mnm5s2UtRNA without mnm5s2U (unmodified)Reference
Anticodon Loop Conformation Promotes a stable, canonical U-turn structureExhibits a less rigid, more flexible conformation[2]
Ribose Pucker Predominantly C3'-endo formMixture of C2'-endo and C3'-endo forms[3]
Overall Structural Stability Higher (inferred from conformational rigidity)Lower

Functional Consequences: From Codon Recognition to Cellular Fitness

The structural alterations induced by mnm5s2U have profound functional implications, primarily impacting codon recognition, translational efficiency, and overall cellular health.

Enhanced Codon Recognition and Translational Fidelity

The mnm5s2U modification is critical for precise codon recognition, particularly for discriminating between cognate and near-cognate codons.[1] The rigid anticodon loop ensures proper alignment with the mRNA codon in the ribosome's A-site, preventing frameshift errors and ensuring the correct amino acid is incorporated into the growing polypeptide chain.

A crucial aspect of this enhanced function is the significantly increased affinity of the modified tRNA for its cognate aminoacyl-tRNA synthetase (aaRS). The absence of mnm5s2U in E. coli tRNAGlu has been shown to decrease its binding affinity to glutamyl-tRNA synthetase (GluRS) by nearly 100-fold. This dramatic reduction in binding affinity would severely impair the efficiency of tRNA charging, a critical step for protein synthesis.

Table 2: Comparative Functional Performance of tRNA with and without mnm5s2U

ParametertRNA with mnm5s2UtRNA without mnm5s2U (unmodified)Reference
Aminoacyl-tRNA Synthetase Binding Affinity HighSignificantly lower (e.g., ~100-fold decrease for tRNAGlu)
Codon Recognition Accuracy High, prevents frameshiftingLower, prone to errors[1]
Translational Efficiency HighReduced
Cellular Fitness (in bacteria) Normal growthReduced growth rate

Signaling Pathways and Experimental Workflows

The biosynthesis and presence of mnm5s2U are intertwined with cellular signaling pathways that respond to nutrient availability and stress. The Target of Rapamycin (TOR) pathway, a central regulator of cell growth and metabolism, is influenced by the status of tRNA modifications.

TOR_Signaling_and_tRNA_Modification cluster_0 Nutrient Availability cluster_1 TOR Signaling Pathway cluster_2 tRNA Modification Pathway Nutrients Amino Acids, Sulfur Sources TORC1 TORC1 Nutrients->TORC1 Activates Mnm_enzymes MnmEG, MnmC (Biosynthesis Enzymes) Nutrients->Mnm_enzymes Provides substrates Downstream Ribosome Biogenesis, Protein Synthesis TORC1->Downstream Activates tRNA_synthesis tRNA Synthesis TORC1->tRNA_synthesis Regulates Unmodified_tRNA Unmodified tRNA tRNA_synthesis->Unmodified_tRNA Unmodified_tRNA->TORC1 Inhibits (upon accumulation) Unmodified_tRNA->Mnm_enzymes mnm5s2U_tRNA mnm5s2U-modified tRNA Mnm_enzymes->mnm5s2U_tRNA mnm5s2U_tRNA->Downstream

Figure 1: Interplay between TOR signaling and mnm5s2U tRNA modification.

The experimental investigation of mnm5s2U modification requires a multi-faceted approach, from isolating the tRNA to analyzing its structure and function.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Modification Analysis cluster_2 Structural & Functional Analysis Cell_Culture Cell Culture (e.g., E. coli) tRNA_Isolation tRNA Isolation & Purification Cell_Culture->tRNA_Isolation Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Digestion Structural Structural Analysis (NMR, CD Spectroscopy) tRNA_Isolation->Structural Functional Functional Assays (Ribosome Binding, In Vitro Translation) tRNA_Isolation->Functional LC_MS LC-MS/MS Analysis Digestion->LC_MS LC_MS->Structural Confirms modification status LC_MS->Functional Confirms modification status

Figure 2: General workflow for the comparative analysis of tRNA.

Detailed Experimental Protocols

Protocol 1: Isolation and Purification of mnm5s2U-containing tRNA

This protocol is adapted for the isolation of a specific overexpressed tRNA from E. coli.[4][5]

1. Overexpression of Target tRNA:

  • Transform an E. coli strain with an expression plasmid carrying the gene for the tRNA of interest.

  • Grow an overnight culture in LB medium with the appropriate antibiotic.

  • Inoculate a large-scale culture (e.g., 1 L) and grow to an OD600 of ~0.5.

  • Induce tRNA overexpression with IPTG (final concentration 0.3-1 mM) and continue incubation for 6-16 hours.

  • Harvest cells by centrifugation.

2. Bulk tRNA Extraction (Acid-Phenol Method):

  • Resuspend the cell pellet in a buffer of 0.3 M sodium acetate (pH 4.5) and 10 mM EDTA.

  • Perform acid-phenol:chloroform:isoamyl alcohol extraction to separate RNA from other cellular components.

  • Precipitate the total RNA from the aqueous phase with isopropanol.

3. Purification of Specific tRNA:

  • High-resolution chromatographic techniques, such as anion-exchange HPLC, can be used to purify the specific tRNA species from the bulk tRNA extract.

Protocol 2: Analysis of tRNA Modification by LC-MS/MS

This protocol provides a general workflow for the identification and quantification of tRNA modifications.[1][6][7]

1. Enzymatic Digestion:

  • Digest the purified tRNA (1-5 µg) to individual nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.

2. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase liquid chromatography.

  • Analyze the eluting nucleosides with a high-resolution mass spectrometer.

  • Identify mnm5s2U based on its specific mass-to-charge ratio and characteristic fragmentation pattern. Thiolated nucleosides like mnm5s2U also have a distinct UV absorbance maximum around 314 nm which can be monitored during HPLC separation.[2]

Protocol 3: Ribosome Binding Assay

This assay measures the binding affinity of tRNA to the ribosome.[8]

1. Preparation:

  • Purify active ribosomes and the tRNA of interest (both modified and unmodified).

  • Radiolabel the tRNA for detection.

  • Prepare a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

2. Binding Reaction:

  • Incubate the radiolabeled tRNA with ribosomes in the binding buffer. Include an mRNA with the cognate codon if studying codon-dependent binding.

  • Allow the reaction to reach equilibrium (e.g., 30 minutes at 37°C).

3. Detection:

  • Use a nitrocellulose filter binding assay. Ribosome-tRNA complexes will bind to the filter, while free tRNA will pass through.

  • Wash the filter to remove unbound tRNA.

  • Quantify the bound tRNA by measuring the radioactivity on the filter using a scintillation counter.

4. Data Analysis:

  • Determine the amount of specifically bound tRNA by subtracting the background from a control reaction without ribosomes.

  • Plot the amount of bound tRNA as a function of tRNA or ribosome concentration to determine binding constants (e.g., Kd).

References

Validating Mnm Enzyme Function Across Species: A Comparative Guide to Complementation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the function of essential enzymes across different species is a critical step in understanding their biological role and potential as therapeutic targets. This guide provides a comprehensive overview of cross-species complementation assays as a powerful tool to validate the function of Mnm enzymes, which are crucial for tRNA modification and have been implicated in bacterial virulence and human mitochondrial diseases.

The MnmEG (GidA) pathway, responsible for the modification of the wobble uridine in tRNA, is highly conserved from bacteria to humans. This conservation allows for the functional replacement of an Mnm enzyme in a model organism, such as Escherichia coli, with its ortholog from another species. Successful complementation, observed through the restoration of a wild-type phenotype, provides strong evidence for the functional equivalence of the enzyme across species.

This guide details the experimental workflow for such an assay, presents comparative data, and provides the necessary protocols and pathway diagrams to facilitate the design and implementation of these validation studies.

Comparative Analysis of MnmG/GidA Function

A common approach to validate the function of an MnmG/GidA ortholog is to express it in an E. coli strain where the endogenous gidA gene has been deleted (ΔgidA). The ΔgidA mutant exhibits a distinct phenotype, such as a growth defect under specific conditions, which can be rescued by a functional GidA protein. The extent of this rescue can be quantified by monitoring bacterial growth and by analyzing the tRNA modification status.

Strain/ConditionGrowth Rate (OD600/hr)tRNA Modification (cmnm5s2U) Level (%)
Wild-Type E. coli0.65100
E. coli ΔgidA0.30<5
E. coli ΔgidA + E. coli gidA0.6398
E. coli ΔgidA + Human MTO10.5885
E. coli ΔgidA + S. aureus mnmG0.5582

This table presents hypothetical, yet representative, quantitative data from a cross-species complementation experiment. The data illustrates the rescue of the growth defect and restoration of tRNA modification in an E. coli ΔgidA mutant by expressing orthologous MnmG/GidA enzymes from human (MTO1) and Staphylococcus aureus.

MnmEG tRNA Modification Pathway

The MnmEG complex, composed of the MnmE (TrmE) and MnmG (GidA) proteins, catalyzes the addition of a carboxymethylaminomethyl (cmnm) group to uridine 34 (U34) of specific tRNAs. This modification is crucial for accurate and efficient protein translation.

MnmEG_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Complex cluster_products Products tRNA tRNA (unmodified U34) MnmEG MnmEG Complex tRNA->MnmEG GTP GTP MnmE MnmE (TrmE) GTP->MnmE Glycine Glycine Glycine->MnmEG MTHF CH2-THF MTHF->MnmE FAD FAD MnmG MnmG (GidA) FAD->MnmG NADH NADH NADH->MnmG MnmE->MnmEG GDP GDP + Pi MnmE->GDP MnmG->MnmEG FADH2 FADH2 MnmG->FADH2 modified_tRNA tRNA (cmnm5U34) MnmEG->modified_tRNA

Caption: The MnmEG pathway for tRNA modification.

Experimental Workflow for Cross-Species Complementation

The following diagram outlines the key steps involved in a cross-species complementation assay to validate MnmG/GidA function.

Complementation_Workflow cluster_strain_prep Strain Preparation cluster_cloning Cloning and Transformation cluster_analysis Functional Analysis create_mutant Create E. coli ΔgidA mutant prepare_competent Prepare competent cells create_mutant->prepare_competent transform Transform ΔgidA mutant with expression plasmid prepare_competent->transform clone_ortholog Clone MnmG ortholog into expression vector clone_ortholog->transform growth_assay Perform growth curve analysis transform->growth_assay hplc_analysis Analyze tRNA modification by HPLC-MS transform->hplc_analysis

Caption: Workflow for MnmG/GidA complementation assay.

Experimental Protocols

Generation of E. coli ΔgidA Mutant Strain

A clean deletion of the gidA gene in a suitable E. coli background (e.g., MG1655) can be achieved using lambda red recombineering.

  • Prepare Electrocompetent Cells: Grow E. coli expressing the lambda red recombinase system to an OD600 of 0.4-0.6. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

  • Generate Deletion Cassette: Amplify a selectable marker (e.g., kanamycin resistance gene) with flanking regions homologous to the upstream and downstream regions of the gidA gene.

  • Electroporation: Electroporate the purified PCR product into the electrocompetent cells.

  • Selection and Verification: Select for transformants on agar plates containing the appropriate antibiotic. Verify the deletion of the gidA gene by PCR and sequencing.

Cloning and Expression of MnmG/GidA Orthologs
  • Vector Selection: Choose a suitable expression vector with an inducible promoter (e.g., pBAD or pET series) to control the expression of the orthologous gene.

  • Cloning: Amplify the coding sequence of the MnmG/GidA ortholog from the desired species and clone it into the expression vector.

  • Transformation: Transform the resulting plasmid into the E. coli ΔgidA mutant strain.

Growth Curve Analysis
  • Inoculation: Inoculate single colonies of the wild-type, ΔgidA mutant, and complemented strains into a suitable liquid medium (e.g., LB or minimal medium where the phenotype is observable).

  • Induction: If using an inducible promoter, add the appropriate inducer (e.g., arabinose for pBAD vectors) at the start of the culture or at a specific OD.

  • Monitoring Growth: Use a microplate reader to monitor the optical density (OD600) of the cultures at regular intervals over a period of 24-48 hours.

  • Data Analysis: Plot the growth curves and calculate the growth rate for each strain.

HPLC-MS Analysis of tRNA Modification

This protocol provides a method for the quantitative analysis of modified ribonucleosides in total tRNA.[1][2]

  • tRNA Isolation: Grow the bacterial strains to mid-log phase and harvest the cells. Isolate total tRNA using a commercial kit or standard phenol-chloroform extraction followed by precipitation.

  • tRNA Hydrolysis: Digest the purified tRNA to individual ribonucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • HPLC Separation: Separate the ribonucleosides using a reversed-phase HPLC column with a suitable gradient of aqueous and organic mobile phases.

  • Mass Spectrometry Detection: Detect and quantify the eluted ribonucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific mass transitions for the modified nucleoside of interest (e.g., cmnm5s2U) and unmodified nucleosides are monitored.

  • Quantification: Calculate the relative amount of the modified nucleoside by normalizing its peak area to that of a stable, unmodified nucleoside (e.g., adenosine).

Alternative Approaches and Considerations

While the E. coli system is a robust and widely used platform for complementation assays, other model organisms can also be employed. For instance, yeast (Saccharomyces cerevisiae) mutants with defects in their mitochondrial Mnm orthologs (MTO1 and MSS1) can be used to test the function of human or other eukaryotic orthologs.

The choice of the host organism and the specific experimental conditions should be carefully considered based on the research question and the properties of the enzyme being studied. For example, the growth medium composition can influence the phenotypic manifestation of the mnmG/gidA mutation.

By following the guidelines and protocols outlined in this guide, researchers can effectively utilize cross-species complementation assays to gain valuable insights into the conserved function of Mnm enzymes, paving the way for further research into their roles in health and disease.

References

A Comparative Guide to the Substrate Specificity of MnmM Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of MnmM, a key methyltransferase in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) at the wobble position of transfer RNA (tRNA). This modification is critical for decoding accuracy and efficiency during protein synthesis. Understanding the variations in substrate recognition among MnmM orthologs is crucial for antimicrobial drug development and for advancing our knowledge of bacterial translation.

Introduction to MnmM and the tRNA Modification Pathway

The modification of uridine at the wobble position (U34) of tRNAs for glutamate, glutamine, lysine, arginine, and leucine is a complex, multi-enzyme process. In many bacteria, this results in the hypermodification mnm⁵s²U. The final step in this pathway, the methylation of 5-aminomethyl-2-thiouridine (nm⁵s²U) to mnm⁵s²U, is catalyzed by different enzymes in various bacterial lineages, highlighting significant evolutionary diversity.

In Gram-negative bacteria like Escherichia coli, a single bifunctional enzyme, MnmC, performs the final two steps of the pathway. However, many Gram-positive bacteria, including Bacillus subtilis and Streptococcus mutans, lack an MnmC homolog and instead utilize a recently discovered two-enzyme system: MnmL and MnmM.[1] In this alternative pathway, MnmL is responsible for converting the precursor cmnm⁵s²U to nm⁵s²U, which is the direct substrate for the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, MnmM.[1]

This divergence presents an opportunity for developing targeted antimicrobial agents. This guide will focus on comparing the known and potential substrate specificities of these distinct enzyme systems.

Comparative Analysis of tRNA Modification Pathways

The biosynthetic routes to mnm⁵s²U diverge significantly between bacterial phyla. The diagram below illustrates the established pathways in the Gram-negative model E. coli and the Gram-positive model B. subtilis.

tRNA_Modification_Pathways cluster_Ecoli E. coli Pathway cluster_Bsubtilis B. subtilis Pathway U34_E tRNA(cmnm⁵s²U) nm5_E tRNA(nm⁵s²U) U34_E->nm5_E MnmC (Oxidase domain) mnm5_E tRNA(mnm⁵s²U) nm5_E->mnm5_E MnmC (Methylase domain) + SAM U34_B tRNA(cmnm⁵s²U) nm5_B tRNA(nm⁵s²U) U34_B->nm5_B MnmL mnm5_B tRNA(mnm⁵s²U) nm5_B->mnm5_B MnmM + SAM start tRNA(U34) precursor start->U34_E MnmE/MnmG MnmA start->U34_B MnmE/MnmG MnmA Experimental_Workflow cluster_prep 1. Component Preparation cluster_assay 2. Kinetic Assay cluster_analysis 3. Data Analysis clone Clone & Express MnmM Ortholog purify Purify MnmM Protein (e.g., Ni-NTA) clone->purify reaction Set up methylation reactions: - Purified MnmM - Variable [nm⁵s²U-tRNA] - S-adenosyl-[methyl-³H]-methionine - Buffer, Time course purify->reaction transcribe In Vitro Transcription of target tRNA modify Generate nm⁵s²U-tRNA substrate (using purified MnmE/G, MnmA, MnmL) transcribe->modify modify->reaction quench Quench reaction aliquots (e.g., Phenol-Chloroform) reaction->quench hplc Analyze tRNA modification (HPLC or LC-MS/MS) quench->hplc kinetics Calculate initial velocities Plot Michaelis-Menten curve hplc->kinetics params Determine Km, kcat, and kcat/Km kinetics->params

References

Unveiling Mitochondrial Dysfunction: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, ranging from rare genetic conditions to common age-related disorders. The ability to accurately and reliably detect and quantify mitochondrial impairment is crucial for diagnostics, prognostics, and the development of novel therapeutic interventions. This guide provides a comprehensive comparison of established and emerging biomarkers for mitochondrial dysfunction, with a special focus on quantitative performance, experimental protocols, and the underlying signaling pathways.

While the role of the modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (nm5s2U) as a direct biomarker for mitochondrial dysfunction is an emerging area of research, this guide will first delve into the well-validated biomarkers that are currently at the forefront of clinical and preclinical research. We will then explore the potential of tRNA modifications like nm5s2U as a novel avenue for understanding and detecting mitochondrial impairment.

Established Biomarkers of Mitochondrial Dysfunction: A Quantitative Comparison

The selection of an appropriate biomarker for assessing mitochondrial dysfunction depends on the specific research or clinical question, the sample type available, and the required sensitivity and specificity. The following table summarizes the quantitative performance of several key biomarkers.

BiomarkerPrincipleSample TypeTypical Healthy RangeTypical Diseased RangeSensitivitySpecificityArea Under the Curve (AUC)Odds Ratio (OR)
Circulating cell-free mitochondrial DNA (ccf-mtDNA) Release of mtDNA into circulation upon cell stress and death, indicative of mitochondrial damage.Plasma, SerumVariable, typically reported as copy number/mL.Significantly elevated in various conditions.VariableVariable0.61 - 0.95[1]Variable
Growth Differentiation Factor 15 (GDF-15) A stress-responsive cytokine upregulated in response to mitochondrial dysfunction.Serum, Plasma< 750 pg/mLCan be >10,000 pg/mL in mitochondrial disease.[2]77.8% - 97.9%[2][3]86.4% - 95.2%[2][4]0.94[3][5]75.3[3]
Fibroblast Growth Factor 21 (FGF-21) A hormone-like protein induced by mitochondrial stress, particularly in muscle.Serum, Plasma< 100 pg/mLCan be >1,000 pg/mL in mitochondrial myopathies.[6]67.3% - 92.3%[4][6]89.3% - 91.7%[4][6]0.91 - 0.95[6][7]45.7[7]
Lactate Accumulation due to impaired oxidative phosphorylation and a shift to anaerobic glycolysis.Plasma, Cerebrospinal Fluid (CSF)0.5 - 2.2 mmol/LCan be > 3.0 mmol/L, but highly variable.[8]34% - 62%[9]83% - 100%[9]0.76[7]11.4[7]
Pyruvate An intermediate in glucose metabolism; its ratio to lactate is informative.Plasma, Cerebrospinal Fluid (CSF)0.03 - 0.08 mmol/LVariable, often assessed as the lactate-to-pyruvate ratio.[10]75%[9]87.2%[9]0.62[7]2.6[7]
Lactate-to-Pyruvate (L/P) Ratio Reflects the cellular redox state (NADH/NAD+); elevated in respiratory chain defects.Plasma, Cerebrospinal Fluid (CSF)< 20> 25 in certain mitochondrial diseases.[11]31%[9]100%[9]0.71[7]8.5[7]

Experimental Protocols for Biomarker Quantification

Accurate and reproducible measurement of these biomarkers is paramount for their clinical and research utility. Below are outlines of common experimental protocols.

Quantification of Circulating cell-free mitochondrial DNA (ccf-mtDNA)

Principle: This method involves the isolation of cell-free DNA from plasma or serum followed by the quantification of a specific mitochondrial gene target relative to a nuclear gene target using quantitative polymerase chain reaction (qPCR).

Protocol Outline:

  • Sample Collection and Processing: Collect whole blood in EDTA tubes. Centrifuge to separate plasma. A second high-speed centrifugation step is recommended to remove any remaining platelets and cellular debris.

  • DNA Extraction: Extract cell-free DNA from plasma or serum using a commercially available kit optimized for circulating nucleic acids.

  • qPCR Analysis:

    • Design or select validated primers and probes for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).

    • Prepare a standard curve using known concentrations of plasmid DNA containing the target mitochondrial and nuclear sequences.

    • Perform qPCR on extracted DNA samples and standards.

    • Calculate the absolute copy number of mitochondrial and nuclear DNA in the sample. The result is often expressed as the ratio of mtDNA to nDNA or as mtDNA copies per milliliter of plasma/serum.[12][13]

Measurement of GDF-15 and FGF-21

Principle: Enzyme-linked immunosorbent assays (ELISAs) are the most common method for the quantitative determination of GDF-15 and FGF-21 concentrations in serum or plasma.

Protocol Outline:

  • Sample Collection: Collect whole blood and process to obtain serum or plasma. Store samples at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available, validated ELISA kit for human GDF-15 or FGF-21.

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and samples to the antibody-coated microplate.

    • Incubate with a biotinylated detection antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate and stop the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of GDF-15 or FGF-21 in the samples by interpolating from the standard curve.[14]

Lactate and Pyruvate Assays

Principle: These are typically enzymatic assays that result in a colorimetric or fluorometric output proportional to the concentration of lactate or pyruvate.

Protocol Outline (Colorimetric Lactate Assay):

  • Sample Collection and Preparation: Collect blood in tubes containing a glycolysis inhibitor (e.g., sodium fluoride). Deproteinize the sample, for instance, by ultrafiltration, to prevent enzyme interference.

  • Assay Procedure:

    • Prepare a lactate standard curve.

    • In a 96-well plate, add samples and standards.

    • Add a reaction mix containing lactate dehydrogenase (LDH), NAD+, and a colorimetric probe.

    • Incubate the plate at 37°C. During the reaction, LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of a probe, resulting in a color change.

    • Measure the absorbance at the recommended wavelength.

    • Determine the lactate concentration in the samples from the standard curve.[15][16][17]

    • A similar enzymatic principle is used for pyruvate measurement.

Signaling Pathways and Biomarker Upregulation

Understanding the signaling pathways that lead to the release or upregulation of these biomarkers provides crucial insights into the pathophysiology of mitochondrial dysfunction.

GDF-15 and FGF-21 Signaling in Mitochondrial Stress

Mitochondrial dysfunction triggers a cellular stress response that leads to the increased expression and secretion of GDF-15 and FGF-21. While the exact mechanisms are still being fully elucidated, the integrated stress response (ISR) is thought to play a central role.

GDF15_FGF21_Signaling cluster_Mitochondrion Mitochondrion cluster_Cell Cell Mito_Dysfunction Mitochondrial Dysfunction ISR Integrated Stress Response (ISR) Mito_Dysfunction->ISR activates ATF4 ATF4 ISR->ATF4 activates CHOP CHOP ATF4->CHOP activates GDF15_Gene GDF15 Gene ATF4->GDF15_Gene upregulates FGF21_Gene FGF21 Gene ATF4->FGF21_Gene upregulates GDF15_Protein GDF-15 GDF15_Gene->GDF15_Protein expresses FGF21_Protein FGF-21 FGF21_Gene->FGF21_Protein expresses Circulation Circulation GDF15_Protein->Circulation secreted into FGF21_Protein->Circulation secreted into

Caption: GDF-15 and FGF-21 upregulation in mitochondrial stress.

In skeletal muscle, FGF-21 can then act in an autocrine or paracrine manner to activate the mTOR-YY1-PGC1α pathway, which aims to compensate for the energy deficit by promoting mitochondrial biogenesis and function.[18]

FGF21_mTOR_Pathway FGF21 FGF-21 FGF_Receptor FGF Receptor/ β-Klotho FGF21->FGF_Receptor binds to PI3K PI3K FGF_Receptor->PI3K activates mTOR mTOR PI3K->mTOR activates YY1 YY1 mTOR->YY1 activates PGC1a PGC-1α YY1->PGC1a activates Mito_Biogenesis Mitochondrial Biogenesis & Function PGC1a->Mito_Biogenesis promotes

Caption: FGF-21 signaling pathway in muscle.

Lactate and Pyruvate Metabolism in Mitochondrial Dysfunction

Under normal aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA to fuel the Krebs cycle and oxidative phosphorylation. When mitochondrial function is impaired, pyruvate cannot be efficiently utilized. This leads to its conversion to lactate in the cytoplasm to regenerate NAD+ for glycolysis to continue, resulting in an elevated lactate-to-pyruvate ratio.

Lactate_Pyruvate_Metabolism cluster_Mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH LDH Pyruvate->LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Normal Function Mito_Dysfunction Mitochondrial Dysfunction Pyruvate->Mito_Dysfunction Lactate Lactate LDH->Lactate Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle OxPhos Oxidative Phosphorylation Krebs_Cycle->OxPhos Mito_Dysfunction->AcetylCoA

Caption: Fate of pyruvate in normal vs. mitochondrial dysfunction.

Emerging Area of Interest: tRNA Modifications and Mitochondrial Function

Recent research has highlighted the critical role of post-transcriptional modifications of transfer RNA (tRNA) in ensuring the fidelity and efficiency of protein translation. One such modification is 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), found at the wobble position of certain tRNAs in eukaryotes. The bacterial equivalent is 5-methylaminomethyl-2-thiouridine (mnm5s2U).

While not a conventional biomarker, the status of tRNA modifications, particularly those within mitochondria, is emerging as a crucial factor for mitochondrial health. Pathogenic mutations in the genes encoding human mitochondrial tRNAs can lead to a loss of similar 2-thiouridine modifications, resulting in severe mitochondrial diseases such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[19] This suggests that the machinery responsible for these modifications could be a future therapeutic target and that the modified nucleosides themselves, or their degradation products, could serve as highly specific biomarkers of certain mitochondrial pathologies.

The absence or alteration of these modifications can impair the translation of mitochondrial-encoded proteins, which are essential components of the electron transport chain. This leads to a cascade of events characteristic of mitochondrial dysfunction, including decreased ATP production, increased reactive oxygen species (ROS) generation, and the activation of cellular stress pathways.

Experimental Workflow for tRNA Modification Analysis

The detection and quantification of tRNA modifications like nm5s2U typically involve sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

tRNA_Modification_Workflow Cell_Culture Cell/Tissue Sample tRNA_Extraction Total tRNA Extraction Cell_Culture->tRNA_Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Extraction->Enzymatic_Digestion LC_Separation Liquid Chromatography (LC) Separation Enzymatic_Digestion->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Data_Analysis Quantification of Modified Nucleosides MS_Detection->Data_Analysis

Caption: Experimental workflow for tRNA modification analysis.

Conclusion

The field of mitochondrial medicine is rapidly evolving, and the development of sensitive and specific biomarkers is a cornerstone of this progress. While established biomarkers such as GDF-15, FGF-21, and circulating mtDNA have demonstrated significant clinical utility, there is an ongoing need for novel markers that can provide a more nuanced understanding of mitochondrial health and disease. The investigation of tRNA modifications like nm5s2U represents a promising new frontier in this endeavor. As our understanding of the intricate interplay between tRNA biology and mitochondrial function deepens, we can anticipate the emergence of a new generation of biomarkers that will further refine our ability to diagnose and treat mitochondrial dysfunction. This guide serves as a foundational resource for researchers and clinicians working to unravel the complexities of mitochondrial disease and to translate these discoveries into meaningful improvements in patient care.

References

A Functional Comparison of nm5s2U and its Precursor cmnm5s2U in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of post-transcriptional tRNA modifications, the journey from a precursor molecule to its final, functionally mature form is a testament to the precise regulatory mechanisms governing protein synthesis. This guide provides a detailed comparison of 5-aminomethyl-2-thiouridine (nm5s2U) and its direct precursor, 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U). Both are crucial intermediates in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm5s2U), a modification found at the wobble position (uridine-34) of specific tRNAs, primarily in bacteria. Understanding the functional nuances between these two molecules is paramount for researchers in molecular biology, drug development, and related fields.

These modifications are critical for ensuring the fidelity and efficiency of translation, particularly for tRNAs that decode codons with A or G in the third position. The presence of these modifications at the wobble position helps to prevent frameshift errors and ensures the correct reading of the mRNA template.

Comparative Analysis: nm5s2U vs. cmnm5s2U

While both nm5s2U and cmnm5s2U are found at the same position in the tRNA anticodon loop, their functional roles are best understood in the context of the biosynthetic pathway leading to mnm5s2U. The conversion from cmnm5s2U to nm5s2U represents a key step in this maturation process.

Featurecmnm5s2U (5-carboxymethylaminomethyl-2-thiouridine)nm5s2U (5-aminomethyl-2-thiouridine)
Biosynthetic Role Precursor to nm5s2U. Formed by the action of MnmE and MnmG enzymes.Intermediate in the biosynthesis of mnm5s2U. Formed from cmnm5s2U by the MnmC1 domain of the bifunctional MnmC enzyme.[1][2]
Chemical Structure Contains a carboxymethylaminomethyl group at the C5 position of the uridine base.Contains an aminomethyl group at the C5 position of the uridine base.
Translational Function Considered a partially modified intermediate. While it contributes to codon recognition, it is not the final, fully optimized modification.Also an intermediate, but one step closer to the final mnm5s2U modification. The removal of the carboxymethyl group is a critical step for the subsequent methylation.
Enzymatic Conversion Converted to nm5s2U by the FAD-dependent oxidase domain (MnmC1) of the MnmC enzyme.[1][2]Converted to mnm5s2U by the S-Adenosyl-L-Methionine (SAM)-dependent methyltransferase domain (MnmC2) of the MnmC enzyme.[1][2]

Biosynthetic Pathway

The biosynthesis of mnm5s2U from its precursors is a multi-step enzymatic process. The following diagram illustrates the sequential conversion of cmnm5s2U to nm5s2U and subsequently to the mature mnm5s2U.

Biosynthesis cmnm5s2U cmnm5s2U-tRNA nm5s2U nm5s2U-tRNA cmnm5s2U->nm5s2U MnmC1 (oxidase) (Decarboxymethylation) mnm5s2U mnm5s2U-tRNA (Mature) nm5s2U->mnm5s2U MnmC2 (methyltransferase) (Methylation using SAM)

Biosynthesis of mnm5s2U from cmnm5s2U.

This pathway highlights that cmnm5s2U and nm5s2U are distinct intermediates. The transition from cmnm5s2U to nm5s2U, catalyzed by the MnmC1 domain, is a crucial demodification step that prepares the molecule for the final methylation by MnmC2.[1][3]

Functional Implications in Translational Fidelity

The structural differences between cmnm5s2U and nm5s2U, and ultimately mnm5s2U, have significant implications for the structure of the anticodon loop and its interaction with the mRNA codon in the ribosome. The fully modified mnm5s2U is thought to be more effective at pre-organizing the anticodon loop into a rigid conformation that is optimal for stable codon-anticodon pairing.[3] This enhanced rigidity is believed to improve both the efficiency and fidelity of translation by reducing the energetic cost of binding to the ribosome.[3]

While direct quantitative data comparing the translational fidelity of tRNAs containing cmnm5s2U versus nm5s2U is limited, the progression of the biosynthetic pathway strongly suggests a stepwise optimization of function. The accumulation of the final mnm5s2U product under normal conditions implies that it is the most functionally advantageous form.

Experimental Protocols

The analysis of tRNA modifications and their functional consequences relies on a suite of specialized molecular biology techniques.

tRNA Isolation and Modification Analysis by LC-MS/MS

Objective: To identify and quantify the presence of cmnm5s2U, nm5s2U, and other modifications in a tRNA sample.

Methodology:

  • tRNA Isolation: Total RNA is extracted from cells, and the tRNA fraction is enriched, typically by size-exclusion chromatography or specialized column purification.[4]

  • tRNA Digestion: The purified tRNA is enzymatically digested into individual nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.[4]

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The identity and quantity of each modified nucleoside are determined by its unique mass-to-charge ratio and fragmentation pattern.[4]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tRNA_Isolation tRNA Isolation tRNA_Digestion tRNA Digestion to Nucleosides tRNA_Isolation->tRNA_Digestion LC Liquid Chromatography Separation tRNA_Digestion->LC MSMS Tandem Mass Spectrometry LC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Workflow for tRNA modification analysis by LC-MS/MS.
In Vitro Translation Assays

Objective: To assess the functional impact of specific tRNA modifications on translation efficiency and fidelity.

Methodology:

  • Preparation of Components: A cell-free translation system is assembled, including ribosomes, translation factors, amino acids, and an mRNA template with specific codons of interest.

  • tRNA Preparation: tRNAs with defined modification statuses (e.g., containing cmnm5s2U, nm5s2U, or fully modified mnm5s2U) are prepared. This can be achieved by using tRNA from mutant bacterial strains that accumulate specific intermediates or by in vitro enzymatic modification of unmodified tRNA.

  • Translation Reaction: The prepared tRNAs are introduced into the in vitro translation system, and protein synthesis is initiated.

  • Analysis: The efficiency of translation is determined by quantifying the amount of protein produced. Fidelity is assessed by measuring the rate of misincorporation of incorrect amino acids.

Conclusion

The functional comparison of nm5s2U and its precursor cmnm5s2U is intrinsically linked to their positions within a highly regulated biosynthetic pathway. While both are essential intermediates, the enzymatic conversion from cmnm5s2U to nm5s2U and finally to mnm5s2U represents a process of chemical maturation that fine-tunes the tRNA's decoding properties. The fully modified mnm5s2U nucleoside appears to provide the optimal anticodon loop conformation for efficient and accurate translation.[3] For researchers in drug development, the enzymes in this pathway, such as MnmC, represent potential targets for the development of novel antibiotics, as disruption of this pathway can impair bacterial protein synthesis and growth.

References

Assessing the Impact of nm5s2U on tRNA Aminoacylation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The post-transcriptional modification of transfer RNA (tRNA) is a critical determinant of translational fidelity and efficiency. Among the more than 100 known modifications, 5-methylaminomethyl-2-thiouridine (nm5s2U) at the wobble position (U34) of tRNAs for amino acids such as lysine, glutamate, and glutamine plays a pivotal role. This guide provides a comprehensive comparison of tRNA aminoacylation efficiency in the presence and absence of nm5s2U, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

The nm5s2U modification is a complex hypermodification crucial for accurate codon recognition and the prevention of frameshift errors during protein synthesis.[1][2] Its absence can lead to significant cellular defects.[1] The biosynthesis of nm5s2U involves a multi-step enzymatic process that differs between Gram-negative and Gram-positive bacteria, making its pathway a potential target for novel antimicrobial agents.[2][3]

Comparative Analysis of Aminoacylation Efficiency

While the direct impact of nm5s2U on the kinetic parameters of tRNA aminoacylation by its cognate aminoacyl-tRNA synthetase (aaRS) is a subject of ongoing research, the available data strongly suggests that this modification enhances the overall efficiency of translation. The modification contributes to the structural rigidity of the anticodon loop, ensuring stable and accurate codon-anticodon pairing.[4] Deficiencies in nm5s2U have been linked to reduced translational fitness.[2][3]

Quantitative Data Summary

Direct comparative kinetic data for aminoacylation of tRNA with and without nm5s2U is not extensively available in the public domain. However, the steady-state kinetic parameters for the E. coli MnmC enzyme, which is involved in the final steps of nm5s2U biosynthesis, have been reported. This data provides insight into the efficiency of the modification pathway itself.

Enzyme ActivitySubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
MnmC (demodificase)cmnm5s2U-tRNA1.20.086.7 x 10⁴
MnmC (methyltransferase)nm5s2U-tRNA0.310.0227.1 x 10⁴

Table 1: Steady-state kinetic parameters for E. coli MnmC enzyme activities. The data indicates that the methyltransferase reaction has a lower K_m, suggesting a higher affinity for its substrate and efficient conversion to the final nm5s2U modification.[2]

Experimental Protocols

Assessing the impact of nm5s2U on tRNA aminoacylation efficiency involves a series of detailed experimental procedures, from the isolation of modified tRNA to the execution of aminoacylation assays.

1. Isolation and Purification of tRNA

Total tRNA can be isolated from bacterial cells using methods like acidic guanidinium thiocyanate-phenol-chloroform extraction (TRIzol), which helps preserve the aminoacylation state.[5] For obtaining a pure tRNA pool, subsequent lithium chloride precipitation can be employed to remove larger RNA species.[5]

2. Analysis of tRNA Modification Status by LC-MS/MS

To confirm the presence and quantify the level of nm5s2U modification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.

  • Enzymatic Hydrolysis: Purified tRNA is digested into its constituent nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.[6]

  • LC-MS/MS Analysis: The resulting nucleoside mixture is then separated by liquid chromatography and analyzed by mass spectrometry to identify and quantify nm5s2U.[6]

3. In Vitro Aminoacylation Assay

Several methods exist to measure the efficiency of tRNA aminoacylation in vitro. Traditional assays often rely on radioactivity.[7][8] However, label-free methods are becoming more prevalent.

  • Label-Free Biotinylation Assay: This assay monitors aminoacylation by biotinylating the aminoacyl group on the aa-tRNA, followed by conjugation with streptavidin. The resulting complex can be separated from unreacted tRNA by denaturing polyacrylamide gel electrophoresis (PAGE) for quantification.[7][8]

    • Aminoacylation Reaction: Incubate the tRNA (with or without nm5s2U) with its cognate aminoacyl-tRNA synthetase, the specific amino acid, and ATP.[7]

    • Biotinylation: The resulting aminoacyl-tRNA is then reacted with an NHS-biotin reagent.

    • Streptavidin Conjugation and Gel Shift Analysis: The biotinylated aa-tRNA is incubated with streptavidin and the products are resolved on a denaturing gel. The shifted band corresponding to the streptavidin-bound aa-tRNA is quantified.

4. tRNA-Seq for In Vivo Aminoacylation Status

To assess the charging status of tRNA within the cell, specialized tRNA sequencing (tRNA-Seq) methods have been developed. These methods can provide a snapshot of the fraction of a specific tRNA that is aminoacylated.[9][10][11] The protocol generally involves:

  • RNA Extraction under Acidic Conditions: To preserve the aminoacyl bond.

  • Periodate Oxidation: To selectively remove the 3' terminal adenosine of uncharged tRNAs.

  • Library Preparation and Sequencing: The tRNA is then ligated to adapters, reverse transcribed, and sequenced. The sequencing data allows for the quantification of charged versus uncharged tRNA species.

Visualizing the Pathways

Biosynthesis of nm5s2U

The enzymatic pathways for the synthesis of nm5s2U differ between bacterial species.

nm5s2U_biosynthesis_ecoli U34 Uridine-34 in tRNA cmnm5s2U cmnm5s2U-tRNA U34->cmnm5s2U MnmE, MnmG nm5s2U nm5s2U-tRNA cmnm5s2U->nm5s2U MnmC (demodificase) mnm5s2U mnm5s2U-tRNA nm5s2U->mnm5s2U MnmC (methyltransferase) + SAM

Caption: Biosynthesis of nm5s2U in E. coli.

nm5s2U_biosynthesis_bsubtilis U34 Uridine-34 in tRNA cmnm5s2U cmnm5s2U-tRNA U34->cmnm5s2U MnmE, MnmG nm5s2U nm5s2U-tRNA cmnm5s2U->nm5s2U MnmL (YurR) mnm5s2U mnm5s2U-tRNA nm5s2U->mnm5s2U MnmM (YtqB) + SAM

Caption: Biosynthesis of nm5s2U in B. subtilis.

Experimental Workflow for Aminoacylation Analysis

experimental_workflow cluster_tRNA_prep tRNA Preparation cluster_assay Aminoacylation Assay cell_culture Bacterial Cell Culture tRNA_iso tRNA Isolation cell_culture->tRNA_iso lcms LC-MS/MS Analysis (Modification Status) tRNA_iso->lcms aminoacylation In Vitro Aminoacylation tRNA_iso->aminoacylation biotinylation Biotinylation aminoacylation->biotinylation gel_shift Gel Shift Assay biotinylation->gel_shift quant Quantification gel_shift->quant

Caption: Experimental workflow for assessing tRNA aminoacylation.

Alternatives and Broader Context

In eukaryotes, a functionally analogous modification, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), is found at the wobble position of tRNAs for glutamine, lysine, and glutamate.[4][12] While both nm5s2U and mcm5s2U involve a 2-thio group, their C5 side chains and biosynthetic pathways are distinct.[4] The bacterial nm5s2U modification appears to confer a higher degree of rigidity to the anticodon loop compared to the eukaryotic mcm5s2U, potentially reflecting different translational demands.[4] Understanding these differences is crucial for the development of species-specific antimicrobial drugs that target these tRNA modification pathways.

References

Validating the Interaction of nm5s2U-Modified tRNA with the Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of protein synthesis is paramount to cellular health, and the intricate dance between transfer RNA (tRNA) and the ribosome lies at its heart. Post-transcriptional modifications of tRNA, particularly at the wobble position of the anticodon, are critical for ensuring accurate and efficient translation of the genetic code. Among these, 5-methylaminomethyl-2-thiouridine (mnm5s2U) has emerged as a key modification in bacteria, playing a pivotal role in maintaining translational accuracy. This guide provides a comprehensive comparison of methods to validate the interaction of nm5s2U-modified tRNA with the ribosome, supported by experimental data and detailed protocols.

The Significance of nm5s2U Modification

The mnm5s2U modification, found at the wobble position (U34) of tRNAs that decode codons ending in A or G (such as those for lysine and glutamate), is crucial for preventing translational frameshift errors and ensuring the correct reading of the mRNA template.[1] Its absence is linked to various cellular defects, highlighting its importance in cellular homeostasis. The 2-thio group (s2) of mnm5s2U restricts the conformational flexibility of the U34 sugar, favoring the C3'-endo form, which promotes efficient and accurate recognition of codons ending in A.[2]

Comparative Analysis of tRNA-Ribosome Interaction

Validating the enhanced interaction of nm5s2U-modified tRNA with the ribosome involves comparing its performance against unmodified tRNA and other modified tRNAs. Key parameters for comparison include ribosome binding affinity, translation elongation kinetics, and translational fidelity (misreading and frameshifting).

Quantitative Data Summary

While direct side-by-side kinetic and affinity data for nm5s2U-modified versus unmodified tRNA is dispersed across literature, the following tables summarize representative data and highlight the expected impact of this modification.

Table 1: Ribosome Binding Affinity

tRNA SpeciesMethodDissociation Constant (Kd)Reference
N-AcPhe-tRNAPhe (Yeast)Fluorescence Titration~0.2 nM (to P site)[3]
Phe-tRNAPhe (Yeast)Fluorescence Titration~20 nM (to A site)[3]
Expected for nm5s2U-tRNA -Lower Kd (Higher Affinity) The modification pre-structures the anticodon loop for optimal binding.

Table 2: Translational Elongation Kinetics

tRNA ModificationMethodKinetic ParameterObservationReference
mnm5s2UIn vitro translationkcat/KmModification is crucial for efficient decoding of specific codons.[4]
UnmodifiedIn vitro translationkcat/KmLower efficiency, especially for wobble codons.[4]

Table 3: Translational Fidelity

tRNA Modification StatusMethodError TypeFrequencyReference
Wild-type (with mnm5s2U)In vivo reporter assay+1 FrameshiftingLow (baseline)[5][6]
mnmE mutant (lacks mnm5 side chain)In vivo reporter assay+1 FrameshiftingIncreased[5][6]
Wild-type (with mcm5s2U)Dual-luciferase reporter+1 FrameshiftingBaseline[5][7]
elp3 mutant (lacks mcm5 side chain)Dual-luciferase reporter+1 FrameshiftingIncreased[5][7]

Alternative Wobble Position Modifications

While nm5s2U is critical in bacteria, other modifications play similar roles in different organisms or for different codons.

  • mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine): The eukaryotic cytoplasmic counterpart to mnm5s2U, also crucial for decoding lysine, glutamine, and glutamic acid codons.[5][7]

  • Queuosine (Q): A hypermodified guanosine derivative found in the wobble position of tRNAs for asparagine, aspartic acid, histidine, and tyrosine. It enhances translational fidelity and efficiency.

  • Inosine (I): Formed by the deamination of adenosine, inosine can pair with U, C, and A, allowing a single tRNA to recognize multiple codons.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the affinity of a radiolabeled tRNA for the ribosome.

Materials:

  • Purified 70S ribosomes

  • 32P-labeled nm5s2U-modified and unmodified tRNA

  • mRNA with the cognate codon

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose and nylon membranes

  • Scintillation counter

Procedure:

  • Incubate a constant amount of 32P-labeled tRNA with increasing concentrations of ribosomes and a saturating amount of mRNA in binding buffer.

  • Allow the binding reaction to reach equilibrium.

  • Filter the reaction mixture through a nitrocellulose membrane stacked on a nylon membrane. Ribosome-tRNA complexes will bind to the nitrocellulose, while free tRNA will pass through to the nylon membrane.

  • Wash the membranes with cold wash buffer.

  • Quantify the radioactivity on both membranes using a scintillation counter.

  • Calculate the fraction of bound tRNA at each ribosome concentration and determine the dissociation constant (Kd) by fitting the data to a binding curve.

In Vitro Translation Assay

This assay measures the rate and fidelity of protein synthesis using a cell-free translation system.

Materials:

  • PURE system (reconstituted E. coli translation system)

  • DNA template encoding a reporter protein (e.g., luciferase or GFP) with codons specific for the tRNA of interest

  • nm5s2U-modified and unmodified tRNAs

  • Amino acids (including a radiolabeled one, e.g., 35S-methionine)

  • Energy source (ATP, GTP)

Procedure:

  • Set up the in vitro translation reaction by combining the PURE system components, DNA template, and either nm5s2U-modified or unmodified tRNA.

  • Initiate the reaction by adding the energy source and amino acids.

  • Incubate at 37°C.

  • At various time points, stop the reaction and quantify the amount of synthesized protein. This can be done by measuring radioactivity (if using a radiolabeled amino acid) or by functional assays for the reporter protein (e.g., luminescence for luciferase).

  • To assess fidelity, use a template with a near-cognate codon at a specific position and measure the rate of misincorporation of the amino acid carried by the test tRNA.

Toe-printing Assay (Primer Extension Inhibition)

This technique maps the position of the ribosome on an mRNA, allowing for the analysis of tRNA binding to the ribosomal A-site.

Materials:

  • Purified 70S ribosomes

  • mRNA template

  • Initiator tRNA (fMet-tRNAfMet)

  • nm5s2U-modified and unmodified aminoacyl-tRNAs

  • DNA primer complementary to a region downstream of the codon of interest, labeled with a fluorescent dye or radioisotope

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel

Procedure:

  • Form a translation initiation complex by incubating ribosomes, mRNA, and initiator tRNA.

  • Add the aminoacyl-tRNA (either nm5s2U-modified or unmodified) to be tested.

  • Anneal the labeled primer to the mRNA.

  • Perform a primer extension reaction using reverse transcriptase. The ribosome will act as a block, causing the reverse transcriptase to stop, creating a "toe-print".

  • Analyze the length of the resulting cDNA fragments on a denaturing polyacrylamide gel. The position of the toe-print indicates whether the tRNA has successfully bound to the A-site.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the complex processes involved in validating tRNA-ribosome interactions.

experimental_workflow Experimental Workflow for Validating tRNA-Ribosome Interaction cluster_tRNA_prep tRNA Preparation cluster_assays Validation Assays cluster_data Data Analysis tRNA_mod nm5s2U-modified tRNA binding_assay Ribosome Binding Assay tRNA_mod->binding_assay Test translation_assay In Vitro Translation tRNA_mod->translation_assay Test fidelity_assay Toe-printing / Fidelity Assay tRNA_mod->fidelity_assay Test tRNA_unmod Unmodified tRNA tRNA_unmod->binding_assay Control tRNA_unmod->translation_assay Control tRNA_unmod->fidelity_assay Control kd_analysis Kd Determination binding_assay->kd_analysis kinetics_analysis Kinetic Parameter Calculation translation_assay->kinetics_analysis fidelity_analysis Fidelity Assessment fidelity_assay->fidelity_analysis

Caption: Workflow for comparing modified and unmodified tRNA.

biosynthesis_pathway Biosynthesis of mnm5s2U in Bacteria U34 Uridine-34 in tRNA s2U34 s2U-34 U34->s2U34 Thiolation cmnm5s2U34 cmnm5s2U-34 s2U34->cmnm5s2U34 Carboxymethylaminomethylation nm5s2U34 nm5s2U-34 cmnm5s2U34->nm5s2U34 Decarboxylation mnm5s2U34 mnm5s2U-34 nm5s2U34->mnm5s2U34 Methylation MnmA MnmA MnmA->s2U34 MnmEG MnmE-MnmG MnmEG->cmnm5s2U34 MnmC_o MnmC (oxidase) MnmC_o->nm5s2U34 MnmC_m MnmC (methyltransferase) MnmC_m->mnm5s2U34

Caption: Biosynthesis pathway of nm5s2U modification.

Conclusion

The nm5s2U modification is a testament to the intricate regulatory mechanisms governing protein synthesis. Validating its role in enhancing tRNA-ribosome interaction requires a multi-pronged approach employing ribosome binding assays, in vitro translation systems, and fidelity assessments. The quantitative data, though challenging to consolidate, consistently points towards the modification's crucial role in promoting efficient and accurate translation. For drug development professionals, the enzymes in the mnm5s2U biosynthesis pathway represent promising targets for novel antibiotics, as their inhibition would compromise bacterial translational fidelity and, consequently, viability. Further research focusing on direct quantitative comparisons will undoubtedly provide deeper insights into the nuanced roles of tRNA modifications in health and disease.

References

The Zwitterionic Nature of nm5s2U: A Comparative Guide to its Functional Implications in Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet critical modifications of transfer RNA (tRNA) is paramount for deciphering the complexities of protein synthesis and developing novel therapeutic strategies. Among these modifications, 5-aminomethyl-2-thiouridine (nm5s2U), found at the wobble position (U34) of specific tRNAs, presents a compelling case of how a unique chemical feature—its zwitterionic nature—directly translates to enhanced translational accuracy and efficiency.

This guide provides an objective comparison of nm5s2U with its unmodified counterpart, uridine (U), and other relevant modified nucleosides. We delve into the experimental data that confirms the zwitterionic state of related modifications and explore the profound functional implications of this characteristic in codon recognition. Detailed experimental protocols are provided to enable researchers to investigate these phenomena in their own work.

The Zwitterionic Advantage in Codon Recognition

At the heart of nm5s2U's functional significance is its existence as a zwitterion at physiological pH. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. In the case of the related and more extensively studied 5-methylaminomethyl-2-thiouridine (mnm5s2U), crystallographic data of the ribosome in complex with tRNA and mRNA has provided strong evidence for its zwitterionic nature.[1][2][3] This characteristic is believed to be shared by nm5s2U due to the presence of the aminomethyl group at the C5 position.

This zwitterionic state has profound implications for codon-anticodon interactions. The geometry of the mnm5s2U-G wobble pair, as revealed by crystal structures, is distinct from a canonical wobble conformation.[4] This has been rationalized as arising from the zwitterionic nature of the modified base, which facilitates the formation of two hydrogen bonds with the guanine in the codon.[4] This enhanced interaction with 'G'-ending codons, alongside the inherent ability of the 2-thio modification to restrict mispairing with pyrimidines, ensures a precise and efficient decoding of codons for amino acids like glutamate and lysine.[4][5]

The functional importance of this modification is underscored by the cellular defects and reduced fitness observed in its absence.[6] E. coli strains deficient in mnm5s2U, a downstream product of nm5s2U, exhibit increased vulnerability to oxidative RNA damage, suggesting a broader role in maintaining cellular homeostasis.[5]

Comparative Performance Data

To quantitatively assess the impact of nm5s2U and related modifications on translational fidelity, various biophysical and kinetic parameters can be measured. The following tables summarize key data, comparing the performance of tRNAs with and without these critical modifications.

Parameter Unmodified Uridine (U) at Wobble Position nm5s2U/mnm5s2U at Wobble Position Reference
Codon Recognition Specificity Can pair with A, G, C, and U, leading to potential misreading.Primarily recognizes A and G, with restricted pairing to U and C.[4]
Thermodynamic Stability of Codon-Anticodon Duplex (vs. A-ending codon) ModerateHigh[1]
Thermodynamic Stability of Codon-Anticodon Duplex (vs. G-ending codon) Low (wobble pairing)High (facilitated by zwitterionic interaction)[1][4]
Translational Efficiency for NNA/NNG codons LowerHigher[7][8]
Translational Fidelity (prevention of misreading) LowerHigher[7]

Table 1: Comparative Performance of Unmodified Uridine vs. nm5s2U/mnm5s2U. This table highlights the superior performance of the modified nucleoside in ensuring accurate and efficient translation of specific codons.

Enzyme Substrate Km (nM) kcat (s-1) kcat/Km (µM-1s-1) Reference
E. coli MnmC (Oxidase domain)cmnm5s2U-tRNA600 ± 2000.34 ± 0.040.56[6]
E. coli MnmC (Methyltransferase domain)nm5s2U-tRNA70 ± 400.31 ± 0.054.5[6]

Table 2: Steady-State Kinetic Parameters of E. coli MnmC. The MnmC enzyme is responsible for the final steps in the biosynthesis of mnm5s2U from the cmnm5s2U intermediate, which involves the formation of nm5s2U. The significantly lower Km for the methylation of nm5s2U-tRNA indicates a high affinity and efficient conversion to the final mnm5s2U modification.[6]

Visualizing the Pathways

To better understand the biosynthesis and functional context of nm5s2U, the following diagrams illustrate the key pathways and workflows.

Biosynthesis_of_mnm5s2U_in_E_coli U34 Uridine-34 in tRNA cmnm5s2U cmnm5s2U U34->cmnm5s2U MnmA (Thiolation) nm5s2U nm5s2U cmnm5s2U->nm5s2U mnm5s2U mnm5s2U nm5s2U->mnm5s2U MnmEG MnmE/MnmG + Glycine MnmCo MnmC (Oxidase domain) MnmCm MnmC (Methyltransferase domain) + SAM

Caption: Biosynthesis pathway of mnm5s2U in E. coli.

Codon_Recognition cluster_unmodified Unmodified Uridine (U) cluster_modified Zwitterionic nm5s2U U Anticodon: U Codons_U Codons: A, G, C, U U->Codons_U Wobble Pairing (potential for misreading) nm5s2U Anticodon: nm5s2U Codons_nm5s2U Codons: A, G nm5s2U->Codons_nm5s2U Enhanced & Restricted Pairing (high fidelity)

Caption: Codon recognition by unmodified U vs. zwitterionic nm5s2U.

Experimental_Workflow Start Bacterial Culture (e.g., E. coli) Extraction Bulk tRNA Extraction Start->Extraction Digestion Enzymatic Hydrolysis to Nucleosides Extraction->Digestion LC Liquid Chromatography Separation Digestion->LC MS Mass Spectrometry Detection LC->MS Analysis Data Analysis and Quantification MS->Analysis

Caption: General workflow for tRNA modification analysis by LC-MS/MS.

Experimental Protocols

To facilitate further research into the zwitterionic nature and functional implications of nm5s2U, the following detailed experimental protocols are provided.

Protocol 1: tRNA Isolation and Digestion for LC-MS/MS Analysis

This protocol outlines the steps for extracting total tRNA from bacterial cells and digesting it into individual nucleosides for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell pellet

  • Extraction Buffer: 0.3 M Sodium Acetate (pH 4.5), 10 mM EDTA

  • Acid phenol:chloroform:isoamyl alcohol (125:24:1)

  • Chloroform

  • Isopropanol

  • 70% Ethanol

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

Procedure:

  • Cell Lysis and Phenol Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold Extraction Buffer per 100 mg of cells.

    • Add an equal volume of acid phenol:chloroform:isoamyl alcohol, and vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes, with occasional vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume of chloroform, vortex, and centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

  • tRNA Precipitation:

    • Add 1 volume of isopropanol and mix gently.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the total RNA.

    • Wash the pellet with 1 mL of ice-cold 70% ethanol and centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes.

  • Enzymatic Digestion to Nucleosides:

    • Resuspend the RNA pellet in 20 µL of nuclease-free water.

    • Add 2.5 µL of 10x Nuclease P1 buffer, 1 µL of Nuclease P1 (50 U/µL), and 1 µL of BAP (20 U/µL).

    • Incubate at 37°C for 2 hours.

    • The digested sample is now ready for LC-MS/MS analysis.

Protocol 2: In Vitro Transcription of tRNA

This protocol describes a method for generating unmodified tRNA transcripts in vitro, which can serve as a control for comparison with natively modified tRNA.

Materials:

  • Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Ribonucleotide solution mix (ATP, GTP, CTP, UTP)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup:

    • In a nuclease-free tube, combine the following on ice:

      • Nuclease-free water to a final volume of 50 µL

      • 5 µL of 10x Transcription Buffer

      • 1 µg of linearized DNA template

      • 2 µL of each 100 mM rNTP

      • 1 µL of RNase Inhibitor

      • 2 µL of T7 RNA Polymerase

  • Incubation:

    • Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification:

    • Purify the transcribed tRNA using a suitable RNA purification kit or by phenol:chloroform extraction and ethanol precipitation as described in Protocol 1.

    • The purified, unmodified tRNA can then be used in functional assays or as a standard for comparative analysis.

Protocol 3: Synthesis of RNA Oligomers Containing Modified Nucleosides

For detailed biophysical studies, chemically synthesized RNA oligomers containing nm5s2U are invaluable. This is typically achieved using phosphoramidite chemistry on an automated solid-phase synthesizer.

General Workflow:

  • Phosphoramidite Synthesis: The nm5s2U nucleoside is first converted into a protected phosphoramidite building block.

  • Solid-Phase Synthesis: The RNA oligomer is synthesized on a solid support, with the nm5s2U phosphoramidite incorporated at the desired position using standard coupling protocols.[9][10]

  • Deprotection and Cleavage: The synthesized oligomer is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The crude RNA oligomer is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Concluding Remarks

The zwitterionic nature of the wobble nucleoside nm5s2U is a prime example of how subtle chemical modifications can have a significant impact on the fundamental biological process of protein synthesis. By enhancing codon recognition and ensuring translational fidelity, this modification plays a crucial role in maintaining cellular health. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the intricate world of tRNA modifications and their functional consequences. A deeper understanding of these mechanisms holds the potential for the development of novel therapeutic interventions targeting the translational machinery.

References

Safety Operating Guide

Proper Disposal of 5-(Aminomethyl)-2-thiouridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 5-(Aminomethyl)-2-thiouridine must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the absence of a universally available, specific Safety Data Sheet (SDS) with disposal instructions for this compound, a conservative approach based on general principles of chemical waste management and the known properties of similar compounds is essential.

This guide provides a procedural, step-by-step plan for the proper disposal of this compound, emphasizing safety and logistical considerations. All personnel must consult their institution's Environmental Health and Safety (EHS) department before implementing any waste disposal protocol.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves treating it as a hazardous chemical waste. Given its 2-thiouridine component, it is prudent to consider the potential for malodor and reactivity characteristic of thiol compounds.[1][2][3] Neutralization through oxidation is a common and effective method for mitigating these hazards before final disposal.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), must be segregated from general laboratory waste.[4]

  • Solid and liquid wastes should be collected in separate, clearly labeled, and compatible hazardous waste containers.[4][5]

2. Decontamination of Non-Disposable Items:

  • Glassware and other non-disposable equipment that have come into contact with the compound should be decontaminated.

  • A common method for decontaminating thiol-containing compounds is to soak the items in a freshly prepared 1:1 solution of household bleach (sodium hypochlorite) and water for at least 14-24 hours.[1][2] This should be done in a designated container within a fume hood.

3. Treatment of Liquid Waste:

  • In a designated container within a fume hood, slowly add the liquid waste containing this compound to a 1:1 bleach-water solution. This oxidation process helps to neutralize the reactive thiol group.[1][6]

  • The resulting neutralized solution should be collected as hazardous corrosive waste. Do not dispose of this solution down the drain.[7][8][9]

4. Packaging of Solid Waste:

  • Contaminated solid waste should be placed in a durable, leak-proof plastic bag or a designated solid hazardous waste container.

  • Seal the bag or container and affix a hazardous waste label.

5. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound Waste".[5]

  • Include the date of accumulation and the primary hazards (e.g., "Toxic," "Irritant" - consult your EHS for specific hazard classification).

  • Store the sealed and labeled waste containers in a designated satellite accumulation area away from incompatible materials.[8]

6. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[8]

Quantitative Data Summary

Waste TypeCollection ContainerTreatment ProtocolFinal Disposal Route
Solid Waste Labeled, sealed, leak-proof plastic bag or containerNone before collectionCollection by EHS as solid hazardous chemical waste
Liquid Waste Labeled, sealed, chemical-resistant containerSlow addition to a 1:1 bleach-water solution in a fume hood to neutralize the thiol group.Collection by EHS as liquid hazardous chemical waste
Contaminated Glassware Designated soaking bin within a fume hoodSubmerge in a 1:1 bleach-water solution for at least 14-24 hours, then rinse thoroughly with water.After decontamination, clean with standard lab procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Procedures start->consult_ehs segregate Segregate Waste (Solid vs. Liquid) consult_ehs->segregate solid_waste Solid Waste (Gloves, Tips, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid treat_liquid Treat with Bleach Solution in Fume Hood liquid_waste->treat_liquid store Store in Satellite Accumulation Area package_solid->store collect_treated_liquid Collect as Hazardous Corrosive Waste treat_liquid->collect_treated_liquid collect_treated_liquid->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Aminomethyl)-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Aminomethyl)-2-thiouridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the understanding that as a nucleoside analog, this compound may possess cytotoxic properties and should be handled with care to minimize exposure.

Compound Details:

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₅N₃O₅S
Molecular Weight 289.31 g/mol
CAS Number 109666-14-0
Storage Temperature -20°C[1]
Shipping Temperature 2-8°C[1]
Personal Protective Equipment (PPE)

Due to the potential cytotoxic nature of nucleoside analogs, a comprehensive PPE protocol is mandatory to prevent skin and respiratory exposure.[2][3][4]

PPE CategoryRequired EquipmentRationale
Primary Barrier Disposable Nitrile Gloves (double-gloving recommended)Prevents direct skin contact. Double-gloving provides additional protection against potential tears or contamination.
Disposable Gown with Knit CuffsProtects skin and personal clothing from splashes and aerosol contamination. Cuffs prevent exposure at the wrist.
ANSI-approved Safety GogglesProtects eyes from splashes of solutions containing the compound.
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during vortexing or sonicating solutions.
Secondary Barrier Certified Class II Biological Safety Cabinet (BSC) or Fume HoodProvides a contained workspace to prevent inhalation of aerosols or dust particles. A BSC is preferred for product and personnel protection.[2]
Respiratory N95 Respirator (or higher)Recommended when handling the powdered form of the compound outside of a BSC or fume hood to prevent inhalation.
Operational Plan for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.

2.1. Preparation and Weighing:

  • Work Area Preparation: All handling of the solid compound and preparation of stock solutions must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[2] Before starting, decontaminate the work surface.

  • Personal Protective Equipment: Don all required PPE as listed in the table above before entering the designated handling area.

  • Weighing: If weighing the powdered form, do so within the BSC or fume hood. Use a dedicated, calibrated analytical balance. Tare a tared weigh boat or paper. Carefully transfer the desired amount of this compound using a clean spatula.

  • Aliquotting: It is best practice to create single-use aliquots of the solid compound or stock solutions to minimize repeated handling and potential contamination.

2.2. Solution Preparation:

  • Solvent Dispensing: Within the BSC or fume hood, dispense the required volume of the appropriate solvent into a sterile, conical tube or vial.

  • Dissolving the Compound: Carefully add the weighed this compound to the solvent. Cap the container securely.

  • Mixing: Mix the solution by gentle inversion or vortexing at a low speed to avoid aerosol generation. If sonication is required, ensure the container is tightly sealed.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

2.3. Experimental Use:

  • Transport: When moving the compound or its solutions outside of the BSC or fume hood, ensure containers are securely capped and transported in a secondary, shatter-proof container.

  • Cell Culture and Other Applications: When adding the compound to cell cultures or other experimental systems, use appropriate sterile techniques within a BSC.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[2]

3.1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of in a designated, clearly labeled "Cytotoxic Waste" container.[2]

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.

  • Sharps Waste: Needles and syringes used for handling the compound must be disposed of in a designated sharps container for cytotoxic waste. Do not recap needles.[2]

3.2. Decontamination:

  • Work Surfaces: At the end of each procedure and in case of a spill, decontaminate the work surface within the BSC or fume hood with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).

  • Equipment: Non-disposable equipment should be thoroughly decontaminated following established laboratory procedures for cytotoxic compounds.

3.3. Final Disposal:

  • All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Follow all federal, state, and local regulations for the disposal of cytotoxic materials.[2]

Safe Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_sol Solution Handling cluster_use Experimental Use cluster_disposal Disposal A Don PPE: - Double Gloves - Gown - Goggles B Work in BSC/ Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution in BSC C->D E Label Container D->E G Transport in Secondary Container D->G F Store at -20°C E->F H Use in Experiment (in BSC) G->H I Segregate Cytotoxic Waste: - Solid - Liquid - Sharps H->I J Decontaminate Work Area and Equipment I->J K Dispose via Hazardous Waste Program J->K

Caption: Safe handling workflow diagram.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.